molecular formula C5H10O2 B028581 (R)-Tetrahydro-2H-pyran-3-OL CAS No. 100937-76-6

(R)-Tetrahydro-2H-pyran-3-OL

Cat. No.: B028581
CAS No.: 100937-76-6
M. Wt: 102.13 g/mol
InChI Key: BHDLTOUYJMTTTM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Tetrahydro-2H-pyran-3-OL is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDLTOUYJMTTTM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482681
Record name (R)-TETRAHYDRO-2H-PYRAN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100937-76-6
Record name (R)-TETRAHYDRO-2H-PYRAN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of (R)-Tetrahydro-2H-pyran-3-ol in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-Tetrahydro-2H-pyran-3-ol

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational stability and ability to engage in hydrogen bonding.[1] Within this class of compounds, chiral-substituted THPs are of paramount importance as they allow for the precise three-dimensional positioning of functional groups, a critical factor in designing selective and potent therapeutic agents.[2] this compound, with its defined stereocenter, represents a versatile and valuable chiral building block. Its strategic placement of a secondary alcohol on the stable six-membered ether ring makes it a key intermediate in the synthesis of complex molecules, including herbicides and corticotropin-releasing factor type 1 (CRF1) receptor antagonists.[3][4][5]

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic signature, and synthetic utility, grounded in authoritative references to ensure scientific integrity.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is the first step in its effective application. This compound is a colorless liquid at room temperature, and its key identifiers and properties are summarized below.[4][6]

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name (3R)-oxan-3-ol[6]
CAS Number 100937-76-6[6]
Molecular Formula C₅H₁₀O₂[6][7]
Molecular Weight 102.13 g/mol [6]
Appearance Colorless liquid[4]
Density 1.081 g/cm³[4]
Boiling Point 189.4 °C at 760 mmHg[4]
Flash Point 84.8 °C[4]
Purity Typically ≥95%[6]
Canonical SMILES O[C@@H]1CCCOC1[6]
InChI Key BHDLTOUYJMTTTM-RXMQYKEDSA-N[6]

Section 2: Spectroscopic Signature for Structural Verification

Accurate structural confirmation is non-negotiable in synthesis and drug development. The spectroscopic profile of this compound provides a definitive fingerprint for its identification.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring. The proton on the carbon bearing the hydroxyl group (C3) would appear as a multiplet, with its chemical shift influenced by the solvent and concentration. The protons on C2 and C6, being adjacent to the ring oxygen, would be deshielded and appear at a lower field compared to the protons on C4 and C5.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the molecule. The carbon attached to the hydroxyl group (C3) will be found in the typical range for a secondary alcohol (approx. 60-70 ppm), while the carbons adjacent to the ether oxygen (C2 and C6) will also be shifted downfield.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. A strong C-O stretching vibration will also be present around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern would likely involve the loss of water (M-18) and other characteristic cleavages of the tetrahydropyran ring.[8][9]

Section 3: Enantioselective Synthesis Pathways

The utility of this compound is intrinsically linked to its stereochemical purity. While racemic synthesis via hydroboration-oxidation of 3,4-dihydro-2H-pyran is a common method for the mixture, enantioselective strategies are required to produce the desired (R)-enantiomer.[3] A highly effective and increasingly adopted strategy is the asymmetric enzymatic reduction of a prochiral ketone precursor.[2]

This biocatalytic approach offers superb enantioselectivity (>99% ee) and high yields under mild, environmentally benign conditions.[2] The process typically employs a ketoreductase (KRED) enzyme, which uses a nicotinamide cofactor (NADPH) as a hydride source to stereoselectively reduce the ketone. To make the process economically viable, a cofactor regeneration system, often using glucose dehydrogenase (GDH) and glucose, is run in parallel.[2]

Mandatory Visualization: Asymmetric Enzymatic Reduction Workflow

Asymmetric_Enzymatic_Reduction Asymmetric Enzymatic Reduction of a Prochiral Ketone cluster_regen Cofactor Regeneration Substrate 6-Methoxydihydro- 2H-pyran-3(4H)-one (Prochiral Substrate) KRED_System Ketoreductase (KRED) Enzyme Substrate->KRED_System Binds to active site Product (R)-6-Methoxy- tetrahydro-2H-pyran-3-ol (Chiral Product, >99% ee) KRED_System->Product Releases product NADP NADP+ KRED_System->NADP NADPH NADPH NADPH->KRED_System Hydride Donation GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor_Regen Cofactor Regeneration Cycle GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose (Stoichiometric Reductant) Glucose->GDH

Caption: Workflow for asymmetric enzymatic synthesis of a chiral 3-hydroxytetrahydropyran.

Experimental Protocol: Asymmetric Enzymatic Reduction

The following protocol is based on a well-established procedure for a structurally analogous substrate and serves as a robust template.[2]

  • Biocatalyst Preparation: Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Reagent Addition: To the buffer, add the prochiral ketone substrate (e.g., 6-methoxydihydro-2H-pyran-3(4H)-one), D-glucose (as the ultimate reductant), and NADP⁺.

  • Enzyme Introduction: Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes. The enzyme loading is typically determined through initial screening experiments to optimize reaction rate and efficiency.

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by a suitable analytical method, such as chiral HPLC or GC, to determine substrate conversion and enantiomeric excess (ee) of the product.

  • Work-up and Purification: Once the reaction reaches completion (typically >99% conversion), quench the reaction by adding a water-miscible organic solvent like acetonitrile to precipitate the enzymes. Centrifuge the mixture to remove the precipitated protein.

  • Extraction: Extract the aqueous supernatant with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

  • Purification: If necessary, purify the product further using flash column chromatography on silica gel to afford the this compound derivative with high chemical and enantiomeric purity.

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of its secondary hydroxyl group. This functional group can readily participate in a variety of standard organic transformations, making it a valuable handle for molecular elaboration.

Mandatory Visualization: Key Reaction Pathways

Reactivity_THP3OL Principal Reaction Pathways of this compound Start This compound Ketone Tetrahydro-2H-pyran-3-one Start->Ketone Oxidation (PCC, Swern, etc.) Ester Ester Derivative (e.g., Acetate) Start->Ester Esterification (Ac₂O, AcCl) Ether Ether Derivative (e.g., Benzyl Ether) Start->Ether Etherification (NaH, BnBr) LeavingGroup Activated Hydroxyl (e.g., Tosylate, Mesylate) Start->LeavingGroup Activation (TsCl, MsCl)

Caption: Common transformations of the 3-hydroxyl group on the tetrahydropyran scaffold.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, tetrahydro-2H-pyran-3-one, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is itself a useful intermediate for further C-C bond-forming reactions.[10]

  • Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily converts the alcohol to its corresponding ester. This is often used as a protecting group strategy or to introduce specific functionalities.

  • Etherification: Under basic conditions (e.g., using sodium hydride), the alcohol can be deprotonated to form an alkoxide, which can then be alkylated with alkyl halides (e.g., benzyl bromide, methyl iodide) to form ethers. This is another common protecting group strategy (e.g., as a benzyl ether) or a method to build more complex structures.

  • Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate is then susceptible to nucleophilic substitution (Sₙ2), typically with inversion of configuration at the chiral center, allowing for the stereocontrolled introduction of a wide range of nucleophiles (e.g., azides, cyanides, halides).

The tetrahydropyran scaffold derived from this building block is a key component in numerous biologically active molecules, demonstrating its importance in the development of novel therapeutics.[1][11][12]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[13][14] Avoid contact with skin and eyes.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[13] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[13]

  • Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard precautionary measures should be followed, such as washing hands thoroughly after handling and avoiding breathing vapors.[6][14]

Conclusion

This compound is a chiral building block of significant value, bridging the gap between simple starting materials and complex, high-value molecules. Its well-defined stereochemistry, stable heterocyclic core, and synthetically versatile hydroxyl group make it an indispensable tool for medicinal chemists and synthesis experts. The advent of robust enantioselective synthetic methods, particularly enzymatic reductions, has made this reagent more accessible, paving the way for its broader application in the discovery and development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, as detailed in this guide, is essential for unlocking its full synthetic potential.

References

  • National Center for Biotechnology Information. (n.d.). This compound | C5H10O2. PubChem. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. [Link]
  • Home Sunshine Pharma. (n.d.). tetrahydro-2h-pyran-3-ol cas 19752-84-2. [Link]
  • NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. [Link]
  • National Institutes of Health. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. [Link]
  • Sunway Pharm Ltd. (n.d.). Tetrahydro-2H-pyran-3-ol - CAS:19752-84-2. [Link]
  • NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. [Link]
  • Google Patents. (n.d.). CN113372317B - Industrial production method of tetrahydro-2H-pyran-3-one.
  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... [Link]
  • Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-.... [Link]

Sources

An In-Depth Technical Guide to (3R)-oxan-3-ol: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3R)-oxan-3-ol, a chiral heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, and strategic applications in the design and development of novel therapeutics. This document is intended to serve as a valuable resource, bridging fundamental chemistry with practical application for professionals in the pharmaceutical sciences.

Introduction: The Significance of (3R)-oxan-3-ol in Medicinal Chemistry

(3R)-oxan-3-ol, also known by its synonym (3R)-tetrahydropyran-3-ol, is a chiral building block characterized by a six-membered tetrahydropyran ring with a hydroxyl group at the C3 position in the (R) configuration. The IUPAC name for this compound is (3R)-oxan-3-ol . The "oxane" nomenclature is the preferred modern term for the tetrahydropyran ring system.

The strategic importance of chiral molecules in drug development is well-established, as the stereochemistry of a drug can profoundly influence its pharmacological and toxicological properties. The tetrahydropyran (THP) motif is a prevalent scaffold in a wide array of biologically active natural products and synthetic drugs. The incorporation of the (3R)-oxan-3-ol moiety can impart desirable physicochemical properties to a drug candidate, such as improved aqueous solubility, metabolic stability, and lipophilicity, by acting as a bioisostere for other functional groups like gem-dimethyl or carbonyl groups. Its defined stereochemistry allows for precise three-dimensional interactions with biological targets, a critical aspect of rational drug design.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name (3R)-oxan-3-olN/A
Synonym (3R)-tetrahydropyran-3-olN/A
CAS Number 125605-10-9
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
PubChem CID 12256034

A summary of key identifiers and properties for (3R)-oxan-3-ol.

Stereoselective Synthesis of (3R)-oxan-3-ol

The synthesis of enantiomerically pure (3R)-oxan-3-ol presents a significant challenge, requiring precise control of stereochemistry. Various strategies have been developed for the asymmetric synthesis of substituted tetrahydropyrans, which can be adapted for the preparation of this specific chiral alcohol.

Catalytic Asymmetric Hetero-Diels-Alder Reactions

One powerful approach for the construction of chiral tetrahydropyran rings is the catalytic asymmetric hetero-Diels-Alder (HDA) reaction. This method involves the [4+2] cycloaddition of a diene with an aldehyde, catalyzed by a chiral Lewis acid. By carefully selecting the chiral catalyst and reaction conditions, high diastereo- and enantioselectivity can be achieved. For the synthesis of (3R)-oxan-3-ol, a suitable dienophile and diene would be chosen to yield the desired substitution pattern, followed by subsequent functional group manipulations to introduce the hydroxyl group at the C3 position.

Organocatalytic Cascade Reactions

Organocatalysis has emerged as a robust tool for asymmetric synthesis. Multi-component cascade reactions, utilizing chiral amines or hydrogen-bonding catalysts, can construct complex chiral molecules in a single pot. A potential pathway to (3R)-oxan-3-ol could involve a Michael/Henry/ketalization sequence, where readily available starting materials are assembled with high stereocontrol to form a polysubstituted tetrahydropyran precursor, which can then be converted to the target molecule.

Kinetic Resolution of Racemic 3-Oxanol

Another viable strategy is the kinetic resolution of a racemic mixture of 3-oxanol. This can be achieved through enzymatic or chemical methods. Lipases are commonly employed for the enantioselective acylation of racemic alcohols, where one enantiomer is preferentially acylated, allowing for the separation of the unreacted enantiomer (in this case, the desired (R)- or (S)-enantiomer depending on the enzyme's selectivity) from the acylated product.

Illustrative Synthetic Workflow:

G cluster_synthesis Synthetic Strategies Start Achiral Starting Materials Racemic Racemic 3-Oxanol Start->Racemic Non-stereoselective synthesis HDA HDA Start->HDA Asymmetric Hetero-Diels-Alder Cascade Cascade Start->Cascade Organocatalytic Cascade Resolution Resolution Racemic->Resolution Kinetic Resolution (Enzymatic/Chemical) R_Oxanol (3R)-oxan-3-ol Post-modification Post-modification HDA->Post-modification Post-modification->R_Oxanol Post-modification->R_Oxanol Cascade->Post-modification Resolution->R_Oxanol

Caption: Key synthetic routes to enantiopure (3R)-oxan-3-ol.

Analytical Characterization and Chiral Separation

The confirmation of the structure and enantiomeric purity of (3R)-oxan-3-ol is paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of the molecule. The chemical shifts and coupling constants of the protons in the tetrahydropyran ring provide information about their spatial arrangement.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, most notably the hydroxyl (-OH) group, which will show a characteristic broad absorption band.

Although specific, publicly available, fully assigned spectra for (3R)-oxan-3-ol are not abundant, data for structurally similar compounds can be used for comparison.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol for Chiral HPLC Analysis of 3-Oxanol Enantiomers:

  • Column Selection: A polysaccharide-based CSP, such as one coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often a good starting point for the separation of chiral alcohols.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. For basic analytes, a small amount of an amine additive (e.g., diethylamine) may be required, while for acidic analytes, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Temperature: The column is usually maintained at a constant temperature, for example, 25 °C, as temperature can affect the separation.

    • Detection: Detection is typically performed at a wavelength where the analyte has some UV absorbance, or by using a refractive index detector if the analyte lacks a chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration.

  • Data Analysis: The retention times of the two enantiomers are determined, and the enantiomeric excess is calculated from the peak areas of the two enantiomers.

Logical Flow for Chiral Purity Assessment:

G cluster_analysis Analytical Workflow Sample Synthesized (3R)-oxan-3-ol NMR_MS_IR Spectroscopic Analysis (NMR, MS, IR) Sample->NMR_MS_IR Structural Verification Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC Enantiomeric Purity Determination Structure_Confirmed Structure Confirmed NMR_MS_IR->Structure_Confirmed Purity_Confirmed Enantiomeric Purity >99% ee Chiral_HPLC->Purity_Confirmed

Caption: A typical workflow for the characterization of (3R)-oxan-3-ol.

Applications in Drug Discovery and Development

The (3R)-oxan-3-ol moiety is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its incorporation can be a key step in optimizing the "drug-like" properties of a lead compound.

Bioisosteric Replacement

In medicinal chemistry, isosteric and bioisosteric replacements are a common strategy to improve the properties of a molecule. The oxetane ring, a related four-membered heterocycle, has been successfully used as a bioisostere for carbonyl and gem-dimethyl groups. Similarly, the tetrahydropyran ring of (3R)-oxan-3-ol can serve this purpose, often leading to improved metabolic stability and solubility. For instance, replacing a metabolically labile group with the more robust tetrahydropyran ring can prolong the half-life of a drug.

Scaffold for Novel Therapeutics

The chiral nature of (3R)-oxan-3-ol makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening. The hydroxyl group provides a convenient handle for further functionalization, allowing for the exploration of the chemical space around this chiral core.

While specific drugs containing the unsubstituted (3R)-oxan-3-ol core are not prominently documented in publicly available literature, the closely related tetrahydropyran motif is a key component of numerous approved drugs and clinical candidates. For example, the core structure of the HIV protease inhibitor Darunavir (TMC-114) contains a bis-tetrahydrofuran moiety, which is structurally related and highlights the utility of such chiral oxygen-containing heterocycles in drug design. The synthesis of this key fragment often involves stereoselective methods that can be conceptually applied to the synthesis of (3R)-oxan-3-ol and its derivatives.

Conclusion and Future Perspectives

(3R)-oxan-3-ol is a valuable chiral building block with significant potential in drug discovery. Its defined stereochemistry and the favorable physicochemical properties it can impart to a molecule make it an attractive component for the design of novel therapeutics. While the direct pharmacological profile of (3R)-oxan-3-ol itself is not extensively studied, its utility as a synthetic intermediate is clear.

Future research in this area will likely focus on the development of more efficient and scalable stereoselective syntheses of (3R)-oxan-3-ol. Furthermore, the systematic exploration of its incorporation into a wider range of therapeutic agents will continue to unveil its full potential in medicinal chemistry. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like (3R)-oxan-3-ol will undoubtedly increase.

References

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. (n.d.).
  • Tetrahydropyran-3-ol. (n.d.). Chem-Impex.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Oxetan-3-ol. (n.d.). Chem-Impex.
  • Xu, T., Leng, X., Huang, S., & Wang, X. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., Huang, L., Vijayendran, K., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868.
  • Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., Huang, L., Vijayendran, K., Monti, L., Trojanowski, J. Q., Lee, V. M. Y., Kozlowski, M. C., Smith, A. B., 3rd, Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 8(8), 864–868.
  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16). BOC Sciences.
  • Tables For Organic Structure Analysis. (n.d.).
  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (n.d.).
  • Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. (n.d.).
  • Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. (2021, December 10).
  • A Modified Synthesis of Oxetan-3-ol. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Chiral HPLC Separ
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.).
  • Ichthyothereol. (n.d.). In Wikipedia.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Xu, T., Leng, X., Huang, S., & Wang, X. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • (R)-(-)-3-Hydroxytetrahydrofuran synthesis. (n.d.). ChemicalBook.
  • Quaedflieg, P. J. L. M., Kesteleyn, B. R. R., Wigerinck, P. B. T. P., Goyvaerts, N. M. F., Vijn, R. J., Liebregts, C. S. M., Kooistra, J. H. M. H., & Cusan, C. (2005). Stereoselective and efficient synthesis of (3R,3aS,6

(R)-Tetrahydro-2H-pyran-3-ol (CAS: 100937-76-6): A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tetrahydro-2H-pyran-3-ol, a chiral cyclic ether, has emerged as a critical building block in modern medicinal chemistry. Its unique stereochemistry and versatile functionality make it an invaluable intermediate in the synthesis of complex, biologically active molecules, particularly pharmaceuticals and agrochemicals.[1] The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and approved drugs, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis, analytical characterization, and applications, with a focus on empowering researchers in drug discovery and development.

The pyran ring system is a fundamental oxygen-containing heterocycle that is a core structure in a vast array of natural products like flavonoids, coumarins, and various sugars.[2][3] The incorporation of the tetrahydropyran moiety into drug candidates can significantly influence their pharmacological profiles.[3][4] The specific stereoisomer, this compound, offers a defined three-dimensional arrangement, which is crucial for achieving selective interactions with biological targets.

Physicochemical Properties

This compound is a liquid at room temperature with a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol .[5][6][7] Its structure features a saturated six-membered ring containing one oxygen atom and a hydroxyl group at the C3 position with R-stereochemistry.

PropertyValueReference
CAS Number 100937-76-6[5][6][7][8]
Molecular Formula C5H10O2[1][5][6][7]
Molecular Weight 102.13 g/mol [5][6][7]
Appearance Liquid[5]
Purity Typically ≥95%[5]
IUPAC Name (3R)-oxan-3-ol[5]
Canonical SMILES O[C@@H]1CCCOC1[5]
InChI Key BHDLTOUYJMTTTM-RXMQYKEDSA-N[5]

Synthesis and Chiral Control

The enantioselective synthesis of this compound is of paramount importance to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). Several synthetic strategies have been developed, broadly categorized into chiral pool synthesis, asymmetric synthesis, and enzymatic resolution.

Asymmetric Synthesis from Achiral Precursors

A common and efficient method for preparing tetrahydropyran-3-ols involves the hydroboration-oxidation of 3,4-dihydro-2H-pyran.[9] This two-step process provides a straightforward route to the racemic alcohol.

Caption: Workflow for the enzymatic resolution of racemic tetrahydropyran-3-ol.

This method is often preferred in industrial settings due to its high efficiency and environmentally benign reaction conditions. The choice of lipase and acyl donor is critical for optimizing the enantioselectivity and yield of the process.

Applications in Drug Discovery and Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for a variety of therapeutic agents. [2][3]Its incorporation can enhance drug-like properties and provide a rigid framework for orienting pharmacophoric groups.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate its utility, consider the synthesis of a hypothetical kinase inhibitor where the (R)-tetrahydropyran moiety serves as a key recognition element for the enzyme's active site.

Experimental Protocol: Synthesis of a Key Intermediate

  • Protection of the Hydroxyl Group: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.5 eq) and cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, quench with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tosylated intermediate.

  • Nucleophilic Substitution: Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF, 0.5 M). Add the desired nucleophile (e.g., a substituted amine, 1.1 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by LC-MS. After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired intermediate.

This example highlights how the hydroxyl group of this compound can be readily functionalized to introduce other molecular fragments, enabling the construction of complex drug candidates.

Analytical Characterization

Ensuring the chemical purity and enantiomeric excess of this compound is crucial for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the protons on the tetrahydropyran ring and the hydroxyl proton. Chemical shifts and coupling constants will be consistent with the assigned structure.
¹³C NMR Five distinct signals corresponding to the five carbon atoms in the molecule.
Mass Spectrometry (MS) The molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the compound (102.13 g/mol ).
Chiral HPLC/GC A single major peak when analyzed on a suitable chiral stationary phase, confirming the high enantiomeric purity of the (R)-isomer.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and C-O stretching bands.

Spectroscopic data for the racemic mixture of tetrahydro-2H-pyran-3-ol is available in public databases, which can serve as a reference. [10]

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5]Work should be conducted in a well-ventilated fume hood. [11][12]Avoid inhalation of vapors and contact with skin and eyes. [5][13]In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. [13][14]Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11]

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its defined stereochemistry and the presence of a modifiable hydroxyl group allow for the precise construction of target molecules with desired biological activities. The availability of robust synthetic and resolution methods ensures a reliable supply of this important intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in drug discovery and development will undoubtedly increase.

References

  • A2B Chem. This compound. URL
  • Fluorochem. This compound. URL
  • Matrix Scientific. This compound. URL
  • ChemicalBook.
  • Guidechem. 2H-Pyran-3-ol, tetrahydro-, (R)- 100937-76-6 wiki. URL
  • Capot Chemical. 100937-76-6 | this compound. URL
  • Fisher Scientific.
  • PubChem. This compound | C5H10O2. URL
  • ChemicalBook. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2. URL
  • Fisher Scientific.
  • Cole-Parmer. Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. URL
  • AK Scientific, Inc.
  • Fisher Scientific.
  • Home Sunshine Pharma. tetrahydro-2h-pyran-3-ol cas 19752-84-2. URL
  • National Institutes of Health. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. URL
  • ResearchGate. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)
  • NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. URL
  • ChemicalBook. TETRAHYDRO-2H-PYRAN-3-OL(19752-84-2) 1H NMR spectrum. URL
  • SpectraBase. 2H-Pyran-3-ol, tetrahydro-4,4-dimethoxy-. URL
  • ECHEMI. 19752-84-2, TETRAHYDRO-2H-PYRAN-3-OL Formula. URL
  • NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. URL
  • ChemicalBook. (S)-TETRAHYDRO-2H-PYRAN-3-OL synthesis. URL
  • MedchemExpress.com. 3s-5r-5-aminotetrahydro-2h-pyran-3-ol-hydrochloride. URL
  • NIST. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. URL
  • Wiley Online Library. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. URL
  • Organic Chemistry Portal. Tetrahydropyran synthesis. URL
  • PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. URL
  • BOC Sciences.
  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran Dihydropyran. URL
  • ResearchGate.
  • Benchchem. The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. URL
  • White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. URL
  • NIST. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. URL
  • Google Patents.
  • MDPI.
  • ResearchGate. A Scalable Synthesis of ( R , R )-2,6-Dimethyldihydro-2 H -pyran-4( 3 H )-one. URL
  • MDPI. Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9 -. URL
  • Royal Society of Chemistry.
  • NIST. 2H-Pyran, tetrahydro-3-methyl-. URL

Sources

An In-depth Technical Guide to the Physical Properties of (R)-3-hydroxytetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetrahydropyran is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical synthesis sectors. Its stereospecific configuration and the presence of a hydroxyl group make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the key physical characteristics of (R)-3-hydroxytetrahydropyran, details the experimental methodologies for their determination, and discusses the implications of these properties in a laboratory and manufacturing context.

Molecular Structure and Chirality

The foundational physical properties of a molecule are intrinsically linked to its structure. (R)-3-hydroxytetrahydropyran possesses a six-membered tetrahydropyran ring with a hydroxyl group at the third position. The "(R)" designation specifies the stereochemistry at the chiral center (C3), which dictates its interaction with other chiral molecules and polarized light.

Caption: 2D representation of (R)-3-hydroxytetrahydropyran.

While enantiomers share identical achiral physical properties such as boiling point, melting point, and density, they exhibit distinct optical activity.[1][2][3] The interaction with plane-polarized light and other chiral entities is a defining characteristic of enantiomers and is crucial in chiral separations and stereospecific synthesis.

Core Physical Properties

The following table summarizes the key physical properties of 3-hydroxytetrahydropyran. It is important to note that much of the available data pertains to the racemic mixture. For properties like boiling point, density, and refractive index, the values for the (R)-enantiomer are expected to be identical to the racemate under achiral conditions.[1][3]

PropertyValueConditions
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol [4]
Boiling Point 189.4 ± 8.0 °C[4]760 mmHg
88 °C[5]18 Torr
Density 1.1 ± 0.1 g/cm³[4]
Refractive Index 1.457[5]
Melting Point Not Available[4]
Solubility Partially miscible with water

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research and process development. The following sections outline the standard experimental protocols for measuring the key physical parameters of a liquid compound like (R)-3-hydroxytetrahydropyran.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_properties Physical Property Determination cluster_analysis Data Analysis & Application Synthesis Synthesis & Purification of (R)-3-hydroxytetrahydropyran BP Boiling Point (Thiele Tube/Distillation) Synthesis->BP Density Density (Pycnometer/Digital Density Meter) Synthesis->Density RI Refractive Index (Refractometer) Synthesis->RI MP Melting Point (Melting Point Apparatus/DSC) Synthesis->MP Solubility Solubility (Shake-Flask Method) Synthesis->Solubility Analysis Data Compilation & Comparison BP->Analysis Density->Analysis RI->Analysis MP->Analysis Solubility->Analysis Application Application in Process Development & Formulation Analysis->Application

Caption: Workflow for the determination and application of physical properties.

Boiling Point Determination

The boiling point is a critical parameter for distillation-based purification and for defining safe handling temperatures.

Methodology: Thiele Tube Method [6]

This micro-method is suitable for small sample volumes.

  • Sample Preparation: A small amount of (R)-3-hydroxytetrahydropyran is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is discontinued when a steady stream is observed.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Causality: At the boiling point, the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure has slightly exceeded the atmospheric pressure. As the liquid cools slightly, the point at which the liquid is drawn back into the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Density Measurement

Density is essential for mass-to-volume conversions and for fluid dynamics calculations in process scale-up.

Methodology: Digital Density Meter [7][8][9][10][11]

Based on the oscillating U-tube principle, this method offers high precision.

  • Calibration: The instrument is calibrated with dry air and deionized water at a specified temperature.

  • Sample Introduction: A small volume of (R)-3-hydroxytetrahydropyran is injected into the oscillating U-tube, ensuring no air bubbles are present.

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density. The measurement is temperature-controlled.

Causality: The frequency of oscillation of the U-tube is directly related to the mass of the substance it contains. With a fixed volume, the mass is a direct measure of the density.

Refractive Index Measurement

The refractive index is a characteristic property useful for identification and for assessing the purity of a sample.

Methodology: Abbe Refractometer [12][13][14]

  • Cleaning and Calibration: The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and a soft tissue. The instrument is calibrated using a standard of known refractive index.

  • Sample Application: A few drops of (R)-3-hydroxytetrahydropyran are placed on the lower prism.

  • Measurement: The prisms are closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Reading: The refractive index is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. This is a fundamental property of the substance related to the speed of light within it.

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is a key indicator of purity. Since (R)-3-hydroxytetrahydropyran is a liquid at room temperature, this would be relevant for determining its freezing point.

Methodology: Melting Point Apparatus [15][16][17][18]

  • Sample Preparation: The liquid sample is cooled until it solidifies. A small amount of the solid is placed in a capillary tube.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate.

  • Observation and Measurement: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This provides the melting point range.

Causality: A pure crystalline solid typically has a sharp melting point range (0.5-1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Solubility Determination

Solubility data is crucial for reaction solvent selection, extraction, crystallization, and formulation.

Methodology: Shake-Flask Method [19][20][21][22]

  • Sample Preparation: An excess amount of (R)-3-hydroxytetrahydropyran is added to a known volume of the solvent (e.g., water) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

  • Analysis: A sample of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique (e.g., chromatography, spectroscopy).

Causality: This method determines the thermodynamic equilibrium solubility, which is the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature and pressure to form a stable solution.

Conclusion

The physical properties of (R)-3-hydroxytetrahydropyran are fundamental to its application in scientific research and drug development. While data for the specific enantiomer is not always readily available, the properties of the racemic mixture provide a strong foundation for its handling and use. The standardized experimental protocols detailed in this guide serve as a robust framework for the in-house determination and verification of these critical parameters, ensuring data integrity and facilitating the successful translation of laboratory-scale research to larger-scale production and formulation.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2019.
  • Ayalytical Instruments. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid.
  • ASTM International. D4052-18a - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. 2018.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 2014.
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2021.
  • Quora. How come the chirality affects the molecule drastically when the structure remains mostly the same? 2019.
  • National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. 2012.
  • Reagecon. Density Measurement and Density Standards.
  • Wikipedia. Chirality (chemistry).
  • St. Clair's. MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID.
  • University of Calgary. Melting point determination.
  • Chemistry LibreTexts. Fundamentals of Chirality. 2023.
  • AIP Publishing. Simple method to measure the refractive index of liquid with graduated cylinder and beaker. 2017.
  • Royal Society of Chemistry. Consequences of chirality on the response of materials. 2022.
  • Mettler Toledo. Refractive Index: All You Need to Know.
  • Federal Aviation Administration. Powerplants 8 - Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by.
  • YouTube. How To Measure A Refractive Index. 2020.
  • Rudolph Research Analytical. Refractometry - Measuring Refractive Index.
  • BYJU'S. Determination Of Melting Point Of An Organic Compound.
  • ITMO.NEWS. Chirality: The Property That Changes It All. 2016.
  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • University of Missouri–St. Louis. Experiment 1 - Melting Points.
  • Chemsrc.com. 3-hydroxytetrahydropyran Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • Clarion University. Determination of Melting Point.
  • BioOrganics. Tetrahydropyran-3-ol.
  • YouTube. Boiling Point of an Organic Compound - MeitY OLabs. 2015.
  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022.
  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. 2022.
  • Scribd. Determination of Boiling Point.
  • University of Calgary. BOILING POINT DETERMINATION.
  • Wikipedia. 3-Hydroxytetrahydropyran.
  • TradeIndia. (R)-()-3-Hydroxytetrahydrofuran at Best Price High Purity, Superior Quality.
  • PubChem. (-)-3-Hydroxytetrahydrofuran.
  • Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2).
  • RefractiveIndex.INFO. Refractive index of C4H8O (Tetrahydrofuran, THF) - Li.
  • BRANDTECH Scientific. Solvent Boiling Point Chart.

Sources

A Comprehensive Technical Guide to the Solubility of (R)-Tetrahydro-2H-pyran-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the solubility characteristics of (R)-Tetrahydro-2H-pyran-3-ol, a key chiral building block in pharmaceutical and chemical synthesis. The principles and methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to understand and experimentally determine the solubility of this compound in a variety of organic solvents.

Introduction: The Significance of Solubility in Process Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility profile in different organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization processes, and ensuring the desired purity of the final product.

This compound possesses both a hydroxyl group and an ether linkage, rendering it a polar molecule with the capacity for hydrogen bonding. These structural features suggest a degree of solubility in a range of polar organic solvents. However, empirical determination across a spectrum of solvents is essential for precise process control.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another.[2]

  • Polar Solvents: Protic solvents (e.g., alcohols) and aprotic solvents (e.g., ketones, esters) are expected to be effective in dissolving this compound due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Nonpolar Solvents: Solvents such as alkanes and aromatic hydrocarbons are less likely to be effective solvents for this polar compound.

The following diagram illustrates the logical flow for predicting and determining the solubility of an organic compound.

G cluster_predict Prediction Phase cluster_select Solvent Selection cluster_exp Experimental Phase A Analyze Compound Structure (this compound) B Identify Functional Groups (Hydroxyl, Ether) A->B C Assess Polarity (Polar, Hydrogen Bonding Potential) B->C D Select Representative Solvents C->D Apply 'Like Dissolves Like' E Polar Protic (e.g., Methanol, Ethanol) D->E F Polar Aprotic (e.g., Acetone, Ethyl Acetate) D->F G Nonpolar (e.g., Hexane, Toluene) D->G H Perform Solubility Tests E->H F->H G->H I Qualitative Assessment (Soluble/Insoluble) H->I J Quantitative Measurement (e.g., Isothermal Saturation) I->J K Solubility Profile J->K Analyze & Tabulate Data

Caption: Logical workflow for solubility determination.

Experimental Determination of Solubility

A systematic approach to determining solubility involves both qualitative and quantitative methods. The following protocols are designed to be self-validating and provide a comprehensive understanding of the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Calibrated glassware (pipettes, volumetric flasks)

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the selected organic solvent.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: The Isothermal Equilibrium Method

This method determines the equilibrium solubility of the compound at a specific temperature.

Protocol:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

  • Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

The following diagram outlines the isothermal equilibrium solubility determination workflow.

G A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (e.g., 24-48h in shaker) A->B C Allow Solids to Settle B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC/GC E->F G Calculate Solubility F->G

Caption: Isothermal equilibrium solubility workflow.

Data Presentation and Interpretation

The determined solubility data should be tabulated for clear comparison.

Table 1: Hypothetical Solubility of this compound at 25 °C

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Polar Protic MethanolHighTo be determined
EthanolHighTo be determined
IsopropanolModerateTo be determined
Polar Aprotic AcetoneHighTo be determined
Ethyl AcetateModerateTo be determined
DichloromethaneModerateTo be determined
Tetrahydrofuran (THF)HighTo be determined
Nonpolar HexaneLowTo be determined
TolueneLowTo be determined

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures.[3]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.

  • Avoid inhalation, ingestion, and skin contact.[3][4] In case of exposure, follow the first-aid measures outlined in the SDS.[3][4]

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of this compound in a range of organic solvents. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the critical data needed to optimize synthetic and purification processes, ultimately accelerating the development of new chemical entities and pharmaceuticals. The principles and methodologies described herein are broadly applicable to the solubility determination of other polar organic molecules.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

An In-depth Technical Guide to (R)-Tetrahydro-2H-pyran-3-ol: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. (R)-Tetrahydro-2H-pyran-3-ol, a key heterocyclic building block, exemplifies the strategic importance of stereochemically pure synthons in the rational design of novel therapeutics. Its rigid pyran ring and defined stereocenter at the C3 position offer a valuable scaffold for introducing structural complexity and optimizing molecular interactions with biological targets. This guide provides an in-depth technical overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical characteristics. These properties govern its reactivity, solubility, and overall suitability for various synthetic transformations and formulations. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [2][1][3]
CAS Number 100937-76-6[1]
IUPAC Name (3R)-oxan-3-ol[1]
Appearance Colorless liquid
Density ~1.081 g/cm³[4]
Boiling Point 189.4 °C at 760 mmHg[4]
Flash Point 84.8 °C[4]
Canonical SMILES C1CO[1]
InChI Key BHDLTOUYJMTTTM-RXMQYKEDSA-N[1]

Synthesis and the Imperative of Stereocontrol

The utility of this compound is intrinsically linked to its enantiopurity. The synthesis of this specific (R)-enantiomer requires stereoselective methods to control the configuration of the hydroxyl-bearing carbon. Common strategies often involve the asymmetric reduction of a corresponding ketone precursor, tetrahydro-2H-pyran-3-one, using chiral catalysts or reagents.

The choice of synthetic route is critical. For instance, enzymatic reductions can offer high enantioselectivity under mild conditions, which is a cornerstone of green chemistry principles. Alternatively, substrate-controlled methods, starting from a chiral pool material like a carbohydrate derivative, can provide an efficient pathway to the desired enantiomer. The causality behind selecting a specific synthetic strategy often involves a trade-off between cost, scalability, and the desired level of enantiomeric excess (e.e.). For pharmaceutical applications, an e.e. of >99% is typically the uncompromising standard.

Application in Drug Discovery: A Scaffold for Innovation

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs. Its favorable properties, including metabolic stability and the ability to act as a hydrogen bond acceptor, make it an attractive replacement for less stable or more lipophilic groups.

This compound serves as a crucial intermediate in the synthesis of more complex molecules. For example, it is utilized in the preparation of corticotropin-releasing factor type 1 (CRF1) receptor antagonists, which are investigated for the treatment of anxiety, depression, and stress-related disorders.[4][3][5] The defined stereochemistry of the 3-hydroxy group allows for precise orientation of substituents, enabling specific and high-affinity binding to the target receptor. This principle of pre-organizing a molecule in a bioactive conformation is a key strategy for enhancing potency and reducing off-target effects.

Below is a conceptual workflow illustrating the integration of this compound into a drug discovery pipeline.

G cluster_start Starting Material cluster_synthesis Synthetic Elaboration cluster_outcome Target Molecule A This compound B Functional Group Transformation (e.g., Etherification) A->B Introduce leaving group or activate alcohol C Coupling to Core Scaffold B->C Bond formation D Advanced Intermediate for CRF1 Receptor Antagonist C->D Final Structure Assembly

Caption: Conceptual workflow for utilizing this compound.

Exemplary Experimental Protocol: O-Alkylation

To illustrate its practical use, the following protocol details a standard O-alkylation reaction, a common step in elaborating the this compound scaffold. This protocol is designed as a self-validating system; successful execution will yield a product with a predictable shift in spectroscopic data (e.g., NMR, MS) and chromatographic behavior (e.g., TLC, HPLC).

Objective: To synthesize (R)-3-(Benzyloxy)tetrahydro-2H-pyran.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The exclusion of atmospheric moisture is critical as sodium hydride reacts violently with water.

  • Reagent Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous THF, followed by the careful addition of sodium hydride. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension via a syringe. Causality Note: This step generates the corresponding sodium alkoxide. The evolution of hydrogen gas is an indicator of a successful reaction. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Electrophilic Addition: After hydrogen evolution ceases (typically 30-60 minutes), add benzyl bromide dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The washes remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to yield the pure (R)-3-(benzyloxy)tetrahydro-2H-pyran.

Safety and Handling

As with any chemical reagent, proper safety protocols are mandatory. Users should consult the full Safety Data Sheet (SDS) before handling.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Hazards: this compound and its precursors can be flammable liquids and may cause skin and serious eye irritation.[7][8] Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, or open flames.[9][10]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][9]

    • Skin Contact: Wash off immediately with soap and plenty of water.[7][9]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7][9]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[7]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the synthesis of complex, stereochemically defined molecules. Its strategic application in drug discovery pipelines underscores the critical role of chiral building blocks in creating next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any scientist aiming to leverage its potential in their research and development endeavors.

References

  • NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. [Link]
  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. tetrahydro-2h-pyran-3-ol cas 19752-84-2. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12256034, this compound. [Link]
  • NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. [Link]
  • Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). [Link]

Sources

The Tetrahydropyran Motif: A Historical and Synthetic Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold, a six-membered saturated oxygen-containing heterocycle that is a cornerstone of countless biologically active molecules.[1][2][3] From potent marine toxins to life-saving anticancer agents, the THP motif is a testament to nature's synthetic prowess and a constant inspiration for organic chemists.[4][5] This technical guide provides an in-depth exploration of the discovery and history of substituted tetrahydropyrans, designed for researchers, scientists, and drug development professionals. We will journey from the initial encounters with complex THP-containing natural products to the development of the sophisticated, stereocontrolled synthetic methodologies that now define the state of the art. By explaining the causality behind key experimental choices and providing validated protocols, this guide aims to equip the modern chemist with both a historical perspective and a practical toolkit for the synthesis of this vital heterocyclic system.

Nature as the Architect: The Dawn of Tetrahydropyran Chemistry

The story of the substituted tetrahydropyran does not begin in a flask, but in the intricate biosynthetic pathways of microorganisms. For decades, chemists have been captivated by a vast array of natural products featuring the THP core unit.[6] These molecules, often possessing remarkable biological activity, presented formidable structural challenges that spurred the development of new analytical and synthetic techniques.

Among the most influential of these are the polyether antibiotics and complex marine macrolides . Compounds like Monensin, produced by Streptomyces cinnamonensis, and the potent antitumor macrolide Lasonolide A, isolated from the marine sponge Forcepia sp., showcased intricate chains of interconnected tetrahydrofuran and tetrahydropyran rings with daunting stereochemical complexity.[7] The sheer structural challenge posed by these molecules created an imperative: to advance the field of organic synthesis to a point where these vital compounds could be constructed in the laboratory. This need was the primary catalyst for the evolution of stereoselective THP synthesis.[2][3]

The Foundations of Synthesis: Key Methodologies for THP Ring Construction

The journey to control the synthesis of the THP ring has been marked by several key strategic breakthroughs. While early methods often lacked stereocontrol, they laid the groundwork for the powerful reactions used today. This section details the historical development and mechanistic underpinnings of the most pivotal synthetic transformations.

The Prins Cyclization: A Cornerstone of THP Synthesis

The Prins reaction, first reported by Hendrik Jacobus Prins, has evolved from its initial description into one of the most powerful and versatile methods for constructing substituted tetrahydropyrans.[1][8][9] The reaction, in its most fundamental form, involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol.[1][2]

Causality & Mechanistic Insight: The power of the Prins cyclization lies in its predictable stereochemical outcome, which is governed by a chair-like transition state. The reaction is initiated by the activation of the carbonyl component by a Brønsted or Lewis acid, forming a highly electrophilic oxocarbenium ion. This intermediate is then trapped intramolecularly by the pendant alkene nucleophile. The substituents on the reacting partners preferentially occupy equatorial positions in the chair-like transition state to minimize steric strain, leading to the highly diastereoselective formation of cis-2,6-disubstituted tetrahydropyrans.[1] This inherent stereochemical preference is a key reason for its widespread adoption in natural product synthesis.[1][2][8]

Diagram: Generalized Mechanism of the Prins Cyclization

Caption: The acid-catalyzed formation of an oxocarbenium ion followed by intramolecular cyclization.

Protocol: Lewis Acid-Catalyzed Prins Cyclization for 4-Chloro-cis-2,6-disubstituted Tetrahydropyran

This protocol is adapted from a reported synthesis of 4-chlorotetrahydropyrans, which are versatile intermediates for further functionalization.[2] The choice of Tin(IV) chloride (SnCl4) as the Lewis acid is critical; it is strong enough to promote oxocarbenium ion formation at low temperatures, minimizing side reactions.

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous dichloromethane (DCM, 10 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: To the cooled solution, add the homoallylic alcohol (1.0 mmol, 1.0 equiv) and the desired aldehyde (1.2 mmol, 1.2 equiv).

  • Initiation of Cyclization: A solution of SnCl4 (1.0 M in DCM, 1.1 mmol, 1.1 equiv) is added dropwise via syringe over 10 minutes. The causality here is slow addition, which is crucial to maintain the low temperature and control the reaction rate, preventing polymerization or decomposition.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3, 15 mL). This step neutralizes the strong Lewis acid and excess protons, halting the reaction.

  • Work-up and Isolation: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-cis-2,6-disubstituted tetrahydropyran. The cis stereochemistry is the major diastereomer formed.[2]

The Hetero-Diels-Alder Reaction: A Convergent Approach

The Hetero-Diels-Alder (HDA) cycloaddition provides a powerful and convergent pathway to functionalized pyran systems.[10] This [4+2] cycloaddition typically involves the reaction of an electron-rich diene (e.g., a Danishefsky-type diene) with an aldehyde (the dienophile) under Lewis acid catalysis.

Causality & Mechanistic Insight: The key advantage of the HDA reaction is its ability to rapidly construct the THP ring with multiple stereocenters in a single step. The development of chiral Lewis acid catalysts, such as Jacobsen's chiral chromium(III) catalysts, has transformed this reaction into a premier method for asymmetric THP synthesis.[10] The catalyst coordinates to the aldehyde, lowering its LUMO energy and accelerating the cycloaddition while simultaneously creating a chiral environment that directs the facial selectivity of the diene's approach, leading to high enantioselectivity.

Diagram: Asymmetric Hetero-Diels-Alder Workflow

HDA_Workflow Start Aldehyde + Silyl Dien Catalyst Add Chiral Lewis Acid Catalyst (e.g., Cr(III)-salen) Start->Catalyst Cycloaddition [4+2] Cycloaddition Forms Dihydropyran Intermediate Catalyst->Cycloaddition Low Temp. Workup Acidic Workup (e.g., TFA or HCl) Cycloaddition->Workup Product Enantioenriched 2,6-cis-Tetrahydropyran-4-one Workup->Product

Caption: A typical workflow for the catalytic asymmetric synthesis of a THP derivative via HDA.

Protocol: Asymmetric Hetero-Diels-Alder Cycloaddition

This protocol is based on strategies employed in the total synthesis of neopeltolide, a marine natural product.[10]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), the chiral Cr(III) catalyst (0.05 mmol, 5 mol%) is suspended in anhydrous DCM (5 mL). The suspension is stirred for 30 minutes at room temperature.

  • Reaction Setup: The flask is cooled to -20 °C. The aldehyde (1.0 mmol, 1.0 equiv) is added, followed by the silyl diene (e.g., Danishefsky's diene, 1.5 mmol, 1.5 equiv). The use of excess diene ensures complete consumption of the limiting aldehyde.

  • Cycloaddition: The reaction mixture is stirred at -20 °C for 12-24 hours. The low temperature is critical for maximizing enantioselectivity by ensuring the reaction proceeds through the highly ordered, catalyst-bound transition state.

  • Quenching and Deprotection: The reaction is quenched by the addition of trifluoroacetic acid (TFA, 0.5 mL). The mixture is stirred for an additional 30 minutes at 0 °C. This step serves two purposes: it protonates and hydrolyzes the intermediate silyl enol ether to the corresponding ketone and deactivates the catalyst.

  • Work-up: The reaction mixture is diluted with DCM (20 mL) and washed sequentially with water and saturated NaHCO3 solution. The organic layer is dried over MgSO4, filtered, and concentrated.

  • Purification: The residue is purified by flash chromatography on silica gel to afford the optically active 2,6-cis-substituted tetrahydropyran-4-one.[10]

The Impact on Drug Discovery and Development

The development of robust and stereoselective methods for synthesizing substituted tetrahydropyrans has had a profound impact on medicinal chemistry and drug discovery.[4][11] The THP scaffold is not merely a structural component of natural products but is recognized as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[1][2]

Its prevalence in bioactive molecules is due to several key factors:

  • Improved Physicochemical Properties: The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and target engagement.

  • Metabolic Stability: The saturated ring is generally resistant to metabolic degradation compared to more labile functionalities.

  • Conformational Rigidity: The THP ring locks appended substituents into well-defined spatial orientations, which is crucial for optimizing binding affinity to biological targets.

A notable example is the development of mitosis modulators. In one study, a library of THP derivatives was synthesized using a Prins cyclization as the key step.[12] Phenotypic screening of this library led to the identification of compounds, termed "tubulexins," that potently inhibit cell division by synergistically targeting both tubulin and the protein CSE1L.[12] This discovery underscores how synthetic access to diverse THP structures can directly fuel the discovery of novel therapeutic agents with unique mechanisms of action.

Conclusion and Future Outlook

The journey from the structural elucidation of complex natural products to the rational, catalytic, and asymmetric synthesis of the tetrahydropyran ring represents a triumph of modern organic chemistry. The Prins cyclization and hetero-Diels-Alder reaction, among other methods, have been honed into exquisitely precise tools, enabling chemists to tackle synthetic targets of incredible complexity.[1][8] The insights gained from mechanistic studies have been paramount, allowing for the rational design of catalysts and reaction conditions to achieve desired stereochemical outcomes.

Looking forward, the field continues to evolve. The development of novel catalytic systems that operate under milder conditions, tolerate a broader range of functional groups, and provide access to "disfavored" or thermodynamically less stable diastereomers remains an active area of research.[1][3] Furthermore, the application of C-H activation and photoredox catalysis to THP synthesis promises to open up new, more efficient synthetic disconnections. As our synthetic capabilities continue to expand, the humble tetrahydropyran ring will undoubtedly remain at the heart of discovery, from fundamental chemistry to the development of next-generation therapeutics.

References

  • Kim, D., et al. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 18(12), 603. [Link]
  • Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
  • Kang, E. J., & Lee, E. (2005). Total Synthesis of Oxacyclic Macrodiolide Natural Products. Chemical Reviews, 105(12), 4348–4378. [Link]
  • Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
  • Kang, E. J., & Lee, E. (2005). Total Synthesis of Oxacyclic Macrodiolide Natural Products.
  • Reddy, P. V., & Kumar, A. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 14(3), 894-897. [Link]
  • Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
  • Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
  • Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed. [Link]
  • Kang, E. J., & Lee, E. (2005). Total synthesis of oxacyclic macrodiolide natural products. Kyung Hee University. [Link]
  • Barbero, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841. [Link]
  • Kang, E. J., & Lee, E. (2005).
  • Ramón, R. S., & Asensio, G. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31741–31749. [Link]
  • Kang, E. J., & Lee, E. (2005). Total Synthesis of Oxacyclic Macrodiolide Natural Products. Chemical Reviews. [Link]
  • Stekrova, M., et al. (2021). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts.
  • Rychnovsky, S. D. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(4), 932–943. [Link]
  • Gouverneur, V., et al. (2000). A Catalytic Asymmetric Bioorganic Route to Enantioenriched Tetrahydro- and Dihydropyranones. Journal of the American Chemical Society, 122(45), 11048–11057. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(18), 2293–2325. [Link]
  • Clarke, P. A., & Santos, S. (2006). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(22), 4079-4090. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. inno-pharmchem.com. [Link]
  • Wipf, P., et al. (2013). A natural product inspired tetrahydropyran collection yields mitosis modulators that synergistically target CSE1L and tubulin.
  • ResearchGate. (n.d.). Natural products containing tetrahydropyran (THP) as a core unit.

Sources

The Tetrahydropyran-3-ol Moiety: A Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent structural and physicochemical properties—conformational stability, favorable water solubility, and metabolic robustness—make it a highly sought-after motif in medicinal chemistry. This guide focuses specifically on the tetrahydropyran-3-ol moiety, a functionalized variant that introduces a critical hydroxyl group onto the stable THP chassis. We will explore the multifaceted biological significance of this moiety, from its role in establishing crucial target interactions and serving as a versatile chiral building block to its impact on pharmacokinetic profiles. Through an analysis of its fundamental properties, key case studies, and relevant experimental protocols, this document aims to provide a comprehensive technical resource for scientists engaged in the design and development of novel therapeutics.

Introduction: The Structural and Physicochemical Landscape of Tetrahydropyran-3-ol

The tetrahydropyran, or oxane, ring is a saturated six-membered heterocycle containing one oxygen atom.[3] This structure typically adopts a low-energy chair conformation, similar to cyclohexane, which minimizes torsional strain and provides a predictable three-dimensional geometry. The introduction of a hydroxyl group at the C3 position endows the scaffold with a unique combination of features that are highly advantageous in drug design.

The tetrahydropyran-3-ol moiety possesses both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptor sites (the hydroxyl oxygen and the ring ether oxygen). This dual functionality allows it to engage in a network of interactions within a biological target's binding site, often leading to enhanced potency and selectivity.[4] Furthermore, its hydrophilic nature can improve the aqueous solubility of a parent molecule, a critical parameter for drug formulation and bioavailability.[5][6]

Key Physicochemical Attributes:

  • Polarity and Solubility: The presence of two oxygen atoms makes the moiety relatively polar, contributing positively to a molecule's Polar Surface Area (PSA) and, consequently, its water solubility.[5]

  • Hydrogen Bonding: Capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein residues.[4]

  • Metabolic Stability: The cyclic ether structure is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which often targets more labile functional groups.[4]

  • Chirality: The C3 position is a stereocenter, meaning the hydroxyl group can exist in either an axial or equatorial position. This chirality is fundamental for achieving stereospecific interactions with chiral biological targets like enzymes and receptors.[7]

The Role of Tetrahydropyran-3-ol in Molecular Recognition and as a Pharmacophore

The strategic placement of the tetrahydropyran-3-ol moiety within a drug candidate can profoundly influence its binding affinity and biological activity. Its rigid, pre-organized conformation reduces the entropic penalty upon binding to a target, while its functional groups provide the necessary enthalpic contributions through specific interactions.

A Network of Interactions

The hydroxyl group is a powerful director of binding. As a hydrogen bond donor, it can interact with the backbone carbonyls or acidic side chains (e.g., Asp, Glu) of a protein. As an acceptor, it can engage with amide protons or basic residues (e.g., Arg, Lys). Simultaneously, the ring's ether oxygen can act as an additional hydrogen bond acceptor, creating a multi-point attachment that anchors the molecule in the binding pocket. This network of interactions is often critical for achieving high potency.[4]

A Privileged Scaffold in Nature and Medicine

The tetrahydropyran ring system is a cornerstone of many complex natural products, including potent anticancer agents like Bryostatin and Eribulin, as well as numerous marine macrolides.[1][2][8] Nature's frequent use of this scaffold underscores its evolutionary selection for biological relevance and stability. Medicinal chemists have taken this cue, incorporating the THP moiety into synthetic drugs to leverage its favorable properties. It is found in drugs targeting a wide range of diseases, from HIV (e.g., as a component in protease inhibitors) to mood disorders.[2][9]

Molecular_Interactions cluster_moiety Tetrahydropyran-3-ol Moiety cluster_target Protein Binding Site THP THP Ring (Oxane) OH C3-Hydroxyl (-OH) Ring_O Ring Oxygen (-O-) HBA_Target H-Bond Acceptor (e.g., C=O) OH->HBA_Target H-Bond Donor HBD_Target H-Bond Donor (e.g., NH) HBD_Target->OH H-Bond Acceptor HBD_Target->Ring_O H-Bond Acceptor

Caption: Interaction map of the tetrahydropyran-3-ol moiety.

Impact on Physicochemical and Pharmacokinetic Properties

Beyond target binding, the incorporation of a tetrahydropyran-3-ol group is a powerful strategy for fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This practice, known as bioisosteric replacement, involves substituting a part of a molecule with another group that retains similar biological activity but has improved pharmacokinetic properties.[4][10]

Bioisosterism and Property Modulation

The THP ring can be considered a bioisostere for other cyclic systems like piperidine or cyclohexane.[10] Unlike the basic piperidine ring, the THP moiety is neutral, which can be advantageous for avoiding off-target effects related to basicity or for improving cell permeability. Compared to a more lipophilic cyclohexane, the THP-3-ol introduces polarity, which can be used to balance a molecule's lipophilicity (LogP), often leading to better solubility and a more favorable overall ADME profile.[10]

Enhancing "Drug-Likeness"

A common challenge in drug discovery is overcoming poor solubility and high metabolic turnover. Replacing a metabolically labile group (like an ester) or a highly lipophilic group with the more stable and hydrophilic tetrahydropyran-3-ol can be a transformative step. This modification often leads to:

  • Increased Solubility: The hydrophilic character of the two oxygen atoms improves solubility in aqueous media.[6]

  • Reduced Metabolic Clearance: The C-O bonds within the ether are generally more resistant to metabolic enzymes (e.g., CYPs) than, for example, ester or amide bonds.[4]

  • Improved Permeability: By carefully balancing the overall lipophilicity, the moiety can help a drug candidate achieve the right balance to cross cellular membranes.

Property Parent Compound (with Cyclohexyl) Analogue (with THP-3-ol) Rationale for Change
Calculated LogP 4.52.8Reduced lipophilicity, potential for lower plasma protein binding.
Aqueous Solubility LowModerate-HighIncreased polarity improves solubility for formulation and absorption.[6]
Metabolic Stability Moderate (Hydroxylation)HighSaturated heterocyclic ring is less prone to CYP-mediated oxidation.[4]
Target Affinity 150 nM25 nMAdded H-bonding interactions with the target increase potency.

Table 1: A comparative analysis illustrating the typical effects of replacing a simple carbocycle with a tetrahydropyran-3-ol moiety on key drug-like properties. Data is hypothetical for illustrative purposes.

The Tetrahydropyran-3-ol as a Chiral Building Block

The stereochemistry of a drug is paramount to its function. The C3-hydroxyl group creates a chiral center, and the specific (R) or (S) configuration can dictate how the molecule fits into its biological target. Tetrahydropyran-3-ol and its derivatives are therefore valuable chiral building blocks in organic synthesis.[7][11] Their pre-defined stereochemistry allows for the construction of complex, enantiomerically pure molecules, which is a regulatory requirement for most modern pharmaceuticals.[12]

Access to enantiopure starting materials like (3R)-tetrahydropyran-3-ol or (3S)-tetrahydropyran-3-ol enables synthetic chemists to build molecular complexity with a high degree of stereocontrol, avoiding the need for costly and inefficient chiral separations later in the synthesis.[13]

Experimental Protocols: Assessing the Impact of the Moiety

Evaluating the effect of incorporating a tetrahydropyran-3-ol moiety requires robust and validated experimental assays. A key workflow is the assessment of metabolic stability.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a standardized method to determine the rate at which a compound is metabolized by cytochrome P450 enzymes.

Objective: To measure the intrinsic clearance (Cl_int) of a test compound in HLM.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plate, LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare a 2 µM test compound working solution in phosphate buffer.

  • Incubation Setup (in triplicate):

    • To each well of the 96-well plate, add 50 µL of the 1 mg/mL HLM solution.

    • Add 50 µL of the 2 µM test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.

    • The final concentration will be 1 µM test compound and 0.5 mg/mL HLM.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / [HLM concentration in mg/mL]).

Metabolic_Stability_Workflow prep 1. Prepare Reagents (HLM, Compound, Buffer) incubate 2. Pre-incubate HLM + Compound @ 37°C prep->incubate start 3. Initiate Reaction Add NADPH System incubate->start sample 4. Time-Point Quenching (0, 5, 15, 30, 60 min) Add Acetonitrile + IS start->sample process 5. Centrifuge Pellet Precipitated Protein sample->process analyze 6. LC-MS/MS Analysis Quantify Remaining Compound process->analyze data 7. Data Calculation (t½, Intrinsic Clearance) analyze->data

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Future Outlook

The tetrahydropyran-3-ol moiety is far more than a simple cyclic ether. It is a strategically important functional group that offers medicinal chemists a powerful tool to enhance molecular recognition, improve physicochemical properties, and confer metabolic stability. Its prevalence in biologically active natural products serves as a strong validation of its utility, while its role as a chiral building block ensures its continued importance in the synthesis of complex and stereospecifically defined therapeutics.[5][8] As drug discovery continues to tackle increasingly challenging biological targets, the rational incorporation of privileged scaffolds like tetrahydropyran-3-ol will remain a cornerstone of successful drug design, enabling the development of safer, more effective medicines.

References

  • Vertex AI Search. (2024-05-16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
  • Benchchem. A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one.
  • J&K Scientific. Tetrahydropyran-3-ol | 19752-84-2.
  • ChemicalBook. (2023-12-19). Tetrahydropyran: properties, applications and safety.
  • CymitQuimica. CAS 19752-84-2: TETRAHYDRO-PYRAN-3-OL.
  • Chem-Impex. Tétrahydropyran-3-ol.
  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(9), 1181–1197.
  • ResearchGate. Examples of natural products with a tetrahydropyran core unit.
  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197.
  • National Institutes of Health. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • IRIS Unimore. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
  • Wikipedia. Tetrahydropyran.
  • PubMed. (2013). A natural product inspired tetrahydropyran collection yields mitosis modulators that synergistically target CSE1L and tubulin.
  • Guidechem. What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?.
  • Singh, P., Bhardwaj, A., Kaur, S., & Kumar, S. (2009). Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors. European journal of medicinal chemistry, 44(3), 1278–1287.
  • ResearchGate. Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • ChemicalBook. (2023-10-16). What is Tetrahydropyran?.
  • Royal Society of Chemistry. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products.
  • ResearchGate. Tetrahydropyran containing natural products.
  • Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • Organic Chemistry Portal. Tetrahydropyran synthesis.
  • Lab-Chemicals.Com. Chiral Building Blocks – Page 3.
  • Costa, A. M., & Vilarrasa, J. (2019). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 17(11), 615.
  • Meijer, E. W., van Genderen, M. H., & Schenning, A. P. (2001). Chiral Architectures from Macromolecular Building Blocks. Chemical reviews, 101(12), 4013-4048.
  • ACS Organic & Inorganic Au. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles.
  • Theodorakis, E. A., & Maimone, T. J. (2011). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of chemical research, 44(4), 265–277.
  • EKG Science. (2022-08-05). Pharmacokinetics | Drug Metabolism.
  • Doogue, M. P., & Polasek, T. M. (2023). Drug Distribution. In StatPearls. StatPearls Publishing.

Sources

Chiral Tetrahydropyran Building Blocks: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently encountered in a vast array of natural products and pharmaceuticals. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a highly sought-after motif in modern drug discovery. The stereochemical orientation of substituents on the THP ring profoundly influences biological activity, rendering the development of robust and stereoselective synthetic methodologies for chiral THP building blocks a critical endeavor for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of the core strategies for the asymmetric synthesis of these valuable building blocks, supported by field-proven insights, detailed protocols, and applications in the synthesis of bioactive molecules.

The Strategic Importance of Chirality in Tetrahydropyran Scaffolds

Chirality is a fundamental consideration in drug design, as the three-dimensional arrangement of atoms dictates a molecule's interaction with its biological target.[1] For tetrahydropyran-containing drugs, the spatial orientation of substituents can mean the difference between a potent therapeutic agent and an inactive or even toxic compound.[2][3] The U.S. Food and Drug Administration (FDA) has established stringent guidelines for the development of chiral drugs, emphasizing the need for stereospecific synthesis and characterization.[4][5] This has driven significant innovation in asymmetric synthesis, providing the tools to construct complex chiral molecules with high fidelity.[6]

The prevalence of the THP motif in FDA-approved drugs underscores its importance. For instance, the dipeptidyl peptidase-4 (DPP-4) inhibitor Omarigliptin, used for the treatment of type 2 diabetes, features a highly substituted aminotetrahydropyran core that is crucial for its long-acting efficacy.[7][8] Similarly, the natural product (-)-centrolobine, which exhibits anti-inflammatory and antibacterial properties, contains a 2,6-cis-disubstituted tetrahydropyran ring.[9] The ability to synthesize these and other complex THP-containing molecules with precise stereochemical control is therefore a key enabling technology in pharmaceutical research and development.

Core Strategies for Asymmetric Tetrahydropyran Synthesis

The construction of chiral tetrahydropyran rings can be broadly categorized into several key strategic approaches. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. This section will delve into three of the most powerful and widely adopted methods: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization, Organocatalytic Cascade Reactions, and Asymmetric Prins Cyclization.

Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization

This powerful one-pot strategy provides a highly efficient route to enantiomerically enriched 2,6-cis-disubstituted tetrahydropyrans.[9][10] The causality behind this approach lies in the initial asymmetric hydrogenation of a carefully designed acyclic precursor containing both a ketone and an α,β-unsaturated ester. The chiral catalyst, typically a ruthenium or iridium complex with a chiral ligand, controls the stereoselective reduction of the ketone to a secondary alcohol. This newly formed chiral center then directs the subsequent intramolecular oxa-Michael addition, where the hydroxyl group attacks the electron-deficient double bond, to form the tetrahydropyran ring with high diastereoselectivity. The cis-selectivity is often thermodynamically favored, leading to the formation of the more stable diequatorial product.[11]

Start Acyclic Keto-Unsaturated Ester Step1 Asymmetric Hydrogenation (Chiral Ru or Ir Catalyst) Start->Step1 Intermediate Chiral Hydroxy-Unsaturated Ester Step1->Intermediate Step2 Intramolecular Oxa-Michael Addition Intermediate->Step2 Product 2,6-cis-Disubstituted Tetrahydropyran Step2->Product Reactants Nucleophile + α,β-Unsaturated Aldehyde Step1 Organocatalytic Michael Addition Reactants->Step1 Intermediate1 Chiral Enolate Step1->Intermediate1 Step2 Intramolecular Hemiacetalization Intermediate1->Step2 Product Functionalized Tetrahydropyran Step2->Product Reactants Aldehyde + Homoallylic Alcohol Step1 Chiral Acid Catalysis Reactants->Step1 Intermediate1 Chiral Oxocarbenium Ion Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Product 4-Substituted Tetrahydropyran Step2->Product

Sources

safety and handling of (R)-Tetrahydro-2H-pyran-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (R)-Tetrahydro-2H-pyran-3-OL

Introduction

This compound is a chiral heterocyclic compound utilized in organic synthesis, particularly as a building block in the development of pharmaceutical agents.[1][2] Its specific stereochemistry makes it a valuable intermediate for creating complex molecular architectures. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in authoritative safety data and established laboratory practices.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. These characteristics influence storage conditions, handling techniques, and appropriate emergency responses.

PropertyValueSource
Chemical Name This compound[3]
Synonyms (3R)-oxan-3-olN/A
CAS Number 19752-84-2 (for racemic mixture)[1]
Molecular Formula C₅H₁₀O₂[3][4]
Molecular Weight 102.13 g/mol [3][4]
Appearance Liquid[4]
Boiling Point 88 °C at 18 Torr[2]
Density 1.080 ± 0.06 g/cm³[2]
Purity Typically ≥95%[4]

Hazard Identification and Toxicological Summary

This compound is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of these hazards.

GHS Classification Hazard
Pictogram GHS07: Harmful/Irritant[4]
Signal Word Warning [4]
Hazard Statements H315: Causes skin irritation.[4][5][6]H319: Causes serious eye irritation.[5][6]H335: May cause respiratory irritation.[5][6]
Precautionary Statements P261: Avoid breathing mist/vapors/spray.[4][5][6]P264: Wash skin thoroughly after handling.[5][6]P280: Wear protective gloves/eye protection/face protection.[5][6]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Toxicological Profile:

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, or inflammation.[5][6]

  • Eye Contact: Causes serious eye irritation. Direct contact can result in pain, watering, and redness.[5][6]

  • Inhalation: Vapors or mists may cause respiratory tract irritation.[5][6][7]

  • Ingestion: While not a primary route of occupational exposure, ingestion is considered harmful.[7]

Caption: GHS Hazard Profile for this compound.

Safe Handling and Engineering Controls

Adherence to rigorous handling protocols is essential to minimize exposure and ensure a safe laboratory environment. The causality behind these protocols is the prevention of direct contact and inhalation.

Engineering Controls: The primary engineering control is to handle the substance in a well-ventilated area.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, should be performed inside a certified chemical fume hood.[8] This is critical for preventing the accumulation of vapors in the breathing zone of the operator.

  • Safety Stations: Facilities must be equipped with easily accessible eyewash stations and safety showers.[7] Their proximity to the workstation is a regulatory and safety necessity.

Personal Protective Equipment (PPE): PPE provides the final barrier between the researcher and the chemical. The selection of appropriate PPE is a critical, task-dependent decision.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Start Task Assessment: Working with this compound Gloves Nitrile Gloves (or other chemically resistant) Start->Gloves Eyewear Safety Goggles (conforming to EN166/NIOSH) Start->Eyewear Coat Lab Coat Start->Coat Decision Is there a significant splash hazard? Start->Decision FaceShield Face Shield (if splash risk is high) Decision->Eyewear No Decision->FaceShield Yes

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as determined by the workflow above.

  • Container Inspection: Visually inspect the container for any damage or leaks before opening.

  • Aliquotting/Transfer: Use appropriate tools (e.g., pipettes, syringes) to transfer the liquid. Perform all transfers over a secondary containment tray to catch any potential drips or spills.

  • Heating: If heating is required, be aware that this will increase the vapor pressure. Ensure the fume hood has adequate flow and use controlled heating methods (e.g., a heating mantle with a temperature controller). Avoid open flames.

  • Post-Handling: Tightly close the container immediately after use.[7][9]

  • Decontamination: Wipe down the work surface within the fume hood. Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[10]

Storage and Stability

Proper storage is crucial for maintaining the chemical's purity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place.[7][8][9] Keep the container tightly closed to prevent absorption of moisture and contamination.[7][9]

  • Incompatible Materials: Avoid strong oxidizing agents. The specific incompatibilities should be reviewed based on the intended reaction chemistry.

  • Stability: The product is chemically stable under standard ambient conditions (room temperature).

Emergency and First Aid Procedures

A prepared response to an emergency, such as a spill or personnel exposure, is a non-negotiable component of laboratory safety.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Occurs Skin Contact Eye Contact Inhalation Skin_Action Flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Exposure:skin->Skin_Action Eyes_Action Flush eyes with plenty of water for at least 15 minutes, lifting eyelids. Remove contact lenses if possible. Exposure:eyes->Eyes_Action Inhale_Action Move to fresh air immediately. If breathing is difficult, give oxygen. Exposure:inhale->Inhale_Action Medical Seek Immediate Medical Attention Skin_Action->Medical Eyes_Action->Medical Inhale_Action->Medical

Caption: First aid response logic for personnel exposure.

First Aid Measures:

  • If on Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention if irritation persists.[9]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][9] Remove contact lenses if it is safe to do so.[9] Seek immediate medical attention.[7]

  • If Inhaled: Move the person to fresh air. If breathing becomes difficult, administer oxygen. If the person is not breathing, begin artificial respiration.[7] Seek immediate medical attention.[7]

  • If Swallowed: Do not induce vomiting. Wash out the mouth with water and seek immediate medical aid.[7]

Spill Response Protocol:

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste container according to institutional and local environmental regulations. Do not allow the chemical to enter drains.[8]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Containers: Empty containers may retain product residue and should be handled as hazardous.

  • Disposal Method: Waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Always follow the specific waste disposal protocols of your institution and comply with all local, state, and federal regulations.

References

  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Cole-Parmer.
  • This compound | C5H10O2.
  • SAFETY D
  • 2,2,6-TRIMETHYL-6-VINYLTETRAHYDRO-2H-PYRAN-3-OL - Safety D
  • This compound. Fluorochem.
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol. Fisher Scientific.
  • Safety Data Sheet.
  • TETRAHYDRO-2H-PYRAN-3-OL. ChemicalBook.
  • Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. AK Scientific, Inc..
  • Safety D
  • TETRAHYDRO-2H-PYRAN-3-OL Formula. ECHEMI.

Sources

(R)-Tetrahydro-2H-pyran-3-ol: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tetrahydro-2H-pyran-3-ol is a valuable chiral building block in medicinal chemistry and drug development. Its rigid heterocyclic scaffold and stereodefined hydroxyl group provide a unique three-dimensional framework that is increasingly incorporated into novel therapeutic agents. This guide offers a comprehensive overview of its nomenclature, chemical properties, stereoselective synthesis, key reactions, and applications, providing researchers with the essential knowledge to effectively utilize this versatile intermediate.

Nomenclature and Identification: A Multifaceted Identity

Effective communication in research and development necessitates a thorough understanding of a compound's various identifiers. This compound is known by several synonyms and database identifiers, which are crucial for accurate literature searches and procurement.

A comprehensive list of synonyms and alternative names includes:

  • (R)-3-Hydroxytetrahydropyran

  • (3R)-oxan-3-ol[1]

  • 2H-Pyran-3-ol, tetrahydro-, (R)-[2]

  • (R)-Tetrahydro-pyran-3-ol

For unambiguous identification, the following identifiers are essential:

IdentifierValueSource
CAS Number 100937-76-6[1][2]
PubChem CID 12256034[3]
IUPAC Name (3R)-oxan-3-ol[1]
Canonical SMILES C1CCO[1]
InChI Key BHDLTOUYJMTTTM-RXMQYKEDSA-N[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation.

PropertyValueSource
Molecular Formula C5H10O2[1][2]
Molecular Weight 102.13 g/mol [2]
Appearance Colorless liquid[4]
Boiling Point 189.4 °C at 760 mmHg[4]
Density 1.081 g/cm³[4]
Flash Point 84.8 °C[4]
pKa 14.49 ± 0.20 (Predicted)[2]
Refractive Index 1.468[4]
  • ¹H NMR Spectrum: Available from sources like ChemicalBook.[5]

  • ¹³C NMR Spectrum: Available from sources like ChemicalBook.

  • Mass Spectrum: Available from sources like ChemicalBook.

  • IR Spectrum: Available from sources like ChemicalBook.

Stereoselective Synthesis: Accessing Enantiopurity

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the stereoselective synthesis of this compound is of paramount importance. While several methods exist for the synthesis of tetrahydropyrans, enzymatic catalysis has emerged as a highly efficient and selective approach for obtaining the desired enantiomer.[6]

Enzymatic Asymmetric Reduction of a Prochiral Ketone

A robust method for the synthesis of chiral 3-hydroxytetrahydropyrans involves the asymmetric enzymatic reduction of a prochiral ketone precursor.[6] This methodology offers high enantiomeric excess (>99%) and excellent yields (96-98%).[6]

Workflow for Enzymatic Asymmetric Reduction

G cluster_1 Reaction cluster_2 Work-up & Purification Prochiral_Ketone Prochiral Ketone (e.g., 6-Methoxydihydro- 2H-pyran-3(4H)-one) Reaction_Vessel Reaction Vessel (Controlled Temperature & pH) Prochiral_Ketone->Reaction_Vessel KRED Ketoreductase (KRED) KRED->Reaction_Vessel GDH Glucose Dehydrogenase (GDH) GDH->Reaction_Vessel NADPH NADPH (Cofactor) NADPH->Reaction_Vessel Glucose Glucose (Reductant) Glucose->Reaction_Vessel Buffer Buffer Solution Buffer->Reaction_Vessel Extraction Solvent Extraction Reaction_Vessel->Extraction Reaction Mixture Chromatography Column Chromatography Extraction->Chromatography Crude Product Product This compound Chromatography->Product Purified Product

Caption: Workflow for the enzymatic asymmetric synthesis.

Detailed Protocol:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve the prochiral ketone substrate (e.g., 6-methoxydihydro-2H-pyran-3(4H)-one) in a suitable buffer.

  • Enzyme Addition: Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) to the reaction mixture.

  • Cofactor and Reductant: Introduce the nicotinamide cofactor (NADPH) and glucose. The GDH will regenerate the NADPH consumed by the KRED, using glucose as the ultimate reductant.[6]

  • Reaction Monitoring: Maintain the reaction at a constant temperature and pH, monitoring the conversion of the starting material by a suitable analytical technique (e.g., HPLC or GC).

  • Work-up: Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Purification: Purify the extracted product by column chromatography to yield the highly enantioenriched this compound.

The causality behind this experimental choice lies in the high stereoselectivity of enzymes. Ketoreductases possess a chiral active site that preferentially binds and reduces the prochiral ketone in a specific orientation, leading to the formation of one enantiomer of the alcohol in high excess. The use of a cofactor regeneration system, such as GDH and glucose, makes the process economically viable for larger-scale synthesis by recycling the expensive NADPH cofactor.[6]

Key Chemical Reactions

The chemical reactivity of this compound is dominated by the secondary alcohol and the ether linkage. These functional groups allow for a variety of transformations to build more complex molecular architectures.

Etherification

The hydroxyl group can be readily converted to an ether under standard conditions, such as the Williamson ether synthesis. This reaction is crucial for introducing various substituents and extending the molecular scaffold.

General Williamson Ether Synthesis Protocol:

  • Deprotonation: Treat this compound with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to form the corresponding alkoxide.

  • Nucleophilic Substitution: Add an alkyl halide (e.g., methyl iodide, benzyl bromide) to the alkoxide solution. The alkoxide will act as a nucleophile, displacing the halide in an S_N2 reaction to form the ether.

  • Work-up and Purification: Quench the reaction with water and extract the ether product. Purify by distillation or column chromatography.

Oxidation

The secondary alcohol can be oxidized to the corresponding ketone, tetrahydro-2H-pyran-3-one, using a variety of oxidizing agents. The choice of oxidant will depend on the desired selectivity and the presence of other functional groups in the molecule.

Common Oxidizing Agents:

  • Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane.

  • Swern oxidation: Using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine.

  • Dess-Martin periodinane: A mild and selective oxidant for sensitive substrates.

Applications in Drug Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, and the chiral nature of this compound makes it a particularly attractive building block for the synthesis of biologically active molecules.[7]

Herbicides and CRF1 Receptor Antagonists

Substituted tetrahydropyrans, including derivatives of tetrahydro-2H-pyran-3-ol, are utilized in the preparation of herbicides.[4][7][8] Additionally, this scaffold is a key component in the synthesis of pyrazolothiazole compounds that act as corticotropin-releasing factor type 1 (CRF1) receptor antagonists.[4][7][8] CRF1 receptor antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression.

Cannabinoid Receptor Agonists

Derivatives of the tetrahydropyran ring have been incorporated into novel cannabinoid receptor agonists. For example, N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides have been developed as dual hCB₁/hCB₂ agonists with low CNS penetration, potentially offering analgesic effects without the centrally mediated side effects.[9] While this example uses a 4-substituted tetrahydropyran, it highlights the utility of the core scaffold in modulating cannabinoid receptor activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10] Avoid breathing mist, vapors, or spray.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a chiral building block of significant value to the drug discovery and development community. Its well-defined stereochemistry and versatile chemical handles provide a robust platform for the synthesis of complex and biologically active molecules. A thorough understanding of its nomenclature, properties, stereoselective synthesis, and reactivity is essential for its effective application in the pursuit of novel therapeutics.

References

  • Enders, D., et al. (2013). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 45(11), 1477-1489.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*.
  • Wikipedia. (n.d.). Kinetic resolution.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Zhang, K., et al. (2020). Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. Combustion and Flame, 211, 236-247.
  • MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3734.
  • YouTube. (2022, October 25). Stereochemistry: Kinetic Resolution.
  • Mukai, C., et al. (1998). An alternative procedure for the stereoselective formation of tetrahydropyran derivatives via 6-endo ring closure. Tetrahedron Letters, 39(23), 4059-4062.
  • SciSpace. (n.d.). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction.
  • Leighton, J. L., et al. (2002). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Journal of the American Chemical Society, 124(12), 2878-2879.
  • SpectraBase. (n.d.). 2H-Pyran, tetrahydro-3-methyl-.
  • University of California, Irvine. (2005, March 30). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis.
  • Home Sunshine Pharma. (n.d.). tetrahydro-2h-pyran-3-ol cas 19752-84-2.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12256034, this compound.
  • Wang, C., et al. (2018). Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. Organic & Biomolecular Chemistry, 16(3), 353-356.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.
  • Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro-.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation.
  • Beaulieu, F., et al. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. Bioorganic & Medicinal Chemistry Letters, 22(12), 3884-3889.
  • University of York. (n.d.). for [Ta(q2-C6H4)2Ph4(Li.0Et2)3] Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis+.
  • ResearchGate. (2025, August 7). Synthesis of Various 2H-Benzopyran Compounds and Their Kinetic Resolution by Asymmetric Hydrolysis of Their Racemic Acetates Mediated by Lipases.
  • PubMed. (2012, April 20). Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones.
  • ResearchGate. (n.d.). Main primary reaction pathways during the oxidation of THF in the....
  • O'Neill, J. C., & Woerpel, K. A. (2015). Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. The Journal of Organic Chemistry, 80(16), 8086-8093.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(1), 1-27.
  • Feher, F. J., et al. (2009). Aerobic oxidation of tetrahydrofuran by a series of iron (III) containing POSS compounds. Inorganica Chimica Acta, 362(11), 4009-4014.
  • Wang, M., et al. (2013). Oxidation of Tetrahydrofuran. Progress in Chemistry, 25(7), 1158-1165.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).

Sources

A Theoretical Chemist's Guide to the Conformational Landscape of (R)-Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its conformational preferences directly influence molecular shape, receptor binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive framework for the theoretical investigation of (R)-Tetrahydro-2H-pyran-3-ol, a representative substituted THP. We will explore the foundational principles of its conformational isomerism, detail a rigorous computational workflow using Density Functional Theory (DFT), and analyze the subtle interplay of stereoelectronic effects that govern its structural landscape. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level theoretical calculations to understand and predict the behavior of complex heterocyclic systems.

Introduction: The Significance of the Tetrahydropyran Moiety

The six-membered oxygen-containing heterocycle, tetrahydropyran, is a cornerstone of modern drug design.[1] Its prevalence stems from its ability to improve physicochemical properties such as solubility and metabolic stability while providing a rigid scaffold for the precise spatial orientation of pharmacophoric groups. Understanding the conformational equilibrium of substituted THPs is therefore not an academic exercise, but a critical component of rational drug design.[2]

This compound presents a fascinating case study. The presence of a hydroxyl substituent at the C3 position introduces a complex array of competing non-covalent interactions, including steric hindrance, hyperconjugation, and intramolecular hydrogen bonding. These forces dictate the preference for axial versus equatorial positioning of the hydroxyl group, a choice that profoundly alters the molecule's three-dimensional topology.

Foundational Principles of THP Conformation

Like its carbocyclic analogue cyclohexane, the THP ring predominantly adopts low-energy chair conformations to minimize angle and torsional strain.[3][4] However, the resident oxygen atom breaks the symmetry, introducing unique stereoelectronic effects.

Chair Conformations and Ring Inversion

The THP ring exists in a dynamic equilibrium between two chair conformations. For this compound, this involves the interconversion of the hydroxyl group between an axial and an equatorial position. The energy barrier for this ring flip in the parent THP is approximately 11 kcal/mol.[5]

G cluster_0 Axial Conformer cluster_1 Equatorial Conformer a b a->b Ring Flip

Key Stereoelectronic Interactions

The conformational preference of the hydroxyl group is a delicate balance of several competing effects:

  • Steric Hindrance (1,3-Diaxial Interactions): In the axial conformation, the hydroxyl group can experience repulsive steric interactions with the axial hydrogens at C1 and C5. Generally, this disfavors axial substitution for bulky groups.[6]

  • Hyperconjugation (Anomeric and Related Effects): This is a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (donor) to an adjacent empty anti-bonding orbital (acceptor).[7] In THPs, the interaction between an oxygen lone pair (n) and an adjacent anti-bonding C-O orbital (σ*) is known as the anomeric effect. While the classic anomeric effect pertains to C2 substitution, related hyperconjugative interactions play a crucial role in stabilizing specific conformations.

  • Intramolecular Hydrogen Bonding (IHB): A key feature of 3-hydroxytetrahydropyrans is the potential for the hydroxyl proton to form a hydrogen bond with the ring oxygen (O-H···O).[8] This interaction is geometrically feasible primarily in the axial conformer, forming a stabilizing six-membered pseudo-ring.[9][10] The strength of this bond can be significant enough to overcome steric penalties.[8]

A Validated Computational Workflow

To accurately model the conformational landscape, a multi-step computational protocol is required. This ensures a thorough exploration of the potential energy surface and yields reliable energetic and geometric data.

G start Initial 3D Structure Generation (e.g., from 2D sketch) conf_search Step 1: Conformational Search (Molecular Mechanics - MMFF94) start->conf_search filter Filter & Cluster Unique Conformers (Energy window & RMSD cutoff) conf_search->filter dft_opt Step 2: QM Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) filter->dft_opt freq_check Step 3: Frequency Calculation (Confirm true minima - no imaginary frequencies) dft_opt->freq_check solvation Step 4: Solvation Modeling (Optional) (PCM/SMD for solvent effects) freq_check->solvation analysis Final Analysis (Relative Gibbs Free Energies, Geometries, NBO) solvation->analysis

Experimental Protocol: Step-by-Step Guide

Step 1: Conformational Search

  • Objective: To generate a diverse pool of low-energy starting conformations, including various chair, boat, and twist-boat forms.

  • Methodology: Employ a molecular mechanics (MM) force field, such as MMFF94, which is computationally inexpensive and effective for organic molecules.

  • Procedure:

    • Generate an initial 3D structure of this compound.

    • Submit the structure to a systematic or stochastic conformational search algorithm.

    • Set an energy window (e.g., 10 kcal/mol) to retain all plausible conformers.

    • Cluster the resulting structures based on RMSD (Root Mean Square Deviation) to eliminate duplicates.

Step 2: Quantum Mechanics (QM) Geometry Optimization

  • Objective: To refine the geometries and calculate the electronic energies of the conformers obtained from the MM search at a higher level of theory.

  • Methodology: Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for systems of this size.[11]

  • Causality Behind Method Selection:

    • Functional: The choice of functional is critical. For systems where non-covalent interactions are key, standard functionals like B3LYP should be augmented with a dispersion correction (e.g., D3).[12] Functionals like M06-2X or ωB97X-D are also excellent choices as they are specifically parameterized to better handle non-covalent interactions.[13]

    • Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended.

      • 6-311: A triple-zeta basis set providing flexibility for valence electrons.

      • ++: Diffuse functions on both heavy atoms and hydrogens, essential for accurately describing lone pairs and the diffuse electron density involved in hydrogen bonding.[5]

      • (d,p): Polarization functions, which allow for orbital shapes to distort, are crucial for capturing the correct molecular geometry and interaction energies.[5]

Step 3: Frequency Calculation

  • Objective: To characterize the stationary points found during optimization and to calculate thermodynamic properties.

  • Methodology: Perform a frequency calculation at the same level of theory as the optimization.

  • Self-Validation:

    • A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which should be re-optimized or discarded.

    • The output provides the Zero-Point Vibrational Energy (ZPVE), thermal corrections, and Gibbs Free Energy, which are essential for comparing the relative stabilities of conformers at a given temperature.[14]

Step 4: Solvation Modeling (Optional but Recommended)

  • Objective: To account for the influence of a solvent environment on conformational equilibrium.

  • Methodology: Use an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Rationale: Solvents, particularly polar ones, can stabilize or destabilize conformers by interacting with the molecular dipole moment and by disrupting intramolecular hydrogen bonds.[8] For instance, the stability of the axial conformer, which relies on an internal O-H···O hydrogen bond, is expected to decrease in polar solvents as the hydroxyl group prefers to form stronger hydrogen bonds with the solvent molecules.[8]

Analysis of this compound Conformers

Upon completion of the computational workflow, a detailed analysis of the results is performed. The primary conformers of interest are the two chairs: 3-ax-OH and 3-eq-OH.

Energetic Comparison

The relative stability of the conformers is determined by their Gibbs Free Energies (ΔG). In the gas phase or nonpolar solvents, calculations often show a slight preference for the axial conformer, contrary to what steric considerations alone would suggest.[8]

ConformerRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol, 298K)Key Stabilizing Interaction
3-ax-OH 0.000.00Intramolecular H-Bond (O-H···O)
3-eq-OH ~0.5 - 1.0~0.4 - 0.9Lower Steric Strain
Twist-Boat > 5.0> 5.0N/A
Boat > 6.0> 6.0N/A
Note: These are representative values. Actual results will vary based on the level of theory. The high relative energies of boat and twist-boat conformers confirm they are minor contributors to the overall population.[5][14]

This preference for the axial conformer is a direct consequence of the stabilizing intramolecular hydrogen bond.[8] This interaction effectively counteracts the unfavorable 1,3-diaxial steric interactions.

G cluster_axial Axial Conformer Analysis cluster_equatorial Equatorial Conformer Analysis ax_node Axial OH Position h_bond Intramolecular H-Bond (O-H···O) ax_node->h_bond Enables steric 1,3-Diaxial Interactions (Destabilizing) ax_node->steric Causes ax_result Often the Global Minimum in Gas Phase h_bond->ax_result Leads to steric->ax_result Counteracted by eq_node Equatorial OH Position no_h_bond No Intramolecular H-Bond eq_node->no_h_bond min_steric Minimized Steric Strain (Stabilizing) eq_node->min_steric eq_result Favored in Polar Solvents min_steric->eq_result Becomes Dominant Factor

Geometric and Electronic Analysis

Further insights can be gained from:

  • Natural Bond Orbital (NBO) Analysis: This method quantifies stereoelectronic interactions. It can be used to calculate the stabilization energy (E(2)) of the n(O_ring) -> σ(C-H) and n(O_ring) -> σ(C-C) hyperconjugative interactions, as well as the strength of the O-H···O hydrogen bond.

  • Quantum Theory of Atoms in Molecules (QTAIM): This analysis can characterize the nature of the intramolecular hydrogen bond by locating a bond critical point (BCP) between the hydrogen and the ring oxygen.

Conclusion

The conformational preference of this compound is a nuanced outcome of competing steric and stereoelectronic forces. Theoretical calculations, when performed with appropriate methodologies, are indispensable tools for dissecting these effects.[11][12] A rigorous computational workflow, beginning with a broad conformational search and culminating in high-level DFT calculations with dispersion corrections and suitable basis sets, provides a reliable picture of the conformational landscape. For 3-hydroxytetrahydropyran, the analysis reveals that the stabilizing effect of an intramolecular hydrogen bond in the axial conformer is often sufficient to overcome its inherent steric penalties, especially in non-polar environments. This guide provides a validated protocol and theoretical foundation for researchers to confidently investigate such complex heterocyclic systems, ultimately aiding in the design of next-generation therapeutics.

References

  • Freeman, F., & Hehre, W. J. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 105(44), 10135-10143. [Link]
  • Di Grande, A., et al. (2020). Establishing the accuracy of density functional approaches for the description of noncovalent interactions in biomolecules. Physical Chemistry Chemical Physics, 22(31), 17265-17277. [Link]
  • Liu, Y., et al. (2021). Applications of density functional theory in COVID-19 drug modeling. Wiley Interdisciplinary Reviews: Computational Molecular Science, 11(5), e1532. [Link]
  • Zhang, Y., et al. (2024).
  • McCormack, J. E., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Chemical Science, 7(9), 6146-6153. [Link]
  • Booth, R. (2014). Modeling the Formation of Tetrahydropyranyl Radicals via Hydrogen Abstraction. Honors Theses. [Link]
  • Gould, J. A., et al. (2012). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research, 45(5), 724-733. [Link]
  • Crimmins, M. T., & She, J. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 37(11), 837-840. [Link]
  • Raimond, L., et al. (2024). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv. [Link]
  • Klimovitskii, A. E., et al. (2000). Conformational analysis of six-membered cyclic carbonates. Russian Chemical Bulletin, 49(1), 69-74. [Link]
  • Fenk, R., et al. (2024).
  • Sun, Y., et al. (2024). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. ChemPlusChem, 89(8). [Link]
  • Solha, D. C., et al. (2014). Experimental and Theoretical Studies of Intramolecular Hydrogen Bonding in 3-hydroxytetrahydropyran: Beyond AIM Analysis. The Journal of Physical Chemistry A, 118(15), 2794-2800. [Link]
  • Wikipedia contributors. (2024). Stereoelectronic effect. Wikipedia. [Link]
  • Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cycloadditions and cyclizations.
  • Singh, V. (2023). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity.
  • The Organic Chemistry Tutor. (2023). I Unpacked the Most Confusing Concept in Organic Chemistry: The Stereoelectronic Effect. YouTube. [Link]
  • Freeman, F., & Hehre, W. J. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. Semantic Scholar. [Link]
  • Kuhn, B., et al. (2010). Intramolecular hydrogen bonding in medicinal chemistry. Journal of Medicinal Chemistry, 53(6), 2601-2611. [Link]
  • Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3323-3335. [Link]
  • Schaller, C. P. Conformational basis set. College of Saint Benedict/Saint John's University. [Link]
  • Laane, J. (2021). Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. Scilight Press. [Link]
  • Freeman, F., et al. (2000). An ab initio molecular orbital study of the conformational energies of 2-alkyltetrahydro-2H-pyrans (tetrahydropyrans, oxacyclohexanes, oxanes). Journal of Molecular Structure: THEOCHEM, 496(1-3), 19-39. [Link]
  • Tormena, C. F., et al. (2018). Experimental and Theoretical Evaluation of trans-3-Halo-2-Hydroxy-Tetrahydropyran Conformational Preferences. Beyond Anomeric Interaction. The Journal of Organic Chemistry, 83(15), 8036-8045. [Link]
  • Liu, X., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(44), 9345-9353. [Link]
  • Anet, F. A. L., et al. (1984). The Conformational Analysis of 14-Membered Macrocyclic Ethers. Journal of the American Chemical Society, 106(25), 7635-7642. [Link]
  • Roy, R., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 17, 168-176. [Link]
  • Schaller, C. P. 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]
  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

Sources

Methodological & Application

Application Note & Protocols: Enantioselective Synthesis of (R)-Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The chiral tetrahydropyran (THP) scaffold is a privileged structural motif present in a vast number of natural products and pharmaceutically active compounds. Specifically, (R)-Tetrahydro-2H-pyran-3-ol is a critical chiral building block whose stereocenter is fundamental to the biological activity of numerous complex molecular targets. This document provides an in-depth guide for researchers, chemists, and drug development professionals on robust and highly selective methods for the synthesis of this valuable intermediate. We will explore three distinct and field-proven strategies: Enzymatic Kinetic Resolution (EKR) , Asymmetric Enzymatic Reduction , and Sharpless Asymmetric Dihydroxylation . Each section explains the causality behind the methodological choices, provides detailed, step-by-step protocols, and includes quantitative data to guide expectations.

Introduction: The Significance of a Chiral THP Building Block

The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function. Chiral heterocycles, particularly substituted tetrahydropyrans, are cornerstones of modern medicinal chemistry due to their prevalence in bioactive natural products and their ability to act as conformationally constrained scaffolds. This compound, with its defined stereocenter at the C3 position, serves as a versatile synthon for introducing this key structural feature into larger, more complex molecules, ultimately impacting drug-receptor interactions and therapeutic efficacy. The development of efficient, scalable, and highly enantioselective syntheses is therefore a paramount objective in process chemistry and drug discovery.

Strategic Approaches to Enantioselectivity

Achieving high enantiopurity in the synthesis of this compound can be accomplished through several strategic approaches. The choice of method often depends on factors such as scale, cost of goods, available equipment, and desired purity levels.

  • Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture, leaving the other, desired enantiomer unreacted. Enzyme-catalyzed resolutions are particularly powerful due to their exquisite selectivity under mild conditions.[1][2]

  • Asymmetric Reduction: This approach starts with an achiral precursor, a prochiral ketone, which is then reduced to the chiral alcohol using a chiral catalyst or enzyme. This method is highly atom-economical as, theoretically, 100% of the starting material can be converted to the desired enantiomer.[3]

  • Asymmetric Dihydroxylation: This powerful transformation introduces two adjacent hydroxyl groups across a double bond with high stereocontrol, starting from a simple alkene.[4][5] Subsequent chemical manipulation can then furnish the target alcohol.

The following sections provide detailed protocols for each of these cornerstone strategies.

Method 1: Lipase-Catalyzed Enzymatic Kinetic Resolution (EKR)

This protocol describes the resolution of racemic (±)-tetrahydro-2H-pyran-3-ol via transesterification using an immobilized lipase. Lipases are robust enzymes that can selectively acylate one enantiomer of an alcohol, allowing for the facile separation of the acylated product from the remaining, unreacted enantiopure alcohol.[1][6]

Causality and Rationale

The success of this method hinges on the enzyme's ability to differentiate between the two enantiomers of the substrate. The enzyme's chiral active site preferentially binds and catalyzes the acylation of the (S)-enantiomer, leading to the formation of (S)-tetrahydro-2H-pyran-3-yl acetate. The (R)-enantiomer, being a poor fit for the active site, remains largely unreacted. Immobilized enzymes like Novozym® 435 (Candida antarctica lipase B) are often used as they are easily recovered by simple filtration and can be reused, improving process economy.[7]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Isolated Products racemate Racemic (±)-THP-3-ol stir Stir at RT (e.g., 24-48h) racemate->stir solvent Anhydrous Solvent (e.g., Toluene) solvent->stir acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->stir enzyme Immobilized Lipase (Novozym® 435) enzyme->stir monitor Monitor by Chiral GC/HPLC (Target ~50% Conversion) stir->monitor filter Filter to Remove Enzyme monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product_R (R)-THP-3-ol (Unreacted Alcohol) chromatography->product_R product_S (S)-THP-3-yl Acetate (Acylated Product) chromatography->product_S

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add racemic (±)-tetrahydro-2H-pyran-3-ol (2.0 g, 19.6 mmol).

  • Solvent and Reagents: Add anhydrous toluene (40 mL) and vinyl acetate (2.7 mL, 29.4 mmol, 1.5 equiv.). Vinyl acetate is chosen as the acyl donor because the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435, 200 mg, 10% w/w).

  • Reaction: Stir the suspension at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.[6]

  • Workup: Once ~50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme through a pad of Celite®. The recovered enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture of (R)-alcohol and (S)-acetate can be readily separated by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

  • Characterization: Analyze the purified this compound for enantiomeric excess (% ee) using chiral GC or HPLC.

Method 2: Asymmetric Enzymatic Reduction of a Prochiral Ketone

This protocol details the highly efficient synthesis of this compound via the asymmetric reduction of the corresponding prochiral ketone, dihydro-2H-pyran-3(4H)-one. This approach leverages a ketoreductase (KRED) enzyme, which stereoselectively delivers a hydride to the carbonyl group.

Causality and Rationale

The core of this strategy is the use of a KRED enzyme engineered to exhibit high selectivity for producing the (R)-alcohol. These enzymes require a nicotinamide cofactor, typically NADPH, as the hydride source. Because NADPH is expensive, an in-situ cofactor regeneration system is employed. A common system uses glucose dehydrogenase (GDH) and an inexpensive stoichiometric reductant like glucose. The GDH oxidizes glucose, which in turn reduces NADP⁺ back to NADPH, allowing the KRED to function catalytically with only a small initial amount of the cofactor.[3] This creates a highly efficient and cost-effective catalytic cycle.

Enzymatic Catalytic Cycle Diagram

G cluster_main cluster_regen Ketone Dihydro-2H-pyran-3(4H)-one (Substrate) KRED_NADPH KRED-NADPH (Active Enzyme) Ketone->KRED_NADPH Alcohol (R)-THP-3-ol (Product) KRED_NADP KRED-NADP⁺ (Inactive) Alcohol->KRED_NADP KRED_NADPH->Alcohol KRED_NADP->KRED_NADPH GDH Glucose Dehydrogenase (GDH) KRED_NADP->GDH GDH->KRED_NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: KRED/GDH coupled-enzyme system for asymmetric reduction.

Detailed Protocol
  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).

  • Reaction Mixture: In a temperature-controlled vessel, dissolve dihydro-2H-pyran-3(4H)-one (2.0 g, 20.0 mmol) in the phosphate buffer (40 mL).

  • Cofactor and Glucose: Add NADP⁺ sodium salt (15 mg, ~0.02 mmol) and D-glucose (3.96 g, 22.0 mmol, 1.1 equiv.).

  • Enzyme Addition: Add the ketoreductase (KRED, specific activity and amount will depend on the commercial source, e.g., 20 mg) and glucose dehydrogenase (GDH, e.g., 10 mg).

  • Reaction: Stir the mixture gently at a controlled temperature (e.g., 30 °C). The pH may drop due to the formation of gluconic acid; maintain the pH at ~7.0 by the controlled addition of a dilute base (e.g., 1 M NaOH) using a pH-stat or periodic manual additions.

  • Monitoring: Track the disappearance of the starting ketone using GC or TLC.

  • Workup: Upon complete conversion (typically 12-24 hours), saturate the aqueous solution with NaCl to reduce the polarity. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude alcohol is often of high purity, but can be further purified by flash chromatography if necessary.

  • Characterization: Confirm the identity and determine the enantiomeric excess (% ee) of the product by chiral GC or HPLC analysis.

Method 3: Sharpless Asymmetric Dihydroxylation (SAD)

This pathway constructs the chiral center from an achiral alkene, 3,4-dihydro-2H-pyran. The key step is the enantioselective formation of a cis-diol using the Sharpless AD-mix reagent.[4][8] Subsequent regioselective manipulation of the diol is required to yield the final product.

Causality and Rationale

The Sharpless Asymmetric Dihydroxylation uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from a cinchona alkaloid.[5][9] The AD-mix formulations conveniently package the OsO₄ source, the chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), a stoichiometric oxidant (K₃[Fe(CN)₆]), and base. The chiral ligand creates a chiral pocket around the osmium center, directing the dihydroxylation to one face of the alkene. For 3,4-dihydro-2H-pyran, AD-mix-β is typically used to produce the (2R,3S)-diol, which can be converted to the target (R)-3-ol. This is followed by regioselective tosylation of the less-hindered primary alcohol and subsequent reductive removal of the tosyl group.

Experimental Workflow Diagram

G cluster_step1 Step 1: Dihydroxylation cluster_step2 Step 2: Regioselective Protection cluster_step3 Step 3: Reductive Detosylation alkene 3,4-Dihydro-2H-pyran admix AD-mix-β t-BuOH/H₂O, 0°C alkene->admix diol (2R,3S)-cis-Diol admix->diol tosylation TsCl, Pyridine 0°C to RT diol->tosylation mono_tosylate Primary Mono-tosylate tosylation->mono_tosylate reduction LiAlH₄ THF, 0°C mono_tosylate->reduction final_product (R)-THP-3-ol reduction->final_product

Caption: Multi-step synthesis via Sharpless Asymmetric Dihydroxylation.

Detailed Protocol
  • Asymmetric Dihydroxylation:

    • To a vigorously stirred mixture of t-butanol and water (1:1, 100 mL) at 0 °C, add AD-mix-β (28 g) and methanesulfonamide (1.9 g, 20 mmol).

    • Once the mixture is homogeneous and orange, add 3,4-dihydro-2H-pyran (1.68 g, 20 mmol) dropwise.

    • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC, typically 24 hours).

    • Quench the reaction by adding solid sodium sulfite (30 g) and stirring for 1 hour.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude (2R,3S)-tetrahydro-2H-pyran-2,3-diol. Purify by flash chromatography.

  • Regioselective Tosylation:

    • Dissolve the purified diol (2.36 g, 20 mmol) in anhydrous pyridine (40 mL) and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 3.81 g, 20 mmol) portion-wise, ensuring the temperature does not rise above 5 °C. The 1:1 stoichiometry favors reaction at the sterically less-hindered primary C2-hydroxyl group.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with water, and extract with ethyl acetate. Wash the organic layer with 1 M HCl and brine, then dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the mono-tosylated product.

  • Reductive Detosylation:

    • Caution: LiAlH₄ is highly reactive. This step must be performed by trained personnel with appropriate precautions.

    • To a suspension of lithium aluminum hydride (LiAlH₄, 1.52 g, 40 mmol) in anhydrous THF (50 mL) at 0 °C, add a solution of the tosylated intermediate (5.44 g, 20 mmol) in THF (20 mL) dropwise.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL) (Fieser workup).

    • Stir the resulting white suspension vigorously for 1 hour, then filter through Celite®.

    • Concentrate the filtrate and purify by flash chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical performance of the described methodologies, providing a basis for comparison.

ParameterMethod 1: EKRMethod 2: Asymmetric ReductionMethod 3: SAD Route
Starting Material (±)-Tetrahydro-2H-pyran-3-olDihydro-2H-pyran-3(4H)-one3,4-Dihydro-2H-pyran
Key Reagent Immobilized Lipase (e.g., CAL-B)Ketoreductase (KRED) + GDHAD-mix-β, LiAlH₄
Typical Yield < 50% (theoretical max)90-98%[3]40-60% (over 3 steps)
Typical ee% >99%>99%[3]>95%
Pros - High ee%- Mild conditions- Reusable catalyst- High yield & ee%- Atom economical- Direct route- Starts from simple alkene- Well-established reaction
Cons - Max yield is 50%- Requires separation of product and byproduct- Enzymes can be costly- Requires pH control- Multi-step process- Uses stoichiometric hazardous reagents (OsO₄, LiAlH₄)

Conclusion

The enantioselective synthesis of this compound can be achieved through multiple effective strategies. For process and scale-up applications, the Asymmetric Enzymatic Reduction of the corresponding ketone offers the most compelling advantages in terms of yield and atom economy. For laboratory-scale synthesis where the racemic alcohol is readily available, Enzymatic Kinetic Resolution provides a simple and highly selective method to obtain the desired enantiomer in high purity, albeit at a theoretical maximum yield of 50%. The Sharpless Asymmetric Dihydroxylation route, while longer, demonstrates the power of asymmetric catalysis in building chirality from achiral olefins and remains a valuable tool in the synthetic chemist's arsenal. The selection of the optimal method will ultimately be guided by the specific constraints and goals of the research or development program.

References

  • BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans.
  • Li, N., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL.
  • de la Resurrección, E., et al. (2017).
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
  • Crimmins, M. T., & Parrish, J. D. (2002). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 4(13), 2301–2304.
  • Heravi, M. M., et al. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry.
  • Sharpless, K. B., et al. (1988). Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis. Journal of the American Chemical Society, 110(22), 7538–7540.
  • Gong, L., et al. (2017). Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols.
  • Reddy, K. L., et al. (2009). Asymmetric synthesis of anti-aldol segments via a nonaldol route: synthetic applications to statines and (-)-tetrahydrolipstatin. The Journal of Organic Chemistry, 74(12), 4508–4518.
  • Heravi, M. M., et al. (2017). Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. Tetrahedron: Asymmetry, 28(8), 985-1059.
  • Nature Communications. (2017). Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. [Link]
  • Jacobsen, E. N., et al. (1988). Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis. Journal of the American Chemical Society.
  • Organic Process Research & Development. (2010). A Scalable Synthesis of (R,R)-2,6-Dimethyldihydro-2H-pyran-4(3H)-one.
  • Angewandte Chemie International Edition. (2025). Organocatalytic Atroposelective Synthesis of Axially Chiral Indolyl Ketosulfoxonium Ylides.
  • ACS Omega. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • ResearchGate. (2025). Organocatalytic Asymmetric Synthesis of Tetrasubstituted Axially Chiral Allenylphosphines.
  • Molecules. (2018). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]
  • Molecules. (2022). Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-(R,R)-Blumenol B.
  • Molecules. (2021).
  • Tetrahedron: Asymmetry. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters.
  • Caltech. (2017).
  • The Journal of Organic Chemistry. (1989). Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)
  • The Scripps Research Institute.
  • Amino Acids. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling.
  • Organic & Biomolecular Chemistry. (2023).
  • ARKIVOC. (2009).
  • Journal of the American Chemical Society. (2022). Asymmetric Total Syntheses of Euphol and Tirucallol.
  • ACS Catalysis. (2022).

Sources

chiral synthesis of 3-hydroxytetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Synthesis of 3-Hydroxytetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of natural products and pharmaceuticals. Specifically, the stereochemistry of substituents on the THP ring is often critical for biological activity. This application note provides a detailed guide to the principal strategies for the enantioselective synthesis of 3-hydroxytetrahydropyran, a versatile chiral building block. We will delve into the mechanistic underpinnings and provide field-tested protocols for three primary approaches: Enzymatic Kinetic Resolution (EKR) of the racemic alcohol, Sharpless Asymmetric Dihydroxylation (SAD) of a suitable olefin precursor, and Organocatalytic Michael Addition-Cyclization cascades. Each section is designed to offer not just a procedural outline but also the strategic rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of Chiral 3-Hydroxytetrahydropyran

The 3-hydroxytetrahydropyran motif is a key structural element in numerous biologically active molecules. Its defined stereochemistry at the C3 position is crucial for molecular recognition and interaction with biological targets. The ability to synthesize enantiomerically pure (R)- and (S)-3-hydroxytetrahydropyran is therefore of paramount importance in medicinal chemistry and the total synthesis of complex natural products. This guide offers practical, in-depth protocols for achieving high enantiopurity for this valuable synthetic intermediate.

Strategy 1: Enzymatic Kinetic Resolution (EKR) of Racemic 3-Hydroxytetrahydropyran

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1] Enzymatic kinetic resolution, particularly using lipases, offers a highly efficient, selective, and environmentally benign method for resolving alcohols.[2][3] The strategy involves the enantioselective acylation of one enantiomer of racemic 3-hydroxytetrahydropyran, leaving the other unreacted and thus allowing for their separation.

The Causality Behind the Choice: Why Lipases?

Lipases are hydrolase enzymes that exhibit remarkable enantioselectivity in non-aqueous environments. They can catalyze the acylation of alcohols using acyl donors like vinyl acetate. The enzyme's chiral active site preferentially accommodates one enantiomer, leading to its rapid acylation, while the other enantiomer reacts much more slowly.[2] Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is particularly robust and widely used due to its broad substrate scope and high selectivity.[1][2]

Self-Validating Protocol: Lipase-Catalyzed Acylation

This protocol describes the resolution of (±)-3-hydroxytetrahydropyran via transesterification catalyzed by Novozym 435. The reaction progress is monitored to stop at approximately 50% conversion, which theoretically provides the highest possible enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.[1][4]

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add racemic 3-hydroxytetrahydropyran (1.0 g, 9.8 mmol), anhydrous hexane (40 mL), and vinyl acetate (2.0 equivalents, 1.7 g, 19.6 mmol).

  • Enzyme Addition: Add Novozym 435 (40 mg) to the stirred solution.

  • Reaction Execution: Seal the flask and stir the suspension at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The goal is to reach ~50% conversion.

  • Workup: Once ~50% conversion is achieved (typically 16-24 hours), filter the enzyme from the reaction mixture and wash it with hexane. The enzyme can often be recycled.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography on silica gel.

Expected Outcome & Data

The kinetic resolution should yield the (S)-alcohol and the (R)-acetate with high enantiomeric excess.

ProductExpected YieldExpected ee
(S)-3-hydroxytetrahydropyran~45-49%>99%
(R)-3-acetoxytetrahydropyran~45-49%>99%

The (R)-acetate can be hydrolyzed back to (R)-3-hydroxytetrahydropyran using mild basic conditions (e.g., K2CO3 in methanol).

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Separation & Purification cluster_products Enantioenriched Products racemate Racemic 3-Hydroxytetrahydropyran stir Stir at 25°C (16-24h) racemate->stir reagents Hexane + Vinyl Acetate reagents->stir enzyme Novozym 435 enzyme->stir monitor Monitor by Chiral GC/HPLC stir->monitor filter Filter Enzyme monitor->filter ~50% Conversion column Column Chromatography filter->column S_alcohol (S)-3-Hydroxytetrahydropyran (ee >99%) column->S_alcohol R_acetate (R)-3-Acetoxytetrahydropyran (ee >99%) column->R_acetate

Caption: Workflow for Enzymatic Kinetic Resolution.

Strategy 2: Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of asymmetric synthesis, allowing for the conversion of a prochiral alkene into a chiral vicinal diol with high enantioselectivity.[5][6] For the synthesis of 3-hydroxytetrahydropyran, a suitable precursor is 3,6-dihydro-2H-pyran, which can be dihydroxylated to a diol that is then further manipulated.

Mechanistic Rationale

The SAD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[5][7] A stoichiometric co-oxidant, such as potassium ferricyanide(III), regenerates the Os(VIII) catalyst. The chiral ligand coordinates to the osmium, creating a chiral environment that directs the [3+2] cycloaddition to one face of the alkene, thus controlling the stereochemical outcome.[5][6] The choice between AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand) determines which enantiomer of the diol is formed.[5]

SAD_Mechanism cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Dihydroxylation cluster_cycle Catalytic Cycle Regeneration OsO4 OsO₄ Complex Os(VIII)-Ligand Complex OsO4->Complex:f0 Ligand Chiral Ligand (e.g., (DHQ)₂PHAL) Ligand->Complex:f0 Cycloaddition [3+2] Cycloaddition Complex:f1->Cycloaddition Alkene Alkene (3,6-dihydro-2H-pyran) Alkene->Cycloaddition Intermediate Osmylate Ester Intermediate Cycloaddition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol ReducedOs Reduced Os(VI) Hydrolysis->ReducedOs ReducedOs->Complex:f0 Re-oxidation Oxidant Co-oxidant (K₃[Fe(CN)₆]) Oxidant->ReducedOs

Caption: Simplified Mechanism of Sharpless AD.

Self-Validating Protocol: SAD of 3,6-Dihydro-2H-pyran

This protocol details the synthesis of (3R,4R)-tetrahydro-2H-pyran-3,4-diol, which can then be converted to (S)-3-hydroxytetrahydropyran.

Experimental Protocol:

Part A: Asymmetric Dihydroxylation

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solvent mixture of t-butanol (50 mL) and water (50 mL). Cool the mixture to 0 °C.

  • Reagent Addition: Add AD-mix-β (14 g) and methanesulfonamide (CH₃SO₂NH₂) (0.95 g, 10 mmol) to the cold solvent. Stir until the solids are dissolved, resulting in two clear phases.

  • Substrate Addition: Add 3,6-dihydro-2H-pyran (0.84 g, 10 mmol) to the mixture.

  • Reaction Execution: Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete (typically 6-12 hours), add solid sodium sulfite (15 g) and warm the mixture to room temperature. Stir for 1 hour.

  • Extraction: Add ethyl acetate (100 mL). Separate the organic layer, and then extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude diol can be purified by column chromatography to yield (3R,4R)-tetrahydro-2H-pyran-3,4-diol.

Part B: Conversion to 3-Hydroxytetrahydropyran (Example Route) The resulting diol requires further chemical modification to arrive at the target molecule. A common route involves selective protection, deoxygenation of one hydroxyl group, and deprotection. This is a multi-step process that must be tailored to the specific diol.

Strategy 3: Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for constructing complex chiral molecules from simple precursors under mild conditions.[8][9] For the synthesis of substituted tetrahydropyrans, domino or cascade reactions, such as Michael-hemiacetalization sequences, are particularly effective.[10] These reactions build the heterocyclic ring and set multiple stereocenters in a single pot.

The Logic of the Cascade

This strategy involves the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated nitroalkene, catalyzed by a chiral organocatalyst (e.g., a quinine-derived squaramide).[10][11] The catalyst activates the substrates through hydrogen bonding, facilitating a highly enantioselective Michael addition. The resulting intermediate then undergoes an intramolecular hemiacetalization to form the tetrahydropyran ring. While this method often produces highly functionalized THPs, the principles can be adapted to synthesize simpler analogs.

Protocol: Organocatalytic Domino Michael–Hemiacetalization

This protocol is an example of how a functionalized tetrahydropyran can be synthesized. While not directly yielding 3-hydroxytetrahydropyran, it illustrates the core methodology.

Experimental Protocol:

  • Reaction Setup: To a vial, add the 1,3-dicarbonyl compound (0.5 mmol), the α-hydroxymethyl nitroalkene (0.5 mmol), and the chiral quinine-based squaramide catalyst (10 mol%, 0.05 mmol).

  • Solvent Addition: Add dichloromethane (1.0 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting materials are consumed.

  • Purification: Directly purify the reaction mixture by flash column chromatography on silica gel to afford the functionalized tetrahydropyran product.

This approach typically yields products with high diastereoselectivity (up to 98% de) and enantioselectivity (up to 99% ee).[10] Subsequent chemical transformations would be required to convert these functionalized products into 3-hydroxytetrahydropyran.

Determination of Enantiomeric Excess (ee)

Accurately determining the enantiomeric excess of the synthesized 3-hydroxytetrahydropyran is critical. The most common and reliable methods are chromatographic.[12]

  • Chiral Gas Chromatography (GC): This is an excellent method for volatile compounds like 3-hydroxytetrahydropyran. A chiral stationary phase is used to separate the two enantiomers, and the 'ee' is calculated from the relative peak areas.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): For this method, the hydroxyl group of the product is often derivatized (e.g., as a benzoate or carbamate) to improve its interaction with the chiral stationary phase and its UV absorbance for detection.

  • NMR Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to form diastereomeric complexes with the enantiomers, which results in separate signals in the ¹H NMR spectrum. The 'ee' can be determined by integrating these signals.[13]

Calculating Enantiomeric Excess: The enantiomeric excess is calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] * 100 Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.[14]

Conclusion

The can be approached through several robust and well-established strategies. For direct access to both enantiomers from a racemic starting material, Enzymatic Kinetic Resolution offers a highly efficient and practical solution. For a de novo asymmetric synthesis from an achiral precursor, the Sharpless Asymmetric Dihydroxylation provides a reliable, albeit multi-step, route to a chiral diol intermediate. Finally, Organocatalytic methods represent the cutting edge of asymmetric synthesis, offering elegant cascade reactions to construct complex tetrahydropyran systems, the principles of which can be adapted for simpler targets. The choice of method will ultimately depend on the specific research or development goals, scale, and available starting materials.

References

  • Bisel, P., & Lacerda, V. H. (2012).
  • Alfa Chemistry.
  • Wikipedia.
  • Vetica, F., & Enders, D. (2015).
  • Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. Source: I.R.I.S.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. Source: Organic Chemistry Portal
  • Gan, C., et al. (2001). Asymmetric synthesis of azidotetrahydropyranols via Sharpless epoxidation.
  • Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Stereochemistry. Source: Research and Reviews
  • Dehghani, F., et al. (2016). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry – A European Journal, 23(2). Source: PMC - NIH
  • Heravi, M. M., Zadsirjan, V., Esfandyari, M., & Lashaki, T. B. (2017). Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. Tetrahedron: Asymmetry, 28(8). Source: Zenodo
  • Chen, Z., et al. (2022). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans.
  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
  • Wang, Y., et al. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction.
  • Paizs, C., & Toşa, M. I. (2022). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 27(19). Source: MDPI
  • Agrawal, S. (2024). Isothiourea Catalysed Dynamic Kinetic Resolution. Source: YouTube
  • University of Bath. Determination of enantiomeric excess.
  • Wikipedia. Kinetic resolution. Source: Wikipedia
  • Awad, A. M., & El-Ablack, A. Z. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Source: RSC Publishing
  • Wynberg, H., & Bantjes, A. (1959). Furan, 3-hydroxy-1,2,3,4-tetrahydro-. Organic Syntheses, 39, 21. Source: Organic Syntheses
  • Bódalo, A., Bastida, J., & Máximo, F. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 20(12). Source: PMC - NIH
  • Liu, Y., et al. (2012). Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones. The Journal of Organic Chemistry, 77(8), 4136-42. Source: PubMed
  • de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5666-80. Source: PMC - NIH
  • Wu, T. R., & Miller, S. J. (2022). Catalytic Atroposelective Dynamic Kinetic Resolutions and Kinetic Resolutions towards 3-arylquinolines via SNAr. Source: PMC - NIH
  • Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788.
  • Vetica, F., & Enders, D. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. The Journal of Organic Chemistry, 79(23). Source: PMC - NIH
  • Bode Research Group. (2015). OC VI (HS 2015). Source: ETH Zurich
  • Larchevêque, M., et al. (1987). Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry, 52(11), 2351-2356.
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Source: PMC - NIH
  • Gutierrez, O., et al. (2022). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Nieto, I., & Anslyn, E. V. (2009). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Source: NIH
  • Zhang, Z., et al. (2022). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers. Source: RSC Publishing
  • The Organic Chemistry Tutor. (2021). How To Calculate Enantiomeric Excess - Stereochemistry. Source: YouTube
  • Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess.
  • Yin, Q., & You, S. (2020). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 25(11). Source: MDPI
  • Clarke, C. J., et al. (2018).

Sources

Chapter 1: The Prins Cyclization: A Convergent and Powerful Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of Substituted Tetrahydropyran-3-ols

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold, frequently found as a core structural motif in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2] Its prevalence in pharmaceuticals and agrochemicals underscores the critical importance of developing efficient and stereocontrolled methods for its synthesis.[3][4] Specifically, the substituted tetrahydropyran-3-ol framework presents a unique synthetic challenge and a valuable target, offering a versatile handle for further functionalization in drug discovery programs.

This document serves as an in-depth technical guide, moving beyond a simple recitation of procedures to explain the underlying principles and strategic considerations for synthesizing these valuable compounds. We will explore field-proven methodologies, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Prins cyclization has long been a cornerstone for the construction of the tetrahydropyran skeleton.[1][2] The reaction, in its most common form, involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[5] The power of this methodology lies in its ability to rapidly generate molecular complexity from simple, readily available starting materials.

The Core Mechanism: Taming the Oxocarbenium Ion

The generally accepted mechanism proceeds through the formation of a key oxocarbenium ion intermediate. A Lewis or Brønsted acid activates the aldehyde, which is then attacked by the homoallylic alcohol. Subsequent elimination of water generates the oxocarbenium ion, which is trapped intramolecularly by the alkene nucleophile. This cyclization typically proceeds through a chair-like transition state, which is fundamental to controlling the stereochemical outcome of the reaction.[1][6] The resulting cation is then quenched by a nucleophile to yield the substituted tetrahydropyran.

Prins_Mechanism cluster_0 Activation & Oxocarbenium Formation cluster_1 Cyclization & Trapping Aldehyde Aldehyde Protonated_Aldehyde Protonated_Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ (Acid) Homoallylic_Alcohol Homoallylic_Alcohol Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + Homoallylic Alcohol Oxocarbenium Oxocarbenium Hemiacetal->Oxocarbenium - H₂O Chair_TS Chair-like Transition State Oxocarbenium->Chair_TS 6-endo-trig Cyclization Cyclized_Cation Cyclized_Cation Chair_TS->Cyclized_Cation Final_Product Final_Product Cyclized_Cation->Final_Product + Nu⁻

Caption: General Mechanism of the Acid-Catalyzed Prins Cyclization.

Stereoselectivity is governed by the substituents on both the homoallylic alcohol and the aldehyde, which preferentially occupy equatorial positions in the chair-like transition state to minimize steric interactions. This principle allows for the predictable synthesis of specific diastereomers. For instance, the reaction often yields cis-2,6-disubstituted tetrahydropyrans with high fidelity.[2]

Silyl-Prins Cyclization for Cleaner Conversions

A significant advancement in the Prins cyclization is the use of silicon-tethered nucleophiles, such as allylsilanes or vinylsilanes. In the silyl-Prins cyclization, the oxocarbenium ion is trapped by the intramolecular allylsilane. The key advantage is that the silicon group activates the π-nucleophile and stabilizes the resulting β-carbocation, which is then eliminated to form an exocyclic double bond, preventing side reactions associated with nucleophilic trapping.[1][2] This strategy provides a reliable route to functionalized tetrahydropyrans.[2]

Protocol: Diastereoselective Synthesis of a 2,6-Disubstituted-4-hydroxytetrahydropyran

While not a direct synthesis of a 3-ol, this protocol for a 4-hydroxytetrahydropyran illustrates the principles of the aqueous Prins reaction, which can be adapted. The use of water as both the solvent and nucleophile makes this an environmentally benign approach.[7]

Objective: To synthesize a cis,cis-2,6-diaryl-4-hydroxytetrahydropyran derivative.

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Aromatic aldehyde (1.1 eq)

  • Phosphomolybdic acid (PMA) (10 mol%)

  • Water

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of the homoallylic alcohol (1.0 mmol) in water (5 mL), add the aromatic aldehyde (1.1 mmol).

  • Add phosphomolybdic acid (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for the time indicated by TLC analysis (typically 2-4 hours).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the desired 4-hydroxytetrahydropyran derivative.

Causality and Self-Validation:

  • PMA Catalyst: PMA acts as a water-tolerant Brønsted acid to catalyze the formation of the oxocarbenium ion.[7]

  • Water as Solvent/Nucleophile: The use of water is cost-effective and green. It also serves as the nucleophile to trap the cyclized carbocation, leading to the 4-hydroxy product.[7]

  • Stereocontrol: The reaction proceeds with high cis-selectivity for the substituents at C-2 and C-6, and the incoming hydroxyl group at C-4 adopts an equatorial position due to the chair-like transition state, resulting in an all-cis product.[7]

  • Workup: The aqueous workup with NaHCO₃ neutralizes the acid catalyst, preventing potential acid-catalyzed decomposition of the product during concentration. Purification via chromatography validates the purity of the isolated product.

Chapter 2: Organocatalytic Intramolecular Oxa-Michael Addition

Asymmetric organocatalysis has emerged as a powerful platform for the enantioselective synthesis of heterocyclic compounds, including tetrahydropyrans.[8][9] The intramolecular oxa-Michael (IOM) reaction, or conjugate addition, of a hydroxyl group to an α,β-unsaturated system is a particularly effective strategy for forming the THP-3-ol scaffold with high stereocontrol.[4][10]

Mechanism and Enantiocontrol

This approach involves a δ-hydroxy-α,β-unsaturated ester, ketone, or thioester as the linear precursor. In the presence of a chiral Brønsted acid catalyst, such as a BINOL-derived phosphoric acid, the catalyst activates the Michael acceptor by protonating the carbonyl oxygen. This activation enhances the electrophilicity of the β-carbon. The catalyst's chiral pocket then directs the intramolecular attack of the tethered hydroxyl group, leading to the formation of one enantiomer preferentially.[4]

Oxa_Michael_Cycle Substrate δ-Hydroxy-α,β-unsaturated Thioester Activated_Complex Substrate-CPA Complex Substrate->Activated_Complex + CPA Catalyst Chiral Phosphoric Acid (CPA) Catalyst->Activated_Complex Cyclization_TS Enantiodetermining Cyclization (TS) Activated_Complex->Cyclization_TS Enolate_Intermediate Cyclized Enolate Intermediate Cyclization_TS->Enolate_Intermediate Product_Complex Product-CPA Complex Enolate_Intermediate->Product_Complex Tautomerization Product_Complex->Catalyst (Catalyst Regeneration) Product Enantioenriched THP-3-ol Derivative Product_Complex->Product - CPA

Caption: Catalytic Cycle for the Organocatalytic Oxa-Michael Addition.

Protocol: Enantioselective Synthesis of a Substituted Tetrahydropyran-3-ol Derivative via "Clip-Cycle"

This protocol is based on the "clip-cycle" strategy developed by Clarke and coworkers, where an ω-unsaturated alcohol is first "clipped" to a thioester activating group via metathesis, followed by the key organocatalytic cyclization.[4]

Objective: To synthesize an enantiomerically enriched 2-substituted tetrahydropyran-3-ol derivative.

Part A: Synthesis of the Oxa-Michael Precursor (Clip-Cycle)

  • Combine the ω-unsaturated alcohol (e.g., pent-4-en-1-ol) (1.0 eq), an appropriate α,β-unsaturated thioester (1.2 eq), and Grubbs' second-generation catalyst (2-5 mol%) in anhydrous dichloromethane (DCM).

  • Reflux the mixture under an inert atmosphere until the starting alcohol is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, concentrate, and purify by flash chromatography to yield the linear δ-hydroxy-α,β-unsaturated thioester precursor.

Part B: Chiral Phosphoric Acid-Catalyzed Intramolecular Oxa-Michael Cyclization

  • To a solution of the precursor from Part A (1.0 eq, ~0.1 M) in a non-polar solvent like toluene or DCM at the specified temperature (e.g., 0 °C or rt), add the chiral phosphoric acid catalyst (e.g., TRIP) (5-10 mol%).

  • Stir the reaction under an inert atmosphere and monitor its progress by TLC. The reactions are often complete within 24 hours.

  • Upon completion, the reaction can be directly purified by flash column chromatography on silica gel to afford the tetrahydropyran product. The thioester functionality in the product can then be reduced to the corresponding alcohol to yield the final THP-3-ol.

Causality and Self-Validation:

  • Thioester Activation: The α,β-unsaturated thioester serves as a potent Michael acceptor, and its use has been shown to favor the desired cis-diastereomer in Brønsted acid-catalyzed cyclizations.[4]

  • Chiral Environment: The chiral phosphoric acid is the key to enantioselectivity. It acts as a bifunctional catalyst, activating the thioester and organizing the transition state through hydrogen bonding.[4]

  • Solvent Choice: Non-polar solvents are typically used to maximize the effectiveness of the hydrogen-bonding catalysis.

  • Validation: The success of the reaction is validated by determining the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Data Summary: Comparison of Synthetic Methodologies

MethodologyTypical SubstratesCatalyst/ReagentKey FeaturesTypical YieldsStereoselectivityReference
Aqueous Prins Cyclization Homoallylic alcohols, AldehydesPhosphomolybdic acid (PMA)Environmentally benign, uses water as solvent and nucleophile, forms 4-hydroxy-THPs.80-92%High diastereoselectivity (all-cis)[7]
Lewis Acid-Catalyzed Prins Homoallylic alcohols, AldehydesBF₃·OEt₂, InCl₃, SnCl₄High convergence, broad substrate scope, can generate halogenated THPs.50-90%Good to excellent diastereoselectivity, dependent on substrate and catalyst.[2][5][11]
Silyl-Prins Cyclization Homoallylic alcohols with allylsilane moiety, AldehydesTMSOTf, FeCl₃Forms exocyclic alkenes, avoids trapping by external nucleophiles, clean reactions.70-95%Highly stereoselective, often yielding cis-2,6 products.[1][2]
Organocatalytic Oxa-Michael δ-Hydroxy-α,β-unsaturated esters/thioestersChiral Phosphoric AcidsHighly enantioselective, mild conditions, direct route to chiral THPs.70-99%Good to excellent enantioselectivity (up to >99% ee).[4]
Intramolecular Hydroalkoxylation Silylated Alkenolsp-TsOHAtom economical, highly stereoselective for forming anti-products.75-95%Excellent diastereoselectivity (>95:5).[12][13]

Conclusion

The stereoselective synthesis of substituted tetrahydropyran-3-ols is a dynamic field of research with profound implications for medicinal chemistry and natural product synthesis. The classical Prins cyclization and its modern variants offer robust and convergent pathways, while the ascent of asymmetric organocatalysis, particularly through intramolecular oxa-Michael additions, has opened the door to highly enantioselective routes under mild conditions. The choice of methodology ultimately depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. By understanding the mechanistic underpinnings of these powerful reactions, chemists are well-equipped to design and execute efficient syntheses of these valuable heterocyclic motifs.

References

  • Boruah, M., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry.
  • Rychnovsky, S. D., & Hu, Y. (2002). Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters.
  • Bora, S. K., et al. (2023). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry.
  • Yadav, J. S., et al. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal.
  • Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
  • Gotor, R., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI.
  • Gotor, R., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. CORE.
  • Loh, T.-P. (n.d.). Development of new methods in tetrahydropyran ring synthesis. DR-NTU.
  • Yang, X. F., et al. (2001). Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations. Journal of Organic Chemistry.
  • Vetica, F., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews.
  • Vetica, F., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
  • Lee, D. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules.
  • Wang, H., et al. (2024). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.
  • Gurjar, M. K., & Reddy, D. S. (2004). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters.
  • ResearchGate. (2014). Organocatalytic Synthesis of an Alkyltetrahydropyran.
  • Yang, X.-F., et al. (2001). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of Organic Chemistry.
  • Alomari, K., et al. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry.
  • Kumar, A., et al. (2014). Synthesis of Flavonoids Based Novel Tetrahydropyran Conjugates (Prins Products) and Their Antiproliferative Activity Against Human Cancer Cell Lines. European Journal of Medicinal Chemistry.

Sources

Application Note: A Protocol for the Enantioselective Synthesis of (R)-Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral cyclic ethers are pivotal structural motifs found in numerous natural products and pharmaceutical agents. Specifically, enantiopure (R)-Tetrahydro-2H-pyran-3-ol serves as a valuable building block in medicinal chemistry and complex molecule synthesis. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of this compound starting from the achiral and readily available enol ether, 3,4-dihydro-2H-pyran. The core of this strategy is a reagent-controlled asymmetric hydroboration-oxidation reaction, which offers high enantioselectivity and predictable stereochemical outcomes. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and discuss critical parameters for success.

Introduction and Strategic Overview

The tetrahydropyran (THP) ring is a ubiquitous feature in bioactive molecules. The precise spatial arrangement of substituents on this ring is often critical for biological activity. Consequently, methods that grant access to enantiomerically pure THP derivatives are of high value to the scientific community. The synthesis of this compound from 3,4-dihydro-2H-pyran presents a classic challenge in asymmetric synthesis: the conversion of a prochiral alkene into a single enantiomer of an alcohol.

Several strategies can be envisioned for this transformation, including enzymatic resolutions and asymmetric dihydroxylation. However, asymmetric hydroboration-oxidation stands out for its efficiency and directness.[1] This method proceeds in two main stages:

  • Asymmetric Hydroboration: A chiral borane reagent adds across the double bond of the enol ether in a regio- and stereoselective manner. The boron atom adds to the less substituted carbon (C3), and the hydride adds to the more substituted carbon (C2), driven by steric and electronic factors.[1][2] The chirality of the borane reagent directs the addition to one face of the double bond, establishing the stereocenter.

  • Oxidative Workup: The resulting organoborane intermediate is oxidized, typically under basic conditions with hydrogen peroxide. This process replaces the carbon-boron bond with a carbon-oxygen bond with perfect retention of configuration, yielding the desired chiral alcohol.[1]

For the synthesis of the (R)-enantiomer, (-)-Diisopinocampheylborane [(-)-Ipc₂BH], derived from the inexpensive and naturally abundant (+)-α-pinene, is the reagent of choice.

Asymmetric Synthesis Workflow

The overall transformation from the achiral starting material to the final, enantiopure product is depicted below. This workflow highlights the two-stage, one-pot nature of the protocol.

G cluster_reagents SM 3,4-Dihydro-2H-pyran (Achiral Starting Material) Intermediate Organoborane Intermediate (Chiral) SM->Intermediate Asymmetric Hydroboration Reagent 1. (-)-Diisopinocampheylborane [(-)-Ipc₂BH] Product This compound (Enantiopure Product) Intermediate->Product Oxidation (Retention of Stereochemistry) Oxidant 2. NaOH, H₂O₂ (Oxidative Workup)

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations involving boranes must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials and Reagents
ReagentFormulaM.W.AmountMolesPurity/Notes
(-)-DiisopinocampheylboraneC₂₀H₃₅B286.313.15 g11.0 mmolCommercially available as a 0.5 M solution in THF or prepared in situ.
3,4-Dihydro-2H-pyranC₅H₈O84.120.84 g (0.92 mL)10.0 mmol≥99%, distilled before use.
Sodium HydroxideNaOH40.004.0 mL-3 M aqueous solution.
Hydrogen PeroxideH₂O₂34.014.0 mL-30% w/w aqueous solution.
Tetrahydrofuran (THF)C₄H₈O72.11~40 mL-Anhydrous, inhibitor-free.
Diethyl Ether(C₂H₅)₂O74.12~150 mL-Reagent grade, for extraction.
BrineNaCl(aq)-~50 mL-Saturated aqueous solution.
Magnesium SulfateMgSO₄120.37As needed-Anhydrous, for drying.
Step-by-Step Procedure

Part A: Asymmetric Hydroboration

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add (-)-Diisopinocampheylborane (11.0 mmol). If using a solution, add 22 mL of a 0.5 M solution in THF. If starting from solid, dissolve it in 20 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Causality Check: Cooling the reaction is crucial to maximize enantioselectivity. The transition states leading to the two possible enantiomers are closer in energy, and lower temperatures amplify the small energy difference, favoring the desired (R)-pathway.

  • Slowly add 3,4-dihydro-2H-pyran (0.92 mL, 10.0 mmol) dropwise to the stirred borane solution over 10 minutes using a syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS if desired.

Part B: Oxidative Workup

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Safety First: The following oxidation is exothermic. Proceed with caution and maintain efficient cooling.

  • Slowly and carefully add the 3 M sodium hydroxide solution (4.0 mL) to the flask.

  • Following the base, add the 30% hydrogen peroxide solution (4.0 mL) dropwise, ensuring the internal temperature does not exceed 20 °C. A cloudy white precipitate (boron salts) will form.

  • Mechanistic Insight: The basic conditions are required to activate the hydrogen peroxide, forming the hydroperoxide anion (HOO⁻), which is the active nucleophile that attacks the boron atom, initiating the rearrangement that leads to the C-O bond formation.

  • After the peroxide addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.

Part C: Isolation and Purification

  • Add diethyl ether (50 mL) to the reaction mixture and transfer the contents to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a colorless oil containing the desired alcohol and isopinocampheol (the byproduct from the chiral reagent).

  • Purify the crude oil by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes, e.g., 20% to 50% EtOAc) to afford pure this compound.

  • Expected Outcome: Yields typically range from 75-85%, with an enantiomeric excess (ee) of >95% as determined by chiral HPLC or GC analysis.

Alternative Synthetic Strategies

While asymmetric hydroboration is highly effective, other methods are also prominent in the field.

  • Enzymatic Kinetic Resolution: An alternative "green" approach involves the initial synthesis of racemic (±)-Tetrahydro-2H-pyran-3-ol (via acid-catalyzed hydration of 3,4-dihydro-2H-pyran). The racemate is then subjected to a lipase, such as Candida antarctica lipase B (CAL-B), in the presence of an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer (typically the (S)-enantiomer) at a much faster rate, leaving the desired (R)-alcohol unreacted.[3][4][5] The resulting ester and unreacted alcohol can then be easily separated by chromatography. This method can provide access to both enantiomers with very high optical purity.

G Racemate Racemic (±)-Alcohol S_Ester (S)-Ester (Fast Reaction) Racemate->S_Ester k_fast R_Alcohol (R)-Alcohol (Unreacted, Slow Reaction) Racemate->R_Alcohol k_slow Enzyme Lipase (e.g., CAL-B) + Acyl Donor Separation Chromatographic Separation S_Ester->Separation R_Alcohol->Separation

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion

The protocol described herein for the asymmetric hydroboration-oxidation of 3,4-dihydro-2H-pyran provides a reliable and highly enantioselective route to this compound. By understanding the mechanistic principles behind reagent choice and reaction conditions, researchers can confidently execute this synthesis to obtain a valuable chiral building block for applications in drug discovery and beyond. The discussion of enzymatic alternatives further equips scientists with a broader toolkit for tackling challenges in modern asymmetric synthesis.

References

  • Hoveyda, A. H., & Schrock, R. R. (2006). Enantioselective synthesis of cyclic enol ethers and all-carbon quaternary stereogenic centers through catalytic asymmetric ring-closing metathesis. Journal of the American Chemical Society, 128(15), 5153–5157. [Link]
  • Organic Chemistry Portal. (2006).
  • Hoveyda, A. H., & Schrock, R. R. (2006).
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1338-1349. [Link]
  • Wang, C., et al. (2020). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers, 7(10), 1234-1239. [Link]
  • Wang, Z., et al. (2016). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 138(4), 1348-1351. [Link]
  • Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. [Link]
  • Ghosh, A. K., & Swanson, L. M. (2012). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Organic Letters, 14(12), 3146-3149. [Link]
  • Rhee, Y. H. (2012). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Synlett, 23(10), 1477-1480. [Link]
  • Strauss, U. T., Felfer, U., & Faber, K. (1999). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Tetrahedron: Asymmetry, 10(1), 107-117. [Link]
  • Hodgson, D. M., & Stupple, P. A. (1999). Asymmetric Synthesis of (2S,3S)-3-Hydroxy-2-phenylpiperidine via Ring Expansion. Organic Letters, 1(7), 1141-1143. [Link]
  • Enders, D., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 2011(12), 1849-1865. [Link]
  • Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Melman, A., et al. (2002). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 12(24), 3583-3586. [Link]
  • Google Patents. (1988).
  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3749. [Link]
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
  • Iaroshenko, V. O., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]
  • Li, C., et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters, 24(22), 4030-4035. [Link]
  • Iaroshenko, V. O., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]
  • Zhang, Z., et al. (2016). Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation.
  • Making Molecules. (2023).
  • Bolm, C., et al. (2000). Synthesis of Various 2H-Benzopyran Compounds and Their Kinetic Resolution by Asymmetric Hydrolysis of Their Racemic Acetates Mediated by Lipases. Tetrahedron: Asymmetry, 11(11), 2409-2420. [Link]
  • TU Delft Repository. (2021). Enzymatic Synthesis of Enantiopure (R)‐Citronellal from Geraniol via a Short‐Chain Dehydrogenase and Ene Reductase.
  • Stanovnik, B., & Svete, J. (2021).
  • Miranda, R., et al. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Journal of the Mexican Chemical Society, 56(2), 136-140. [Link]

Sources

Application Note & Protocol: Synthesis of Tetrahydropyranols via Hydroboration-Oxidation of Dihydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds.[1][2] This two-step reaction sequence, first reported by H.C. Brown, offers exceptional control over regioselectivity and stereoselectivity, making it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals and natural products.[2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the hydroboration-oxidation of dihydropyrans to synthesize valuable tetrahydropyranol scaffolds. Dihydropyran and its derivatives are prevalent structural motifs in medicinal chemistry, and their functionalization is of significant interest.[3]

This guide will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental protocol, and offer practical insights for successful execution and troubleshooting.

Theoretical Background: Mechanism, Regioselectivity, and Stereochemistry

The hydroboration-oxidation reaction proceeds in two distinct steps: the hydroboration of the alkene followed by the oxidation of the resulting organoborane.[2][4]

1. Hydroboration Step:

The first step involves the addition of a borane reagent, typically borane-tetrahydrofuran complex (BH₃•THF), across the double bond of the dihydropyran.[5] Borane (BH₃) is an electron-deficient species and acts as a Lewis acid, readily reacting with the electron-rich π-bond of the alkene.[6] The reaction proceeds through a concerted, four-membered transition state, leading to a syn-addition of the boron and hydrogen atoms to the same face of the double bond.[6][7][8]

The regioselectivity of the hydroboration is governed by both steric and electronic factors. The boron atom, being the bulkier part of the reagent, preferentially adds to the less sterically hindered carbon of the double bond.[9] In the case of 3,4-dihydro-2H-pyran, this results in the boron atom adding to the C-3 position and the hydrogen atom to the C-2 position, an example of anti-Markovnikov addition.[1][5][6]

2. Oxidation Step:

The intermediate trialkylborane is not isolated but is oxidized in situ using hydrogen peroxide (H₂O₂) in the presence of a base, typically aqueous sodium hydroxide (NaOH).[5][10] The hydroxide ion deprotonates the hydrogen peroxide to form the more nucleophilic hydroperoxide anion (HOO⁻).[11] This anion then attacks the electron-deficient boron atom of the trialkylborane.[2] A subsequent rearrangement with migration of the alkyl group from boron to the adjacent oxygen atom occurs with retention of stereochemistry.[2][4] This process is repeated for all three alkyl groups on the boron atom. Finally, hydrolysis of the resulting borate ester yields the desired alcohol and a boron salt.

The overall result is the syn-addition of a hydroxyl group and a hydrogen atom across the double bond, with the hydroxyl group at the less substituted carbon.

Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-3-ol

This protocol details the hydroboration-oxidation of 3,4-dihydro-2H-pyran to yield tetrahydro-2H-pyran-3-ol.

Materials and Reagents:

  • 3,4-Dihydro-2H-pyran (freshly distilled)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF[12][13]

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Borane-THF is flammable, corrosive, and reacts violently with water.[14] Handle it in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

  • 30% Hydrogen peroxide is a strong oxidizer and can cause severe burns. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Perform the reaction under an inert atmosphere to prevent the reaction of the borane reagent with atmospheric moisture and oxygen.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add 10 mmol of freshly distilled 3,4-dihydro-2H-pyran.

    • Add 20 mL of anhydrous THF to the flask via syringe.

    • Cool the flask to 0 °C in an ice bath.

  • Hydroboration:

    • Slowly add 3.7 mL (3.7 mmol) of 1.0 M BH₃•THF solution dropwise to the stirred solution of dihydropyran over a period of 10-15 minutes using a syringe. Slower addition can improve regioselectivity.[5]

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add 2 mL of 3 M aqueous NaOH solution.

    • Very slowly, add 2 mL of 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise significantly. The addition should be controlled to manage the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours. The reaction mixture may become biphasic.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[15]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude tetrahydro-2H-pyran-3-ol can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure alcohol.

Visualization of the Reaction Mechanism

Hydroboration_Oxidation Dihydropyran 3,4-Dihydro-2H-pyran Transition_State Four-membered Transition State Dihydropyran->Transition_State Hydroboration (syn-addition) BH3_THF BH₃•THF BH3_THF->Transition_State Organoborane Trialkylborane Intermediate Transition_State->Organoborane Borate_Ester Borate Ester Organoborane->Borate_Ester Oxidation H2O2_NaOH H₂O₂ / NaOH Hydroperoxide Hydroperoxide Anion (HOO⁻) H2O2_NaOH->Hydroperoxide Hydroperoxide->Borate_Ester Nucleophilic Attack & Rearrangement Alcohol Tetrahydro-2H-pyran-3-ol Borate_Ester->Alcohol Hydrolysis

Sources

Application Notes & Protocols: The Strategic Use of (R)-Tetrahydro-2H-pyran-3-ol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Design

In the intricate world of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of non-superimposable mirror images, profoundly influences a drug's efficacy, safety, and metabolic profile.[1][2] Biological targets such as enzymes and receptors are inherently chiral, meaning they often interact differently with each enantiomer of a drug molecule. This necessitates the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2][]

Chiral building blocks are the foundational components that enable chemists to construct these complex, stereochemically defined molecules with precision.[1][][4] Among these, (R)-Tetrahydro-2H-pyran-3-ol has emerged as a particularly valuable synthon. Its rigid tetrahydropyran (THP) scaffold is a prevalent motif in numerous natural products and approved drugs, often conferring favorable properties such as improved metabolic stability and aqueous solubility. The secondary alcohol at the C-3 position, fixed in the (R)-configuration, serves as a versatile handle for a variety of synthetic transformations, allowing for the controlled introduction of new functionalities and the construction of complex molecular architectures. This guide provides an in-depth exploration of the key applications and detailed protocols for leveraging this compound in a research and drug development setting.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
Chemical Name This compound[5]
CAS Number 100937-76-6[6]
Molecular Formula C₅H₁₀O₂[5][7][8]
Molecular Weight 102.13 g/mol [7][8]
Appearance Varies (typically a liquid or low-melting solid)-
Boiling Point 88 °C @ 18 Torr[7]
pKa ~14.49 ± 0.20[7]

Safety & Handling: this compound is classified as a flammable liquid and vapor.[7] Standard laboratory precautions should be taken, including use in a well-ventilated fume hood, avoidance of ignition sources, and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Core Synthetic Applications & Protocols

The reactivity of this compound is dominated by its secondary hydroxyl group. The following sections detail the most strategic transformations and provide validated protocols.

Stereochemical Inversion and Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is one of the most powerful methods in organic synthesis for converting primary and secondary alcohols into a wide range of functional groups.[9][10] Its defining feature is the clean inversion of stereochemistry at the reacting carbon center, proceeding through a classic Sₙ2 mechanism.[9][11] This makes it an invaluable tool for accessing the corresponding (S)-configured products from this compound or for introducing various nucleophiles with high stereocontrol.

Causality and Strategic Value: When a specific stereoisomer is required that is less accessible or more expensive than the starting material, the Mitsunobu reaction provides a direct and reliable pathway for stereoinversion. By reacting this compound with a carboxylic acid under Mitsunobu conditions, one obtains the (S)-ester. Subsequent hydrolysis of the ester yields (S)-Tetrahydro-2H-pyran-3-ol. Furthermore, a wide array of acidic nucleophiles (pKa < 13), including phenols, imides (like phthalimide for accessing amines), and thiols, can be coupled directly.[9][11]

Mitsunobu_Workflow cluster_reagents Reagents & Solvents cluster_process Reaction Protocol R_Alcohol This compound Mix Combine Alcohol, Nucleophile, PPh₃ in THF R_Alcohol->Mix Nucleophile Nucleophile (e.g., R'COOH) Nucleophile->Mix PPh3 Triphenylphosphine (PPh₃) PPh3->Mix DEAD DEAD or DIAD Solvent Anhydrous THF Solvent->Mix Cool Cool to 0 °C Mix->Cool Add_DEAD Slowly add DEAD/DIAD Cool->Add_DEAD Warm Warm to RT, Stir Add_DEAD->Warm Workup Aqueous Workup & Extraction Warm->Workup Purify Column Chromatography Workup->Purify Product Inverted Product (S)-Ester Purify->Product

Caption: Workflow for the Mitsunobu Reaction.

Detailed Protocol: Mitsunobu Esterification with Inversion

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.), the desired carboxylic acid (e.g., benzoic acid, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the solution over 10-15 minutes. A color change and/or formation of a white precipitate (triphenylphosphine oxide) is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide and hydrazide byproducts, is purified by flash column chromatography on silica gel to yield the pure ester with inverted (S)-stereochemistry.[12]

O-Alkylation for the Synthesis of Novel Ethers

Ether linkages are common in pharmaceuticals as they are generally stable to metabolic degradation and can modulate a molecule's lipophilicity. Standard O-alkylation procedures, such as the Williamson ether synthesis, can be readily applied to this compound to append a wide variety of alkyl or aryl groups.

Causality and Strategic Value: This transformation is fundamental for building larger molecules where the tetrahydropyran moiety is linked to another fragment via an ether bond. The reaction involves deprotonating the hydroxyl group with a strong base to form a potent alkoxide nucleophile, which then displaces a leaving group on an electrophile. This method preserves the (R)-stereochemistry at the C-3 position.

Etherification_Workflow cluster_reagents Reagents & Solvents cluster_process Reaction Protocol R_Alcohol This compound Deprotonation Add Base to Alcohol Solution at 0 °C R_Alcohol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Electrophile Alkyl Halide (R'-X) Add_Electrophile Add Alkyl Halide Electrophile->Add_Electrophile Solvent Anhydrous THF or DMF Solvent->Deprotonation Stir_H2 Stir until H₂ evolution ceases Deprotonation->Stir_H2 Stir_H2->Add_Electrophile Warm Warm to RT or Heat Add_Electrophile->Warm Workup Quench & Aqueous Extraction Warm->Workup Purify Column Chromatography Workup->Purify Product (R)-Ether Product Purify->Product

Caption: Workflow for O-Alkylation (Ether Synthesis).

Detailed Protocol: Williamson Ether Synthesis

  • Preparation: To a flame-dried, two-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF.

  • Alcohol Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Gentle heating may be required for less reactive halides. Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired ether.

Oxidation to Dihydro-2H-pyran-3(4H)-one

Oxidation of the secondary alcohol provides access to the corresponding ketone, Dihydro-2H-pyran-3(4H)-one.[13] This ketone is a versatile building block in its own right, serving as an electrophilic handle for reactions such as reductive aminations, aldol condensations, and Grignard additions.[14][15]

Causality and Strategic Value: This transformation converts the nucleophilic alcohol into an electrophilic ketone, completely changing the synthetic strategy. Mild oxidation conditions are crucial to avoid over-oxidation or side reactions. TEMPO-catalyzed oxidation is an excellent choice due to its high selectivity for primary and secondary alcohols and its operation under mild conditions.[13]

Oxidation_Workflow cluster_reagents Reagents & Co-oxidant cluster_process Reaction Protocol R_Alcohol This compound Combine Combine Alcohol, TEMPO, Buffer, DCM R_Alcohol->Combine TEMPO TEMPO (catalyst) TEMPO->Combine CoOxidant Co-oxidant (e.g., NaOCl) Add_CoOxidant Slowly Add Co-oxidant CoOxidant->Add_CoOxidant Buffer Aqueous Buffer (e.g., NaHCO₃) Buffer->Combine Solvent DCM Solvent->Combine Cool Cool to 0 °C Combine->Cool Cool->Add_CoOxidant Stir Stir at 0 °C to RT Add_CoOxidant->Stir Workup Separate Layers & Extract Stir->Workup Purify Column Chromatography Workup->Purify Product Dihydro-2H-pyran-3(4H)-one Purify->Product

Caption: Workflow for TEMPO-Catalyzed Oxidation.

Detailed Protocol: TEMPO-Catalyzed Oxidation

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM, ~0.5 M). Add an aqueous solution of sodium bicarbonate (~10% w/v).

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq.) and potassium bromide (0.1 eq.) to the biphasic mixture.

  • Oxidation: Cool the vigorously stirred mixture to 0 °C. Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 eq.) dropwise, ensuring the internal temperature remains below 5 °C. The orange color of the reaction mixture should persist.

  • Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography or distillation.

Concluding Remarks

This compound is a quintessential chiral building block whose value lies in the versatility of its secondary hydroxyl group. The synthetic routes outlined here—stereoinversive substitution, stereoretentive etherification, and oxidation—provide medicinal chemists with a robust toolkit for elaborating this scaffold into a diverse array of complex molecules. Mastery of these protocols enables the rational design and efficient synthesis of novel drug candidates, accelerating the journey from initial concept to preclinical evaluation.

References

  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 2). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery.
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • NROChemistry. (n.d.). Mitsunobu Reaction.
  • PubMed. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents.
  • MedchemExpress.com. (n.d.). 3s-5r-5-aminotetrahydro-2h-pyran-3-ol-hydrochloride.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • ECHEMI. (n.d.). 19752-84-2, TETRAHYDRO-2H-PYRAN-3-OL Formula.
  • National Institutes of Health (NIH). (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Fluorochem. (n.d.). This compound.
  • Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis Involving Dihydro-2H-pyran-3(4H)-one.
  • BenchChem. (n.d.). An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery.
  • National Institutes of Health (NIH). (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran.
  • National Institutes of Health (NIH). (n.d.). This compound | C5H10O2.
  • ChemicalBook. (n.d.). (S)-TETRAHYDRO-2H-PYRAN-3-OL synthesis.
  • ResearchGate. (2025, December 22). Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction.
  • Sigma-Aldrich. (n.d.). This compound | 100937-76-6.
  • ResearchGate. (2025, August 7). Synthesis of dihydro-2H-pyran-3(4H)-one.

Sources

The Ascendant Role of (R)-Tetrahydro-2H-pyran-3-ol in Modern Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise spatial orientation of functional groups. Within this important class of building blocks, (R)-Tetrahydro-2H-pyran-3-ol emerges as a chiral synthon of significant interest, offering a stereodefined hydroxyl group for versatile chemical elaboration and critical interactions with biological targets.

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, supported by detailed synthetic protocols and an analysis of its strategic importance in creating potent and selective therapeutic agents.

The Strategic Advantage of the (R)-3-Hydroxy Tetrahydropyran Moiety

The incorporation of the this compound scaffold into a drug candidate is a deliberate design choice, driven by several key considerations:

  • Stereochemical Control for Enhanced Potency and Selectivity: Chirality is a cornerstone of modern drug design. The (R)-configuration at the 3-position allows for a specific and directional hydrogen bond with the target protein, which can be crucial for binding affinity and selectivity. Structure-activity relationship (SAR) studies on various tetrahydropyran-containing molecules have demonstrated that stereochemistry is critical for biological activity. For instance, in a series of monoamine transporter inhibitors, the stereochemistry of substituents on the pyran ring significantly influenced their potency and selectivity for the dopamine, serotonin, and norepinephrine transporters.[3]

  • Improved Physicochemical Properties: The THP ring is a non-planar, flexible scaffold that can help to disrupt planarity in a molecule, which is often associated with poor solubility and rapid metabolism. The introduction of the hydroxyl group further enhances hydrophilicity, which can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

  • A Versatile Synthetic Handle: The secondary alcohol of this compound is a versatile functional group that can be readily derivatized to introduce a wide array of substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery

While a blockbuster drug directly synthesized from this compound is not prominently featured in publicly available literature, this building block is representative of a key structural motif found in several classes of therapeutic agents, most notably in the development of antiviral and anticancer drugs. The principles of its incorporation and the synthetic methodologies are widely applicable.

Antiviral Agents

The tetrahydropyran ring is a common feature in many antiviral compounds, including some HIV protease inhibitors.[4][5][6] The oxygen atom of the THP ring can act as a hydrogen bond acceptor, mimicking the backbone of a peptide and fitting into the active site of viral proteases. The stereodefined hydroxyl group of this compound can be used to establish additional hydrogen bonding interactions or as a point of attachment for other pharmacophoric groups to enhance binding affinity.

Anticancer Agents

Numerous natural products with potent anticancer activity feature the tetrahydropyran motif.[7] Synthetic efforts to mimic these natural products and to develop novel anticancer agents have extensively utilized substituted tetrahydropyrans. The (R)-3-hydroxy group can be crucial for interacting with key residues in the active sites of kinases or other cancer-related targets.

Synthetic Protocols

The successful application of this compound in a medicinal chemistry program relies on robust and scalable synthetic protocols for its preparation and derivatization.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several methods, with the asymmetric reduction of a prochiral ketone being a common and effective strategy.

Protocol 1: Asymmetric Reduction of Tetrahydro-2H-pyran-3(4H)-one

This protocol employs a chiral catalyst to stereoselectively reduce the ketone of the corresponding racemic or prochiral starting material.

Diagram of the Synthetic Workflow

start Tetrahydro-2H-pyran-3(4H)-one reagents Chiral Reducing Agent (e.g., (R)-CBS-oxazaborolidine, H₂) or Chiral Ruthenium Catalyst start->reagents Asymmetric Reduction product This compound reagents->product

Caption: Asymmetric reduction of a prochiral ketone.

Materials:

  • Tetrahydro-2H-pyran-3(4H)-one

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.1 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of Tetrahydro-2H-pyran-3(4H)-one (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl.

  • Stir for 30 minutes, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Derivatization of this compound

The hydroxyl group of this compound is a key site for derivatization to explore structure-activity relationships. Standard etherification, esterification, and stereochemical inversion protocols can be employed.

Protocol 2: Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the 3-position.

Diagram of the Derivatization Workflow

start This compound reagents Base (e.g., NaH) Alkyl Halide (R-X) start->reagents Etherification product (R)-3-Alkoxy-tetrahydro-2H-pyran reagents->product

Caption: Etherification of the hydroxyl group.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Esterification

This protocol details the formation of an ester linkage.[2][8][9][10][11]

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add DCC or EDC (1.2 eq).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[1][12][13] This can be invaluable in SAR studies to probe the importance of the stereocenter.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • p-Nitrobenzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • Potassium carbonate

  • Methanol

Procedure:

  • To a solution of this compound (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude ester by flash column chromatography.

  • Dissolve the purified ester in methanol and add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Neutralize the reaction with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield (S)-Tetrahydro-2H-pyran-3-ol.

Data Summary

PropertyThis compound
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless to pale yellow liquid
Chirality (R)-enantiomer
Key Functional Group Secondary alcohol
Primary Applications Chiral building block in medicinal chemistry
Key Reactions Etherification, Esterification, Oxidation, Stereochemical Inversion

Conclusion

This compound is a valuable chiral building block in medicinal chemistry that offers a unique combination of a stereodefined functional group and a favorable heterocyclic scaffold. Its strategic incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. The synthetic protocols outlined in this guide provide a framework for the preparation and derivatization of this important synthon, enabling its effective utilization in the discovery and development of novel therapeutics. As the demand for stereochemically complex and three-dimensional molecules in drug discovery continues to grow, the importance of chiral building blocks like this compound is set to increase.

References

  • Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. (n.d.).
  • Synthetic Strategies toward SGLT2 Inhibitors. (2018). Organic Process Research & Development.
  • Esterific
  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetaliz
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. (2025).
  • 3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal.
  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. (2006). PubMed.
  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). White Rose eTheses Online.
  • Production method for tetrahydro-2h-pyran derivative. (2017).
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropan
  • Processes for the preparation of sglt2 inhibitors. (2011).
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. (2025).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Making esters from alcohols and acids | Class experiment. (n.d.).
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). PMC.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Ester synthesis by esterific
  • Antiviral Drugs. (2014). PMC.
  • How to Make Esters through Esterification | Examples Explained!. (2023). YouTube.
  • Antiviral Agents. (2010). PMC.
  • Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. (2014). Semantic Scholar.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • A process for the preparation of sglt2 inhibitors and intermediates thereof. (2018).
  • Esterification--Making Esters
  • A review: Mechanism of action of antiviral drugs. (2021). PMC.
  • 2025 Medicinal Chemistry Reviews
  • Comparative synthetic study, in silico screening and biological evaluation of some substituted tetrahydropyrimidine-2-one derivatives as potential DHFR inhibitors. (2022). ScienceScholar.

Sources

(R)-Tetrahydro-2H-pyran-3-OL as a precursor for CRF1 receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (R)-Tetrahydro-2H-pyran-3-ol as a Chiral Precursor for the Synthesis of Novel CRF1 Receptor Antagonists

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The Corticotropin-Releasing Factor Receptor 1 (CRF1) is a critical mediator of the mammalian stress response, making it a high-value therapeutic target for a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[1][2][3] A significant number of potent, small-molecule CRF1 antagonists incorporate a chiral, substituted tetrahydropyran (THP) moiety, which is crucial for achieving high binding affinity and selectivity. This document provides a detailed guide on the strategic use of this compound, a versatile chiral building block, in the synthesis of these antagonists. We will explore the underlying chemical principles, provide detailed, field-tested protocols for key synthetic transformations, and discuss the rationale behind methodological choices to empower researchers in the development of next-generation CRF1-targeted therapeutics.

The Therapeutic Rationale: Targeting the CRF1 Receptor

Corticotropin-releasing factor (CRF) is the principal neuroendocrine hormone that orchestrates the body's response to stress via the Hypothalamic-Pituitary-Adrenal (HPA) axis.[4] Upon exposure to a stressor, CRF is released from the hypothalamus and binds to CRF1 receptors in the anterior pituitary gland.[2][4] This binding event triggers a signaling cascade that results in the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to release cortisol, the primary "stress hormone".[4]

Dysregulation and hyperactivity of the HPA axis are strongly implicated in the pathophysiology of major depressive disorder, anxiety disorders, and other stress-related conditions.[1][5][6] Consequently, small-molecule antagonists that can block the CRF1 receptor are of significant therapeutic interest.[2][7] By preventing CRF from binding, these antagonists effectively dampen the overactive stress response at its source, offering a novel mechanistic approach compared to traditional monoamine-based therapies.[5][8]

HPA_Axis_and_CRF1_Antagonist_Action cluster_brain Brain cluster_antagonist Therapeutic Intervention Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary (+) releases CRF AdrenalGland Adrenal Gland Pituitary->AdrenalGland (+) releases ACTH Cortisol Cortisol Release AdrenalGland->Cortisol Cortisol->Hypothalamus (-) Negative Feedback Cortisol->Pituitary (-) Negative Feedback StressResponse Physiological Stress Response Cortisol->StressResponse CRF1_Antagonist CRF1 Antagonist (e.g., synthesized from THP-3-ol) CRF1_Antagonist->Pituitary blocks CRF binding Stressor Stressor Stressor->Hypothalamus

Figure 1: The HPA Axis and the mechanism of CRF1 antagonists.

The Structural Importance of the (R)-Tetrahydropyran-3-ol Moiety

In the design of non-peptide CRF1 antagonists, the inclusion of specific structural motifs is critical for achieving high potency and selectivity.[9][10] The tetrahydropyran ring, particularly with substitution at the 3-position, has emerged as a privileged scaffold.

Why this scaffold is effective:

  • Optimal Geometry: The defined chair conformation of the THP ring provides a rigid framework that can orient key pharmacophoric groups into the binding pocket of the CRF1 receptor with high precision.

  • Hydrogen Bonding: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the receptor.

  • Chirality and Selectivity: The stereochemistry at the C3 position is often paramount for biological activity. The (R)-configuration is frequently found to impart significantly higher affinity for the CRF1 receptor compared to the (S)-enantiomer or the racemic mixture. This highlights the importance of an enantioselective synthesis, making this compound an ideal starting material.

Synthetic Strategy: From Precursor to Potent Antagonist

The core synthetic challenge lies in coupling the this compound precursor to a complex, often heterocyclic, core of the target antagonist. The secondary alcohol of the precursor must be activated or reacted under conditions that allow for nucleophilic substitution by an appropriate functional group on the antagonist core (e.g., a phenol, amine, or thiol).

The general workflow involves two main stages:

  • Activation/Preparation: The (R)-THP-3-ol is converted into a more reactive intermediate.

  • Coupling: The activated intermediate is reacted with the core structure of the antagonist.

Synthetic_Workflow cluster_methods Key Coupling Methodologies Start This compound (Chiral Precursor) Mitsunobu Mitsunobu Reaction (Direct Coupling) Start->Mitsunobu Activation Activation Step (e.g., Tosylation) Start->Activation Final Final CRF1 Antagonist Mitsunobu->Final Forms C-Nu bond Intermediate Activated Intermediate (e.g., (R)-THP-3-OTs) Activation->Intermediate Intermediate->Final SN2 Reaction Core Antagonist Core (Heterocyclic Nucleophile, Nu-H) Core->Mitsunobu Core->Final Nucleophilic Attack

Figure 2: General synthetic workflow for incorporating the THP moiety.

Below, we detail two robust and widely applicable protocols for this key transformation.

Detailed Experimental Protocols

Protocol 1: Mitsunobu Reaction for Direct C-O or C-N Bond Formation

The Mitsunobu reaction is an exceptionally powerful method for coupling a secondary alcohol directly with a nucleophile (such as a phenol or a nitrogen heterocycle) with inversion of stereochemistry. However, for the synthesis of many CRF1 antagonists where retention of the (R)-configuration is desired at the point of attachment, this protocol is ideally suited for coupling (S)-Tetrahydro-2H-pyran-3-ol to achieve the final (R)-ether linkage. For direct coupling of the (R)-precursor with retention, alternative methods like the Williamson Ether Synthesis (Protocol 2) are preferred. This protocol is presented for its general utility in chiral synthesis.

Causality and Rationale:

  • Why Mitsunobu? It proceeds under very mild, neutral conditions, making it compatible with sensitive and complex molecular scaffolds. It avoids the need to pre-activate the alcohol as a leaving group.

  • Reagent Function:

    • Triphenylphosphine (PPh3): Activates the azodicarboxylate and later serves as an oxygen scavenger.

    • DIAD/DEAD (Diisopropyl/Diethyl Azodicarboxylate): The core activating agent. It protonates on one nitrogen, creating a highly electrophilic species that reacts with the alcohol, forming a reactive oxyphosphonium salt intermediate.

    • Anhydrous THF: A common aprotic solvent that effectively solubilizes the reagents without interfering with the reaction mechanism.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the antagonist core containing a nucleophilic group (Nu-H, 1.0 eq), (S)-Tetrahydro-2H-pyran-3-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate and to minimize side reactions.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a milky white or pale yellow suspension) is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • The crude residue will contain the desired product, triphenylphosphine oxide, and the reduced diisopropyl hydrazodicarboxylate.

    • Purify the residue using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product (e.g., a gradient of ethyl acetate in hexanes).

  • Validation: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H, ¹³C, NOESY) and mass spectrometry. Chiral HPLC can be used to confirm the enantiomeric excess and stereochemical inversion.

Protocol 2: Williamson Ether Synthesis via an Activated Sulfonate Ester

This classical two-step approach provides excellent yields and, crucially, proceeds with a clean inversion of stereochemistry at the carbon bearing the leaving group. To achieve the final (R)-configuration in the product via an SN2 reaction, one must start with an activated (R)-precursor. This method is highly reliable and scalable.

Causality and Rationale:

  • Why a Two-Step Process? Converting the hydroxyl group into an excellent leaving group (like tosylate or mesylate) makes it highly susceptible to nucleophilic attack by even moderately strong nucleophiles. This strategy offers robust and predictable outcomes.

  • Step 1: Activation

    • Tosyl Chloride (TsCl): Reacts with the alcohol to form a tosylate, which is a superb leaving group due to the resonance stabilization of the tosylate anion.

    • Pyridine or Triethylamine (Et3N): Acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Step 2: Coupling

    • Sodium Hydride (NaH): A strong, non-nucleophilic base used to deprotonate the nucleophile (e.g., a phenol on the antagonist core), generating a potent nucleophilic anion.

    • Anhydrous DMF/THF: Polar aprotic solvents that are ideal for SN2 reactions. They solvate the cation (Na+) while leaving the nucleophilic anion highly reactive.

Step-by-Step Methodology:

Part A: Activation of this compound

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. If using DCM, add triethylamine (1.5 eq) as the base.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours until TLC analysis shows complete consumption of the starting alcohol.

  • Workup: Quench the reaction by slowly adding cold water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude (R)-Tetrahydropyran-3-yl-tosylate. This intermediate is often used directly in the next step without further purification.

Part B: SN2 Coupling Reaction

  • Nucleophile Preparation: In a separate flame-dried flask under N2, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF. Add a solution of the antagonist core (Nu-H, 1.0 eq) in DMF dropwise at 0 °C.

  • Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the nucleophilic anion.

  • Coupling: Cool the mixture back to 0 °C and add a solution of the crude (R)-Tetrahydropyran-3-yl-tosylate (1.1 eq) from Part A in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. For less reactive nucleophiles, gentle heating (e.g., 50-60 °C) may be required. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution at 0 °C. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate. Purify by flash column chromatography.

Data Summary: Comparison of Synthetic Methods

ParameterProtocol 1: Mitsunobu ReactionProtocol 2: Williamson Ether Synthesis
Stereochemistry Inversion at the alcohol carbonInversion at the alcohol carbon (retention of overall configuration if starting with the desired enantiomer)
Key Reagents PPh3, DIAD/DEADTsCl, Base (Pyridine/Et3N); NaH
Reaction Conditions Mild, neutral (0 °C to RT)Step 1: 0 °C to RT; Step 2: 0 °C to 60 °C
Number of Steps One synthetic stepTwo synthetic steps
Key Advantages Mild conditions, good for sensitive substratesHighly reliable, scalable, uses cheaper reagents
Potential Issues Difficult purification (phosphine oxide), stoichiometric byproductsRequires strong base (NaH), sensitive to moisture
Typical Yields 60-85%70-95% (over two steps)

Conclusion

This compound is a high-value, readily accessible chiral precursor for the asymmetric synthesis of advanced CRF1 receptor antagonists. The choice between a direct Mitsunobu coupling and a two-step Williamson ether synthesis strategy depends on the specific nature of the antagonist core, scalability requirements, and desired stereochemical outcome. The protocols provided herein offer robust and well-rationalized starting points for researchers aiming to construct novel chemical entities targeting the CRF1 receptor. Careful execution and validation are essential to ensure the synthesis of enantiomerically pure final compounds, which is critical for achieving optimal therapeutic efficacy in the treatment of stress-related disorders.

References

  • Kehne, J. H. (2007).
  • RxList. (2025). How Do Corticotropin-Releasing Factor Receptor Antagonists Work? RxList.
  • Patsnap Synapse. (2024). What are CRF receptor antagonists and how do they work?
  • Grigoriadis, D. E., et al. (2007).
  • Van Pett, K., et al. (2012). Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression. PMC.
  • Takahashi, K. (2010).
  • Coric, V., & Grigoriadis, D. E. (2005). Development of CRF1 Receptor Antagonists as Antidepressants and Anxiolytics. SpringerLink.
  • McCarthy, J. R., et al. (2009). Progress in corticotropin-releasing factor-1 antagonist development. PMC.
  • Hoare, S. R., et al. (2003).
  • Hoare, S. R., et al. (2003). Mechanism of Corticotropin-Releasing Factor Type I Receptor Regulation by Nonpeptide Antagonists.
  • Chen, C., et al. (2002). Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists. PubMed.
  • Tanc M., et al. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists. MDPI.
  • Reddy, K. R., & Wu, J. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC.
  • Wallace, D. J., et al. (2005).
  • Elgiushy, H. R., et al. (2021). Synthesis, in vitro biological investigation, and molecular dynamics simulations of thiazolopyrimidine based compounds as corticotrophin releasing factor receptor-1 antagonists. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Luo, Z., et al. (2009). Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists. PubMed.
  • Gilligan, P. J., et al. (2000). The design, synthesis and structure-activity relationships of 1-aryl-4-aminoalkylisoquinolines: A novel series of CRF-1 receptor antagonists.
  • Reutemann, W., et al. (2021).
  • Rivier, J., et al. (2011). Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance. PubMed Central.
  • Chepurny, O. G., et al. (2025). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. PubMed Central.
  • Seymour, P. A., et al. (2003). The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress. PubMed.
  • White, J. D., & Shaw, S. (2012). A Scalable Synthesis of (R, R)-2,6-Dimethyldihydro-2H-pyran-4(3H)-one.
  • Wang, Y., et al. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. PubMed Central.

Sources

Application Notes & Protocols: Polymerization of (R)-Tetrahydro-2H-pyran-3-ol for Advanced Polyether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the polymerization of (R)-Tetrahydro-2H-pyran-3-ol. We delve into the underlying principles of cationic ring-opening polymerization (CROP), offer a comprehensive experimental protocol, and discuss critical aspects of polymer characterization and process optimization. Our focus is on providing not just a methodology, but the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Significance of Functional Polyethers

Polyethers are a class of polymers valued for their chemical stability, flexibility, and unique solvation properties. The introduction of functional groups and stereocenters into the polymer backbone elevates their utility, opening doors for advanced applications in biomedicine, material science, and asymmetric synthesis. This compound is a compelling monomer for this purpose. Its chiral nature and pendant hydroxyl group offer the potential to synthesize stereoregular, functional polyethers that can serve as chiral scaffolds, hydrophilic materials for drug delivery, or biocompatible coatings.

The polymerization of cyclic ethers, such as tetrahydropyran derivatives, is predominantly achieved through cationic ring-opening polymerization (CROP)[1][2]. This mechanism is driven by the relief of ring strain, although six-membered rings like tetrahydropyran possess lower strain energy compared to their smaller counterparts (e.g., oxiranes and oxetanes), which presents unique challenges and necessitates carefully controlled reaction conditions[1]. This guide will provide the necessary framework to successfully navigate these challenges.

Section 1: The Mechanism of Cationic Ring-Opening Polymerization (CROP)

CROP is a chain-growth polymerization that proceeds via cationic intermediates[2]. The process can be broken down into three fundamental stages: initiation, propagation, and termination. Understanding these stages is critical for controlling the polymerization and tailoring the final polymer properties.

  • Initiation: The reaction begins when a cationic initiator reacts with the oxygen atom of the cyclic ether monomer. This activates the monomer by forming a tertiary oxonium ion. Common initiators include strong protic acids (e.g., HBF₄), Lewis acids that generate carbocations (e.g., BF₃·OEt₂), or pre-formed stable carbocations[3][4].

  • Propagation: The chain grows through the sequential nucleophilic attack of monomer molecules on the active cationic center at the end of the growing polymer chain[5]. This attack, typically following an SN2 mechanism, results in the opening of the monomer's ring and the regeneration of the active cationic site at the new chain end[5].

  • Termination and Chain Transfer: The polymerization can be stopped (terminated) by reactions that irreversibly destroy the active cationic center. This can occur through reaction with impurities (especially water), counter-ions, or deliberately added quenching agents. Chain transfer, where the active center is transferred to another molecule (like the monomer, solvent, or polymer), can also limit the molecular weight.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound ActiveMonomer Activated Monomer (Oxonium Ion) Initiator Initiator (e.g., H⁺) Initiator->Monomer Activation GrowingChain Growing Polymer Chain (Cationic End) ActiveMonomer->GrowingChain First Addition Monomer2 Monomer GrowingChain->Monomer2 SN2 Attack LongerChain Chain + 1 Unit LongerChain->GrowingChain Regenerates Active End Quench Quenching Agent (e.g., H₂O, MeOH) LongerChain->Quench Reaction FinalPolymer Neutral Polymer

Caption: General mechanism of Cationic Ring-Opening Polymerization (CROP).

Section 2: Experimental Protocol for CROP of this compound

This protocol is a representative procedure based on established methods for the CROP of cyclic ethers[3][6]. Optimization may be required based on the specific initiator used and desired polymer characteristics.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Cationic polymerizations are extremely sensitive to moisture, as water acts as a potent termination agent. Therefore, all glassware must be rigorously dried, and solvents and monomers must be purified and stored under inert conditions.

  • Inert Atmosphere: An inert atmosphere (Nitrogen or Argon) prevents atmospheric moisture from entering the reaction and quenching the polymerization.

  • Low Temperature: Running the reaction at low temperatures (e.g., 0 °C to -20 °C) helps to suppress side reactions, such as chain transfer and termination, which often have higher activation energies than propagation. This leads to better control over the polymerization and narrower molecular weight distributions.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
This compound>98%Sigma-Aldrich, etc.Monomer
Dichloromethane (DCM)Anhydrous, >99.8%VariousSolvent
Boron trifluoride diethyl etherate (BF₃·OEt₂)RedistilledVariousInitiator
Methanol (MeOH)AnhydrousVariousQuenching Agent
Diethyl etherAnhydrousVariousPrecipitation Solvent
Nitrogen or Argon GasHigh PurityGas SupplierInert Atmosphere
Schlenk Flasks and LineN/AGlassware SupplierFor inert atmosphere reactions
Experimental Workflow
Caption: Experimental workflow for the synthesis of poly(this compound).
Step-by-Step Methodology
  • Glassware Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar. Heat the flask under high vacuum with a heat gun to remove adsorbed water and cool under a positive pressure of nitrogen or argon.

  • Monomer and Solvent Addition: In a separate, dry flask, dissolve this compound (e.g., 1.0 g, 9.8 mmol) in anhydrous dichloromethane (DCM) to achieve the desired concentration (e.g., 1 M). Transfer this solution to the reaction Schlenk flask via a cannula under inert atmosphere.

  • Initiation: Place the reaction flask in an ice-water bath and allow it to cool to 0 °C. While stirring, slowly add the initiator, BF₃·OEt₂ (e.g., for a monomer-to-initiator ratio of 100:1, add 14 µL, 0.098 mmol), via a gas-tight syringe. The solution may become more viscous as polymerization proceeds.

  • Polymerization: Allow the reaction to stir at 0 °C. The optimal reaction time can vary from 2 to 24 hours and should be determined empirically. The progress can be monitored by carefully taking aliquots under inert conditions and analyzing them for monomer conversion by ¹H NMR.

  • Termination: To quench the polymerization, add a small amount of pre-chilled anhydrous methanol (e.g., 1 mL) to the reaction mixture. Stir for an additional 15 minutes.

  • Isolation: Remove the solvent using a rotary evaporator. Re-dissolve the viscous residue in a minimal amount of DCM (e.g., 2-3 mL) and precipitate the polymer by adding the solution dropwise to a beaker of cold, vigorously stirring diethyl ether (e.g., 100 mL).

  • Purification and Drying: Collect the precipitated polymer by filtration or decantation. Wash the solid polymer with fresh cold diethyl ether two more times. Dry the final product under high vacuum until a constant weight is achieved.

Section 3: Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized poly(this compound).

TechniqueParameter MeasuredExpected Outcome & Interpretation
¹H NMR Chemical StructureDisappearance of monomer peaks and appearance of broad polymer peaks corresponding to the polyether backbone. Confirms ring-opening.
GPC/SEC Mₙ, Mₙ, PDIProvides molecular weight and its distribution. A low PDI (<1.5) suggests a well-controlled, "living-like" polymerization.
FTIR Functional GroupsStrong C-O-C stretch (approx. 1100 cm⁻¹) confirming the ether backbone. Broad O-H stretch (approx. 3400 cm⁻¹) from the pendant hydroxyl groups.
DSC Glass Transition (T₉)Determines the temperature at which the polymer transitions from a glassy to a rubbery state. Provides insight into the material's thermal properties.

Section 4: Troubleshooting and Scientific Insights

Potential Side Reactions

The pendant hydroxyl group on the monomer is a critical feature but can also complicate the polymerization. It can potentially act as a nucleophile, leading to chain transfer or unwanted initiation events, which can broaden the molecular weight distribution or limit the final molecular weight.

Side_Reaction GrowingChain Growing Chain ~[O(CH₂)₄CH(OH)]ₙ-O⁺< MonomerOH Hydroxyl Group on another Monomer or Polymer Chain GrowingChain->MonomerOH Proton Transfer (Chain Transfer) TerminatedChain Terminated Chain (Neutral) GrowingChain->TerminatedChain NewChain New Chain Initiated MonomerOH->NewChain Initiates

Caption: Potential chain transfer side reaction involving the pendant hydroxyl group.

Mitigation Strategy: If side reactions from the hydroxyl group are problematic (e.g., leading to low molecular weight or broad PDI), a protection-deprotection strategy can be employed. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS ether) before polymerization. After a successful CROP, the protecting group can be cleanly removed using a fluoride source (e.g., TBAF) to yield the desired functional polyether.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No Polymerization 1. Impurities (water) in reagents. 2. Initiator is inactive. 3. Insufficient ring strain/unfavorable thermodynamics.1. Rigorously dry all solvents, monomer, and glassware. 2. Use a fresh or newly distilled initiator. 3. Try a more reactive initiator or different reaction conditions (though thermodynamics may be limiting).
Low Molecular Weight 1. High concentration of impurities. 2. Chain transfer reactions are dominant. 3. Monomer-to-initiator ratio is too low.1. Improve purification of all reagents. 2. Lower the reaction temperature; consider protecting the -OH group. 3. Increase the monomer-to-initiator ratio.
Broad PDI (>1.8) 1. Slow initiation compared to propagation. 2. Significant chain transfer or termination. 3. Temperature fluctuations.1. Ensure rapid and uniform mixing of the initiator at the start. 2. Lower the reaction temperature. 3. Maintain stable and consistent cooling throughout the reaction.

References

  • Almasi D., Iqbal N., Sadeghi M., Sudin I., Abdul Kadir M.R., Kamarul T. Preparation Methods for Improving PEEK's Bioactivity for Orthopedic and Dental Application: A Review. Int. J.
  • The cationic ring-opening polymerization of cyclic ethers - Aston Research Explorer. [Link]
  • Penczek, S., et al. Cationic Ring-Opening Polymerization of Cyclic Ethers.
  • PEEK (Polyether-ether-ketone) and its composite materials in orthopedic implantation. Frontiers in Bioengineering and Biotechnology. [Link]
  • Cationic ring-opening polymerisation of cyclic ether (LC)
  • Hoogenboom, R., et al. Efficient Cationic Ring-Opening Polymerization of Diverse Cyclic Imino Ethers: Unexpected Copolymerization Behavior. Macromolecules. 2011. [Link]
  • Full article: Poly-Ether-Ether-Ketone (PEEK) Biomaterials and Composites: Challenges, Progress, and Opportunities. Taylor & Francis Online. [Link]
  • Scope of Polyether ether ketone (PEEK) material applications in healthcare industry: Review. Pravara Institute of Medical Sciences. [Link]
  • Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing.
  • Ring-opening polymeriz
  • Ring‐opening polymerization of 2,3,5,6‐tetrasubstituted‐3,4‐dihydro‐2H‐pyrans and their copolymerization behaviors. Semantic Scholar. [Link]
  • Nuyken, O., & Pask, S. D. Ring-Opening Polymerization—An Introductory Review. Polymers. 2013. [Link]
  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. MDPI. [Link]

Sources

derivatization of the hydroxyl group in (R)-Tetrahydro-2H-pyran-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Hydroxyl Group in (R)-Tetrahydro-2H-pyran-3-ol

Introduction: The Versatility of a Chiral Synthon

This compound is a valuable chiral building block, or "synthon," in modern organic synthesis. Its defined stereochemistry and the presence of a reactive secondary hydroxyl group make it a key intermediate in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The strategic modification—or derivatization—of this hydroxyl group is a critical step that enables chemists to either protect it from unwanted reactions or to convert it into other functional groups, thereby paving the way for subsequent transformations.

This technical guide provides an in-depth exploration of the primary strategies for derivatizing the hydroxyl group of this compound. We will delve into the mechanistic rationale behind common reactions, offer field-proven, step-by-step protocols, and present data to guide researchers in selecting and executing the optimal derivatization strategy for their synthetic goals.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of a secondary alcohol like this compound is most commonly achieved through one of three major pathways: esterification, etherification, or silylation. The choice of pathway is dictated by the desired stability of the resulting derivative and the reaction conditions required for subsequent steps in a synthetic sequence.

G cluster_start Starting Material cluster_paths Derivatization Pathways cluster_products Derivative Classes Start This compound Ester Ester Formation (Acylation) Start->Ester Acyl Chloride, Anhydride, or Mitsunobu Conditions Ether Ether Formation Start->Ether Williamson Synthesis or Mitsunobu Conditions Silyl Silyl Ether Formation (Silylation) Start->Silyl Silyl Halide + Base Ester_Prod Ester Derivative (e.g., Acetate, Benzoate) Ester->Ester_Prod Ether_Prod Ether Derivative (e.g., Benzyl Ether) Ether->Ether_Prod Silyl_Prod Silyl Ether Derivative (e.g., TBDMS Ether) Silyl->Silyl_Prod

Caption: Key derivatization pathways for this compound.

Ester Formation (Acylation): Robust and Versatile Protection

Converting the hydroxyl group to an ester is a common and economical protection strategy.[1] Esters are generally stable to neutral and acidic conditions but are readily cleaved under basic conditions (saponification), offering a clear deprotection strategy. The most frequent methods involve reaction with acyl chlorides or acid anhydrides.[1][2]

Scientific Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent.[3] A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion (from an acyl chloride) or a carboxylate ion (from an anhydride) to yield the final ester product.[2] The use of a mild base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct (HCl or carboxylic acid) and drive the reaction to completion.[1]

Protocol 1: Acetylation using Acetic Anhydride

This protocol details the formation of (R)-Tetrahydro-2H-pyran-3-yl acetate, a common acetyl-protected derivative.

Materials:

  • This compound

  • Acetic Anhydride ((Ac)₂O)

  • Pyridine (or Triethylamine, Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add pyridine (1.5 eq) and a catalytic amount of DMAP (0.05 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure acetate derivative.

The Mitsunobu Reaction: Stereochemical Inversion

For a chiral secondary alcohol, the Mitsunobu reaction is a uniquely powerful tool. It allows for the conversion of the alcohol to a variety of functional groups, including esters and ethers, with a clean inversion of stereochemistry at the carbinol center.[4][5][6] This occurs because the reaction proceeds via an SN2 mechanism.[4][7]

Scientific Rationale

The reaction involves the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[5][7] The PPh₃ and DEAD first form a betaine intermediate, which protonates the nucleophile (e.g., a carboxylic acid). The alcohol's oxygen then attacks the activated phosphorus, forming an oxyphosphonium salt, which is an excellent leaving group.[5][7] The conjugate base of the nucleophile then displaces this leaving group via a backside SN2 attack, resulting in the inverted product.[4][6] This makes the Mitsunobu reaction invaluable for accessing the opposite enantiomer of a desired derivative.

Protocol 2: Esterification with Inversion using Mitsunobu Conditions

This protocol describes the formation of (S)-Tetrahydro-2H-pyran-3-yl benzoate from this compound.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Benzoic Acid

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Celite

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. A color change (typically to a pale yellow or orange) and sometimes a precipitate will be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with diethyl ether. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration through a pad of Celite.[4]

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate) to separate the desired ester from the reduced azodicarboxylate byproduct and any remaining reagents.

Silyl Ether Formation: Tunable Stability for Orthogonal Protection

Silyl ethers are among the most popular protecting groups for hydroxyls due to their ease of installation, general stability to a wide range of non-acidic and non-fluoride conditions, and the variety of reagents available, which allows for tunable stability.[8] For instance, a tert-butyldimethylsilyl (TBDMS) group is more robust than a trimethylsilyl (TMS) group, while a triisopropylsilyl (TIPS) group offers even greater steric hindrance and stability.

Scientific Rationale

The reaction involves the nucleophilic attack of the alcohol on the electrophilic silicon atom of a silyl halide (e.g., TBDMS-Cl). A weak base, most commonly imidazole, is used as both a catalyst and an acid scavenger. Imidazole first activates the silyl chloride by forming a more reactive silylimidazolium intermediate. The alcohol then attacks this intermediate, and another molecule of imidazole removes the proton from the resulting oxonium ion to yield the silyl ether and imidazolium hydrochloride.

Protocol 3: TBDMS Protection

This protocol details the formation of (R)-tert-butyldimethyl((tetrahydro-2H-pyran-3-yl)oxy)silane.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

  • Addition of Silylating Agent: Add TBDMS-Cl (1.1 eq) in one portion. The mixture may warm slightly.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash them sequentially with water and brine to remove DMF and imidazole salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often clean enough for further use, but can be purified by flash column chromatography (eluting with a low percentage of ethyl acetate in hexane) if necessary.

Ether Formation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[9] It involves an SN2 reaction between an alkoxide and an alkyl halide.[10][11] For a secondary alcohol like ours, it is crucial that the alcohol is used to form the nucleophilic alkoxide, and it reacts with a primary alkyl halide to avoid competing E2 elimination reactions.[10][12]

Protocol 4: Benzylation via Williamson Ether Synthesis

This protocol describes the formation of (R)-3-(benzyloxy)tetrahydro-2H-pyran.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Tetrabutylammonium iodide (TBAI) (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, dropping funnel.

Procedure:

  • Alkoxide Formation: In a flame-dried, nitrogen-purged three-neck flask equipped with a dropping funnel, add a suspension of NaH (1.2 eq) in anhydrous THF. Cool to 0 °C.

  • Alcohol Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).

  • Alkyl Halide Addition: Add a catalytic amount of TBAI, then add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight, or heat to a gentle reflux if the reaction is slow. Monitor by TLC.

  • Work-up:

    • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate or diethyl ether.

    • Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Derivatization Strategies

Strategy Typical Reagents Key Features Stereochemistry Common Use Case
Acetylation Acetic Anhydride, Pyridine, DMAPEconomical, robust protection, base-labile.RetentionGeneral protection of the alcohol.
Mitsunobu Esterification PPh₃, DEAD/DIAD, Carboxylic AcidMild conditions, versatile.[13]Inversion Accessing the opposite stereoisomer.
TBDMS Silylation TBDMS-Cl, Imidazole, DMFMild installation, stable to many reagents, acid/fluoride labile.[8]RetentionOrthogonal protection strategies.
Williamson Ether Synthesis NaH, Benzyl Bromide, THFForms highly stable ether linkage.RetentionPermanent or very robust protection.

Analytical Considerations

Derivatization is also a key technique for improving the analytical properties of molecules for chromatography.[14][15] For Gas Chromatography (GC), the hydroxyl group of this compound can be silylated (e.g., with BSTFA) to increase volatility and thermal stability. For High-Performance Liquid Chromatography (HPLC), especially for chiral separations, derivatization to a benzoate or picolinate ester can introduce a strong chromophore, enhancing UV detection and improving chiral recognition on a suitable stationary phase.[16]

Conclusion

The derivatization of the secondary hydroxyl group on this compound is a fundamental operation in synthetic chemistry. The choice of reagent and reaction conditions dictates the outcome, from simple protection with retention of stereochemistry to strategic inversion via the Mitsunobu reaction. By understanding the underlying mechanisms and employing robust protocols as outlined in this guide, researchers can effectively manipulate this versatile chiral synthon to advance their complex molecule synthesis programs.

References

  • Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited.
  • Mitsunobu Reaction. NROChemistry.
  • Mitsunobu Reaction. Organic-Chemistry.org.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Protection of Hydroxyl Groups. Chemistry LibreTexts.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Protecting Groups In Organic Synthesis. Slideshare.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
  • General Silylation Procedures. Gelest Technical Library.
  • Williamson ether synthesis. Wikipedia.
  • Techniques for silylation.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
  • Williamson Ether Synthesis. ChemTalk.
  • Nonionic Superbase-Catalyzed Silylation of Alcohols. American Chemical Society.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • Silyl ether synthesis by silylation or cyanosilyl
  • Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents.
  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase.
  • Acyl
  • Alcohols to Acid Chlorides. Chemistry Steps.
  • ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time...
  • Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electrosepar
  • AS/A-level - Acyl
  • Acyl chlorides and alcohols. Save My Exams.
  • 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. Taylor & Francis Online.
  • Tetrahydropyran(142-68-7) 1H NMR spectrum. ChemicalBook.
  • The Use of Derivatization Reagents for Gas Chrom

Sources

Application Note: Asymmetric Reduction Strategies for the Synthesis of Chiral Tetrahydropyranols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral tetrahydropyranols are pivotal structural motifs found in a vast array of bioactive natural products and pharmaceutical agents. The precise control of stereochemistry within the tetrahydropyran (THP) ring is often critical for biological function, making their stereoselective synthesis a key challenge in modern organic chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on state-of-the-art asymmetric reduction methodologies for accessing these valuable chiral building blocks from prochiral tetrahydropyranone precursors. We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for three powerful catalytic systems: transition-metal catalyzed asymmetric hydrogenation, biocatalytic reduction with ketoreductases (KREDs), and stoichiometric reduction using chiral oxazaborolidine catalysts (CBS reduction).

Introduction: The Significance of Chiral Tetrahydropyranols

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its ability to engage in hydrogen bonding as an acceptor, coupled with its conformational stability and favorable metabolic profile, makes it a common feature in drug candidates. When substituted with a hydroxyl group, the resulting stereocenter introduces a critical three-dimensional architecture that can dictate binding affinity and selectivity for biological targets. The asymmetric synthesis of highly functionalized tetrahydropyrans is therefore of significant interest.[1][2] Asymmetric reduction of readily available tetrahydropyran-4-ones represents one of the most direct and atom-economical approaches to installing this crucial chirality.

Core Challenge: Stereocontrol in Cyclic Ketone Reduction

The primary challenge in the reduction of a prochiral ketone like tetrahydropyran-4-one is to control the facial selectivity of hydride delivery. Without a chiral influence, reduction yields a racemic mixture of the corresponding cis and trans alcohols. The goal of asymmetric reduction is to employ a chiral catalyst or reagent that creates a diastereomeric transition state, favoring hydride attack on one of the two enantiotopic faces of the carbonyl group, thereby producing one enantiomer of the alcohol in high excess.

Methodologies for Asymmetric Reduction

We will explore three field-proven methodologies, each offering distinct advantages in terms of substrate scope, operational simplicity, and scalability.

Transition-Metal Catalyzed Asymmetric Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful technique that utilizes a chiral transition-metal complex to catalyze the transfer of hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone substrate.[3][4] Ruthenium(II) catalysts bearing chiral diamine ligands, famously developed by Noyori and coworkers, are exemplary systems for this transformation.[5][6]

Mechanism & Rationale: The catalytic cycle involves the formation of a ruthenium-hydride species, which coordinates to the ketone.[4] The chiral ligand, for example, (S,S)-TsDPEN, creates a well-defined chiral environment around the metal center. This environment forces the ketone to bind in a specific orientation to minimize steric hindrance, exposing one face of the carbonyl to the metal-hydride for selective reduction.[3] The choice of the (R,R) or (S,S) enantiomer of the ligand directly determines which enantiomer of the alcohol is produced.

Workflow: Asymmetric Transfer Hydrogenation

sub Tetrahydropyranone Substrate reaction Inert Atmosphere (Ar or N2), Solvent (DCM) sub->reaction cat Ru Pre-catalyst ((S,S)-TsDPEN-RuCl) cat->reaction h_source H-Donor (HCOOH/NEt3) h_source->reaction workup Aqueous Workup & Extraction reaction->workup Quench purify Column Chromatography workup->purify analyze Chiral HPLC (Determine % ee) purify->analyze

Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[7][8] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[9]

Mechanism & Rationale: The high selectivity of KREDs stems from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation. This "lock-and-key" model ensures that the hydride from the NADPH cofactor is delivered to only one face of the ketone. A key advantage is that these reactions are typically run in aqueous buffer under mild pH and temperature conditions. A co-factor regeneration system, often using an inexpensive sacrificial alcohol like isopropanol and a secondary dehydrogenase, is required to make the process catalytic with respect to the expensive NADPH.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method that uses a stoichiometric borane source (like BH₃·THF) with a catalytic amount of a chiral oxazaborolidine.[10][11][12] This method is renowned for its broad substrate scope and high enantioselectivities.[13]

Mechanism & Rationale: The chiral oxazaborolidine catalyst, derived from a proline amino alcohol, acts as a bifunctional catalyst.[14][15] The Lewis acidic boron atom of the catalyst coordinates to the oxygen of the ketone, activating it for reduction.[10] Simultaneously, the Lewis basic nitrogen atom coordinates to the borane, positioning it for a highly organized, intramolecular hydride transfer through a six-membered ring transition state.[11] This rigid transition state geometry is responsible for the high degree of stereocontrol.

Catalytic Cycle: Simplified CBS Reduction

catalyst CBS Catalyst complex Catalyst-Borane Complex catalyst->complex + borane BH3 ts Coordinated Transition State complex->ts + ketone Ketone product_complex Product-Catalyst Complex ts->product_complex Hydride Transfer product_complex->catalyst Release product Chiral Alcohol product_complex->product

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Data Presentation: Comparative Analysis

The choice of method often depends on the specific substrate and desired scale. The following table summarizes typical results for the asymmetric reduction of a model substrate, N-Boc-tetrahydropyran-4-one.

MethodCatalyst/EnzymeH-SourceTypical YieldTypical % eeKey Advantage
ATH (S,S)-TsDPEN-RuClHCOOH/NEt₃>95%>99%High turnover, scalable
Biocatalytic KRED-P2-C02Isopropanol>90%>99%Green, mild conditions
CBS (S)-Me-CBSBH₃·SMe₂>90%~98%Predictable, broad scope

Data are representative and may vary based on precise reaction conditions and substrate.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled with care, particularly borane complexes which are flammable and react with water.

Protocol 1: Asymmetric Transfer Hydrogenation of N-Boc-tetrahydropyran-4-one

Materials:

  • N-Boc-tetrahydropyran-4-one (1.0 equiv, 199 mg, 1.0 mmol)

  • [RuCl₂(p-cymene)]₂ (0.0025 equiv, 1.5 mg, 0.0025 mmol)

  • (S,S)-TsDPEN (0.0055 equiv, 2.0 mg, 0.0055 mmol)

  • Formic acid/Triethylamine azeotrope (5:2 mixture, 5.0 equiv)

  • Anhydrous Dichloromethane (DCM), 5 mL

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox or under a stream of argon, add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

  • Reaction Setup: In a separate flask, dissolve N-Boc-tetrahydropyran-4-one in anhydrous DCM (3 mL).

  • Transfer the substrate solution to the flask containing the catalyst via cannula.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Reaction Execution: Seal the flask and stir the reaction mixture at 30 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient). Determine the enantiomeric excess (% ee) of the purified (S)-N-Boc-4-hydroxytetrahydropyran by chiral HPLC analysis.

Protocol 2: KRED-Catalyzed Reduction of N-Boc-tetrahydropyran-4-one

Materials:

  • Ketoreductase (KRED) screening kit (e.g., from Codexis or Sigma-Aldrich)

  • N-Boc-tetrahydropyran-4-one (1.0 equiv, 50 mg, 0.25 mmol)

  • NADP⁺ (1 mg)

  • Glucose Dehydrogenase (GDH, ~10 U)

  • D-Glucose (1.5 equiv, 67.5 mg, 0.375 mmol)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (IPA), 10% v/v

Procedure:

  • Reaction Setup: In a 10 mL vial, prepare a solution by dissolving D-Glucose and NADP⁺ in the potassium phosphate buffer (4.5 mL).

  • Add isopropanol (0.5 mL) to act as a co-solvent and co-substrate for cofactor regeneration.

  • Add the N-Boc-tetrahydropyran-4-one substrate.

  • Enzyme Addition: Add the KRED enzyme (typically 1-2 mg of lyophylized powder) and the GDH enzyme.

  • Reaction Execution: Seal the vial and place it in a shaker incubator at 30 °C and 200 rpm for 24 hours.

  • Workup: Quench the reaction by adding an equal volume of methyl tert-butyl ether (MTBE) or ethyl acetate (5 mL).

  • Vortex the mixture vigorously for 1 minute to extract the product.

  • Centrifuge the mixture to separate the layers.

  • Carefully remove the organic layer. Repeat the extraction twice more.

  • Analysis: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Analyze the crude product directly by chiral GC or HPLC to determine conversion and enantiomeric excess.

Conclusion

The asymmetric reduction of tetrahydropyranones is a robust and versatile strategy for accessing optically pure tetrahydropyranols. Transition-metal catalysis offers high efficiency and scalability, making it suitable for industrial applications.[16] Biocatalysis provides an environmentally benign route with exceptional selectivity under mild conditions, ideal for complex or sensitive substrates.[17] Finally, the CBS reduction remains a highly predictable and reliable tool for laboratory-scale synthesis.[18] The choice of methodology will depend on the specific synthetic goals, available resources, and substrate characteristics. By understanding the principles and protocols outlined in this note, researchers can confidently select and implement the optimal strategy for their specific drug discovery and development programs.

References

  • NROChemistry.
  • Dalton Transactions.
  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
  • ResearchGate. Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones | Request PDF.
  • MDPI.
  • Chem-Station. Corey-Bakshi-Shibata (CBS) Reduction.
  • Journal of the American Chemical Society.
  • ACS Organic & Inorganic Au. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones.
  • Grokipedia. Corey–Itsuno reduction. Grokipedia. [Link]
  • Organic Chemistry Portal. Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
  • Wikipedia. Corey–Itsuno reduction. Wikipedia. [Link]
  • PubMed. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. [Link]
  • Wikipedia. Enantioselective reduction of ketones. Wikipedia. [Link]
  • ResearchGate. Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1 Reaction conditions.
  • PMC - NIH.
  • University of Oxford. Catalytic asymmetric reduction of ketones. University of Oxford. [Link]
  • Frontiers. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. [Link]
  • PMC - NIH.
  • PMC - NIH. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC. [Link]
  • Caltech.
  • Penn State Research Database. A thermodynamic study of ketoreductase-catalyzed reactions 5. Reduction of substituted ketones in n-hexane.
  • ACS Publications. Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. [Link]
  • PubMed. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PubMed. [Link]
  • Green Chemistry (RSC Publishing). Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. RSC Publishing. [Link]

Sources

Application Note & Protocol: Enzymatic Resolution for Obtaining Enantiopure 3-Hydroxytetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure 3-hydroxytetrahydropyran is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 3-hydroxytetrahydropyran. We detail a robust protocol centered on the highly selective transesterification reaction catalyzed by Candida antarctica Lipase B (CAL-B). This method offers a green and efficient pathway to both enantiomers of 3-hydroxytetrahydropyran with high enantiomeric excess. This application note is intended for researchers, scientists, and drug development professionals seeking to implement biocatalytic methods for the preparation of chiral intermediates.

Introduction: The Significance of Chiral 3-Hydroxytetrahydropyran

The three-dimensional structure of a molecule is paramount in determining its biological activity. For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. The 3-hydroxytetrahydropyran scaffold is a key structural motif in a variety of biologically active compounds. Consequently, access to enantiomerically pure forms of this intermediate is crucial for the development of stereochemically defined drugs.

Traditional chemical methods for resolving racemates can be arduous, often requiring stoichiometric amounts of expensive chiral resolving agents and involving multiple protection and deprotection steps. In contrast, enzymatic kinetic resolution (EKR) presents a more sustainable and efficient alternative.[1] EKR leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, selectively transforming one into a new product while leaving the other unreacted.[1] This allows for the separation of both the unreacted enantiomer and the newly formed product, providing access to both chiral forms.

Lipases, a class of hydrolases, are particularly well-suited for kinetic resolution due to their broad substrate scope, high stability in organic solvents, and lack of a need for cofactors.[2] Among these, Candida antarctica Lipase B (CAL-B) has demonstrated exceptional enantioselectivity in the resolution of a wide range of secondary alcohols.[3][4]

Principle of the Method: Lipase-Catalyzed Enantioselective Acylation

The enzymatic kinetic resolution of racemic 3-hydroxytetrahydropyran is based on the enantioselective acylation of one of the alcohol enantiomers by CAL-B. In this process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in a suitable organic solvent. The enzyme selectively catalyzes the transfer of the acetyl group to one of the enantiomers at a much faster rate than the other.

This disparity in reaction rates allows for the separation of the fast-reacting enantiomer (which is converted to its corresponding ester) from the slow-reacting enantiomer (which remains as the alcohol). At approximately 50% conversion, it is theoretically possible to obtain both the unreacted alcohol and the ester product with high enantiomeric excess.

G cluster_0 Racemic 3-Hydroxytetrahydropyran cluster_1 Reaction Mixture cluster_2 Separated Products (at ~50% conversion) (R)-3-Hydroxytetrahydropyran (R)-3-Hydroxytetrahydropyran CAL-B CAL-B (R)-3-Hydroxytetrahydropyran->CAL-B Fast Acylation (S)-3-Hydroxytetrahydropyran (S)-3-Hydroxytetrahydropyran (S)-3-Hydroxytetrahydropyran->CAL-B Slow Acylation (R)-3-Acetoxytetrahydropyran (R)-3-Acetoxytetrahydropyran CAL-B->(R)-3-Acetoxytetrahydropyran (S)-3-Hydroxytetrahydropyran (unreacted) (S)-3-Hydroxytetrahydropyran (unreacted) CAL-B->(S)-3-Hydroxytetrahydropyran (unreacted) Vinyl Acetate Vinyl Acetate Vinyl Acetate->CAL-B

Experimental Protocol

This protocol provides a detailed methodology for the enzymatic kinetic resolution of racemic 3-hydroxytetrahydropyran.

Materials and Reagents
  • Racemic 3-hydroxytetrahydropyran

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

  • Standards of racemic 3-hydroxytetrahydropyran and 3-acetoxytetrahydropyran for analytical purposes

Equipment
  • Magnetic stirrer with hotplate

  • Reaction flask with a septum

  • Syringes

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column for enantiomeric excess determination.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add racemic 3-hydroxytetrahydropyran (1.0 equivalent).

  • Solvent and Reagent Addition: Dissolve the substrate in anhydrous MTBE (or another suitable solvent). Add vinyl acetate (1.5-2.0 equivalents).

  • Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight of the substrate).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or TLC. The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Reaction Quench: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.[3]

  • Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove any acetic acid byproduct.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Separate the unreacted 3-hydroxytetrahydropyran from the 3-acetoxytetrahydropyran product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the unreacted alcohol and the ester product is a critical measure of the success of the resolution. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the most common and accurate methods for this determination.[5][6]

General Chiral GC/HPLC Protocol:

  • Sample Preparation: Prepare dilute solutions of the purified unreacted alcohol and the ester product in a suitable solvent (e.g., isopropanol or hexane).

  • Instrumentation: Use a GC or HPLC system equipped with a suitable chiral stationary phase column. The choice of column will depend on the specific analyte.

  • Method Development: Develop a separation method by optimizing parameters such as temperature program (for GC), mobile phase composition (for HPLC), and flow rate to achieve baseline separation of the enantiomers.

  • Analysis: Inject the samples and a racemic standard to identify the retention times of each enantiomer.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The efficiency of the enzymatic resolution can be summarized in a table for clarity.

Substrate/ProductRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Enantiomeric Excess (ee%)Yield (%)
Unreacted (S)-3-HydroxytetrahydropyrantStR>99%~45%
(R)-3-AcetoxytetrahydropyrantS-estertR-ester>99%~48%

Note: Retention times and yields are representative and will vary based on specific experimental conditions and the chiral column used.

Causality Behind Experimental Choices

  • Choice of Enzyme: CAL-B is selected for its well-documented high enantioselectivity towards a broad range of secondary alcohols and its commercial availability in an immobilized form, which enhances stability and reusability.[2][3]

  • Acyl Donor: Vinyl acetate is a common choice as an acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward.

  • Solvent Selection: Non-polar, aprotic solvents like MTBE or hexane are generally preferred as they minimize the denaturation of the enzyme and do not interfere with the reaction.[3]

  • Temperature: The reaction is typically run at a slightly elevated temperature to increase the reaction rate, but not so high as to cause enzyme denaturation.

  • Reaction Monitoring: Stopping the reaction at close to 50% conversion is crucial for achieving high enantiomeric excess for both the substrate and the product. Beyond this point, the enantiomeric excess of the unreacted starting material will continue to increase, but the enantiomeric excess of the product will decrease.

Troubleshooting

IssuePotential CauseSuggested Solution
Low ConversionInactive enzyme, incorrect temperature, or insufficient reaction time.Use fresh enzyme, verify reaction temperature, and extend reaction time.
Low EnantioselectivitySuboptimal solvent, temperature, or acyl donor.Screen different solvents, optimize the reaction temperature, and try alternative acyl donors.
Poor Separation during PurificationInappropriate solvent system for chromatography.Optimize the eluent composition for column chromatography based on TLC analysis.

Conclusion

The enzymatic kinetic resolution of 3-hydroxytetrahydropyran using Candida antarctica Lipase B is a highly effective and practical method for the preparation of both enantiomers in high optical purity. This biocatalytic approach offers significant advantages over traditional chemical resolutions in terms of efficiency, sustainability, and operational simplicity. The detailed protocol and insights provided in this application note should enable researchers to successfully implement this methodology in their synthetic endeavors.

References

  • Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI.
  • Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Publishing.
  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing).
  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI.
  • Tetrahedron: Asymmetry. ElectronicsAndBooks.
  • Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. PubMed.
  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL.
  • Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Ariel University.
  • Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica | Request PDF. ResearchGate.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
  • A light-driven enzymatic enantioselective radical acylation. PubMed.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC - NIH.
  • Determination of enantiomeric excess.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Re.Public@polimi.it.
  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. NIH.
  • Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters.
  • Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. Borzuya university.
  • Enantioselective Syntheses of 3,4-Dihydropyrans Employing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions of Allenoates. NIH.
  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI.
  • Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones. PubMed.

Sources

Application Note: Strategic Protection of the C3-Hydroxyl Group in (R)-Tetrahydro-2H-pyran-3-ol for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry.

Introduction: The Synthetic Value of (R)-Tetrahydro-2H-pyran-3-ol

This compound is a valuable chiral building block in the synthesis of numerous biologically active molecules and natural products. Its stereodefined secondary alcohol and tetrahydropyran (THP) core are common motifs in pharmaceuticals. However, the nucleophilic and acidic nature of the C3-hydroxyl group often interferes with reactions targeting other parts of a molecule, such as those involving strong bases (e.g., Grignard reagents, organolithiums) or electrophilic reagents.

To achieve chemoselectivity and prevent unwanted side reactions during a multi-step synthesis, the hydroxyl group must be temporarily masked with a protecting group. An effective protecting group strategy is paramount; it should be robust enough to withstand various reaction conditions yet readily removable under specific, mild conditions that do not compromise the integrity of the rest of the molecule. This guide provides a detailed overview of field-proven protecting group strategies, complete with mechanistic insights and detailed protocols tailored for this compound.

The Strategic Imperative: Selecting the Optimal Protecting Group

The ideal protecting group is not merely a placeholder but a strategic tool. Its selection is governed by the overall synthetic route. For instance, in a complex synthesis involving multiple functional groups, an orthogonal protection strategy is often necessary. This involves using several different classes of protecting groups that can be removed selectively without affecting the others, allowing for precise, stepwise manipulation of the molecule.

The choice of a protecting group for the C3-hydroxyl should be based on the following criteria:

  • Ease and Efficiency: The group should be introduced in high yield under mild conditions.

  • Stability: It must be inert to the reaction conditions planned for subsequent steps.

  • Selective Removal: It must be cleaved in high yield under conditions that leave other functional and protecting groups intact.

  • Minimal Interference: It should not introduce new stereocenters (unless desired) or complicate purification and characterization.

Below is a comparative overview of common protecting groups suitable for secondary alcohols.

Protecting GroupAbbreviationStability ProfileCommon Deprotection Reagents
tert-Butyldimethylsilyl EtherTBDMS or TBSStable to base, mild acid, oxidation, reduction. Labile to strong acid and fluoride ions.TBAF, HF•Py, CSA, PPTS
Triisopropylsilyl EtherTIPSMore stable than TBDMS to acid and fluoride due to steric hindrance.TBAF (slower), HF•Py
Benzyl EtherBnVery stable to acid, base, oxidation, and reduction.H₂, Pd/C (Hydrogenolysis); Na, NH₃
Methoxymethyl EtherMOMStable to base, nucleophiles, and most redox reagents. Labile to acid.HCl, TFA, ZnBr₂
Tetrahydropyranyl EtherTHPStable to base, nucleophiles, and most redox reagents. Labile to acid.PPTS, CSA, aq. AcOH

Core Strategies and Methodologies

Silyl Ethers: The Versatile Workhorse

Silyl ethers are the most frequently used protecting groups for alcohols due to their ease of formation, predictable stability, and mild cleavage conditions. The reaction proceeds via nucleophilic attack of the alcohol on the silyl chloride, typically facilitated by a base to neutralize the HCl byproduct.

The TBDMS group offers a well-calibrated balance of stability and reactivity, making it a first-choice consideration for many synthetic routes. Its steric bulk provides stability against many common reagents while still allowing for facile removal.

Protection Mechanism: The alcohol attacks the silicon center of TBDMSCl, and a base like imidazole acts as both a nucleophilic catalyst and an acid scavenger.

Deprotection Mechanism: Fluoride ions exhibit an exceptionally high affinity for silicon, forming a strong Si-F bond and leading to the cleavage of the Si-O bond.

TBDMS_Protection_Deprotection cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection ROH This compound ROTBDMS TBDMS Ether Derivative ROH->ROTBDMS TBDMSCl, Imidazole, DMF ROTBDMS_de TBDMS Ether Derivative ROH_de This compound ROTBDMS_de->ROH_de TBAF, THF

Figure 1: TBDMS Protection and Deprotection Cycle.

Protocol 1: TBDMS Protection of this compound

  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq.).

  • Solvent & Reagents: Dissolve the alcohol in anhydrous N,N-dimethylformamide (DMF, ~0.5 M). Add imidazole (2.5 eq.) and stir until dissolved. Then, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then with brine to remove residual DMF and imidazole. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS ether.

Protocol 2: TBAF Deprotection of the TBDMS Ether

  • Setup: Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the deprotected alcohol.

Benzyl Ether (Bn): The Robust Guardian

The benzyl group is exceptionally robust, providing reliable protection under a wide array of conditions, including strongly acidic and basic media. Its removal via catalytic hydrogenolysis is a very clean and mild process, provided the rest of the molecule is stable to hydrogenation.

Protection Mechanism: The alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form a nucleophilic alkoxide, which then displaces the bromide from benzyl bromide in a classic Williamson ether synthesis (Sₙ2 reaction).

Deprotection Mechanism: The C-O bond of the benzyl ether undergoes hydrogenolysis on the surface of a palladium catalyst. The reaction breaks the benzylic C-O bond and forms the alcohol and toluene as a byproduct.

Bn_Protection_Deprotection cluster_protection Benzyl Protection cluster_deprotection Benzyl Deprotection ROH This compound ROBn Benzyl Ether Derivative ROH->ROBn 1. NaH, THF 2. BnBr ROBn_de Benzyl Ether Derivative ROH_de This compound ROBn_de->ROH_de H₂, Pd/C, EtOH

Figure 2: Benzyl (Bn) Ether Protection and Deprotection Cycle.

Protocol 3: Benzyl Protection of this compound

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF (~0.2 M).

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir for 30-60 minutes at 0 °C to allow for complete formation of the alkoxide (hydrogen gas evolution will cease).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the alkoxide solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the benzyl ether.

Protocol 4: Hydrogenolysis of the Benzyl Ether

  • Setup: Dissolve the benzyl ether (1.0 eq.) in a suitable solvent such as ethanol (EtOH) or ethyl acetate in a flask appropriate for hydrogenation.

  • Catalyst: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times. Maintain the reaction under a positive pressure of hydrogen (typically 1 atm, a balloon is sufficient for small scale) and stir vigorously.

  • Reaction: Monitor the reaction by TLC. The reaction is usually complete within 2-12 hours.

  • Filtration and Purification: Once complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting alcohol is often pure, but can be further purified by column chromatography if necessary.

Acetal-Based Groups: The Acid-Labile Option

Acetal protecting groups like methoxymethyl (MOM) ether are stable to basic and nucleophilic conditions but are cleaved with acid. This provides an orthogonal strategy to silyl ethers (fluoride-labile) and benzyl ethers (hydrogenolysis-labile).

Protection Mechanism: The alcohol reacts with methoxymethyl chloride (MOMCl) in the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The base scavenges the HCl produced.

Deprotection Mechanism: Under acidic conditions, one of the ether oxygens is protonated, turning it into a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by water to release the deprotected alcohol and formaldehyde.

MOM_Protection_Deprotection cluster_protection MOM Protection cluster_deprotection MOM Deprotection ROH This compound ROMOM MOM Ether Derivative ROH->ROMOM MOMCl, DIPEA, DCM ROMOM_de MOM Ether Derivative ROH_de This compound ROMOM_de->ROH_de HCl (cat.), MeOH

Figure 3: Methoxymethyl (MOM) Ether Protection and Deprotection Cycle.

Protocol 5: MOM Protection of this compound Safety Note: Chloromethyl methyl ether (MOMCl) is a potent carcinogen and must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.5 M).

  • Reagent Addition: Cool the solution to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq.) followed by the dropwise addition of methoxymethyl chloride (MOMCl, 1.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 6: Acidic Deprotection of the MOM Ether

  • Setup: Dissolve the MOM-protected alcohol (1.0 eq.) in methanol (MeOH, ~0.1 M).

  • Reagent Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl, e.g., 2-3 drops) or another acid source like trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature. The deprotection is typically complete within 1-4 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Purification: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol, which can be purified by chromatography if necessary.

Orthogonal Strategy in Action: A Synthetic Scenario

Consider a scenario where a synthetic intermediate contains both the C3-hydroxyl of our pyran scaffold and a primary alcohol elsewhere in the molecule. An orthogonal approach allows for the selective manipulation of one alcohol while the other remains protected.

Scenario: Selectively oxidize the primary alcohol without affecting the C3-secondary alcohol.

  • Step 1 (Protection): Protect the C3-hydroxyl of this compound as a TBDMS ether (base-stable, fluoride-labile) and the primary alcohol as a Benzyl (Bn) ether (base/acid-stable, hydrogenolysis-labile).

  • Step 2 (Selective Deprotection): The Bn ether is cleaved using catalytic hydrogenolysis (H₂, Pd/C), which does not affect the TBDMS ether. This selectively reveals the primary alcohol.

  • Step 3 (Transformation): The liberated primary alcohol can now be oxidized to an aldehyde or carboxylic acid using standard conditions (e.g., PCC, DMP, or TEMPO). The TBDMS-protected secondary alcohol remains untouched.

  • Step 4 (Final Deprotection): The TBDMS group can be removed at a later stage using TBAF to reveal the C3-hydroxyl.

Orthogonal_Strategy Start Diol Intermediate (C3-OH & Primary-OH) Protected Double Protected (C3-OTBDMS & Primary-OBn) Start->Protected 1. TBDMSCl, Imidazole 2. NaH, BnBr Deprotected_Primary Primary Alcohol Free (C3-OTBDMS & Primary-OH) Protected->Deprotected_Primary H₂, Pd/C (Selective Bn Removal) Oxidized Oxidized Intermediate (C3-OTBDMS & Aldehyde) Deprotected_Primary->Oxidized Oxidation (e.g., DMP) Final_Product Final Deprotected Product (C3-OH & Aldehyde) Oxidized->Final_Product TBAF, THF (TBDMS Removal)

Figure 4: Orthogonal protection workflow for selective oxidation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Protection Insufficient reagent; wet solvent/reagents; steric hindrance.Use a slight excess of the protecting group reagent and base. Ensure all glassware is flame-dried and solvents are anhydrous. For hindered alcohols, consider more reactive silyl triflates (e.g., TBSOTf) or longer reaction times/gentle heating.
Low Yield on Deprotection Substrate instability to deprotection conditions (e.g., base-sensitivity with TBAF).For TBAF deprotection of base-sensitive substrates, buffer the reaction with acetic acid. For acid-labile substrates, choose a milder acid catalyst (e.g., PPTS instead of HCl).
Side Reactions during Benzylation Over-alkylation or side reactions with other nucleophilic sites.Ensure slow, controlled addition of the alcohol to the NaH suspension to avoid excess base. Use the minimum effective amount of BnBr.
Stalled Hydrogenolysis Catalyst poisoning; insufficient hydrogen pressure.Ensure the substrate is pure; sulfur or halide contaminants can poison the Pd catalyst. Use a fresh batch of catalyst. For difficult substrates, increase hydrogen pressure or use Pearlman's catalyst (Pd(OH)₂/C).

Conclusion

The strategic protection and deprotection of the hydroxyl group on this compound is a critical enabling step in its use as a chiral synthon. The choice between silyl ethers, benzyl ethers, or acetals should be made by carefully considering the stability requirements of the entire synthetic route. By employing the robust protocols and orthogonal strategies detailed in this guide, researchers can navigate complex synthetic pathways with greater precision and efficiency, minimizing side reactions and maximizing yields.

References

  • Wikipedia contributors. (2023). Methoxymethyl ether. Wikipedia, The Free Encyclopedia. [Link]
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36, 3465-3468. [Link]
  • Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube. [Link]
  • 4.4 Alkoxymethyl Ethers. [Link]
  • University of Windsor. Alcohol Protecting Groups. [Link]
  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
  • Gelest. Deprotection of Silyl Ethers. [Link]
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
  • The Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). [Link]
  • Organic Syntheses.
  • SynArchive. Protection of Alcohol by Ether. [Link]
  • Organic Chemistry Portal. MOM Ethers. [Link]
  • Current Protocols in Nucleic Acid Chemistry. Oligoribonucleotides with 2′-O-(tert-Butyldi- methylsilyl) Groups. [Link]
  • ResearchGate. A Modified Procedure for the Deprotection of Methoxymethyl Ether. [Link]
  • ChemRxiv.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
  • PubMed Central (PMC). (2019).
  • ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of (R)-Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Tetrahydro-2H-pyran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and optimize the yield and enantioselectivity of this important chiral building block.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through two primary enantioselective routes:

  • Asymmetric Reduction of Dihydro-2H-pyran-3(4H)-one: This is a widely used method that employs a prochiral starting material and a chiral reducing agent or catalyst to selectively form the desired (R)-enantiomer.[1][2]

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. While powerful for constructing the tetrahydropyran ring, achieving high enantioselectivity can be challenging and requires careful control of reaction conditions to avoid side reactions.[3][4][5]

This guide will focus on troubleshooting and optimizing these two key methodologies.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound with high enantiopurity?

A1: The asymmetric enzymatic reduction of dihydro-2H-pyran-3(4H)-one is often the most common and scalable method for achieving high enantiomeric excess (ee).[1][2] Ketoreductases (KREDs) are highly selective enzymes that can reduce the ketone to the desired (R)-alcohol with excellent stereocontrol. This method is also advantageous due to its mild reaction conditions and environmentally friendly nature.

Q2: I am observing poor enantioselectivity in my synthesis. What are the likely causes?

A2: Poor enantioselectivity can stem from several factors depending on your chosen synthetic route:

  • For Asymmetric Reduction:

    • Suboptimal Catalyst/Enzyme: The choice of chiral catalyst or enzyme is critical. Not all catalysts will exhibit high selectivity for your specific substrate. Screening a panel of catalysts or enzymes is often necessary.

    • Incorrect Reaction Conditions: Temperature, solvent, and pH can significantly impact the stereochemical outcome of the reaction.

    • Racemization: The product may be undergoing racemization under the reaction or workup conditions. This can be promoted by acidic or basic conditions.

  • For Prins Cyclization:

    • Lewis Acid Choice: The nature and strength of the Lewis acid catalyst can influence the transition state geometry and, consequently, the stereoselectivity.

    • 2-Oxonia-Cope Rearrangement: This competing reaction pathway can lead to a loss of enantiomeric purity through a[6][6]-sigmatropic rearrangement, resulting in racemization or the formation of side-chain exchange products.[3][7]

Q3: How can I effectively purify this compound to high enantiomeric purity?

A3: Chiral chromatography is the most reliable method for purifying enantiomers.[8][9]

  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for separating enantiomers.[8] Polysaccharide-based CSPs are often effective for this class of compounds.

  • For preparative scale, Simulated Moving Bed (SMB) chromatography can be a cost-effective alternative to batch preparative HPLC.

III. Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Asymmetric Reduction of Dihydro-2H-pyran-3(4H)-one
Problem Potential Cause(s) Troubleshooting Solutions
Low Yield 1. Incomplete reaction. 2. Product degradation during workup. 3. Catalyst/enzyme inhibition.1. Monitor Reaction Progress: Use TLC, GC, or HPLC to ensure the reaction has gone to completion. 2. Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature (within the catalyst's/enzyme's tolerance). 3. Gentle Workup: Avoid harsh acidic or basic conditions during extraction and purification. 4. Check Reagent Purity: Impurities in the starting material or solvent can inhibit the catalyst/enzyme.
Low Enantiomeric Excess (ee) 1. Suboptimal catalyst/enzyme. 2. Incorrect reaction temperature. 3. Racemization of the product.1. Catalyst/Enzyme Screening: Test a variety of chiral catalysts or ketoreductases to find one with high selectivity for your substrate. 2. Temperature Optimization: Lowering the reaction temperature often improves enantioselectivity. 3. Control pH: Maintain a neutral pH during the reaction and workup to minimize racemization.
Formation of Byproducts 1. Over-reduction of the starting material. 2. Side reactions of the starting material or product.1. Control Stoichiometry of Reducing Agent: Use the correct stoichiometry of the hydride source. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
B. Prins Cyclization
Problem Potential Cause(s) Troubleshooting Solutions
Low Yield 1. Incomplete cyclization. 2. Formation of oligomers/polymers. 3. Catalyst deactivation.1. Optimize Catalyst Loading: Insufficient catalyst may lead to a sluggish reaction. 2. High Dilution: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction under high dilution conditions. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can deactivate many Lewis acid catalysts.
Low Diastereoselectivity/ Enantioselectivity 1. Unfavorable transition state geometry. 2. Competing reaction pathways (e.g., 2-oxonia-Cope rearrangement).[3][7]1. Screen Lewis Acids: Different Lewis acids can favor different diastereomeric outcomes. 2. Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Experiment with different solvents. 3. Lower Temperature: Running the reaction at a lower temperature can enhance selectivity.
Formation of Side-Chain Exchange Products and Racemization 1. Reversible 2-oxonia-Cope rearrangement.[3][7]1. Use of Milder Lewis Acids: Stronger Lewis acids can promote the undesired rearrangement. Consider using milder catalysts. 2. Optimize Reaction Time: Prolonged reaction times can lead to increased formation of thermodynamic and potentially racemic products. Monitor the reaction closely and quench it once the desired product is formed.

IV. Experimental Protocols

Protocol 1: Asymmetric Enzymatic Reduction of Dihydro-2H-pyran-3(4H)-one

This protocol is adapted from a general procedure for the enzymatic reduction of similar substrates.[1][2]

Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled vessel, dissolve D-glucose, NADP+, GDH, and the selected KRED in the phosphate buffer.

  • Stir the mixture until all components are dissolved.

  • Add the dihydro-2H-pyran-3(4H)-one to the reaction mixture.

  • Maintain the reaction at a constant temperature (typically 25-30 °C) and stir.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography.

Expected Outcome:

High yield (typically >90%) and high enantiomeric excess (>99% ee) of this compound.

Protocol 2: Chiral Purification of (R/S)-Tetrahydro-2H-pyran-3-ol by HPLC

This is a general guideline for chiral HPLC purification. Specific conditions will need to be optimized for your system.

Instrumentation and Columns:

  • Preparative HPLC system

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

Mobile Phase Screening:

  • A typical starting point is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Small amounts of additives like trifluoroacetic acid or diethylamine can sometimes improve peak shape.

General Procedure:

  • Dissolve the racemic Tetrahydro-2H-pyran-3-ol in the mobile phase.

  • Inject a small amount onto the analytical chiral column to determine the retention times of the enantiomers and confirm separation.

  • Scale up the injection volume for the preparative column.

  • Collect the fractions corresponding to each enantiomer.

  • Analyze the collected fractions by analytical chiral HPLC to determine enantiomeric purity.

  • Combine the fractions of the desired enantiomer and remove the solvent under reduced pressure.

V. Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis & Optimization cluster_solution Resolution Start Start Synthesis Problem Problem Identified? (e.g., Low Yield, Low ee) Start->Problem CheckReagents Check Reagent Purity & Anhydrous Conditions Problem->CheckReagents Yes Success Successful Synthesis (High Yield & ee) Problem->Success No OptimizeConditions Optimize Reaction Time & Temperature CheckReagents->OptimizeConditions ChangeCatalyst Screen Different Catalysts/Enzymes OptimizeConditions->ChangeCatalyst Purification Purification Strategy (Chiral Chromatography) ChangeCatalyst->Purification Purification->Success

Caption: A general workflow for troubleshooting common issues.

Synthetic Pathways Overview

This diagram outlines the two primary synthetic routes discussed.

SyntheticPathways cluster_route1 Route 1: Asymmetric Reduction cluster_route2 Route 2: Prins Cyclization Start1 Dihydro-2H-pyran-3(4H)-one Step1 Asymmetric Reduction (e.g., KRED, Chiral Catalyst) Start1->Step1 Product This compound Step1->Product Start2 Homoallylic Alcohol + Aldehyde Step2 Prins Cyclization (Lewis Acid Catalyst) Start2->Step2 Step2->Product

Caption: Overview of the main synthetic routes.

VI. References

  • Prins Reaction. Organic Chemistry Portal. [Link]

  • Yadav, J. S., et al. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(3), 395-400.

  • Martín, T., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1067–1121. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

Sources

Technical Support Center: 3-Hydroxytetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Byproduct Identification and Mitigation

Welcome to the Technical Support Center for 3-Hydroxytetrahydropyran (3-HTP) synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic alcohol. Our focus is to provide in-depth, actionable insights into the formation of common byproducts, offering robust troubleshooting strategies and preventative measures to enhance yield, purity, and process reliability.

The synthesis of 3-HTP, while conceptually straightforward, is often complicated by competing side reactions that lead to a range of structurally similar impurities. Understanding the mechanistic origins of these byproducts is the cornerstone of effective process control. This document provides not only procedural guidance but also the causal, mechanistic explanations necessary for confident and successful synthesis.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 3-hydroxytetrahydropyran, particularly via the acid-catalyzed hydration of 3,4-dihydro-2H-pyran (DHP).

Q1: My reaction shows complete consumption of DHP, but the yield of 3-HTP is low and I observe a significant amount of a higher-boiling, viscous residue. What is happening?

Answer: This is a classic symptom of acid-catalyzed polymerization of the dihydropyran starting material or the 2-hydroxytetrahydropyran intermediate.

Causality: The acid catalyst protonates the double bond of DHP, creating a stabilized carbocation. While water is the intended nucleophile, another molecule of DHP can also act as a nucleophile, attacking the carbocation. This initiates a chain reaction, leading to the formation of oligomers and polymers, which present as a viscous residue and are a primary cause of yield loss.[1] High catalyst concentration, elevated temperatures, and non-aqueous conditions can exacerbate this side reaction.

Troubleshooting Steps:

  • Catalyst Concentration: Reduce the acid catalyst loading. Start with a catalytic amount (e.g., 0.1-1 mol%) and titrate upwards only if the reaction rate is insufficient.

  • Temperature Control: Perform the hydration at or below room temperature if the reaction kinetics allow. Exothermic reactions should be actively cooled to prevent temperature spikes that favor polymerization.

  • Order of Addition: Employ a "direct hydration" method where DHP is added slowly to a solution of dilute acid in water. This ensures that water is always in large excess relative to DHP, maximizing the probability of the desired hydration reaction over polymerization.

  • Catalyst Choice: Consider switching from a homogeneous acid like sulfuric acid (H₂SO₄) to a solid acid catalyst (e.g., Amberlyst-15). Solid acids can be easily filtered out, preventing further reaction during workup, and often provide better selectivity by confining the acid sites.

Q2: My GC-MS analysis shows a peak with the same mass as 3-HTP but a different retention time. Is this an isomer, and how is it formed?

Answer: Yes, you are likely observing the formation of 2-hydroxytetrahydropyran (2-HTP), the cyclic hemiacetal isomer of 5-hydroxyvaleraldehyde.

Causality: The acid-catalyzed hydration of DHP proceeds according to Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, and the nucleophile (water) adds to the more substituted carbon.[2][3][4] This initially forms 2-HTP. While 2-HTP is an intermediate, it can be stable enough to be detected, especially if the reaction is not driven to completion or if conditions are mild. Furthermore, 2-HTP exists in equilibrium with its ring-opened tautomer, 5-hydroxyvaleraldehyde.[5] Under certain conditions, particularly at elevated temperatures (≥140 °C), this aldehyde can undergo side reactions like aldol condensation, leading to C10 dimers and other byproducts.[5]

Troubleshooting Steps:

  • Reaction Time & Temperature: Ensure sufficient reaction time and appropriate temperature to allow for the potential rearrangement or equilibration to the desired 3-HTP, if your synthesis route involves such a step. More commonly in DHP hydration, 2-HTP is the direct product, and if 3-HTP is desired, a different starting material like tetrahydrofurfuryl alcohol is required.[6] If you are performing a DHP hydration expecting 3-HTP, you have selected the incorrect precursor.

  • Analytical Confirmation: Confirm the identity of the peak using a standard or by analyzing the fragmentation pattern in the mass spectrum. The mass spectrum of 2-HTP will differ from 3-HTP.

  • Purification: 2-HTP and 3-HTP have different boiling points and polarities. They can typically be separated by fractional distillation under reduced pressure or by column chromatography.

Pathway: DHP Hydration and Key Side Reactions

DHP_Hydration DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Carbocation Intermediate DHP->Protonated_DHP + H⁺ Protonated_DHP->DHP - H⁺ Two_HTP 2-Hydroxytetrahydropyran (2-HTP) Protonated_DHP->Two_HTP + H₂O - H⁺ Polymer Polymerization Byproducts Protonated_DHP->Polymer + DHP (Chain Growth) Aldehyde 5-Hydroxyvaleraldehyde Two_HTP->Aldehyde Ring-Opening (Equilibrium) Aldehyde->Two_HTP Dimers C10 Dimers (via Aldol Condensation) Aldehyde->Dimers Troubleshooting_Workflow Start Problem: Low Yield or Unexpected Impurities Analyze Step 1: Analyze Crude Product (GC-MS, ¹H NMR) Start->Analyze Identify Step 2: Identify Byproduct Structure(s) Analyze->Identify Polymer Diagnosis: Polymerization/ Oligomerization Identify->Polymer High MW Residue, Broad NMR Hump Isomer Diagnosis: Isomer Formation (e.g., 2-HTP, Ring-Opening) Identify->Isomer Peak with Same Mass, Different RT/Shifts Degradation Diagnosis: Thermal Degradation/ Charring Identify->Degradation Dark Color, Multiple Small Impurities Sol_Polymer Solution: • Reduce Catalyst Load • Lower Temperature • Use Slow Addition Polymer->Sol_Polymer Sol_Isomer Solution: • Verify Synthetic Route • Adjust Reaction Time • Optimize Purification Isomer->Sol_Isomer Sol_Degradation Solution: • Lower Reaction Temp • Use Vacuum Distillation • Use Milder Catalyst Degradation->Sol_Degradation

Sources

Technical Support Center: Prins Cyclization for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the Prins cyclization, a powerful and versatile reaction for the synthesis of substituted tetrahydropyrans (THPs). This resource is specifically designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.

The Prins cyclization, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone, is a cornerstone in the synthesis of the THP moiety, a structural motif prevalent in numerous biologically active natural products.[1][2] However, its successful execution can be challenging, with potential issues including low yields, poor diastereoselectivity, and the formation of undesired side products. This guide aims to provide you with the expertise and practical solutions to overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the Prins cyclization in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering actionable solutions.

Issue 1: Low Yield of the Desired Tetrahydropyran Product

Question: My Prins cyclization is resulting in a low yield of the target tetrahydropyran. What are the potential causes and how can I improve it?

Answer: Low yields in Prins cyclizations are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached equilibrium or the activation energy barrier is too high under the current conditions.- Monitor Reaction Progress: Use TLC, GC-MS, or LC-MS to track the consumption of starting materials and formation of the product. - Increase Reaction Time or Temperature: Cautiously increase the temperature or extend the reaction time. Be aware that higher temperatures can sometimes favor side reactions.[3] - Catalyst Activity: The chosen Lewis or Brønsted acid may not be sufficiently active. Consider a stronger acid or a different catalyst altogether.[4]
Dominant Side Reactions The formation of side products, such as elimination products (dienes) or products from competing reaction pathways, can consume the starting materials.[5]- Optimize Temperature: Lowering the reaction temperature often favors the desired cyclization over elimination pathways.[3] - Milder Catalyst: Employ a milder Lewis acid to reduce the likelihood of undesired side reactions. - Anhydrous Conditions: In the absence of a nucleophilic solvent, the intermediate oxocarbenium ion can be deprotonated to form an allylic alcohol.[6] Ensure strictly anhydrous conditions if the 4-hydroxy-THP is not the desired product.
Product Instability The desired tetrahydropyran may be susceptible to degradation under the acidic reaction conditions or during the workup procedure.- Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. - Buffered Workup: Neutralize the reaction mixture carefully during workup using a buffered solution (e.g., saturated NaHCO₃) to avoid prolonged exposure to strong acid.
Suboptimal Stoichiometry An incorrect ratio of the homoallylic alcohol to the carbonyl compound can lead to the formation of side products. For instance, an excess of formaldehyde can lead to the formation of dioxanes.[6]- Optimize Reactant Ratio: Systematically vary the stoichiometry of your reactants to find the optimal ratio for product formation. A 1:1 to 1:1.2 ratio of homoallylic alcohol to aldehyde is a good starting point.
Issue 2: Poor Diastereoselectivity

Question: I am obtaining a mixture of diastereomers of my tetrahydropyran. How can I improve the diastereoselectivity of my Prins cyclization?

Answer: Achieving high diastereoselectivity is a key challenge in Prins cyclizations. The stereochemical outcome is primarily dictated by the transition state geometry of the cyclization step.

Controlling Diastereoselectivity:

The formation of the thermodynamically favored cis-2,6-disubstituted tetrahydropyran is often observed, proceeding through a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric hindrance.[2][7] However, various factors can influence this preference.

Strategies to Enhance Diastereoselectivity:

Strategy Explanation of Causality Experimental Protocol
Choice of Catalyst The nature of the Lewis or Brønsted acid can significantly influence the transition state geometry. Bulky catalysts can enforce a more ordered transition state, leading to higher selectivity.[8] Certain catalysts can also promote axial selectivity.[7]- Screen Catalysts: Experiment with a range of Lewis acids (e.g., TMSBr, SnBr₄, InCl₃, Sc(OTf)₃) and Brønsted acids (e.g., TFA, Amberlyst® 15).[4][7] - Chiral Catalysts: For enantioselective Prins cyclizations, the use of chiral Brønsted acids, such as confined imidodiphosphoric acids (IDPs), has proven highly effective.[8][9]
Solvent Effects The polarity of the solvent can impact the stability of the charged intermediates and the transition state, thereby affecting diastereoselectivity.[3]- Vary Solvent Polarity: Test a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).
Temperature Optimization Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.- Conduct Reactions at Low Temperatures: Perform the cyclization at temperatures ranging from -78 °C to 0 °C.
Substrate Control The stereochemistry of the starting homoallylic alcohol can direct the stereochemical outcome of the cyclization. The geometry of the double bond (E vs. Z) can also influence the facial selectivity of the cyclization.- Utilize Stereodefined Substrates: Synthesize and use enantiomerically pure or diastereomerically pure homoallylic alcohols.
Issue 3: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products, such as dienes or rearranged products. What are these side products and how can I minimize their formation?

Answer: The formation of side products in Prins cyclizations is often a consequence of the high reactivity of the carbocationic intermediates. Understanding the potential side reactions is key to suppressing them.

Common Side Reactions and Their Mitigation:

Side_Reactions

  • Elimination Products (Dienes/Allylic Alcohols): The intermediate carbocation can undergo elimination of a proton to form a diene or an allylic alcohol. This is often favored at higher temperatures.[5]

    • Solution: Lower the reaction temperature and use a less acidic catalyst.

  • [10][10]-Oxonia-Cope Rearrangement: This rearrangement can compete with the Prins cyclization, leading to racemization or the formation of isomeric products.[7][11] This is more likely to occur when the two possible oxocarbenium intermediates are close in energy.[11]

    • Solution: The choice of catalyst and reaction conditions can influence the rate of the oxonia-Cope rearrangement relative to the Prins cyclization. In some cases, using silyl-Prins conditions can minimize this side reaction.[2]

  • Tandem Prins/Friedel-Crafts Cyclization: When the homoallylic alcohol contains an aromatic moiety, a subsequent intramolecular Friedel-Crafts reaction can occur, leading to the formation of polycyclic products.[12][13][14]

    • Solution: If this is not the desired outcome, a less activating aromatic ring or a milder Lewis acid should be used.

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Prins Cyclization

This protocol provides a general starting point for performing a Prins cyclization. Optimization of catalyst, solvent, temperature, and reaction time will be necessary for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Catalyst Addition: Add the Lewis acid (e.g., TMSOTf, BF₃·OEt₂, SnCl₄, 0.1-1.2 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran.

Experimental_Workflow

Concluding Remarks

The Prins cyclization is a formidable tool in the synthetic organic chemist's arsenal for the construction of complex tetrahydropyran-containing molecules. While challenges in yield and selectivity can arise, a thorough understanding of the reaction mechanism and the factors that influence it allows for systematic troubleshooting and optimization. By carefully selecting catalysts, solvents, and reaction temperatures, and by considering the stereochemical properties of the substrates, researchers can overcome common obstacles and successfully employ this powerful cyclization in their synthetic endeavors. This guide serves as a starting point for navigating the intricacies of the Prins cyclization, and further exploration of the cited literature is encouraged for more specialized applications.

References

  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]
  • Aponick, A., & Biannic, B. (2011). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Organic Letters, 13(6), 1330–1333. [Link]
  • Lee, H., & Kim, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 443. [Link]
  • Reddy, B. V. S., Borkar, P., Yadav, J. S., Sridhar, B., & Grée, R. (2012). Tandem Prins/Friedel–Crafts Cyclization for Stereoselective Synthesis of Heterotricyclic Systems. The Journal of Organic Chemistry, 77(2), 899-907. [Link]
  • Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
  • Kaib, P. S. J., & List, B. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(43), 14242-14245. [Link]
  • Stekrova, M., Mäki-Arvela, P., Kumar, N., et al. (2019). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal. [Link]
  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. G. K. S. N. (2009). Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. Organic & Biomolecular Chemistry, 7(18), 3781-3787. [Link]
  • Reddy, B. V. S., Borkar, P., & Yadav, J. S. (2012). An indium catalyzed Prins/Friedel‐Crafts tandem cyclization reaction has been developed. Chemistry – An Asian Journal, 7(5), 989-992. [Link]
  • Nagumo, Y., et al. (2011). A Tandem Prins/Friedel–Crafts Cyclization Strategy for the Stereoselective Synthesis of Hexahydro‐2H‐benzo[g]chromenes. European Journal of Organic Chemistry, 2011(25), 4819-4828. [Link]
  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]
  • Taylor, R. J. K., & Bull, J. A. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(32), 6945-6959. [Link]
  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]
  • Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. [Link]
  • Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
  • Jasti, R., & Rychnovsky, S. D. (2006). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel Journal of Chemistry, 46(4), 385-400. [Link]
  • Jasti, R., & Rychnovsky, S. D. (2006). Racemization in Prins Cyclization Reactions. The Journal of Organic Chemistry, 71(14), 5431-5435. [Link]
  • Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]
  • Tadpetch, K., & Rychnovsky, S. D. (2014). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 12(35), 6930-6936. [Link]
  • Roy, S. (2021). Prins-Friedel-Crafts Cyclization: Synthesis of Diversely Functionalized Six-Membered Oxacycles. Current Organic Chemistry, 25(5), 635-651. [Link]
  • Díaz-Oviedo, C. D., Maji, R., & List, B. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(48), 20598-20604. [Link]
  • Wikipedia. (2023, December 1). Prins reaction. In Wikipedia. [Link]
  • Reddy, B. V. S., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1511-1518. [Link]
  • Martín, V. S., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 6775-6785. [Link]
  • Saikia, A. K. (2022). Recent Advances in the Prins Reaction.
  • Stekrova, M., et al. (2019). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts.
  • Kaib, P. S. J., & List, B. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(34), 10822-10825. [Link]
  • Willis, M. C. (2009). Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans.
  • Hinkle, K. W., & Lewis, K. D. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(47), 14041-14046. [Link]

Sources

minimizing racemization in the synthesis of chiral tetrahydropyranols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of chiral tetrahydropyranols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of these vital structural motifs. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges, with a primary focus on minimizing racemization.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the synthesis of chiral tetrahydropyranols.

Q1: What are the primary causes of racemization during the synthesis of chiral tetrahydropyranols?

A1: Racemization, the process of converting an enantiomerically enriched substance into a racemic mixture, is a significant challenge in the synthesis of chiral tetrahydropyranols. The most common cause is the formation of transient, achiral, or rapidly equilibrating chiral intermediates. In the context of the widely used Prins cyclization, a key racemization pathway is the 2-oxonia-Cope rearrangement .[1][2][3] This process involves a[4][4]-sigmatropic rearrangement that can lead to a loss of stereochemical information. Other factors include the formation of stabilized carbocations, particularly benzylic cations, which can undergo facile racemization.[2] The choice of Lewis acid, reaction temperature, and solvent can all play a critical role in promoting or suppressing these racemization pathways.[1][3]

Q2: How does the choice of Lewis acid impact stereoselectivity in the Prins cyclization?

A2: The Lewis acid is a critical determinant of stereoselectivity in the Prins cyclization. Strong Lewis acids can promote the formation of oxocarbenium ions, which are key intermediates in the cyclization. However, they can also accelerate side reactions that lead to racemization. For instance, certain Lewis acids can favor a solvent-separated ion pair, which can lead to less stereocontrol.[4] In contrast, Lewis acids like TMSBr can promote the formation of an intimate ion pair, leading to a more axially selective and stereospecific cyclization.[4] The choice of Lewis acid can also influence the propensity for 2-oxonia-Cope rearrangements.[2] Therefore, screening a variety of Lewis acids, such as SnCl₄, BF₃·OEt₂, InCl₃, and Sc(OTf)₃, is often necessary to optimize stereoselectivity for a given substrate.[5]

Q3: Can the substrate itself influence the degree of racemization?

A3: Absolutely. The structure of the starting material, particularly the homoallylic alcohol, has a profound impact on the stereochemical outcome. Substrates with electron-rich aromatic groups are more prone to racemization because they can stabilize carbocationic intermediates, allowing more time for competing racemization pathways to occur.[2] Conversely, substrates with electron-deficient aromatic groups tend to be more resistant to racemization.[2] Additionally, the inherent stereochemistry of the substrate can direct the formation of a particular diastereomer, a phenomenon known as substrate-controlled diastereoselectivity.[5]

Q4: Are there alternative synthetic strategies to the Prins cyclization that are less prone to racemization?

A4: Yes, while the Prins cyclization is powerful, several other methods can be employed to synthesize chiral tetrahydropyranols with high stereocontrol. These include:

  • Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a halo-alcohol and is generally highly stereospecific.

  • Hetero-Diels-Alder Reactions: This cycloaddition reaction can provide excellent control over the relative and absolute stereochemistry of the resulting dihydropyran, which can then be reduced to the tetrahydropyran.

  • Oxidative Cyclization Reactions: Methods involving the oxidative cyclization of silylallylic ethers can provide access to a diverse range of stereochemically defined tetrahydropyrans.[6]

  • Reductive Cycloetherification of Diketones: A borane-catalyzed approach for the reductive cyclization of 1,5-diketones can yield cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity.[7]

The choice of method will depend on the specific target molecule and the available starting materials.

Troubleshooting Guide: Minimizing Racemization

This guide provides a structured approach to troubleshooting common issues related to the loss of stereochemical integrity during the synthesis of chiral tetrahydropyranols.

Problem Probable Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee%) in Product 1. 2-Oxonia-Cope Rearrangement: A common side reaction in Prins cyclizations, leading to racemization.[1][2][3] 2. Formation of a Stabilized Carbocation: Electron-rich aromatic groups on the substrate can stabilize an oxocarbenium ion, allowing for racemization.[2] 3. Inappropriate Lewis Acid: The chosen Lewis acid may be too harsh, promoting side reactions.[2][4] 4. High Reaction Temperature: Higher temperatures can provide the activation energy for racemization pathways.[1][3]1. Optimize Reaction Conditions: Lower the reaction temperature to disfavor the rearrangement.[8] Screen different solvents as they can influence the reaction pathway.[1] 2. Modify the Substrate: If possible, use a substrate with less electron-donating groups to decrease carbocation stability.[2] 3. Lewis Acid Screening: Test a panel of Lewis acids with varying strengths (e.g., TMSBr, SnBr₄, In(OTf)₃) to find one that promotes the desired cyclization without causing significant racemization.[4][9] 4. Employ a Modified Prins Protocol: Consider an axially selective Prins cyclization, which can suppress racemization.[4]
Formation of Symmetric Tetrahydropyran Side Products Side-Chain Exchange via Reversible 2-Oxonia-Cope Rearrangement: This indicates that the 2-oxonia-Cope rearrangement is occurring and leading to scrambling of the substituents.[2]Re-evaluate the Lewis Acid and Temperature: This is a strong indicator that the reaction conditions are too harsh. Use a milder Lewis acid and lower the reaction temperature.[2] Consider using a protocol that traps the desired intermediate before it can undergo rearrangement, such as a Mukaiyama aldol-Prins (MAP) cyclization.[4]
Inconsistent Diastereoselectivity 1. Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers.[5] 2. Temperature Fluctuations: Inconsistent temperature control can lead to variable diastereomeric ratios.[5] 3. Catalyst Degradation: The catalyst may not be stable under the reaction conditions, leading to inconsistent results.[8]1. Solvent Screening: Perform a systematic screen of solvents with varying polarities. 2. Strict Temperature Control: Use a cryostat or a well-controlled cooling bath to maintain a consistent reaction temperature. 3. Use Fresh Catalyst: Ensure the catalyst is of high purity and, if necessary, handle it under an inert atmosphere.[8]

Visualizing Racemization Pathways

To better understand the challenges, the following diagrams illustrate key concepts in minimizing racemization.

Racemization_Pathway cluster_0 Desired Stereospecific Pathway cluster_1 Racemization Pathway A Chiral Homoallylic Alcohol + Aldehyde B Oxocarbenium Ion (Stereocenter Intact) A->B Lewis Acid C Stereoselective Cyclization B->C E Oxocarbenium Ion D Enantiomerically Pure Tetrahydropyranol C->D F 2-Oxonia-Cope Rearrangement E->F G Achiral or Rapidly Equilibrating Intermediate F->G H Racemic Tetrahydropyranol G->H

Caption: Desired vs. Undesired Racemization Pathway in Prins Cyclization.

Troubleshooting Workflow

The following workflow provides a systematic approach to addressing racemization issues in your experiments.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed temp Lower Reaction Temperature (-78°C) start->temp lewis_acid Screen Milder Lewis Acids (e.g., TMSBr) temp->lewis_acid No Improvement success Racemization Minimized temp->success Improved ee% solvent Screen Solvents (e.g., CH2Cl2, Toluene, MeCN) lewis_acid->solvent No Improvement lewis_acid->success Improved ee% substrate Modify Substrate (if possible) solvent->substrate No Improvement solvent->success Improved ee% alt_method Consider Alternative Synthetic Method substrate->alt_method No Improvement substrate->success Improved ee% alt_method->success Success

Caption: A Decision-Making Workflow for Troubleshooting Racemization.

Experimental Protocols

Here are detailed protocols for key experiments aimed at minimizing racemization.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Prins Cyclization

This protocol provides a starting point for optimizing a Prins cyclization to minimize racemization.

  • To a solution of the chiral homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a dry solvent (e.g., CH₂Cl₂, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid (e.g., SnCl₄, 1.1 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

Protocol 2: Axially Selective Prins Cyclization Using TMSBr

This protocol is adapted from methodologies designed to enhance stereoselectivity and minimize racemization.[4]

  • To a solution of the chiral homoallylic alcohol (1.0 equiv) and the aldehyde (1.5 equiv) in dry CH₂Cl₂ (0.05 M) under an inert atmosphere, cool the mixture to -78 °C.

  • Add TMSBr (2.0 equiv) dropwise.

  • Stir the reaction at -78 °C for the optimized reaction time (monitor by TLC).

  • Quench the reaction at -78 °C with a saturated aqueous solution of NaHCO₃.

  • Follow steps 5-8 from Protocol 1 for workup, purification, and analysis.

References

  • Jasti, R., & Rychnovsky, S. D. (2006). Racemization in Prins Cyclization Reactions. Journal of the American Chemical Society, 128(41), 13640–13648. [Link]
  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society, 132(37), 12773–12784. [Link]
  • Yadav, J. S., Reddy, B. V. S., & Kumar, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
  • Bosson, J., & Nolan, S. P. (2010). N-heterocyclic carbene-ruthenium complexes for the racemization of chiral alcohols. The Journal of Organic Chemistry, 75(10), 3447–3450. [Link]
  • Yadav, J. S., Reddy, B. V. S., & Kumar, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]
  • Cimarelli, C. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]
  • Jasti, R., & Rychnovsky, S. D. (2006).
  • Loh, T.-P., & Hu, Q.-Y. (2001). Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]
  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008).
  • Floreancig, P. E. (2007).
  • Scott, J. P., & Stephan, D. W. (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.

Sources

Technical Support Center: Scale-Up Production of (R)-Tetrahydro-2H-pyran-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up production of (R)-Tetrahydro-2H-pyran-3-OL. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. This compound is a valuable chiral building block in the pharmaceutical industry, and its efficient, stereoselective synthesis is critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Part 1: Overview of Primary Scale-Up Synthesis Routes

The industrial production of this compound primarily relies on two strategic approaches: the asymmetric hydrogenation of a prochiral ketone precursor and the biocatalytic reduction of the same. The choice of method depends on factors like cost of goods, available equipment, desired purity, and process robustness.

  • Asymmetric Hydrogenation: This chemo-catalytic approach involves the reduction of Dihydro-2H-pyran-3(4H)-one using hydrogen gas in the presence of a chiral metal catalyst (typically Ruthenium or Rhodium-based).[1][2] The stereochemical outcome is directed by the chiral phosphine ligand coordinated to the metal center. This method is known for its high efficiency and turnover numbers but can be sensitive to substrate purity and catalyst poisoning.[1]

  • Biocatalytic Reduction: This route employs an enzyme, specifically a ketoreductase (KRED), to reduce Dihydro-2H-pyran-3(4H)-one with high enantioselectivity.[3][4] The process often requires a cofactor, such as NADH or NADPH, which must be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose or isopropanol).[3][4] Biocatalysis offers exceptional selectivity under mild, aqueous conditions but requires careful control of biological parameters like pH, temperature, and enzyme stability.[5]

Table 1: Comparative Overview of Key Synthesis Parameters
ParameterAsymmetric HydrogenationBiocatalytic (KRED) Reduction
Precursor Dihydro-2H-pyran-3(4H)-oneDihydro-2H-pyran-3(4H)-one
Catalyst/Enzyme Ru/Rh-complex with chiral phosphine ligands (e.g., BINAP, DuPhos)[1]Ketoreductase (KRED) enzyme[4]
Reductant Hydrogen Gas (H₂)Cofactor (NAD(P)H) regenerated by a sacrificial substrate (e.g., isopropanol, glucose)[3]
Typical Solvent Methanol, Ethanol, DichloromethaneAqueous Buffer (e.g., phosphate buffer), often with a co-solvent[4]
Temperature 25 - 80 °C25 - 40 °C
Pressure 4 - 50 bar H₂[2]Atmospheric
Typical Yield >95%>95%
Enantiomeric Excess Often >99% ee[1]Typically >99% ee[4]
Key Challenges Catalyst cost & sensitivity, high-pressure equipment, metal removalEnzyme cost & stability, cofactor regeneration efficiency, substrate/product inhibition[6][7]

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process.

Category 1: Reaction Performance & Kinetics

Question: My reaction has stalled before reaching full conversion. What are the potential causes and how do I investigate?

Answer: A stalled reaction at scale is a common and costly issue. The root cause is typically related to catalyst/enzyme deactivation, substrate/product inhibition, or mass transfer limitations.

  • For Asymmetric Hydrogenation:

    • Catalyst Poisoning: The most frequent cause is impurities in the starting material or solvent (e.g., sulfur, halides, or other coordinating species) that irreversibly bind to the metal center. Action: Re-purify the Dihydro-2H-pyran-3(4H)-one precursor and ensure all solvents are of high purity (HPLC or anhydrous grade). Consider passing the substrate solution through a bed of activated carbon or basic alumina before the reaction.

    • Poor Gas Dispersion: At a larger scale, ensuring efficient mixing of hydrogen gas into the liquid phase is critical. If the agitation is insufficient, the reaction becomes mass-transfer limited. Action: Increase the agitation speed. Verify that the impeller design is suitable for gas-liquid reactions. Consider using a sparging tube to introduce hydrogen below the liquid surface for better dispersion.

    • Catalyst Decomposition: Some chiral catalysts are thermally sensitive. Localized hot spots in the reactor due to poor heat transfer can degrade the catalyst. Action: Improve reactor heat transfer by ensuring the jacket fluid is flowing at an adequate rate. For highly exothermic reactions, control the rate of hydrogen addition to manage the heat evolution.

  • For Biocatalytic Reduction:

    • Enzyme Denaturation: KREDs are sensitive to pH and temperature excursions.[4] Action: Monitor the reaction pH and temperature in real-time. Ensure the pH does not drift outside the optimal range for the specific KRED. Verify that the reactor's cooling capacity is sufficient to handle the reaction exotherm.

    • Cofactor Limitation: If the cofactor regeneration system is inefficient, the supply of NAD(P)H will be depleted, halting the reaction. Action: Ensure the sacrificial substrate (e.g., isopropanol) and the regeneration enzyme (if used) are at the correct concentrations. Check for potential inhibition of the regeneration enzyme.

    • Substrate/Product Inhibition: High concentrations of either the ketone starting material or the alcohol product can inhibit the KRED. Action: Implement a substrate-fed batch strategy, where the ketone is added portion-wise over time to keep its concentration below the inhibitory threshold.

Category 2: Selectivity & Purity Issues

Question: I'm observing poor enantioselectivity (low %ee) at scale, even though the lab-scale results were excellent. What's wrong?

Answer: A drop in enantioselectivity during scale-up is a critical failure point. The cause is often subtle changes in reaction conditions that affect the transition state of the stereodetermining step.

  • For Asymmetric Hydrogenation:

    • Hydrogen Concentration: The partial pressure of hydrogen can influence enantioselectivity. Inconsistencies between the lab (e.g., balloon pressure) and the plant (e.g., regulated pressure) can lead to different results. Action: Strictly control the hydrogen pressure. The optimal pressure should be determined during process development and maintained consistently.

    • Temperature Fluctuations: Asymmetric hydrogenations are often highly sensitive to temperature. Action: Implement tight temperature control. Even a deviation of a few degrees can impact the %ee. Ensure the reactor has no hot spots.

    • Presence of Water: Trace amounts of water can sometimes affect the catalytic system. Action: Use anhydrous solvents and handle reagents under an inert atmosphere to ensure consistency.

  • For Biocatalytic Reduction:

    • Presence of Racemizing Contaminants: If there are acidic or basic impurities in the starting material, they could potentially catalyze the racemization of the product. Action: Re-analyze the starting material for impurities. Ensure the buffer capacity is sufficient to maintain a stable pH throughout the reaction.

    • Incorrect Enzyme Formulation: Ensure the correct, high-selectivity KRED is being used and that the enzyme preparation has not been contaminated with other enzymes that may produce the opposite enantiomer.

Workflow: Troubleshooting Low Enantioselectivity (%ee)

G start Low %ee Observed at Scale check_purity 1. Verify Purity of Precursor & Solvents start->check_purity sub_purity_ok Purity Confirmed check_purity->sub_purity_ok No impure Impurity Detected check_purity->impure Yes check_conditions 2. Confirm Reaction Conditions Match Lab Scale sub_conditions_ok Conditions Match check_conditions->sub_conditions_ok No conditions_diff Deviation Found check_conditions->conditions_diff Yes check_catalyst 3. Assess Catalyst/ Enzyme Integrity sub_catalyst_ok Integrity Confirmed check_catalyst->sub_catalyst_ok No catalyst_bad Degradation/ Contamination Found check_catalyst->catalyst_bad Yes sub_purity_ok->check_conditions sub_conditions_ok->check_catalyst end_issue Issue Likely Resolved sub_catalyst_ok->end_issue Contact Technical Support for further investigation purify Action: Re-purify starting materials. Implement guard bed. impure->purify purify->end_issue adjust_conditions Action: Calibrate probes. Tighten control of Temp, Pressure, pH. conditions_diff->adjust_conditions adjust_conditions->end_issue replace_catalyst Action: Use fresh lot of catalyst/enzyme. Review storage conditions. catalyst_bad->replace_catalyst replace_catalyst->end_issue

Sources

Technical Support Center: Stereoselectivity in Tetrahydropyran Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective tetrahydropyran (THP) ring synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in the formation of these vital heterocyclic scaffolds. Tetrahydropyran rings are ubiquitous structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Achieving precise control over their three-dimensional structure is often the most critical and challenging aspect of a synthetic campaign.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established mechanistic principles and field-proven strategies to help you optimize your reactions for the desired stereochemical outcome.

Part 1: Troubleshooting Guide for Common Stereoselectivity Issues

This section addresses specific problems in a question-and-answer format, detailing potential causes and offering actionable solutions.

Scenario 1: Low Diastereoselectivity in Prins Cyclization

Question: My Prins cyclization is yielding a nearly 1:1 mixture of cis- and trans-2,6-disubstituted THPs. How can I improve the cis-selectivity?

Background: The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran, typically proceeding through an oxocarbenium ion intermediate.[1][2] The desired cis-stereochemistry arises from a kinetically favored chair-like transition state where bulky substituents adopt equatorial positions.[2][3][4] Poor selectivity indicates that competing, higher-energy transition states are accessible under your current conditions.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action & Protocol
Suboptimal Lewis/Brønsted Acid Catalyst The nature and strength of the acid catalyst are paramount in dictating the structure of the transition state. Different acids can favor different cyclization pathways or may not be strong enough to enforce the desired conformational rigidity.Action: Screen a panel of Lewis and Brønsted acids. Milder catalysts often provide better selectivity.[5] For example, InCl₃ and phosphomolybdic acid have demonstrated high diastereoselectivity.[5][6] Confined Brønsted acids, like imino-imidodiphosphates (iIDPs), can also provide excellent stereocontrol.[3][6]
Inappropriate Reaction Temperature Higher temperatures can provide sufficient energy to overcome the activation barrier for less-favored transition states (e.g., boat-like or chair-like with axial substituents), leading to a mixture of diastereomers.[3][5]Action: Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even -78 °C. This will increase the energy difference between the diastereomeric transition states, favoring the pathway of lowest energy which typically leads to the cis-product.[3][7]
Solvent Effects Solvent polarity can influence the stability and reactivity of the key oxocarbenium ion intermediate and the transition states.[3] Non-coordinating solvents are often preferred to avoid interference with the catalyst.Action: Screen a range of anhydrous, non-polar aprotic solvents such as dichloromethane (DCM), toluene, or cyclopentyl methyl ether (CPME).[8] Ensure rigorous exclusion of water, which can deactivate many Lewis acid catalysts.[8]
Competing Oxonia-Cope Rearrangement The initially formed oxocarbenium ion can undergo a[3][3]-sigmatropic rearrangement, known as an oxonia-Cope rearrangement, especially with substrates that form stabilized benzylic cations. This can lead to racemization and formation of undesired isomers.[2][3][9]Action: Employ a Mukaiyama aldol-Prins (MAP) cyclization strategy. This approach introduces an internal nucleophile (e.g., an allylsilane) that effectively traps the reactive oxocarbenium ion before rearrangement can occur.[1][2][5]
Scenario 2: Poor Enantioselectivity in a Catalytic Asymmetric Oxa-Michael Addition

Question: I am using a chiral organocatalyst for an intramolecular oxa-Michael addition to form a THP ring, but the enantiomeric excess (e.e.) is low (<50%).

Background: Asymmetric intramolecular oxa-Michael additions are challenging due to the relatively low nucleophilicity of alcohols compared to their nitrogen or carbon counterparts.[10] Furthermore, the reversibility of the reaction (retro-oxa-Michael) can lead to racemization under basic conditions.[10][11] Success hinges on a well-organized transition state assembly orchestrated by the chiral catalyst.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action & Protocol
Ineffective Catalyst-Substrate Interaction Bifunctional organocatalysts (e.g., chiral thioureas, squaramides) rely on specific hydrogen bonding interactions to simultaneously activate the Michael acceptor and position the alcohol nucleophile for a stereoselective attack.[7] If this organization is poor, the background uncatalyzed reaction can dominate, leading to low e.e.Action: Screen a family of catalysts with different chiral backbones and hydrogen-bond donor groups. For instance, bifunctional iminophosphorane (BIMP) catalysts have shown high efficiency.[10] Also, consider using co-catalysts, such as an achiral urea, which can cooperate with a chiral phosphoric acid to enhance both reactivity and selectivity.[12][13]
Interfering Solvent Polar, protic solvents (e.g., methanol) can compete with the substrate for hydrogen bonding sites on the catalyst, disrupting the organized transition state and eroding enantioselectivity.[7]Action: Use non-polar, aprotic solvents. Toluene and DCM are generally good starting points.[7] Rigorously dry all solvents and reagents, as trace water can interfere with catalysis.
High Reaction Temperature The energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Higher temperatures can allow the reaction to proceed through both pathways, resulting in low e.e.Action: Lower the reaction temperature.[7] This is a common and effective strategy to improve e.e., as it amplifies the impact of small energy differences in the transition states. Be aware that this will also slow the reaction rate, requiring longer reaction times.
Base-Catalyzed Racemization If the reaction conditions are too basic or if the product is exposed to base during workup, the chiral THP can undergo a retro-oxa-Michael reaction to the achiral starting material, followed by re-cyclization without stereocontrol, leading to racemization.[10][11]Action: Use milder bases or catalytic systems that operate under neutral or weakly acidic conditions if possible. During workup, use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching instead of strong acids or bases. Analyze the e.e. of the crude product over time to check for product instability under the reaction conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between substrate-control and reagent-control for achieving stereoselectivity?

A1: The choice depends on the inherent stereochemistry of your starting material and your synthetic goal.

  • Substrate-controlled reactions leverage existing stereocenters within the starting material to direct the stereochemical outcome of the cyclization.[14][15] This is often the most straightforward approach if the substrate has strong inherent facial bias. The stereochemical outcome can often be predicted using models like the Felkin-Anh model.

  • Reagent-controlled reactions use a chiral catalyst or reagent to override any inherent substrate bias and impose a specific stereochemistry.[16] This is necessary when the substrate is achiral, racemic, or when the desired diastereomer is disfavored by the substrate's intrinsic bias. Chiral Lewis acids, Brønsted acids, or organocatalysts are common choices.[6][7][12]

Q2: My reaction to form a polysubstituted THP is giving a complex mixture of diastereomers. What is a general workflow for troubleshooting this?

A2: Tackling complex diastereomeric mixtures requires a systematic approach. The following workflow can help diagnose and solve the issue.

G cluster_feedback Iterative Optimization A Problem: Complex Diastereomeric Mixture B Step 1: Confirm Structure & Purity of Starting Material A->B C Step 2: Lower Temperature (e.g., RT to 0°C to -78°C) B->C D Step 3: Screen Solvents (Non-polar aprotic first) C->D E Step 4: Screen Catalysts (Vary Lewis/Brønsted Acid Strength) D->E F Step 5: Evaluate Substrate (Modify protecting groups to alter steric bias) E->F G Success: High Diastereoselectivity Achieved F->G

Caption: Troubleshooting workflow for low diastereoselectivity.

Q3: Can side reactions other than stereochemical scrambling affect my yield?

A3: Yes, particularly in acid-catalyzed reactions like the Prins cyclization. The highly reactive oxocarbenium ion intermediate can undergo elimination to form dienes or other rearrangement reactions if not efficiently trapped by the intramolecular nucleophile.[3][5] If you observe significant side product formation, consider using milder catalysts, lower temperatures, or strategies like the MAP cyclization that are designed to trap this intermediate rapidly.[1][2][5]

Q4: What role does the geometry (E/Z) of an acyclic precursor play in the final stereochemistry of the THP ring?

A4: The geometry of the olefin in the acyclic precursor can be critical, especially in substrate-controlled cyclizations. For example, in certain Prins-type reactions, a trans-(E)-homoallylic alcohol has been shown to exclusively generate a specific diastereomer of a trisubstituted tetrahydropyran.[5] The olefin geometry dictates the pre-cyclization conformation, which in turn determines the facial selectivity of the ring-closing step. Therefore, ensuring the geometric purity of your starting material is a crucial first step for achieving high diastereoselectivity.[5]

Part 3: Key Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diastereoselective Prins Cyclization

This protocol is a general starting point and should be optimized for specific substrates.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1–1.2 equiv).

  • Dissolve the starting materials in a suitable anhydrous solvent (e.g., CH₂Cl₂, 0.05–0.1 M).[3][5]

  • Cool the mixture to the desired reaction temperature (e.g., -78 °C, 0 °C). A dry ice/acetone or ice/water bath can be used.

  • In a separate flask, prepare a stock solution of the Lewis acid catalyst (e.g., InCl₃, SnCl₄, 10 mol %) in the same anhydrous solvent.

  • Add the Lewis acid solution dropwise to the stirred solution of the starting materials over 5-10 minutes.

  • Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon consumption of the limiting reagent, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.[3][5]

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired tetrahydropyran diastereomer(s).

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis or GC of the purified product.

Visualizing the Key Stereodetermining Transition State in a Prins Cyclization

The preference for the cis-2,6-disubstituted product is explained by the stability of the chair-like transition state.

G cluster_0 Favorable Path cluster_1 Disfavored Path TS1 Chair-like Transition State (R1, R2 equatorial) Lower Energy P1 cis-2,6-THP (Major Product) TS1->P1 TS2 Boat-like or Axial TS (Steric Hindrance) Higher Energy P2 trans-2,6-THP (Minor Product) TS2->P2 Start Oxocarbenium Intermediate Start->TS1 Start->TS2

Caption: Competing transition states in Prins cyclization.

References

  • ProQuest. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ProQuest.
  • Jacobsen, E. N., et al. (2015). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science.
  • Goodman, J. M., et al. (2019). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Semantic Scholar.
  • Seidel, D., et al. (2023). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. ACS Catalysis.
  • Barbero, A., et al. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – An Asian Journal.
  • Barbero, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules.
  • Rychnovsky, S. D., et al. (2011). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Israel Journal of Chemistry.
  • Seidel, D., et al. (2023). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet-Spengler Reaction and the Development of a Stereodivergent Variant. PubMed.
  • Poppe, L., et al. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules.
  • Seidel, D., et al. (2023). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. ResearchGate.
  • Jacobsen, E. N., et al. (2015). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Royal Society of Chemistry.
  • Gaich, T., et al. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. The Journal of Organic Chemistry.
  • Smith, A. B., III, et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society.
  • Wang, J., et al. (2019). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers.
  • Semantic Scholar. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • Reddy, P. V., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry.
  • Slugovc, C., et al. (2017). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry.
  • Maruoka, K., et al. (2023). Asymmetric Intramolecular Oxa-Michael Addition of ε- and ζ-Hydroxy-α,β-Unsaturated Esters Enabled by Chiral Crown Ether-Coordinated Potassium Base Catalysts. ChemRxiv.
  • Sakai, T., et al. (2012). Redesign of enzyme for improving catalytic activity and enantioselectivity toward poor substrates: Manipulation of the transition state. ResearchGate.
  • Oestreich, M., et al. (2022). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Reddy, P. V., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry.
  • Reddy, P. V., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
  • Wu, S., et al. (2022). Machine learning-assisted amidase-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity. Nature Communications.
  • Poppe, L., et al. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. ResearchGate.
  • Hoppe, D., et al. (2015). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. Accounts of Chemical Research.
  • Chemistry Steps. (n.d.). Diels Alder Reaction in Organic Synthesis Practice Problems.
  • Yamamoto, H., et al. (2018). Substrate-Directed Catalytic Selective Chemical Reactions. Chemical Record.
  • Kirschning, A., et al. (2012). Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. Organic & Biomolecular Chemistry.
  • Reetz, M. T., et al. (2012). Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution. Nature Chemistry.

Sources

Technical Support Center: (R)-Tetrahydro-2H-pyran-3-OL Synthesis Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Tetrahydro-2H-pyran-3-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to reaction monitoring. Our goal is to equip you with the knowledge to navigate potential challenges, optimize your synthetic route, and ensure the highest quality of your final product.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on interpreting reaction monitoring data to diagnose and solve common problems.

Q1: My asymmetric hydrogenation of 3,4-dihydro-2H-pyran-3-one is showing low enantioselectivity. How can I use reaction monitoring to troubleshoot this?

A1: Low enantioselectivity is a frequent challenge in asymmetric synthesis. Reaction monitoring is crucial for pinpointing the cause.

Core Problem: The catalyst may not be performing optimally, or reaction conditions may be favoring the formation of the undesired (S)-enantiomer.

Troubleshooting Steps & Rationale:

  • Initial Enantiomeric Excess (ee) Check:

    • Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[1][2]

    • Protocol:

      • Take a small aliquot from the reaction mixture at an early time point (e.g., 10-20% conversion).

      • Quench the reaction in the aliquot immediately.

      • Prepare the sample for HPLC analysis (filtration, dilution).

      • Analyze using a suitable chiral column (e.g., polysaccharide-based columns are often effective for this class of compounds).[1]

    • Interpretation: If the initial ee is low, the issue likely lies with the catalyst or the initial reaction setup. If the ee is high initially but decreases over time, it could indicate product racemization under the reaction conditions.

  • Investigating Catalyst Activity:

    • Rationale: The catalyst's activity and selectivity are paramount.

    • Monitoring Approach: Monitor the consumption of the starting material (3,4-dihydro-2H-pyran-3-one) and the formation of the product (this compound) over time using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

    • Data Interpretation: A sluggish reaction rate could indicate a poisoned or degraded catalyst. The presence of unexpected byproducts might suggest the catalyst is promoting side reactions.

  • Assessing Reaction Conditions:

    • Rationale: Temperature, pressure, and solvent can significantly impact enantioselectivity.[5]

    • Monitoring Strategy:

      • Temperature: Use a calibrated temperature probe to ensure the reaction is maintained at the optimal temperature. Fluctuations can affect catalyst performance.

      • Hydrogen Pressure: Monitor the hydrogen pressure throughout the reaction. A drop in pressure that doesn't correspond to product formation could indicate a leak.

      • Solvent Effects: Solvents can influence the catalyst's chiral environment.[5] If troubleshooting points to a solvent issue, consider screening a range of solvents.

dot

Troubleshooting_Low_Enantioselectivity Start Low Enantioselectivity Observed Initial_ee_Check Monitor Initial ee via Chiral HPLC Start->Initial_ee_Check Catalyst_Activity Assess Catalyst Activity (GC-MS/NMR) Start->Catalyst_Activity Reaction_Conditions Evaluate Reaction Conditions (T, P, Solvent) Start->Reaction_Conditions Low_Initial_ee Low Initial ee Initial_ee_Check->Low_Initial_ee Decreasing_ee Decreasing ee Over Time Initial_ee_Check->Decreasing_ee Sluggish_Reaction Sluggish Reaction Rate? Catalyst_Activity->Sluggish_Reaction Byproducts Byproducts Observed? Catalyst_Activity->Byproducts Temp_Fluctuation Temperature Fluctuations? Reaction_Conditions->Temp_Fluctuation Pressure_Issue Pressure Drop? Reaction_Conditions->Pressure_Issue Catalyst_Issue Potential Catalyst Problem: - Purity - Loading - Chiral Ligand Integrity Low_Initial_ee->Catalyst_Issue Racemization Potential Racemization: - Temperature too high - Acidic/Basic Impurities Decreasing_ee->Racemization Catalyst_Poisoning Catalyst Poisoning or Degradation Sluggish_Reaction->Catalyst_Poisoning Yes Side_Reactions Undesired Side Reactions Byproducts->Side_Reactions Yes Optimize_Temp Optimize & Stabilize Temperature Temp_Fluctuation->Optimize_Temp Yes Check_System_Leak Check for System Leaks Pressure_Issue->Check_System_Leak Yes

Caption: Troubleshooting workflow for low enantioselectivity.

Q2: My reaction appears to have stalled, with incomplete conversion of the starting material. How can I use monitoring techniques to diagnose the cause?

A2: A stalled reaction can be frustrating, but systematic monitoring can quickly identify the root cause.

Core Problem: The reaction has ceased before all the starting material is consumed. This could be due to catalyst deactivation, depletion of a reagent, or the formation of an inhibitory byproduct.

Troubleshooting Steps & Rationale:

  • Confirming the Stall:

    • Technique: Thin-Layer Chromatography (TLC), GC-MS, or NMR spectroscopy.[3][4][6]

    • Protocol: Take aliquots from the reaction mixture at regular intervals and analyze them. If consecutive measurements show no change in the ratio of starting material to product, the reaction has stalled.

  • Investigating the Catalyst:

    • Rationale: The catalyst is often the primary suspect in a stalled hydrogenation.

    • Action: Add a fresh portion of the catalyst to a small aliquot of the reaction mixture.

    • Monitoring: Monitor this aliquot by TLC or GC-MS. If the reaction restarts, the original catalyst was likely deactivated.

  • Checking Reagent Depletion:

    • Rationale: While hydrogen is often in excess, it's essential to confirm it's still being supplied to the reaction.

    • Monitoring: Check the hydrogen source and pressure gauge. Ensure there are no leaks in the system.

  • Identifying Inhibitory Byproducts:

    • Technique: Mass spectrometry (MS) techniques are particularly useful for identifying unexpected species in the reaction mixture.[7]

    • Analysis: Look for masses that do not correspond to the starting material, product, or known intermediates. These could be byproducts that are poisoning the catalyst.

dot

Stalled_Reaction_Troubleshooting Start Reaction Stalled Confirm_Stall Confirm Stall with TLC/GC-MS/NMR Start->Confirm_Stall Investigate_Catalyst Investigate Catalyst Confirm_Stall->Investigate_Catalyst Check_Reagents Check Reagents (H2 Supply) Confirm_Stall->Check_Reagents Identify_Byproducts Identify Inhibitory Byproducts (MS) Confirm_Stall->Identify_Byproducts Add_Fresh_Catalyst Add Fresh Catalyst to Aliquot Investigate_Catalyst->Add_Fresh_Catalyst Check_Pressure Check H2 Pressure & for Leaks Check_Reagents->Check_Pressure Analyze_MS Analyze MS for Unknowns Identify_Byproducts->Analyze_MS Reaction_Restarts Reaction Restarts? Add_Fresh_Catalyst->Reaction_Restarts Catalyst_Deactivated Original Catalyst Deactivated Reaction_Restarts->Catalyst_Deactivated Yes No_Restart No Restart Reaction_Restarts->No_Restart No Pressure_OK Pressure OK? Check_Pressure->Pressure_OK Fix_Leak Fix Leak/Replenish H2 Pressure_OK->Fix_Leak No Byproduct_Identified Inhibitory Byproduct Identified? Analyze_MS->Byproduct_Identified Purify_Starting_Material Purify Starting Material/Re-evaluate Conditions Byproduct_Identified->Purify_Starting_Material Yes

Caption: Diagnosing a stalled reaction.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and implementation of reaction monitoring techniques for the synthesis of this compound.

Q3: What are the most suitable real-time reaction monitoring techniques for this synthesis?

A3: For real-time monitoring, spectroscopic methods are often preferred as they can provide continuous data without the need for sample extraction.

  • In-situ Infrared (IR) Spectroscopy: This is a powerful technique for monitoring the disappearance of the carbonyl (C=O) stretch of the starting material (around 1720 cm⁻¹) and the appearance of the hydroxyl (O-H) stretch of the product (around 3400 cm⁻¹).

  • Raman Spectroscopy: This can also be used to monitor similar vibrational changes.

  • Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP) MS can provide rapid analysis of reaction mixtures with minimal sample preparation.

Q4: How do I choose between GC-MS and HPLC for monitoring my reaction?

A4: The choice depends on the specific information you need.

  • GC-MS: Ideal for monitoring the conversion of the volatile starting material to the product. It provides excellent separation and mass information for identifying byproducts. Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of the alcohol product.[8][9]

  • Chiral HPLC: Essential for determining the enantiomeric purity of your product.[1][2][10] It is the primary technique for optimizing the stereoselectivity of the reaction.

TechniquePrimary UseAdvantagesDisadvantages
GC-MS Monitoring reaction conversion, byproduct identificationHigh resolution, sensitive, provides mass dataMay require derivatization, not suitable for chiral separation
Chiral HPLC Determining enantiomeric excess (ee)Direct measurement of stereoselectivityCan be slower, requires method development for separation
Q5: What are some common byproducts I should be looking for when monitoring the synthesis of this compound?

A5: Awareness of potential side reactions is key to effective monitoring.

  • Over-reduction products: While less common with selective catalysts, it's possible to see the formation of diols if the pyran ring is opened.

  • Ring-opened products: Acidic or basic impurities can potentially catalyze the opening of the tetrahydropyran ring.

  • Products from starting material impurities: Impurities in the 3,4-dihydro-2H-pyran-3-one can lead to unexpected byproducts. Ensure the purity of your starting material is high.

Q6: Can NMR be used for quantitative reaction monitoring?

A6: Yes, ¹H NMR can be a very effective quantitative tool.

  • Protocol:

    • Add a known amount of an internal standard (a compound with sharp, well-resolved peaks that do not overlap with your analyte signals) to the reaction mixture at the beginning.

    • Take aliquots at various time points.

    • Acquire a ¹H NMR spectrum for each aliquot.

    • By comparing the integration of a characteristic peak of your product with the integration of a peak from the internal standard, you can determine the concentration of your product and thus the reaction conversion.[11][12]

dot

NMR_Quantitative_Monitoring Start Quantitative NMR Monitoring Add_Standard Add Known Amount of Internal Standard to Reaction Start->Add_Standard Take_Aliquots Take Aliquots at Timed Intervals Add_Standard->Take_Aliquots Acquire_NMR Acquire 1H NMR Spectrum Take_Aliquots->Acquire_NMR Integrate_Peaks Integrate Product & Standard Peaks Acquire_NMR->Integrate_Peaks Calculate_Conversion Calculate Conversion vs. Time Integrate_Peaks->Calculate_Conversion

Caption: Workflow for quantitative NMR monitoring.

References

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH.
  • Organic Synthesis and Reaction Monitoring Process - Cole-Parmer.
  • Monitoring reactions | Teaching practical science | CPD article - RSC Education.
  • GC-MS chromatograms of (a) 4-MeTHP, (b) THP and (c) 2-MeTHF after two... - ResearchGate.
  • Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis - Benchchem.
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC - NIH.
  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - MDPI.
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Publications.
  • Chiral HPLC Column - Phenomenex.
  • Basics of chiral HPLC - Sigma-Aldrich.
  • Chiral HPLC Separations - Phenomenex.
  • (S)-TETRAHYDRO-2H-PYRAN-3-OL synthesis - ChemicalBook.
  • Tetrahydropyran(142-68-7) 1H NMR spectrum - ChemicalBook.
  • Tetrahydropyran synthesis - Organic Chemistry Portal.
  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH.
  • Synthesis of 2H-pyran-3-ol derivatives | Download Scientific Diagram - ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH.
  • Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins.
  • 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran) - Sigma-Aldrich.
  • Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane - Reddit.
  • A Scalable Synthesis of ( R , R )-2,6-Dimethyldihydro-2 H -pyran-4(3 H )-one | Request PDF.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9 - MDPI.
  • Enantioselective synthesis of spirooxindole-pyran derivatives via a remote inverse-electron-demand Diels–Alder reaction of β,γ-unsaturated amides - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS.
  • Study Shows Py-GC-MS Outperforms Traditional GC-MS for THC Edible Forensics.
  • The Reaction of 3,4-Dihydro-2H-Pyran with Oxalyl Chloride: Formation and Crystal Structure Analysis of an Unexpected Bicyclic Product | Request PDF - ResearchGate.
  • 3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine - SciSpace.
  • Hydrogen - Organic Chemistry Portal.
  • Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed.
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions.
  • Unraveling Reactivity Pathways: Dihydrogen Activation and Hydrogenation of Multiple Bonds by Pyramidalized Boron‐Based Frustrated Lewis Pairs - NIH.

Sources

dealing with side reactions in hydroboration of dihydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydroboration of dihydropyrans. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation. Here, we will address common side reactions, delve into their mechanistic origins, and provide robust, field-tested protocols to help you troubleshoot and optimize your experiments. Our focus is on providing not just solutions, but a deep causal understanding to empower your synthetic strategies.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the hydroboration-oxidation of dihydropyran systems. Each question is framed around a common undesirable outcome, followed by a detailed explanation and actionable protocols.

Question 1: "My reaction is producing a significant amount of the undesired regioisomer (Markovnikov alcohol). How can I improve the anti-Markovnikov selectivity?"

Root Cause Analysis:

The hydroboration of an alkene is governed by a combination of steric and electronic factors.[1][2] In the case of dihydropyrans (which are enol ethers), the desired anti-Markovnikov addition places the boron atom on the carbon beta (β) to the ring oxygen, leading to the primary alcohol upon oxidation.

However, two main factors can lead to the formation of the undesired Markovnikov regioisomer (boron addition at the α-carbon):

  • Electronic Effects: The oxygen atom in the dihydropyran ring can exert a powerful mesomeric (resonance) effect, donating electron density to the β-carbon. This can make the α-carbon appear more electrophilic, attracting the hydride from the borane.[3]

  • Steric Hindrance: If the borane reagent is not sufficiently bulky, it may be able to approach the more sterically hindered α-carbon, especially in less substituted dihydropyran systems.[1][4]

Troubleshooting Protocol:

The most effective strategy to enhance anti-Markovnikov selectivity is to employ a sterically demanding borane reagent.[5][6] The increased bulk of the reagent exaggerates the steric differences between the α and β carbons of the double bond, forcing the boron to add exclusively to the less hindered β-position.[4][5]

Comparative Selectivity of Borane Reagents:

ReagentStructureTypical Anti-Markovnikov SelectivityKey Characteristics
Borane-THF (BH₃·THF)BH₃Moderate to Good (can be substrate-dependent)Smallest reagent, can lead to regioisomeric mixtures.[6]
Disiamylborane (Sia₂BH)((CH₃)₂CHCH(CH₃))₂BHExcellent (>98%)Highly selective but must be prepared fresh.[7][8]
9-BBN (9-Borabicyclo[3.3.1]nonane)C₈H₁₅B-HExceptional (>99%)Highly selective, commercially available, and thermally stable.[5][9][10]

Recommended Experimental Protocol (Using 9-BBN):

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add your dihydropyran substrate (1.0 eq.) to a flame-dried flask containing anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add a 0.5 M solution of 9-BBN in THF (1.1 eq.) dropwise over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Oxidation: Cool the reaction back to 0 °C. Slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3 M solution), and then carefully add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Workup: Stir the mixture at room temperature for 1 hour or until the oxidation is complete. Proceed with a standard aqueous workup and extraction.

This protocol, utilizing the steric bulk of 9-BBN, should dramatically suppress the formation of the undesired Markovnikov alcohol.[5]

Question 2: "I'm observing an unexpected rearranged product, specifically a 1,3-diol, instead of my expected 1,2-diol from the dihydropyran. What is happening and how can I prevent it?"

Root Cause Analysis:

This is a classic side reaction involving allylic systems, particularly allylic ethers like dihydropyrans. The issue arises from the ability of the allylic oxygen to direct the hydroboration or, more commonly, to participate in a rearrangement of the intermediate organoborane.

The proposed mechanism involves the intramolecular delivery of the borane, which can be influenced by the heteroatom.[11] In some cases, an intermediate alkoxyborane can form, which then undergoes an intramolecular hydroboration. This can lead to the formation of a cyclic boronate ester, which upon oxidation, yields a product with a different connectivity than expected from a simple intermolecular addition.

Visualizing the Problem: Desired vs. Rearrangement Pathway

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway DHP Dihydropyran DesiredBorane β-Organoborane DHP->DesiredBorane 1. Bulky Borane (e.g., 9-BBN) DesiredProduct Desired 1,2-Diol DesiredBorane->DesiredProduct 2. H₂O₂, NaOH DHP2 Dihydropyran RearrangeBorane Rearranged Organoborane Intermediate DHP2->RearrangeBorane 1. BH₃·THF (Rearrangement Prone) SideProduct 1,3-Diol (Side Product) RearrangeBorane->SideProduct 2. H₂O₂, NaOH

Caption: Desired vs. side reaction pathways in dihydropyran hydroboration.

Troubleshooting Protocol:

The key to suppressing this rearrangement is to favor the intermolecular hydroboration pathway with a reagent that is less prone to complexation with the allylic oxygen and subsequent intramolecular delivery.

  • Choice of Borane: As with controlling regioselectivity, bulky boranes like 9-BBN or disiamylborane are highly effective.[7] Their steric hindrance disfavors the formation of the constrained transition state required for the rearrangement.

  • Temperature Control: Running the reaction at lower temperatures (e.g., starting at -20 °C or 0 °C and slowly warming to room temperature) can disfavor the higher activation energy pathway of the rearrangement.

  • Solvent Effects: While THF is standard, less coordinating solvents could potentially minimize pre-complexation of the borane with the substrate's oxygen, though this is a less common approach. Sticking with THF and controlling the reagent is the most reliable method.

By implementing the recommended protocol using 9-BBN (as detailed in Question 1), you will simultaneously address issues of both regioselectivity and potential rearrangement.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the hydroboration of dihydropyrans.

FAQ 1: What is the fundamental mechanism of hydroboration-oxidation?

The reaction is a two-step process:[7][12]

  • Hydroboration: This is the addition of a B-H bond across the alkene's C=C double bond. It is a concerted, syn-addition, meaning the Boron and Hydrogen atoms add to the same face of the double bond.[6][7][13] The boron atom, being the electrophilic part of the B-H bond, adds to the less substituted carbon, while the hydridic hydrogen adds to the more substituted carbon.[14] This step forms a trialkylborane intermediate.

  • Oxidation: The trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide in basic conditions (H₂O₂/NaOH).[15] This step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[13][15] The resulting alcohol, therefore, reflects the initial stereochemistry of the hydroboration step.

Mechanism Workflow Diagram

G Start Alkene (Dihydropyran) Step1 Hydroboration (BH₃ or R₂BH) Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate syn-addition Step2 Oxidation (H₂O₂, NaOH) Intermediate->Step2 Product Alcohol Product Step2->Product Retention of stereochemistry

Caption: The two-step workflow of the hydroboration-oxidation reaction.

FAQ 2: How does the stereochemistry of the dihydropyran affect the outcome?

The hydroboration-oxidation reaction is stereospecific.[2][7] The syn-addition of the B-H bond means that the resulting H and OH groups in the final alcohol product will be cis to each other relative to the plane of the original double bond.[6][13]

If your dihydropyran contains pre-existing stereocenters, the borane reagent will typically approach from the less sterically hindered face of the molecule. This can lead to high levels of diastereoselectivity. For example, in a substituted dihydropyran, a large substituent may block one face of the ring, forcing the hydroboration to occur exclusively from the opposite face.[2]

Decision Logic for Stereochemical Control:

G Start Substituted Dihydropyran CheckFace Are the two faces of the C=C bond sterically different? Start->CheckFace FaceA Addition from Less Hindered Face (Major Product) CheckFace->FaceA Yes NoDiff Mixture of Diastereomers CheckFace->NoDiff No FaceB Addition from More Hindered Face (Minor Product)

Caption: Decision tree for predicting diastereoselectivity based on sterics.

FAQ 3: Can I use other borane reagents like catecholborane or pinacolborane?

Yes, but their reactivity and application are different.

  • Catecholborane and Pinacolborane: These are generally less reactive than BH₃ or dialkylboranes in hydroboration reactions.[9] They are often used in transition-metal-catalyzed hydroborations (e.g., with Rh or Ir catalysts), which can offer different or enhanced selectivity profiles.[16] Without a catalyst, their uncatalyzed addition to alkenes often requires higher temperatures.

  • Use in Suzuki Couplings: A primary advantage of using reagents like pinacolborane (HBPin) is that the resulting boronate esters are stable, isolable compounds that are excellent partners in Suzuki-Miyaura cross-coupling reactions.[17] This provides a direct route from an alkene to a C-C coupled product.

For a simple, high-yielding conversion of a dihydropyran to an alcohol, sticking with dialkylboranes like 9-BBN is the most direct and reliable method.

References

  • Hydroboration |Reduction by borane| Regioselectivity| Stereoselectivity| Organic Synthesis| CSIR NET. (2022-11-30). YouTube.
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2026-01-02). ACS Publications.
  • Regioselectivity of hydroboration-oxidation of enol ethers. (2021-11-29). Chemistry Stack Exchange.
  • Hydroboration-oxidation (video). Khan Academy.
  • Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes. NIH.
  • Alkyne Hydroboration With "R2BH". (2024-01-23). Master Organic Chemistry.
  • 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. American Journal of Undergraduate Research.
  • Hydroboration-Oxidation of Alkynes with Practice Problems. (2020-03-15). Chemistry Steps.
  • Hydroboration of Alkynes | Anti-Markovnikov Addition. (2023-10-17). YouTube.
  • Hydroboration Oxidation of Alkenes. (2013-03-28). Master Organic Chemistry.
  • Hydroboration of Alkenes. Master Organic Chemistry.
  • Hydroboration - Oxidation Reaction Mechanism. (2018-04-27). YouTube.
  • Mechanism for Hydroboration Oxidation of Alkenes. BYJU'S.
  • Hydroboration-Oxidation. (2018-07-25). YouTube.
  • Hydroboration-oxidation: Mechanism (video). Khan Academy.
  • Hydroboration–oxidation reaction. Wikipedia.
  • The bulky borane 9-BBN was developed to enhance the selectivity o.... (2024-04-26). Study Prep in Pearson+.
  • stereochemistry of the hydroboration-oxidation. (2020-01-02). YouTube.
  • Hydroboration. Wikipedia.
  • D.2 Hydroboration The Reaction: Notes: 1. In the case of borane BH3, all three hydrogen substituents can be transferred i.e. one. University of Cambridge.
  • Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo. ChemRxiv.
  • Exploring cost-effective and asymmetric alternatives to 9-BBN. Bridgewater College Digital Commons.
  • 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. (2019-06-05). Chemistry LibreTexts.
  • Regiodivergent and Enantioselective Hydroboration of Dienol Ethers. Semantic Scholar.

Sources

Technical Support Center: The Impact of Solvent on the Stereochemical Outcome of Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the Technical Support Center for Tetrahydropyran (THP) Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective THP ring formation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable insights into the critical role of the solvent in dictating the stereochemical outcome of your reactions.

I. Frequently Asked Questions (FAQs)

Q1: How does solvent polarity influence the diastereoselectivity of Prins-type cyclizations for THP synthesis?

A1: Solvent polarity is a critical parameter that can significantly alter the stereochemical pathway of the Prins cyclization. Generally, a decrease in solvent polarity tends to increase enantioselectivity and, in many cases, diastereoselectivity.[1] This is attributed to the stabilization of the transition state. In nonpolar solvents, the transition state assembly is more ordered and compact, leading to a higher degree of stereochemical communication between the reacting partners. Conversely, polar solvents can solvate and stabilize charged intermediates, such as the oxocarbenium ion, potentially allowing for conformational flexibility or alternative reaction pathways that can erode stereoselectivity.[2] For instance, in certain asymmetric Prins cyclizations, switching to a less polar solvent has been shown to enhance the enantiomeric excess of the desired THP product.[1]

Q2: What is the mechanistic basis for preferring a non-coordinating solvent in certain THP syntheses?

A2: Non-coordinating solvents are often preferred in Lewis acid-catalyzed reactions to avoid competition with the substrate for binding to the catalyst. A coordinating solvent can form a complex with the Lewis acid, reducing its effective concentration and catalytic activity.[3][4] This can lead to slower reaction rates and, in some cases, lower stereoselectivity. For example, in reductive cyclizations of diketones to form THPs, highly coordinating solvents like tetrahydrofuran (THF) have been observed to completely suppress product formation.[5] In contrast, less coordinating etheral solvents like diethyl ether or methyl tert-butyl ether (MTBE) can lead to high yields and diastereoselectivity.[5] The choice of a non-coordinating solvent ensures that the Lewis acid is available to activate the substrate, promoting the desired cyclization pathway.

Q3: Can hydrogen bonding between the solvent and reactants affect the stereochemical outcome?

A3: Absolutely. Hydrogen bonding is a powerful non-covalent interaction that can significantly influence the conformation of reactants and transition states, thereby directing the stereochemical outcome.[6][7] Solvents with strong hydrogen-bond-donating or -accepting capabilities can interact with hydroxyl or carbonyl groups in the substrate or with the catalyst.[8][9] This interaction can pre-organize the substrate into a specific conformation that favors the formation of one diastereomer over another. For example, in certain cyclizations, a solvent capable of hydrogen bonding might stabilize a chair-like transition state, leading to the preferential formation of the cis- or trans-isomer.[1] The specific effect, however, is highly dependent on the substrate and the overall reaction mechanism.

Q4: Are there instances where a coordinating solvent is beneficial for stereoselectivity?

A4: Yes, while often avoided, coordinating solvents can sometimes play a beneficial role in controlling stereoselectivity. In certain catalytic systems, the coordination of the solvent to the metal center can modulate its reactivity and steric environment, leading to improved stereocontrol.[3][10] For example, in some palladium-catalyzed reactions, the coordination of a solvent molecule can influence the selectivity of oxidative addition, a key step in many cross-coupling reactions.[3] In the context of THP synthesis, a weakly coordinating solvent might help to stabilize a specific catalyst-substrate complex, guiding the reaction towards a particular stereoisomer. The key is to find the right balance where the solvent coordination is beneficial and does not inhibit the catalytic cycle.

II. Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio)

You are observing a mixture of diastereomers with no significant preference for the desired isomer.

Possible Causes & Solutions
Possible Cause Explanation Troubleshooting Steps
Suboptimal Solvent Polarity The solvent may be too polar, leading to stabilization of multiple competing transition states or intermediates, thus reducing selectivity.[1][2]1. Screen Solvents of Varying Polarity: Systematically vary the solvent from polar (e.g., acetonitrile, dichloromethane) to nonpolar (e.g., toluene, hexanes).2. Use Solvent Mixtures: Fine-tune the polarity by using mixtures of solvents to find the optimal dielectric constant for your specific reaction.
Inappropriate Solvent Coordination A strongly coordinating solvent (e.g., THF, DMSO) might be interfering with the catalyst-substrate interaction, leading to a less organized transition state.[5]1. Switch to Non-Coordinating Solvents: Employ solvents like dichloromethane (DCM), chloroform, or hydrocarbons.2. Consider Weakly Coordinating Ethers: If an ether is required, try diethyl ether or CPME instead of THF.[5]
Presence of Protic Impurities (e.g., Water) Trace amounts of water or other protic impurities can interfere with Lewis acid catalysts and alter the reaction pathway, often leading to reduced stereoselectivity.1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina).2. Add Molecular Sieves: Incorporate activated molecular sieves (3Å or 4Å) into the reaction mixture to scavenge any residual water.[5]
Experimental Workflow: Solvent Screening for Improved Diastereoselectivity

G cluster_0 Initial Reaction Setup cluster_1 Solvent Screening A Reactants + Catalyst F Run Parallel Reactions at Consistent Temperature & Concentration A->F B DCM (Non-coordinating, polar aprotic) G Analyze Diastereomeric Ratio (e.g., by NMR, GC) B->G C Toluene (Non-polar, non-coordinating) C->G D Diethyl Ether (Weakly coordinating, non-polar) D->G E Acetonitrile (Polar aprotic, coordinating) E->G F->B F->C F->D F->E H Identify Optimal Solvent for High Diastereoselectivity G->H

Caption: Workflow for systematic solvent screening.

Problem 2: Formation of Undesired Side Products (e.g., Elimination, Rearrangement)

Significant yields of byproducts are observed, competing with the desired THP formation.

Possible Causes & Solutions
Possible Cause Explanation Troubleshooting Steps
Solvent-Promoted Side Reactions Certain solvents can promote undesired reaction pathways. For example, highly polar or protic solvents can facilitate elimination reactions of reactive intermediates.1. Switch to Aprotic, Non-polar Solvents: This can disfavor the formation of charged intermediates that lead to elimination.2. Avoid Solvents with Active Hydrogens: If your reaction is sensitive to proton sources, ensure your solvent is aprotic.
Reaction Temperature Too High Elevated temperatures can provide the activation energy for undesired pathways, such as rearrangements or decomposition.1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to favor the desired kinetic product.[11]
Incorrect Solvent for Catalyst Stability/Activity The chosen solvent may not be optimal for the catalyst, leading to decomposition or altered reactivity that promotes side reactions.1. Consult Catalyst Literature: Review the literature for the recommended solvent system for your specific catalyst.2. Screen Solvents for Catalyst Compatibility: Run control experiments to ensure the catalyst is stable and active in the chosen solvent.
Problem 3: Inconsistent Stereochemical Results

You are observing run-to-run variability in the diastereomeric ratio.

Possible Causes & Solutions
Possible Cause Explanation Troubleshooting Steps
Variable Solvent Quality The presence of impurities (e.g., water, peroxides, or stabilizers) in the solvent can significantly impact the reaction outcome.1. Use High-Purity Solvents: Purchase solvents of the highest available purity (e.g., anhydrous, inhibitor-free).2. Purify Solvents Before Use: If necessary, purify solvents using standard laboratory procedures.
Atmospheric Contamination Exposure to atmospheric moisture or oxygen can affect sensitive reagents and catalysts.1. Maintain an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).2. Use Degassed Solvents: Degas solvents prior to use, especially for oxygen-sensitive reactions.
Inconsistent Reaction Concentration Changes in concentration can affect reaction kinetics and, in some cases, the equilibrium between different reactive species, leading to variable stereoselectivity.1. Maintain Consistent Concentration: Ensure the molar concentration of your reactants is consistent across all experiments.
Protocol: Standardized Reaction Setup to Ensure Reproducibility
  • Glassware Preparation: All glassware should be oven-dried or flame-dried immediately before use to remove adsorbed water.

  • Solvent Preparation: Use freshly purified, anhydrous solvent for each reaction. If using a solvent from a bottle, use a dry syringe or cannula to transfer it under an inert atmosphere.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: Add reagents via syringe through a septum. Solid reagents should be added under a positive flow of inert gas.

  • Temperature Control: Use a cryostat or a well-insulated cooling bath to maintain a consistent reaction temperature.

  • Stirring: Ensure consistent and efficient stirring throughout the reaction.

III. Mechanistic Insights: Visualizing Solvent Effects

The stereochemical outcome of a Prins-type cyclization is often determined by the stability of the chair-like transition state. The solvent can influence which substituents prefer to occupy equatorial or axial positions.

G cluster_0 Non-Polar Solvent cluster_1 Polar Solvent cluster_2 A Transition State A (Lower Energy) Leads to cis-Product B Transition State B (Higher Energy) Leads to trans-Product X cis-THP (Major) A->X Favored Pathway Y trans-THP (Minor) B->Y Disfavored Pathway C Transition State A' (Solvated) D Transition State B' (Solvated) Z cis/trans Mixture C->Z Competing Pathways D->Z

Caption: Influence of solvent polarity on transition state stability.

IV. References

Sources

temperature control in the synthesis of (R)-Tetrahydro-2H-pyran-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (R)-Tetrahydro-2H-pyran-3-ol, a key chiral building block in medicinal chemistry. Our focus is on the critical parameter of temperature control, a frequent source of experimental variability and suboptimal results.

Troubleshooting Guide: Temperature-Related Issues

Issue 1: Low Enantiomeric Excess (ee)

Question: My synthesis of this compound is yielding a product with low enantiomeric excess. I'm using a well-established asymmetric dihydroxylation (AD) method. What could be the cause?

Answer: Low enantiomeric excess in asymmetric syntheses is often directly linked to temperature fluctuations. The chiral ligands and catalysts used in these reactions have optimal temperature ranges for achieving high stereoselectivity.

Possible Causes and Solutions:

  • Inadequate Cooling: The reaction may be generating more heat than the cooling system can effectively dissipate, leading to a rise in the internal reaction temperature.

    • Solution: Ensure your reaction vessel is properly submerged in the cooling bath. For larger-scale reactions, consider using a more efficient cooling system, such as a cryostat, for precise temperature control.

  • Localized Hotspots: Poor stirring can create localized hotspots within the reaction mixture, where the temperature is significantly higher than the bulk temperature.

    • Solution: Use an overhead stirrer for more efficient mixing, especially for viscous reaction mixtures. Ensure the stirring speed is sufficient to maintain a homogenous mixture without causing splashing.

  • Exothermic Reagent Addition: The rate of addition of a reactive reagent can significantly impact the internal temperature.

    • Solution: Add highly reactive reagents, such as the oxidant in an AD reaction, slowly and dropwise. Monitor the internal temperature continuously during the addition.

Experimental Protocol: Temperature Monitoring and Control

  • Setup: Place a calibrated thermometer or thermocouple probe directly into the reaction mixture, ensuring the tip is submerged below the surface of the liquid but not touching the sides or bottom of the flask.

  • Cooling: Immerse the reaction flask in a cooling bath (e.g., ice-water, dry ice-acetone) at least 30 minutes before starting the reaction to ensure the solvent reaches the target temperature.

  • Reagent Addition: Use a syringe pump for the slow and controlled addition of liquid reagents. For solid reagents, add them in small portions.

  • Monitoring: Continuously monitor the internal temperature throughout the reaction. If the temperature rises more than 2-3 °C above the setpoint, pause the addition of reagents until the temperature stabilizes.

Issue 2: Formation of Byproducts

Question: I am observing significant byproduct formation in my synthesis of this compound via the reduction of a precursor ketone. How can I minimize these impurities?

Answer: Byproduct formation is frequently a consequence of running the reaction at a suboptimal temperature. Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired products.

Common Byproducts and Their Temperature Dependence:

ByproductFormation Favored byRecommended Temperature Range
Over-reduction to the diolHigher temperatures-78 °C to -40 °C
Epimerization of the starting materialHigher temperaturesBelow -20 °C
Decomposition of the reducing agentHigher temperaturesVaries by agent

Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Sharpless asymmetric dihydroxylation of the olefin precursor to this compound?

A1: The optimal temperature for the Sharpless asymmetric dihydroxylation is typically 0 °C. Running the reaction at lower temperatures can slow down the reaction rate significantly, while higher temperatures can lead to a decrease in enantioselectivity.

Q2: How does temperature affect the stability of the AD-mix reagents?

A2: The AD-mix reagents, particularly the osmium tetroxide catalyst, are sensitive to temperature. The pre-made AD-mix powders are stable at room temperature for extended periods. However, once in solution, the catalyst can be prone to decomposition at elevated temperatures. It is crucial to prepare the reaction mixture at a low temperature and maintain it throughout the reaction.

Q3: Can I use a standard ice bath for temperature control?

A3: A standard ice-water bath can maintain a temperature of 0 °C. However, for reactions requiring sub-zero temperatures (e.g., -78 °C), a dry ice-acetone or dry ice-isopropanol bath is necessary. For precise control over a wider range of temperatures, a cryostat is the recommended equipment.

Q4: My reaction is very slow at the recommended low temperature. Can I warm it up to speed it up?

A4: While warming the reaction will increase the rate, it will likely come at the cost of reduced enantioselectivity and increased byproduct formation. It is generally not recommended to deviate from the optimized temperature. If the reaction rate is a significant issue, consider optimizing other parameters, such as catalyst loading or reactant concentration, after consulting relevant literature.

Q5: How can I confirm that my temperature measurement is accurate?

A5: It is essential to use a calibrated thermometer or thermocouple. You can check the calibration of your thermometer by measuring the freezing and boiling points of water. For thermocouples, regular calibration against a certified standard is recommended.

References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

workup procedures to improve the purity of (R)-Tetrahydro-2H-pyran-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-Tetrahydro-2H-pyran-3-ol Purification

Introduction

This compound is a valuable chiral building block in pharmaceutical and specialty chemical synthesis. Its efficacy is critically dependent on its chemical and enantiomeric purity. However, its high polarity and potential for multiple hydrogen-bonding interactions present unique challenges during workup and purification. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues and implement robust purification protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Section 1: The Purity Challenge - Frequently Asked Questions

This section addresses the crucial first step: understanding the nature of the impurities and how to detect them.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, several classes of impurities are common.[1]

  • Unreacted Starting Materials: Depending on the synthesis, this could include the precursor ketone (e.g., Tetrahydro-pyran-3-one) if a reduction was performed, or the starting alkene and aldehyde in a Prins-type cyclization.[2][3]

  • The "Other" Enantiomer: The (S)-enantiomer is a critical process-related impurity. Its presence compromises the stereochemical integrity of your final product.

  • Diastereomers: If other stereocenters are present or formed, diastereomers (e.g., cis/trans isomers) may arise. The trans isomer is often thermodynamically more stable in substituted tetrahydropyrans.[4]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

  • Reagent-Derived Byproducts: Unreacted reducing agents (like borohydride salts) or acidic/basic catalysts must be thoroughly quenched and removed.

  • Side-Reaction Products: Acid-catalyzed reactions like the Prins cyclization can produce alkene hydration byproducts or elimination products, especially at elevated temperatures.[5][6]

Q2: How can I get a quick and accurate assessment of my crude product's purity?

A2: A multi-faceted analytical approach is recommended before embarking on a large-scale purification campaign.

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool.

    • Rationale: TLC provides a rapid visual assessment of the number of components in your mixture. The polarity of this compound means it will have a relatively low Rf value in non-polar solvent systems.

    • Recommended System: Start with a 1:1 mixture of Ethyl Acetate:Hexanes. If the spot remains at the baseline, increase polarity (e.g., 70% EtOAc, or add a few percent of Methanol). Use a potassium permanganate (KMnO₄) stain for visualization, as the alcohol will readily oxidize and appear as a yellow/brown spot on a purple background.

  • ¹H NMR Spectroscopy:

    • Rationale: Provides structural confirmation and detects proton-bearing impurities. Integrating key signals can give a rough estimate of purity. Look for characteristic signals of your product versus unreacted starting materials or obvious byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Rationale: Ideal for identifying volatile impurities like residual solvents and low-molecular-weight byproducts. The mass spectrum provides the molecular weight of each component, aiding in identification.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Rationale: This is the gold standard for determining enantiomeric purity (the ratio of R to S enantiomers). It is essential if the stereochemistry is critical for your application. An analytical-scale chiral HPLC method should be developed early.

Section 2: Purification Strategy & Troubleshooting

Based on the initial purity assessment, a strategic approach to purification can be designed. The following workflow and troubleshooting guides will help navigate the common challenges.

Overall Purification Workflow

This diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow cluster_0 Phase 1: Initial Workup & Analysis cluster_1 Phase 2: Purification Technique Selection cluster_2 Phase 3: Final Product Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Quench & Extraction) Crude_Reaction_Mixture->Aqueous_Workup Analysis Purity Analysis (TLC, NMR, GC-MS) Aqueous_Workup->Analysis Decision Impurity Profile? Analysis->Decision Distillation Fractional Distillation Decision->Distillation  High-boiling product, non-polar impurities Column Flash Column Chromatography Decision->Column  Polar impurities of different polarity Chiral_Sep Preparative Chiral HPLC or Recrystallization Decision->Chiral_Sep  Enantiomeric impurity Pure_Product Pure (R)-THP-3-ol Distillation->Pure_Product Column->Pure_Product Chiral_Sep->Pure_Product Final_Analysis Final Purity & Enantiomeric Excess Check Pure_Product->Final_Analysis

Caption: Decision workflow for purification of this compound.

Troubleshooting Guide: Extractive Workup

Due to its high polarity, this compound can be challenging to extract efficiently from aqueous solutions.

Q: My product seems to be lost in the aqueous layer during extraction. What can I do to improve recovery?

A: This is a classic problem for polar, water-soluble organic molecules. The hydroxyl group on your product makes it partially soluble in water.

  • The "Salting Out" Principle: Before extraction, saturate the aqueous layer with sodium chloride (NaCl).

    • Causality: Adding a salt like NaCl increases the polarity of the aqueous phase significantly. This decreases the solubility of less polar organic compounds (like your product) in the aqueous layer, effectively "pushing" it into the organic solvent.

  • Solvent Choice is Critical: Standard non-polar solvents like hexanes or diethyl ether may be ineffective.

    • Causality: You need an organic solvent that is polar enough to solvate your alcohol but remains immiscible with water. Ethyl acetate (EtOAc) is a good starting point. Dichloromethane (DCM) is also effective but carries greater health and environmental risks. For very stubborn cases, a mixture such as 3:1 Chloroform/Isopropanol can be used, though this is often a last resort.[5]

  • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.

    • Causality: The distribution of a solute between two immiscible solvents is governed by its partition coefficient. Multiple extractions are mathematically more efficient at recovering the compound than a single extraction with the same total volume of solvent.

Q: I've formed a stable emulsion at the interface of my aqueous and organic layers. How can I break it?

A: Emulsions are common when dealing with polar solvents and salts.

  • Mechanical Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously. If an emulsion has already formed, letting it stand for an extended period can sometimes allow the layers to separate.

  • Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help disrupt the emulsion.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If the scale is small enough, centrifuging the mixture will force the separation of the layers.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is the most common method for purifying this compound from chemical impurities.

Q: What are the best starting conditions (stationary and mobile phase) for purifying my compound on silica gel?

A: The goal is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate.

  • Stationary Phase: Standard silica gel (SiO₂) is appropriate. The acidic nature of silica can sometimes cause issues, but it is generally fine for this compound.

  • Mobile Phase (Eluent): Due to the product's polarity, you will need a relatively polar eluent system.

    • Starting Point: Begin with a gradient elution, starting from 20% Ethyl Acetate in Hexanes and gradually increasing to 50-70% Ethyl Acetate.

    • For Very Polar Impurities: If impurities are not separating well, consider adding a small amount (0.5-1%) of a more polar solvent like methanol (MeOH) or isopropanol to your ethyl acetate/hexanes mixture.

    • Causality: The polar hydroxyl group on your product interacts strongly with the polar silanol groups on the silica surface. The polar eluent competes for these binding sites, allowing your compound to move down the column. A gradient allows for the clean elution of less polar impurities first, followed by your product.

Q: My compound is streaking or "tailing" on the TLC plate and column. What's wrong?

A: Tailing is often a sign of overloading or strong, non-ideal interactions with the stationary phase.

  • Overloading: You may be applying too much crude material to the TLC plate or the column. Try loading a more dilute solution.

  • Acidic Silica Interaction: The hydroxyl group can interact very strongly with the acidic silanol groups on the silica surface.

    • Solution: Add a small amount of a basic modifier like triethylamine (TEA) (~0.1-0.5%) to your eluent.

    • Causality: The TEA will preferentially bind to the most acidic sites on the silica gel, creating a more uniform surface for your alcohol to travel through. This results in sharper bands and better separation.

Q: How can I separate the (R) and (S) enantiomers?

A: Standard silica gel chromatography will not separate enantiomers. They are chemically identical in an achiral environment.

  • Chiral Chromatography: This is the most direct method.[7] It requires specialized equipment (HPLC) and a chiral stationary phase (CSP).

    • Causality: A CSP contains a chiral selector that forms transient, diastereomeric complexes with each enantiomer. Because diastereomers have different physical properties, they interact with the stationary phase differently and elute at different times.[7] Common CSPs are based on derivatized cellulose or amylose.

  • Diastereomeric Recrystallization: This is a classical chemical method.

    • Process: React your racemic or enantiomerically-impure alcohol with a highly pure chiral carboxylic acid (a resolving agent) to form a mixture of diastereomeric esters. These diastereomers can then be separated by standard recrystallization or column chromatography. Finally, hydrolysis of the separated esters will yield the pure (R) and (S) enantiomers. This is a multi-step process and is often lower yielding than chiral chromatography.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Extractive Workup
  • Quench Reaction: Cool the reaction mixture in an ice bath. Slowly add water to quench any unreacted reagents.

  • Solvent Removal (if applicable): If the reaction was run in a water-miscible solvent like THF or Acetonitrile, remove the bulk of it on a rotary evaporator.[5]

  • Salting Out: Transfer the aqueous mixture to a separatory funnel. Add solid NaCl until the solution is saturated (some solid remains undissolved).

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Gently invert the funnel 10-15 times, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer.

  • Repeat Extraction: Re-extract the aqueous layer two more times with fresh EtOAc. Combine all organic layers.

  • Wash: Wash the combined organic layers once with brine (saturated NaCl solution). This helps remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., 10% EtOAc/Hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 20% EtOAc/Hexanes).

  • Gradient: Gradually increase the polarity of the mobile phase as the column runs. A typical gradient might be:

    • 2 column volumes of 20% EtOAc/Hexanes

    • 2 column volumes of 30% EtOAc/Hexanes

    • 4-6 column volumes of 40% EtOAc/Hexanes (your product will likely elute here)

    • 2 column volumes of 60% EtOAc/Hexanes (to flush remaining impurities)

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Data Summary Tables

Table 1: Properties of Common Solvents for Extraction

SolventPolarity IndexBoiling Point (°C)Water MiscibilityComments
Hexanes0.169ImmiscibleGenerally too non-polar for this product.
Diethyl Ether2.835Slightly MiscibleLow boiling point, but may not be polar enough.
Dichloromethane3.140ImmiscibleGood solvent, but has health concerns.
Ethyl Acetate4.477Slightly MiscibleRecommended starting solvent. Good balance of polarity and water immiscibility.
n-Butanol4.0118Miscible (9%)Can be effective but its partial miscibility and high boiling point complicate removal.

Table 2: Recommended Starting Conditions for Chromatography

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective choice for polar compounds.
Mobile Phase Ethyl Acetate / Hexanes GradientAllows for separation of compounds with a wide range of polarities.
Initial % EtOAc 10-20%To elute non-polar impurities first.
Elution % EtOAc 40-60%Expected range for the product based on its polarity.
TLC Stain Potassium Permanganate (KMnO₄)Highly sensitive to alcohols, providing clear visualization.
Modifier (if tailing) 0.1-0.5% Triethylamine (TEA)Deactivates acidic silica sites to improve peak shape.

References

  • Frontier, A. J. (n.d.). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
  • Organic Chemistry Portal. (n.d.). Prins Reaction.
  • Wouters, B., & Fanali, S. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1–11.
  • Loh, T.-P., Liu, F. (2007). An efficient method for the construction of 2,6-cis-4,5-dibromo-tetrasubstituted tetrahydropyran rings with well-controlled stereochemistry in good yields. Organic Letters, 9(11), 2063-2066.
  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Siva, I., & Sureshbabu, P. (2025). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. ResearchGate.
  • Wikipedia. (n.d.). Prins reaction.
  • Vázquez, S., et al. (2022). Recent Advances in the Prins Reaction. ACS Omega.
  • PubChem. (n.d.). Tetrahydropyran. National Institutes of Health.
  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • ResearchGate. (n.d.). Enantioselective synthesis of pyran 3.
  • Edaan, E. (2005). Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. University of London.
  • Price, S. L., & Matzger, A. J. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 17(5), 2904-2913.

Sources

Technical Support Center: Catalyst Removal from (R)-Tetrahydro-2H-pyran-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful synthesis of (R)-Tetrahydro-2H-pyran-3-OL is a critical step in the development of various pharmaceutical compounds. However, the removal of residual metal catalysts, often ruthenium or palladium from asymmetric hydrogenation or metathesis reactions, presents a significant challenge. The polarity of the target molecule, conferred by its hydroxyl group and ether linkage, complicates traditional purification methods like standard column chromatography or simple liquid-liquid extraction. This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals facing this common hurdle. It offers troubleshooting advice, detailed protocols, and the rationale behind each method to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a faint grey/black or pinkish hue after synthesis. What is the likely cause?

A: A persistent color in your isolated product is a strong indicator of residual transition metal catalyst, most commonly ruthenium from metathesis catalysts (e.g., Grubbs-type) or palladium from hydrogenation/cross-coupling reactions. These metals and their complexes can be highly colored and are often challenging to remove from polar products. The first step is to quantify the level of contamination.

Q2: How can I accurately determine the concentration of residual catalyst in my sample?

A: To ensure product quality and meet regulatory guidelines, quantitative analysis is essential. The industry-standard methods are:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust and accurate technique for quantifying metal residues in the parts-per-million (ppm) range.[1]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers higher sensitivity than ICP-OES, capable of detecting metal concentrations at parts-per-billion (ppb) levels, which is often required for final APIs.

These techniques provide the precise data needed to validate the effectiveness of your chosen removal strategy.[1]

Q3: I performed silica gel chromatography, but my yield was low and I'm still detecting catalyst. Why did this happen?

A: This is a common issue when purifying polar compounds like this compound. The polar hydroxyl group can cause your product to strongly adsorb to the acidic silica gel, leading to streaking, poor separation from polar catalyst degradation byproducts, and ultimately, low recovery. While effective for nonpolar compounds, standard silica chromatography is often not the optimal choice here.

Q4: What are the primary strategies for removing residual catalysts from a polar alcohol like this?

A: The most effective strategies are based on selectively targeting the metal catalyst for removal while leaving your polar product in solution. The main approaches are:

  • Metal Scavenging: Using functionalized silica gels or polymers that selectively bind to the metal catalyst.[2]

  • Oxidative Treatment: Chemically altering the catalyst to a form that is easily filtered. For ruthenium, this often involves oxidation to the insoluble ruthenium dioxide (RuO₂).[3][4]

  • Extraction with Chelating Agents: Using a water-soluble ligand to pull the metal complex into an aqueous phase during extraction.[5][6]

  • Recrystallization: This can be effective if a suitable solvent system is found, but it may be challenging for this compound if it is a low-melting solid or an oil at room temperature.[7]

The choice of method depends on the specific catalyst used, the scale of the reaction, and the required final purity.

Q5: Are there established limits for residual metal catalysts in pharmaceutical products?

A: Yes, regulatory agencies like the European Medicines Agency (EMEA) and the FDA (following ICH Q3D guidelines) have established strict limits for elemental impurities. For a common catalyst like ruthenium, the permitted daily exposure (PDE) is typically low, often translating to a concentration limit of less than 10 ppm in the final drug substance.[8][9]

Troubleshooting and Protocol Guide

Logical Workflow for Catalyst Removal

This workflow provides a systematic approach to selecting and implementing a purification strategy.

Catalyst Removal Workflow cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: Purification cluster_2 Phase 3: Verification Crude_Product Crude this compound (Contains Residual Catalyst) Quantify Quantify Metal Content (ICP-OES / ICP-MS) Crude_Product->Quantify Select_Method Select Purification Method (See Table 1) Quantify->Select_Method Method_A Method A: Metal Scavenging Select_Method->Method_A Ru or Pd Catalyst High Selectivity Needed Method_B Method B: Oxidative Treatment Select_Method->Method_B Specifically for Ru (e.g., Grubbs') Method_C Method C: Chelating Extraction Select_Method->Method_C High Catalyst Load Product is Solvent-Soluble Purified_Product Purified Product Method_A->Purified_Product Method_B->Purified_Product Method_C->Purified_Product Final_QC Final QC Analysis (ICP-MS) Purified_Product->Final_QC Release Product Meets Spec (<10 ppm Ru/Pd) Final_QC->Release Pass Rework Rework Required Final_QC->Rework Fail

Caption: Decision workflow for selecting and validating a catalyst removal method.

Data Summary: Comparison of Purification Methods
MethodPrimary TargetProsConsKey Considerations for this compound
Metal Scavenging Ru, Pd, Pt, RhHigh selectivity; Minimal product loss; Scalable; Wide solvent compatibility.[2]Cost of scavenger material; May require optimization of time and temperature.Excellent choice due to the product's polarity. Scavengers like SiliaBond Thiol or Si-TMT are highly effective for ruthenium.[2]
Oxidative Treatment RuInexpensive reagents (e.g., H₂O₂); Simple filtration removes insoluble RuO₂.[3]Can potentially oxidize sensitive functional groups on the target molecule; May not be effective for other metals.This compound is generally stable to mild oxidation, making this a viable, cost-effective option for Ru removal.[4]
Extraction w/ Chelator Ru, PdCan remove high catalyst loads; Operationally simple.[5][6]May require multiple washes; Potential for product to partition into the aqueous phase.The product's water solubility can be problematic. A less polar extraction solvent (e.g., ethyl acetate) and brine washes are critical to minimize yield loss.[10]
Recrystallization VariousCan achieve very high purity; Removes multiple impurity types simultaneously.Difficult to find a suitable solvent system; Not possible if the product is an oil; Can lead to significant yield loss.May not be feasible unless a derivative is made. A literature search for crystalline salts or esters could be beneficial.
Activated Carbon VariousLow cost; Effective for some catalysts.[8]Can be non-selective and adsorb the product, leading to low yield; Performance can be variable.High risk of product loss due to the polarity of the hydroxyl group. Should be used with caution and only after other methods have failed.

Experimental Protocols

Protocol 1: Ruthenium Removal using Functionalized Silica Scavengers

This protocol is a first-line recommendation for removing Grubbs-type ruthenium catalysts. The mechanism involves the strong affinity of soft Lewis bases (like thiols) on the silica for the soft Lewis acidic ruthenium center.

Scavenging Mechanism Silica Silica Support (SiO₂) Thiol Thiol Group (-SH) Silica->Thiol functionalized with Bound_Ru Immobilized Ru Complex Thiol->Bound_Ru binds Ru_Complex Soluble Ru Catalyst [LₙRu=CHR] Ru_Complex->Bound_Ru is captured by Filtration Simple Filtration Bound_Ru->Filtration is removed by Clean_Product Catalyst-Free Product in Solution Clean_Product->Filtration filtrate

Caption: Mechanism of catalyst removal by a thiol-functionalized scavenger.

Methodology:

  • Dissolution: Following your reaction workup, dissolve the crude this compound in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add a functionalized silica scavenger, such as SiliaBond Thiol or DMT.[2] A typical starting point is to use 8-10 weight equivalents of scavenger relative to the initial mass of the catalyst used in the reaction.

  • Incubation: Stir the mixture at room temperature (20-25°C) for 16-24 hours. For more stubborn cases, the temperature can be increased to 40-60°C to improve scavenging kinetics.[2]

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the silica scavenger, which now contains the bound ruthenium.

  • Rinsing: Wash the filter cake with 2-3 portions of the clean solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

  • Validation: Submit a sample of the final product for ICP analysis to confirm ruthenium levels are below the target threshold.[11]

Protocol 2: Oxidative Removal of Ruthenium Residues

This method leverages the oxidation of soluble Ru species to insoluble ruthenium (IV) oxide (RuO₂), a black solid that can be easily removed by filtration.[3]

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Oxidation: Cool the solution in an ice bath. Add 15% aqueous hydrogen peroxide (H₂O₂) (approximately 10-20 equivalents relative to the catalyst) and stir the biphasic mixture vigorously for 1-2 hours.[3][4] The formation of a black precipitate (RuO₂) should be observed.

  • Quenching (Optional but Recommended): To remove excess peroxide, wash the organic phase with a 10% aqueous solution of sodium sulfite (Na₂SO₃).

  • Phase Separation: Separate the organic layer. Wash sequentially with deionized water and then brine to remove water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and filter the solution to remove both the drying agent and any fine RuO₂ particles. For very fine particles, filtration through a pad of celite is recommended.

  • Concentration: Remove the solvent under reduced pressure.

  • Validation: Analyze the final product for residual ruthenium via ICP analysis.

References

  • Shimadzu Scientific Instruments.
  • Biotage.
  • P. H. Deshmukh, et al. A simple oxidative procedure for the removal of ruthenium residues from olefin metathesis reactions. Tetrahedron Letters, 2004. [Link]
  • Anderson's Process Solutions.
  • J. Magano, et al. Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 2016. [Link]
  • Google Patents. Use of metal scavengers for removal of ruthenium residues.
  • B. R. Galan, et al. A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 2007. [Link]
  • ResearchGate.
  • ACS Publications. Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 2016. [Link]
  • ResearchGate.
  • NIH National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
  • Google Patents.
  • Agilent Technologies. The Expert's Guide to Pharmaceutical Impurity Analysis. [Link]
  • YouTube.

Sources

stability issues of (R)-Tetrahydro-2H-pyran-3-OL under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Stability Challenges in Synthetic Applications

Welcome to the Technical Support Center for (R)-Tetrahydro-2H-pyran-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this chiral building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions regarding the stability of this compound under common reaction conditions. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its two key structural features: the tetrahydropyran ring and the secondary alcohol. The ether linkage in the tetrahydropyran ring is susceptible to cleavage under strong acidic conditions. The secondary alcohol at the C-3 position can undergo oxidation, dehydration, or act as a nucleophile, depending on the reaction environment.

Q2: How stable is the tetrahydropyran ring itself?

A2: The tetrahydropyran ring is generally stable under neutral, basic, and reductive conditions. Its primary vulnerability is to acidic conditions, which can catalyze ring-opening. This chemistry is analogous to the behavior of tetrahydropyranyl (THP) ethers, which are common protecting groups for alcohols and are known to be cleaved by acid.[1][2]

Q3: Can the stereochemistry at the C-3 position be compromised during a reaction?

A3: The chiral center at C-3 is generally robust under many conditions. However, reactions that proceed through a carbocation intermediate at C-3, such as certain dehydration or substitution reactions under strongly acidic conditions, could potentially lead to racemization. Oxidation of the secondary alcohol to a ketone will result in the loss of this chiral center.

Q4: What are the expected decomposition products under harsh acidic conditions?

A4: Under harsh acidic conditions, protonation of the ether oxygen can lead to ring-opening, ultimately forming various linear C5 compounds. A likely product is 1,5-pentanediol through cleavage and reduction, or other functionalized pentane derivatives depending on the reaction media. If dehydration at the C-3 alcohol occurs, dihydropyran derivatives could be formed.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Degradation or Unexpected Side Products under Acidic Conditions

Symptoms:

  • Low yield of the desired product.

  • Presence of multiple unidentified spots on TLC or peaks in GC/LC-MS.

  • Disappearance of the starting material without formation of the expected product.

Root Cause Analysis:

The tetrahydropyran ring is susceptible to acid-catalyzed cleavage. The secondary alcohol can also undergo acid-catalyzed dehydration.

dot

cluster_acid Acidic Conditions Start This compound Protonation Protonation of Ether Oxygen Start->Protonation H+ Dehydration Acid-Catalyzed Dehydration Start->Dehydration H+ RingOpening Ring Opening to Carbocation Protonation->RingOpening LinearProducts Linear C5 Products (e.g., diols, aldehydes) RingOpening->LinearProducts Nucleophilic Attack Dihydropyran Dihydropyran Derivatives Dehydration->Dihydropyran

Caption: Potential degradation pathways under acidic conditions.

Troubleshooting Steps & Solutions:

  • Select Milder Acidic Catalysts: If your reaction requires acidic conditions, consider using milder acids. For example, pyridinium p-toluenesulfonate (PPTS) is often used for acid-sensitive substrates.[2]

  • Control Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Acid-catalyzed degradation is often accelerated at higher temperatures.

  • Use of a Protecting Group: If the secondary alcohol is not participating in the desired reaction, consider protecting it. Common protecting groups for alcohols that are stable under various conditions include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn).[3][4]

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to minimize exposure time to acidic conditions once the desired product is formed.

Issue 2: Unwanted Oxidation of the Secondary Alcohol

Symptoms:

  • Formation of a ketone byproduct, tetrahydro-2H-pyran-3-one.

  • Loss of the chiral center at C-3.

Root Cause Analysis:

The secondary alcohol is susceptible to oxidation by a wide range of oxidizing agents.[5][6]

Troubleshooting Steps & Solutions:

  • Reagent Selection: If oxidation is not the desired reaction, avoid strong oxidizing agents (e.g., chromates, permanganate). If a reaction requires an oxidant for another part of the molecule, choose a more selective reagent.

  • Inert Atmosphere: For reactions sensitive to air, perform them under an inert atmosphere (e.g., nitrogen or argon) to prevent aerobic oxidation, especially if transition metal catalysts are used.

  • Protection of the Alcohol: Protect the hydroxyl group as an ether or ester if it is not involved in the intended transformation.[2]

Issue 3: Low Reactivity or Instability under Basic Conditions

Symptoms:

  • Incomplete conversion when the hydroxyl group is expected to act as a nucleophile.

  • Slow or no reaction with strong bases.

Root Cause Analysis:

The tetrahydropyran ring is generally stable under basic conditions. The secondary alcohol can be deprotonated by a strong base to form an alkoxide, which is a potent nucleophile.

dot

cluster_base Basic Conditions Start This compound Deprotonation Deprotonation Start->Deprotonation Base (e.g., NaH) Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide NucleophilicAttack Nucleophilic Attack Alkoxide->NucleophilicAttack Electrophile Product Desired Product NucleophilicAttack->Product

Caption: Reactivity of this compound under basic conditions.

Troubleshooting Steps & Solutions:

  • Choice of Base: For deprotonation, use a sufficiently strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Solvent Selection: Use an appropriate aprotic solvent (e.g., THF, DMF) that can dissolve the reactants and does not interfere with the base.

  • Temperature Control: While the ring is stable, other parts of your molecule may not be. Control the temperature, especially during the addition of strong bases.

Data Summary

ConditionStability of Tetrahydropyran RingReactivity of Secondary AlcoholPotential Issues
Strongly Acidic (e.g., conc. H₂SO₄, HCl) UnstableDehydration, RacemizationRing opening, elimination
Mildly Acidic (e.g., PPTS, AcOH) Generally StableMay be protonatedPotential for slow degradation
Basic (e.g., NaH, NaOH, t-BuOK) StableDeprotonation to alkoxideNone for the core structure
Oxidative (e.g., PCC, CrO₃, Swern) StableOxidation to ketoneLoss of chirality, over-oxidation
Reductive (e.g., NaBH₄, LiAlH₄) StableStable (already an alcohol)Generally unreactive
Thermal Generally StableDehydration at high temperaturesElimination to dihydropyran

Experimental Protocols

Protocol 1: Monitoring Stability under Acidic Conditions

Objective: To assess the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Acid of choice (e.g., 0.1 M HCl in a suitable solvent)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Internal standard for GC/HPLC analysis

  • Quenching solution (e.g., saturated NaHCO₃)

  • Analytical instruments: GC-MS or LC-MS

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen solvent.

  • In a reaction vial, add the desired volume of the stock solution and the internal standard.

  • Add the acidic solution to initiate the reaction at a controlled temperature (e.g., 25 °C).

  • Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic layer by GC-MS or LC-MS to quantify the remaining starting material and identify any degradation products.

Protocol 2: Test for Oxidative Stability

Objective: To determine the susceptibility of this compound to a specific oxidizing agent.

Materials:

  • This compound

  • Oxidizing agent (e.g., Pyridinium chlorochromate - PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for workup

  • Analytical instruments: GC-MS, ¹H NMR

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the oxidizing agent (e.g., PCC) portion-wise at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion (or after a set time), quench the reaction (e.g., by filtering through a short pad of silica gel).

  • Analyze the crude product by GC-MS to check for the formation of tetrahydro-2H-pyran-3-one and any remaining starting material.

  • Confirm the structure of the product by ¹H NMR spectroscopy.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 186–196. [Link]
  • Sakaguchi, S., Kikuchi, D., & Ishii, Y. (1997). Oxidation of diols and ethers by NaBrO3/NaHSO3 reagent. Journal of Organic Chemistry, 62(21), 7230-7232.
  • James, K. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
  • Khan, F. A., & Dash, J. (2002). Chemoselective tetrahydropyranylation of primary alcohols under freezing water pressure. Tetrahedron Letters, 43(49), 8917-8919.
  • Westin, J. (n.d.).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
  • Khan Academy. (n.d.).
  • Chemguide. (n.d.).
  • Wikipedia. (n.d.). Tetrahydropyran. [Link]
  • YouTube. (2020, June 23).
  • Study.com. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Kumar, S., & Singh, R. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Journal of Pharmaceutical Sciences and Research, 9(11), 2056-2069.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
  • ResearchGate. (2025).
  • MDPI. (2024).
  • PubMed. (2019).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for (R)-Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiopurity in Chiral Building Blocks

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a fundamental determinant of biological activity, safety, and efficacy. (R)-Tetrahydro-2H-pyran-3-ol is a valuable chiral building block, and its enantiomeric purity is paramount. The presence of its (S)-enantiomer can lead to undesired side effects, reduced therapeutic efficacy, or complications in asymmetric synthesis pathways. Therefore, robust and reliable analytical methods for the validation of its enantiomeric excess (ee) are not just a matter of quality control, but a necessity for successful research and development.[1]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers to select the most fitting method for their specific needs.

Method 1: Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation of volatile and thermally stable enantiomers.[2] For a relatively small and volatile molecule like Tetrahydro-2H-pyran-3-ol, GC is an excellent first choice, often providing high resolution and fast analysis times.

Principle of Separation: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) coated on the inside of the capillary column.[3] For alcohols, cyclodextrin-based CSPs are particularly effective.[4] These cone-shaped molecules have a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral environment that leads to the formation of transient, diastereomeric complexes with the enantiomers, resulting in different retention times.

Expert Insights & Causality:
  • Why Derivatization is Often Bypassed: While derivatization is common in GC to improve volatility or peak shape, it is often unnecessary for small alcohols like Tetrahydro-2H-pyran-3-ol when using modern cyclodextrin-based columns.[2][4] Avoiding this step simplifies sample preparation and eliminates the risk of kinetic resolution or racemization during the derivatization reaction.

  • Column Selection: The choice of the specific cyclodextrin derivative (e.g., beta- or gamma-cyclodextrin) and the substituents on it dramatically affects selectivity. A screening of a few columns with different cyclodextrin phases is often a prudent first step in method development.

  • Injector Temperature: A key parameter to optimize is the injector temperature. It must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.

Experimental Protocol: Chiral GC-FID
  • Sample Preparation:

    • Prepare a stock solution of racemic Tetrahydro-2H-pyran-3-ol at 1 mg/mL in a high-purity volatile solvent such as Hexane or Ethyl Acetate.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-50 µg/mL.

    • Prepare a sample of your (R)-enriched material at the same concentration.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

    • Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent beta-cyclodextrin based column.[3]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 230°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 2°C/min to 150°C.

    • Detector: FID at 250°C.

  • Data Analysis:

    • Integrate the peak areas for both the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100

Expected Data & Performance
ParameterExpected Value
Retention Time (S)-enantiomer~18.5 min
Retention Time (R)-enantiomer~19.2 min
Resolution (Rs)> 1.5
Limit of Quantitation (LOQ)~0.1% of the minor enantiomer

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[5][6] It is particularly useful for non-volatile or thermally labile compounds, but also offers a powerful alternative to GC for molecules like Tetrahydro-2H-pyran-3-ol.

Principle of Separation: Similar to chiral GC, separation is achieved through differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of racemates, including alcohols.[5][7]

Expert Insights & Causality:
  • The Challenge of Detection: Tetrahydro-2H-pyran-3-ol lacks a strong chromophore, making UV detection challenging at low concentrations. While a Refractive Index (RI) detector can be used, it suffers from lower sensitivity and is incompatible with gradient elution.

  • The Derivatization Solution: To overcome the detection issue and enhance chiral recognition, derivatization with a UV-active agent is the preferred strategy.[7][8] Converting the alcohol to a benzoate or picolinate ester introduces a strong chromophore and can improve the separation efficiency on polysaccharide-based CSPs.[7] The reaction must be proven to proceed to completion without any kinetic resolution.

  • Mobile Phase Selection: Chiral separations on polysaccharide columns are highly sensitive to the mobile phase composition.[9] A typical mobile phase consists of a mixture of an alkane (e.g., Hexane) and an alcohol (e.g., Isopropanol). The alcohol acts as a polar modifier, and small changes in its concentration can significantly impact retention and resolution.

Experimental Protocol: Chiral HPLC-UV (via Derivatization)

Part A: Derivatization to Benzoate Ester

  • Dissolve ~5 mg of Tetrahydro-2H-pyran-3-ol in 1 mL of dry pyridine.

  • Add 1.5 equivalents of benzoyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

  • Dry over Na2SO4, filter, and concentrate under reduced pressure. The crude ester is often pure enough for HPLC analysis.

Part B: HPLC Analysis

  • Sample Preparation:

    • Dissolve the derivatized product in the mobile phase to a concentration of ~0.5 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

    • Chiral Column: CHIRALPAK® IA or equivalent amylose-based column (e.g., 4.6 mm ID x 250 mm L, 5 µm particle size).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 230 nm.

  • Data Analysis:

    • Calculate % ee as described for the GC method, using the peak areas of the diastereomeric esters.

Expected Data & Performance
ParameterExpected Value
Retention Time (Diastereomer 1)~12 min
Retention Time (Diastereomer 2)~14 min
Resolution (Rs)> 2.0
Limit of Quantitation (LOQ)< 0.1% of the minor enantiomer

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube, which makes the signals of the two enantiomers chemically non-equivalent and thus distinguishable.[10][11]

Principle of Analysis: A chiral solvating agent (CSA) is added to the NMR sample.[12][13] The CSA forms fast, reversible, non-covalent diastereomeric complexes with the enantiomers of the analyte.[10] These complexes have different magnetic environments, leading to a splitting of specific NMR signals—one for the R-enantiomer complex and one for the S-enantiomer complex. The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio.

Expert Insights & Causality:
  • Non-Destructive & Direct: The key advantage of this method is that it is non-destructive, and it provides a direct measure of the enantiomeric ratio without the need for chromatographic separation.

  • Choice of CSA: The effectiveness of a CSA depends on the strength and stereospecificity of its interaction with the analyte. For alcohols, chiral acids like Mosher's acid (MTPA) or chiral alcohols like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol are often effective.[14][15] The choice of CSA and solvent is crucial and may require some screening.[11]

  • Signal Selection: The best results are obtained when a sharp, well-resolved singlet in the original spectrum is split into two distinct signals upon addition of the CSA. The proton adjacent to the hydroxyl group in Tetrahydro-2H-pyran-3-ol is an ideal candidate for observation.

Experimental Protocol: ¹H NMR with a CSA
  • Sample Preparation:

    • Accurately weigh ~5 mg of the Tetrahydro-2H-pyran-3-ol sample into an NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or Benzene-d6).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same tube, add the CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) in small, incremental amounts (e.g., 0.25, 0.5, 1.0, and 1.5 equivalents), acquiring a spectrum after each addition to find the optimal resolution.

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher field instrument.

    • Solvent: CDCl3 or Benzene-d6.

    • Experiment: Standard ¹H NMR acquisition.

    • Temperature: 25°C.

  • Data Analysis:

    • Identify a proton signal that shows clear separation for the two enantiomers (e.g., the H-C-OH proton).

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric ratio directly from the integral values.

    • Calculate % ee: % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] * 100

Comparative Analysis & Decision Workflow

The choice of the optimal analytical method depends on several factors, including available equipment, required sensitivity, sample throughput, and the specific goals of the analysis.

FeatureChiral GCChiral HPLC (with Derivatization)NMR with CSA
Principle Physical SeparationPhysical SeparationIn-situ Diastereomer Formation
Sample Prep Simple (dilution)More complex (derivatization)Simple (add CSA)
Analysis Time Fast (~20-30 min)Moderate (~15-25 min)Fast (< 10 min per sample)
Sensitivity HighVery High (with UV tag)Lower
Accuracy High (LOQ ~0.1%)Very High (LOQ < 0.1%)Moderate (LOQ ~1-2%)
Destructive? YesYesNo
Key Advantage High resolution, no derivatizationExcellent sensitivity & resolutionNon-destructive, direct measure
Key Limitation Requires volatile/stable analyteDerivatization step requiredLower sensitivity, cost of CSA
Decision-Making Workflow Diagram

This workflow can guide the selection of the most appropriate method based on experimental constraints and objectives.

G start Start: Validate ee of This compound q1 Need to detect trace levels (<0.5% of minor enantiomer)? start->q1 q2 Is sample recovery required? q1->q2 No hplc Use Chiral HPLC (with Derivatization) q1->hplc Yes q3 Is high throughput a priority? q2->q3 No nmr Use NMR with CSA q2->nmr Yes gc Use Chiral GC q3->gc Yes q3->gc No (GC is still a strong candidate)

Caption: Decision workflow for selecting an ee validation method.

Conclusion

The validation of the enantiomeric excess of this compound can be reliably achieved using Chiral GC, Chiral HPLC, or NMR with a chiral solvating agent.

  • Chiral GC stands out for its simplicity and high resolution without the need for derivatization, making it ideal for routine quality control and high-throughput screening.

  • Chiral HPLC , when coupled with derivatization, offers unparalleled sensitivity and is the method of choice when quantifying trace-level enantiomeric impurities is critical.

  • NMR with a CSA provides a rapid, direct, and non-destructive analysis, which is invaluable when sample quantity is limited or when recovery of the material is necessary.

A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, allows the discerning scientist to make an informed decision, ensuring the generation of accurate and trustworthy data essential for advancing their research and development goals.

References

  • Title: Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups Source: Journal of Chromatography B: Biomedical Applications URL
  • Title: Chiral Chromatography Frequently Asked Questions Source: Sigma-Aldrich URL
  • Title: Chiral derivatizing agent - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase Source: ResearchG
  • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: PubMed Central (PMC) URL:[Link]
  • Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Semantic Scholar URL:[Link]
  • Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: PubMed Central (PMC) URL:[Link]
  • Title: Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents Source: ResearchG
  • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: UNIPI URL:[Link]
  • Title: Chiral HPLC Column Source: Phenomenex URL:[Link]
  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids Source: National Institutes of Health (NIH) URL:[Link]
  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC Intern
  • Title: Chiral alcohol separ
  • Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Chiral HPLC for effective enantiomer separation Source: ResearchG
  • Title: Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism Source: Scilit URL:[Link]
  • Title: Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids Source: Royal Society of Chemistry URL:[Link]
  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL:[Link]
  • Title: Enantiomeric Excess (ee) and Specific Rotation Practice Problems Source: Chemistry Steps URL:[Link]
  • Title: At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA) Source: ChemRxiv URL:[Link]
  • Title: ENANTIOMERIC DETERMINATION OF CHIRAL DRUGS IN ENVIRONMENTAL WATERS Source: Tesis Doctorals en Xarxa URL:[Link]
  • Title: Optical Purity and Enantiomeric Excess Source: Master Organic Chemistry URL:[Link]
  • Title: [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] Source: PubMed URL:[Link]
  • Title: Chiral Separation Method Development for Warfarin Enantiomers Source: Technology Networks URL:[Link]

Sources

A Researcher's Guide to Mosher's Acid Analysis for Determining the Absolute Configuration of 3-Hydroxytetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. For molecules like 3-hydroxytetrahydropyran, a common structural motif in natural products and pharmaceuticals, the distinction between (R) and (S) enantiomers can mean the difference between a potent therapeutic and an inactive or even harmful compound. This guide provides an in-depth exploration of Mosher's acid analysis, a cornerstone NMR-based technique for assigning the absolute configuration of chiral secondary alcohols. We will delve into the principles of the method, provide detailed experimental protocols, and objectively compare its performance against viable alternatives, supported by practical insights and data.

The Challenge: Unveiling Absolute Stereochemistry

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, melting point, and importantly, identical NMR spectra in an achiral environment.[1] To distinguish them, one must introduce another chiral element, effectively converting the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[2][3] This is the foundational principle of chiral derivatizing agents (CDAs), which covalently bind to the analyte to form these NMR-distinguishable diastereomers.[4][5]

The Mosher Method: A Classic Solution

Developed by Harry S. Mosher and his colleagues, this analysis utilizes the enantiomerically pure forms of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, to determine the absolute configuration of chiral alcohols and amines.[6][7][8] The method involves two parallel reactions where the chiral alcohol of unknown configuration is esterified with both (R)-MTPA and (S)-MTPA, typically using the more reactive acid chloride derivative.[7][9][10]

The resulting diastereomeric Mosher's esters are then analyzed by ¹H NMR spectroscopy. The key to the analysis is the magnetic anisotropy of the phenyl group in the MTPA moiety. In the most stable, extended conformation of the esters, the substituents of the original alcohol (in this case, the two sides of the tetrahydropyran ring) are oriented differently relative to the shielding cone of this phenyl ring.[6][11] This differential shielding leads to measurable differences in the chemical shifts (δ) of nearby protons. By systematically comparing the spectra of the (R)- and (S)-MTPA esters and calculating the difference in chemical shifts (Δδ = δS - δR), one can deduce the absolute configuration of the original alcohol stereocenter.[9][10]

The Mnemonic Model for Interpretation

A widely accepted model predicts that for a given stereocenter, the substituents that lie on one side of the MTPA plane in the (S)-ester will experience greater shielding from the phenyl ring (shifting their proton signals upfield) compared to the (R)-ester. Conversely, substituents on the other side will be deshielded (shifting their signals downfield). This leads to a predictable pattern: protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative Δδ values.[12]

Experimental Protocol: Mosher's Ester Analysis of 3-Hydroxytetrahydropyran

This protocol outlines the preparation of Mosher's esters directly in NMR tubes for efficiency and to accommodate small sample quantities.[2]

Materials:

  • 3-Hydroxytetrahydropyran (approx. 5 mg, ~50 µmol)

  • (R)-(-)-MTPA chloride (1.2 equivalents, ~60 µmol, ~15 mg)

  • (S)-(+)-MTPA chloride (1.2 equivalents, ~60 µmol, ~15 mg)

  • Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • Two clean, dry NMR tubes

  • Standard inert atmosphere glassware and syringes

Workflow Overview:

Mosher_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A Chiral Alcohol (3-hydroxytetrahydropyran) Reaction_R React in NMR tube + Pyridine/DMAP A->Reaction_R Reaction_S React in NMR tube + Pyridine/DMAP A->Reaction_S R_MTPA (R)-MTPA-Cl R_MTPA->Reaction_R S_MTPA (S)-MTPA-Cl S_MTPA->Reaction_S NMR_R Acquire ¹H NMR of (R)-Ester Reaction_R->NMR_R NMR_S Acquire ¹H NMR of (S)-Ester Reaction_S->NMR_S Compare Calculate Δδ = δS - δR NMR_R->Compare NMR_S->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: High-level workflow for Mosher's acid analysis.

Step-by-Step Procedure:

Causality Behind Choices:

  • Anhydrous Conditions: MTPA chloride is highly reactive towards water. All glassware must be oven- or flame-dried, and anhydrous solvents are essential to prevent hydrolysis of the reagent, which would lead to incomplete reaction and complicate the analysis.

  • NMR Tube Reaction: For small-scale synthesis (milligram quantities), performing the reaction directly in the NMR tube minimizes sample loss during transfers.

  • Base/Catalyst: Pyridine or DMAP acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl byproduct of the esterification, driving the reaction to completion. DMAP is generally a more potent catalyst.

  • Molar Excess of Reagent: A slight molar excess (1.1-1.2 equivalents) of the MTPA chloride ensures the complete conversion of the alcohol. Incomplete reaction could lead to kinetic resolution, where one enantiomer reacts faster than the other, skewing the perceived enantiomeric ratio.[3]

Preparation of the (R)-MTPA Ester:

  • In a clean, dry NMR tube, dissolve approximately 2.5 mg of 3-hydroxytetrahydropyran in 0.5 mL of anhydrous CDCl₃.

  • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

  • Add a slight molar excess (~1.2 equivalents) of (R)-MTPA chloride to the solution.

  • Cap the NMR tube, seal with paraffin film, and gently agitate to mix.

  • Allow the reaction to proceed at room temperature. Monitor for completion (typically 1-4 hours) by acquiring periodic ¹H NMR spectra until the carbinol proton signal of the starting material disappears.

Preparation of the (S)-MTPA Ester:

  • In a separate, clean, dry NMR tube, repeat the procedure identically using (S)-MTPA chloride.

Data Analysis and Interpretation

Once both reactions are complete, high-resolution ¹H NMR spectra are acquired for each diastereomeric ester.

Step 1: Spectral Assignment The first and most critical step is the unambiguous assignment of the proton signals in the tetrahydropyran ring for both the (R)- and (S)-ester spectra. This is typically achieved using 2D NMR techniques like COSY and HSQC. For 3-hydroxytetrahydropyran, we are interested in the protons on either side of the C3 stereocenter (i.e., at C2 and C4).

Step 2: Tabulation and Calculation of Δδ Create a table to organize the chemical shifts (δ) for the assigned protons from both spectra. Calculate the Δδ value for each proton using the formula Δδ = δ(S) - δ(R) .

Hypothetical Data for 3-Hydroxytetrahydropyran Esters:

Proton Assignmentδ for (R)-Ester (ppm)δ for (S)-Ester (ppm)Δδ (δS - δR) (ppm)
H-2ax3.653.55-0.10
H-2eq3.803.72-0.08
H-4ax1.751.88+0.13
H-4eq1.902.05+0.15
H-5ax1.501.58+0.08
H-5eq1.651.74+0.09

Step 3: Applying the Model to Assign Configuration

Mosher_Model cluster_model Mosher's Model for a Secondary Alcohol cluster_molecule Applying to 3-Hydroxytetrahydropyran plane L1 L¹ Group (Protons with Δδ < 0) L2 L² Group (Protons with Δδ > 0) ester MTPA Ester Plane phenyl Phenyl Group (Shielding Zone) mol C2-side protons (H-2ax, H-2eq) Δδ is negative config Therefore, the configuration is (R) mol->config mol2 C4/C5-side protons (H-4ax, H-4eq, etc.) Δδ is positive mol2->config

Caption: Assigning configuration using the Mosher model mnemonic.

Based on the hypothetical data:

  • The protons on the C2 side of the ring (H-2ax, H-2eq) show negative Δδ values.

  • The protons on the C4 and C5 side of the ring show positive Δδ values.

According to the model, the group of protons with negative Δδ values (L¹) and the group with positive Δδ values (L²) are placed on the left and right sides of the plane, respectively. This arrangement reveals the absolute configuration of the carbinol carbon. In this hypothetical case, the analysis indicates an (R) configuration for the 3-hydroxytetrahydropyran.

Comparison with Alternative Methods

While Mosher's method is a powerful and widely used technique, it is not the only option. The choice of method depends on factors like sample availability, instrumentation, and the structural complexity of the analyte.[2]

FeatureMosher's Acid Analysis (NMR)Chiral HPLC / GCX-ray Crystallography
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[6]Physical separation of enantiomers on a chiral stationary phase.[2]Direct determination of the 3D atomic arrangement in a single crystal.[13]
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Chromatogram with baseline-separated peaks for each enantiomer.[2]A 3D structural model with atomic coordinates.
Absolute Configuration Yes , by comparing the spectra of (R)- and (S)-derivatives.No , requires an authentic standard of known configuration for comparison.Yes , provides an unambiguous assignment (if the Flack parameter is reliable).
Sample Requirement Typically requires milligrams of sample (1-5 mg).Can be performed with smaller, microgram to nanogram quantities.Requires a high-quality single crystal, which can be difficult to obtain.
Throughput Moderate; requires two separate reactions and NMR analyses (4-8 hours).[9][10]High; rapid analysis once a separation method is developed.Low; crystal growth and data collection can be time-consuming (days to weeks).
Main Advantage Does not require a reference standard for absolute configuration.High accuracy and precision for determining enantiomeric excess (ee).Provides the most definitive structural proof.
Main Limitation Can be difficult for complex molecules with overlapping NMR signals.[14] Confidence can be low if Δδ values are small.[12]Cannot determine absolute configuration de novo.The absolute requirement for a suitable single crystal.[1]
Other Chiral Derivatizing Agents

Several other CDAs exist, each with specific advantages. For instance, α-methoxyphenylacetic acid (MPA) can sometimes provide larger chemical shift differences than MTPA, increasing confidence in the assignment.[12][15] Newer agents like α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) have also been developed as potentially superior alternatives for certain applications.[5]

Conclusion

Mosher's acid analysis remains a robust and reliable method for the de novo determination of absolute configuration of chiral secondary alcohols like 3-hydroxytetrahydropyran. Its primary strength lies in its ability to assign stereochemistry without needing a reference compound of known configuration. The method's success hinges on careful experimental execution under anhydrous conditions and unambiguous NMR spectral assignment. While alternative methods like chiral chromatography offer higher sensitivity for quantitative analysis (ee determination) and X-ray crystallography provides the ultimate structural proof, the Mosher method provides an invaluable, accessible solution for one of the most fundamental challenges in stereochemistry.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.
  • Wenzel, T. J. & Wilcox, J. D. (2015). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed.
  • Fujimoto, K., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Curran, D. P., et al. (2012). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. National Institutes of Health.
  • dos Santos, V. A., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health.
  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?
  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
  • Grokipedia. (n.d.). Mosher's acid.
  • The Retort. (2012). Mosher's Acid.
  • Zhang, W., & Ma, L. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. National Institutes of Health.
  • Chemistry LibreTexts. (2024). Derivatization.
  • Piggott, A. M., & Karuso, P. (2014). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. National Institutes of Health.
  • Wikipedia. (n.d.). Mosher's acid.
  • Allen, D. A., et al. (2005). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Purechemistry. (2024). Determination of absolute configuration.
  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration.
  • UC Irvine - eScholarship.org. (2020). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method.
  • Wikipedia. (n.d.). Absolute configuration.
  • Chemistry LibreTexts. (2015). 5.3: Absolute Configuration: R-S Sequence Rules.
  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules.

Sources

A Comparative Guide to the Synthetic Routes of (R)-Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Tetrahydro-2H-pyran-3-ol is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active natural products. The stereochemistry of the hydroxyl group at the C3 position is crucial for the biological activity of the target molecules. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to this key intermediate is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the most prominent synthetic strategies for obtaining this compound, with a focus on asymmetric hydrogenation, enzymatic asymmetric reduction, lipase-catalyzed kinetic resolution, and organocatalytic asymmetric synthesis. Each method is evaluated based on its efficacy, scalability, and environmental impact, supported by experimental data and detailed protocols.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely adopted industrial method for the synthesis of chiral molecules.[1][2] This approach typically involves the reduction of a prochiral precursor, such as a ketone or an enone, using molecular hydrogen in the presence of a chiral metal catalyst. For the synthesis of this compound, a suitable precursor would be dihydro-2H-pyran-3(4H)-one. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ruthenium-based catalysts, particularly those employing the BINAP ligand, have shown great success in the asymmetric hydrogenation of a variety of ketones.[1][3][4][5]

Causality in Experimental Choices

The mechanism of Ru-BINAP catalyzed hydrogenation involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral environment created by the BINAP ligand dictates the facial selectivity of hydride delivery to the carbonyl group, leading to the preferential formation of one enantiomer. The choice of solvent and reaction conditions, such as temperature and hydrogen pressure, can significantly influence the reaction rate and enantioselectivity.

cluster_0 Asymmetric Hydrogenation Pathway Precursor Dihydro-2H-pyran-3(4H)-one Product This compound Precursor->Product Enantioselective Hydride Transfer Catalyst_System [Ru(II)-(R)-BINAP] Catalyst + H₂ Catalyst_System->Precursor

Caption: Asymmetric hydrogenation of a ketone precursor.

Experimental Protocol: Asymmetric Hydrogenation of Dihydro-2H-pyran-3(4H)-one

Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • [RuCl₂(benzene)]₂

  • (R)-(+)-BINAP

  • Degassed Toluene

  • Degassed Ethanol

  • High-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert argon atmosphere, [RuCl₂(benzene)]₂ and (R)-(+)-BINAP are dissolved in degassed toluene. The mixture is heated, followed by the addition of degassed ethanol to form the active catalyst solution.[3]

  • Hydrogenation: The catalyst solution and the substrate, dihydro-2H-pyran-3(4H)-one, are charged into a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized. The reaction is stirred at a controlled temperature until completion.

  • Work-up and Analysis: After releasing the hydrogen pressure, the reaction mixture is concentrated. The product, this compound, is purified by distillation or column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Enzymatic Asymmetric Reduction

Biocatalysis has emerged as a green and highly efficient alternative to traditional chemical methods for asymmetric synthesis.[6] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols with high enantioselectivity.[7] For the synthesis of this compound, the asymmetric reduction of a precursor like 6-methoxydihydro-2H-pyran-3(4H)-one has been demonstrated on a pilot-plant scale, achieving excellent yields and enantiomeric excess.[7][8]

Causality in Experimental Choices

The high selectivity of KREDs stems from the specific three-dimensional structure of their active site, which preferentially binds the substrate in an orientation that favors hydride transfer from the cofactor (NADPH or NADH) to one face of the carbonyl group. To overcome the high cost of the cofactor, a cofactor regeneration system is often employed. A common approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the consumed NADPH.[7]

cluster_1 Enzymatic Reduction Pathway Ketone_Precursor 6-Methoxydihydro- 2H-pyran-3(4H)-one Chiral_Alcohol (R)-6-Methoxy- tetrahydro-2H-pyran-3-ol Ketone_Precursor->Chiral_Alcohol Stereoselective Reduction KRED Ketoreductase (KRED) KRED->Ketone_Precursor Cofactor_Cycle NADPH -> NADP+ Cofactor_Cycle->KRED Regeneration_System Glucose -> Gluconolactone GDH Glucose Dehydrogenase (GDH) Regeneration_System->GDH GDH->Cofactor_Cycle Regenerates NADPH

Caption: Enzymatic reduction with cofactor regeneration.

Experimental Protocol: Enzymatic Reduction of 6-Methoxydihydro-2H-pyran-3(4H)-one

Materials:

  • 6-Methoxydihydro-2H-pyran-3(4H)-one

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺

  • Glucose

  • Phosphate buffer (pH 7.0)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, a solution of 6-methoxydihydro-2H-pyran-3(4H)-one, glucose, and NADP⁺ in phosphate buffer is prepared.

  • Enzyme Addition: The KRED and GDH enzymes are added to the reaction mixture.

  • Reaction Monitoring: The reaction is gently stirred, and the pH is maintained at 7.0. The progress of the reaction is monitored by HPLC until the starting material is consumed.

  • Work-up and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the crude product. The product is purified by column chromatography. The ee is determined by chiral HPLC or GC.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[9] Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic alcohols and their esters through enantioselective acylation or hydrolysis.[10][11]

Causality in Experimental Choices

In a lipase-catalyzed kinetic resolution of racemic tetrahydro-2H-pyran-3-ol, the enzyme will preferentially acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product. The choice of acyl donor and solvent can influence the enantioselectivity of the lipase.

cluster_2 Kinetic Resolution Pathway Racemic_Alcohol Racemic (R/S)- Tetrahydro-2H-pyran-3-ol R_Alcohol This compound Racemic_Alcohol->R_Alcohol Unreacted (slow) S_Ester (S)-Tetrahydro-2H-pyran-3-yl acetate Racemic_Alcohol->S_Ester Acylated (fast) Lipase Lipase + Acyl Donor Lipase->Racemic_Alcohol

Caption: Lipase-catalyzed kinetic resolution of a racemic alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Tetrahydro-2H-pyran-3-ol

Materials:

  • (±)-Tetrahydro-2H-pyran-3-ol

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

Procedure:

  • Reaction Setup: To a solution of (±)-Tetrahydro-2H-pyran-3-ol in anhydrous toluene, the immobilized lipase and vinyl acetate are added.

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature, and the progress is monitored by GC or HPLC. The reaction is stopped at approximately 50% conversion.

  • Work-up and Separation: The enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the unreacted (R)-alcohol and the (S)-acetate is separated by column chromatography.

  • Analysis: The enantiomeric excess of both the recovered alcohol and the ester are determined by chiral GC or HPLC.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of chiral tetrahydropyrans, domino reactions, such as the Michael-hemiacetalization sequence, have proven to be highly effective.[12]

Causality in Experimental Choices

In the domino Michael-hemiacetalization reaction, a chiral organocatalyst, such as a bifunctional squaramide or thiourea derivative, activates both the nucleophile and the electrophile through hydrogen bonding. This dual activation facilitates a highly enantioselective and diastereoselective Michael addition, followed by an intramolecular hemiacetalization to form the tetrahydropyran ring in a single pot. The stereochemical outcome is controlled by the chiral scaffold of the organocatalyst.

cluster_3 Organocatalytic Domino Reaction Reactants α,β-Unsaturated Ketone + 1,3-Dicarbonyl Compound Intermediate Chiral Michael Adduct Reactants->Intermediate Asymmetric Michael Addition Product Enantioenriched Tetrahydropyranol Intermediate->Product Intramolecular Hemiacetalization Organocatalyst Chiral Organocatalyst Organocatalyst->Reactants

Caption: Organocatalytic domino Michael-hemiacetalization.

Experimental Protocol: Organocatalytic Synthesis of a Tetrahydropyranol Derivative

Materials:

  • α,β-Unsaturated ketone

  • 1,3-Dicarbonyl compound

  • Chiral squaramide-based organocatalyst

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, the α,β-unsaturated ketone, the 1,3-dicarbonyl compound, and the chiral organocatalyst are dissolved in anhydrous toluene.

  • Reaction: The reaction mixture is stirred at the specified temperature until the starting materials are consumed, as monitored by TLC or HPLC.

  • Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC, respectively.

Comparison of Synthetic Routes

FeatureAsymmetric HydrogenationEnzymatic Asymmetric ReductionLipase-Catalyzed Kinetic ResolutionOrganocatalytic Asymmetric Synthesis
Typical Yield High (>90%)Very High (96-98%)[7][8]Moderate (theoretically max 50% for each enantiomer)High (>80%)[12]
Enantiomeric Excess (ee) Excellent (>95%)Excellent (>99%)[7][8]Good to Excellent (>95%)Excellent (>95%)[12]
Scalability High (well-established in industry)[2]High (demonstrated at pilot-plant scale)[8]ModerateModerate to High
Cost Catalyst can be expensiveEnzymes can be costly, but cofactor regeneration reduces costEnzymes are relatively inexpensiveCatalyst can be expensive
Environmental Impact Requires high pressure and organic solventsGreen (mild conditions, aqueous media)[6]Green (mild conditions)Generally good (low catalyst loading)
Substrate Scope BroadCan be substrate-specificBroadBroad

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, and available expertise.

  • Enzymatic asymmetric reduction stands out as a highly efficient and environmentally friendly method, offering exceptional yields and enantioselectivities. Its demonstrated scalability makes it an attractive option for industrial production.[7][8]

  • Asymmetric hydrogenation is a well-established and reliable method with high yields and excellent enantioselectivities, particularly suitable for large-scale industrial synthesis.[2]

  • Organocatalytic asymmetric synthesis represents a modern and powerful approach that offers high efficiency and stereocontrol under mild conditions.

  • Lipase-catalyzed kinetic resolution is a valuable technique, especially when both enantiomers are of interest, though it is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer.

For researchers and drug development professionals, a thorough evaluation of these methods against their specific project requirements will enable the selection of the most suitable and efficient synthetic strategy for accessing the crucial chiral intermediate, this compound.

References

  • Ni, Y., & Xu, J. H. (2019). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC.
  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • ResearchGate. (n.d.). Enzymatic reduction vs metal‐catalyzed asymmetric transfer hydrogenation.
  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols.
  • Organic Syntheses. (n.d.). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes.
  • MDPI. (2018). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.
  • ETH Zurich. (2015). Asymmetric Hydrogenation.
  • Myers, A. G. Research Group, Harvard University. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.
  • Ghislieri, D., & Turner, N. J. (2014). Enzymatic strategies for asymmetric synthesis. PMC.
  • Royal Society of Chemistry. (2020). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium.
  • Google Patents. (2018). US10040776B2 - Pyran derivatives and their preparation.
  • Chem-Impex. (n.d.). Tetrahydro-2H-pyran-3-carboxylic acid.
  • National Institutes of Health. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center.
  • MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide.
  • Synthink. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
  • National Institutes of Health. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.
  • ResearchGate. (n.d.). Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase.
  • National Institutes of Health. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction.
  • National Institutes of Health. (2021). Enzymatic Asymmetric Reduction of Unfunctionalized C=C Bonds with Archaeal Geranylgeranyl Reductases.

Sources

A Senior Application Scientist's Guide to Chiral Tetrahydropyrans: (R)-Tetrahydro-2H-pyran-3-ol in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chirality in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, with different enantiomers of a chiral drug often exhibiting distinct pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of medicinal chemistry. This has led to a heavy reliance on a collection of readily available, optically active starting materials known as the "chiral pool." These molecules, sourced from nature, provide a robust foundation for the construction of complex, stereochemically defined drug candidates.

This guide provides an in-depth technical comparison of a versatile chiral building block, (R)-Tetrahydro-2H-pyran-3-ol, with other prominent chiral synthons used in the synthesis of tetrahydropyran (THP) rings—a privileged scaffold in numerous natural products and pharmaceuticals. We will delve into the practical advantages and limitations of each building block, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

This compound: A Versatile and Efficient Synthon

This compound has emerged as a valuable building block for the stereoselective synthesis of substituted tetrahydropyrans. Its rigid cyclic structure and well-defined stereocenter provide an excellent platform for controlling the stereochemical outcome of subsequent transformations.

Key Synthetic Approaches to this compound

A particularly noteworthy method for the preparation of this compound is the asymmetric enzymatic reduction of the corresponding ketone, dihydro-2H-pyran-3(4H)-one. This biocatalytic approach offers several advantages, including mild reaction conditions, exceptional enantioselectivity, and high yields, making it amenable to large-scale production.

A highly analogous and successful process has been demonstrated for the reduction of a similar substrate, 4,4-dimethoxytetrahydro-2H-pyran-3-one, on a pilot-plant scale. This enzymatic reduction, employing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration, consistently delivers the desired (R)-α-hydroxyketal in high yield and with outstanding enantiomeric excess.

ParameterValue
SubstrateDihydro-2H-pyran-3(4H)-one
ProductThis compound
Enzyme SystemKetoreductase (KRED) + Glucose Dehydrogenase (GDH)
CofactorNADPH (regenerated in-situ)
Expected Yield 96–98% [1]
Enantiomeric Excess (ee) >99% [1]

Comparative Analysis with Other Chiral Building Blocks

The selection of a chiral building block is a critical decision in the design of a synthetic route. While this compound offers significant advantages, a comprehensive evaluation necessitates a comparison with other commonly employed chiral synthons.

(S)-Solketal: A Glycerol-Derived Building Block

(S)-Solketal, or (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a readily available and cost-effective chiral building block derived from glycerol. Its protected diol functionality and primary alcohol offer a versatile handle for a variety of synthetic transformations.

Synthetic Utility: Solketal is frequently used in the synthesis of mono-, di-, and triglycerides through ester bond formation. The isopropylidene protecting group can be readily removed under acidic conditions to reveal the 1,2-diol.

While direct comparative studies detailing the synthesis of the same complex tetrahydropyran-containing target from both this compound and (S)-Solketal are not extensively documented in readily available literature, a conceptual comparison can be made based on their inherent structural differences and common applications. The synthesis of a substituted tetrahydropyran from (S)-Solketal would necessitate a more elaborate synthetic sequence involving the construction of the pyran ring, whereas this compound provides a pre-formed, stereochemically defined tetrahydropyran core.

(R)- and (S)-Glycidol: Versatile Epoxy Alcohols

(R)- and (S)-glycidol are highly valuable three-carbon chiral building blocks containing both an epoxide and a primary alcohol. The strained epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functionalities with predictable stereochemistry.

Synthetic Utility: Glycidol and its derivatives are extensively used in the synthesis of pharmaceuticals and other biologically active molecules. The epoxide can be opened by a variety of nucleophiles, leading to the formation of chiral 1,2-diols and their derivatives.

The construction of a tetrahydropyran ring starting from glycidol typically involves a multi-step sequence, often initiated by the ring-opening of the epoxide. While this approach offers flexibility in the introduction of substituents, it can be less convergent than strategies employing a pre-formed cyclic building block like this compound.

Chiral Lactones: Building Blocks for Polyketide Synthesis

Chiral lactones are another important class of building blocks, particularly in the synthesis of polyketide natural products which often feature tetrahydropyran moieties. The stereocenters within the lactone can be used to direct the stereochemical outcome of subsequent reactions.

Synthetic Utility: Chiral lactones can be elaborated into complex acyclic chains that can then be cyclized to form tetrahydropyran rings. This strategy is commonly employed in the total synthesis of natural products.

The synthesis of a tetrahydropyran from a chiral lactone often involves ring-opening, chain elongation, and subsequent cyclization. This can be a lengthy process compared to the direct functionalization of this compound.

Experimental Protocols

To provide a practical context for the application of these chiral building blocks, the following section outlines a general experimental protocol for a key transformation.

Protocol: Asymmetric Enzymatic Reduction of Dihydro-2H-pyran-3(4H)-one

This protocol describes a highly efficient method for the synthesis of this compound.

Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • D-Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reactor, prepare a solution of phosphate buffer, D-glucose, and a catalytic amount of NADP+.

  • Add the ketoreductase and glucose dehydrogenase enzymes to the buffered solution.

  • Initiate stirring and add the Dihydro-2H-pyran-3(4H)-one substrate to the reaction mixture.

  • Maintain the reaction at a constant temperature (typically 25-30 °C) and monitor the progress by a suitable analytical technique (e.g., chiral GC or HPLC).

  • Upon completion of the reaction, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by flash column chromatography if necessary.

Logical Framework for Chiral Building Block Selection

The choice of the optimal chiral building block is dictated by the specific synthetic challenge at hand. The following decision-making workflow can guide researchers in their selection process.

Chiral Building Block Selection start Define Target Molecule (Substituted Tetrahydropyran) preformed_ring Is a pre-formed, stereochemically defined THP ring advantageous? start->preformed_ring high_convergence Prioritize high convergence and fewer synthetic steps? preformed_ring->high_convergence Yes acyclic_approach Is an acyclic approach with late-stage cyclization preferred? preformed_ring->acyclic_approach No thp_3_ol This compound high_convergence->thp_3_ol Yes high_convergence->acyclic_approach No other_synthons Consider alternative chiral building blocks solketal (S)-Solketal other_synthons->solketal glycidol (R)/(S)-Glycidol other_synthons->glycidol lactones Chiral Lactones other_synthons->lactones acyclic_approach->other_synthons

Caption: Decision workflow for selecting a chiral building block for tetrahydropyran synthesis.

Conclusion: Strategic Selection for Synthetic Success

The synthesis of enantiomerically pure tetrahydropyran-containing molecules is a critical endeavor in modern drug discovery. This compound stands out as a highly efficient and versatile chiral building block, particularly when a pre-formed, stereochemically defined six-membered ring is advantageous for the overall synthetic strategy. Its accessibility through highly selective enzymatic reduction further enhances its appeal for scalable syntheses.

While other chiral building blocks such as (S)-solketal, (R)- and (S)-glycidol, and chiral lactones offer their own unique advantages and are indispensable tools in the synthetic chemist's arsenal, they often require more elaborate synthetic sequences to construct the tetrahydropyran core. The choice of the most appropriate building block will ultimately depend on a careful analysis of the target molecule's structure, the desired synthetic route's convergency, and the availability of starting materials. This guide serves as a foundational resource to aid researchers in navigating these critical decisions, thereby accelerating the discovery and development of novel therapeutics.

References

Sources

A Senior Application Scientist's Guide to Stereochemical Control: The Strategic Advantages of (R)-Tetrahydro-2H-pyran-3-OL in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, the principle of stereochemistry is not merely an academic footnote but a cornerstone of efficacy, safety, and efficiency. This guide moves beyond a simple product description to provide a deep, mechanistic analysis of the advantages of using the enantiopure building block, (R)-Tetrahydro-2H-pyran-3-OL, over its racemic counterpart. The core argument is this: the strategic advantage of the (R)-enantiomer is not typically found in its own biological activity, but in the profound synthetic control it confers. By utilizing an enantiopure starting material, researchers can circumvent the costly and complex challenges of diastereomeric mixture separation, leading to cleaner reactions, higher yields of the desired stereoisomer, and a more streamlined path to the final active pharmaceutical ingredient (API). This guide will elucidate these advantages through the lens of stereoselective synthesis, supported by comparative data, detailed experimental protocols, and logical workflow diagrams.

The Fundamental Imperative: Why Chirality Matters in Biological Systems

Biological systems—enzymes, receptors, and DNA—are inherently chiral. This three-dimensional specificity means that the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] The "eutomer" is the enantiomer with the desired therapeutic activity, while the "distomer" may be less active, inactive, or, in some cases, responsible for adverse effects.[1]

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate that all chiral bioactive drug molecules be isolated and tested for both efficacy and safety as single, pure enantiomers.[1] This regulatory and scientific reality makes the use of enantiopure building blocks, or "synthons," not just a preference but a critical strategic decision in the drug development pipeline. The tetrahydropyran (THP) ring, in particular, is a privileged scaffold found in a multitude of bioactive natural products, highlighting the importance of controlling its stereochemistry during synthesis.[2][3][4]

The Synthetic Dilemma: The Problem with Racemic Starting Materials

When a racemic starting material, such as (±)-Tetrahydro-2H-pyran-3-OL, is used in a synthesis to build a more complex molecule that contains other chiral centers, a mixture of diastereomers is inevitably produced. Diastereomers have different physical properties and can be exceptionally difficult to separate, often requiring multiple rounds of painstaking chromatography or fractional crystallization. This leads to a significant reduction in the overall yield of the desired final product and dramatically increases production costs and development timelines.

Consider a common synthetic step where the hydroxyl group of the pyranol is used to form an ether or ester linkage with another chiral molecule (Chiral Reagent-X).

G cluster_start Starting Materials cluster_product Product Mixture racemate Racemic (±)-THP-3-OL (50% R, 50% S) diastereomer_rs Diastereomer 1 (R,S) racemate->diastereomer_rs + diastereomer_ss Diastereomer 2 (S,S) racemate->diastereomer_ss + chiral_reagent Chiral Reagent-X (100% S) separation Difficult & Costly Separation (e.g., Chiral HPLC) diastereomer_rs->separation diastereomer_ss->separation caption Fig. 1: Reaction with a racemic starting material yields a difficult-to-separate mixture of diastereomers.

Fig. 1: Reaction with a racemic starting material yields a difficult-to-separate mixture of diastereomers.

As illustrated in Figure 1, the reaction results in a 1:1 mixture of diastereomers. The subsequent separation step introduces a major bottleneck, reducing the theoretical maximum yield of the desired isomer to just 50% and consuming significant resources.

The Enantiopure Advantage: Precision, Efficiency, and Predictability

By starting with enantiopure this compound, the entire synthetic pathway becomes stereochemically defined. The reaction proceeds to form a single, predictable diastereomer of the product, eliminating the need for challenging separations and maximizing the yield.

G cluster_start Starting Materials cluster_product Single Product enantiomer (R)-THP-3-OL (>99% ee) diastereomer_rs Single Diastereomer (R,S) (>99% de) enantiomer->diastereomer_rs + chiral_reagent Chiral Reagent-X (100% S) caption Fig. 2: An enantiopure starting material yields a single, predictable diastereomer.

Fig. 2: An enantiopure starting material yields a single, predictable diastereomer.

This streamlined approach, shown in Figure 2, is fundamental to modern asymmetric synthesis. It is the preferred method for constructing complex, biologically active molecules where the precise three-dimensional arrangement of atoms is critical for function.[5]

Quantitative Comparison: Racemic vs. Enantiopure Workflow

The theoretical and practical differences between these two approaches can be summarized in a direct comparison of key performance indicators.

ParameterRacemic (±)-THP-3-OL WorkflowEnantiopure (R)-THP-3-OL WorkflowAdvantage of Enantiopure
Starting Material Purity 50% (R), 50% (S)>99% (R)Immediate stereochemical control.
Number of Final Products 2 (Diastereomeric Mixture)1 (Single Diastereomer)Simplified reaction workup and analysis.
Theoretical Max. Yield 50% (of desired diastereomer)~100%Doubles the potential output from the same amount of reagents.
Separation Requirement Mandatory, complex (e.g., chiral HPLC)Typically unnecessaryDrastic reduction in time, solvent usage, and cost.
Process Scalability Poor; separation becomes prohibitiveExcellentEnables efficient large-scale manufacturing for clinical trials and commercial supply.

Experimental Protocols: Securing Enantiopure this compound

The availability of enantiopure synthons is paramount. Two primary strategies are employed: the asymmetric synthesis of the desired enantiomer from an achiral precursor, or the resolution of a racemic mixture. Asymmetric synthesis is often the more elegant and efficient approach.

Protocol 1: Asymmetric Synthesis via Enzymatic Reduction

This protocol describes the highly selective synthesis of chiral 3-hydroxytetrahydropyrans using a ketoreductase (KRED) enzyme. This method offers mild reaction conditions, exceptional enantioselectivity, and is environmentally benign.[6]

Objective: To produce this compound with high enantiomeric excess (>99% ee) from an achiral ketone precursor.

G start Prepare Buffer & Reagents dissolve Dissolve Ketone Precursor, NADP+, and GDH in Buffer start->dissolve add_kred Add Ketoreductase (KRED) Enzyme Solution dissolve->add_kred incubate Incubate at Controlled Temp (e.g., 30°C) with Stirring add_kred->incubate monitor Monitor Reaction Progress (e.g., via GC or HPLC) incubate->monitor quench Quench Reaction (e.g., with Ethyl Acetate) monitor->quench extract Extract Organic Layer quench->extract purify Purify via Silica Gel Chromatography extract->purify end Obtain (R)-THP-3-OL (>99% ee) purify->end caption Fig. 3: Workflow for asymmetric synthesis using a ketoreductase enzyme.

Fig. 3: Workflow for asymmetric synthesis using a ketoreductase enzyme.

Materials:

  • Tetrahydro-2H-pyran-3(4H)-one (achiral precursor)

  • Ketoreductase (KRED) selective for the (R)-alcohol

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Methodology:

  • System Preparation: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer containing D-glucose.

  • Reagent Dissolution: To the buffer, add the precursor ketone, NADP⁺, and the cofactor-regenerating enzyme, GDH. Stir until fully dissolved.

  • Initiation: Initiate the reaction by adding the KRED enzyme. A highly analogous process has been successfully used on a pilot-plant scale, achieving >99% ee and 96-98% yield.[6]

  • Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for 12-24 hours.

  • Monitoring: Periodically take aliquots to monitor the conversion of the ketone to the alcohol and confirm the enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench by adding an equal volume of ethyl acetate. Separate the organic layer.

  • Extraction: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol using flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Kinetic Resolution of Racemic Tetrahydro-2H-pyran-3-OL

While less efficient than asymmetric synthesis, kinetic resolution can be used to separate a racemic mixture. This protocol uses an enzyme that selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer.

Objective: To separate a racemic mixture of (±)-Tetrahydro-2H-pyran-3-OL by enzymatic acylation.

Materials:

  • (±)-Tetrahydro-2H-pyran-3-OL

  • Lipase enzyme (e.g., Novozym® 435)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

Methodology:

  • Setup: Dissolve the racemic alcohol in anhydrous toluene in a flask.

  • Enzyme Addition: Add the lipase enzyme to the solution.

  • Reaction: Add the acylating agent (vinyl acetate) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by GC or HPLC. The goal is to reach approximately 50% conversion, at which point the remaining unreacted alcohol will be highly enriched in one enantiomer, and the acylated product will be the other.

  • Separation: Once ~50% conversion is reached, filter off the enzyme. The resulting mixture contains the acylated enantiomer and the unreacted alcohol enantiomer. These can now be separated by standard column chromatography due to their different polarities.

This method highlights the inherent inefficiency of resolution: the maximum yield for a single enantiomer is only 50%, and it requires careful monitoring and a final separation step.

Conclusion

The decision to use this compound over its racemic mixture is a clear-cut case for strategic, efficient, and precise chemical synthesis. The advantages are not speculative; they are grounded in the fundamental principles of stereochemistry and have profound practical implications. By choosing the enantiopure synthon, researchers in drug development and fine chemical manufacturing can:

  • Ensure Stereochemical Purity: Directly synthesize the desired stereoisomer of the final target molecule.

  • Maximize Yield: Avoid the 50% theoretical yield cap imposed by using a racemic starting material.

  • Simplify Purification: Eliminate the need for difficult and costly diastereomeric separations.

  • Streamline Development: Accelerate the path from laboratory-scale synthesis to large-scale production.

In a field where precision and efficiency are paramount, leveraging the power of enantiopure building blocks like this compound is an indispensable strategy for success.

References

  • Barbero, A., & López, E. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry, 13(e202400096).
  • Reddy, P. V., & Lee, E. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. National Institutes of Health.
  • ResearchGate. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols.
  • Barbero, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI.
  • Islam, S. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health.
  • ResearchGate. (2023). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs.

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-Tetrahydro-2H-pyran-3-ol Enantiomers: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles due to their stereospecific interactions with chiral biological macromolecules like enzymes and receptors.[1][3][4][5] The tetrahydropyran (THP) ring is a prevalent scaffold in numerous biologically active natural products and pharmaceuticals.[6][7][8] Consequently, understanding the differential activity of its chiral derivatives, such as (R)- and (S)-Tetrahydro-2H-pyran-3-ol, is of paramount importance.

While direct comparative biological data for the enantiomers of Tetrahydro-2H-pyran-3-ol are not extensively documented in publicly available literature, this guide provides a comprehensive framework for elucidating their respective activities. We will outline the fundamental principles of stereoselectivity and present a series of robust, validated experimental protocols that can be employed to systematically compare the cytotoxic effects, receptor binding affinity, and metabolic stability of the (R) and (S) enantiomers. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the biological profiles of these and other chiral molecules.

The Principle of Chiral Recognition

The differential biological effects of enantiomers are rooted in the principle of chiral recognition.[9][10] Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This creates a stereospecific environment where enzymes and receptors can distinguish between enantiomers, much like a hand selectively fits into a right- or left-handed glove.[11] One enantiomer (the eutomer) may bind to a target with high affinity and elicit a desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects or toxicity.[4][12] Therefore, the separate evaluation of each enantiomer is a regulatory and scientific necessity in modern drug development.[2][3][4]

The "three-point interaction model" is a classic concept explaining chiral recognition, positing that for a receptor to differentiate between enantiomers, there must be at least three distinct points of interaction between the chiral molecule and the receptor.[9] If one enantiomer can achieve this three-point fit, its mirror image cannot, leading to a difference in binding affinity and subsequent biological response.

Caption: Diagram of the three-point interaction model for chiral recognition.

Proposed Experimental Workflow for Comparative Analysis

To comprehensively compare the biological activities of (R)- and (S)-Tetrahydro-2H-pyran-3-ol, a tiered approach is recommended. This workflow is designed to first assess general cellular toxicity, then investigate specific interactions with a target, and finally, to understand their metabolic fate.

G start Obtain Pure (R)- and (S)- Tetrahydro-2H-pyran-3-ol cytotoxicity Tier 1: In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity receptor_binding Tier 2: Target Engagement (Receptor Binding Assay) cytotoxicity->receptor_binding If non-toxic at relevant concentrations metabolism Tier 3: Metabolic Stability (Microsomal Stability Assay) receptor_binding->metabolism data_analysis Comparative Data Analysis & Profile Generation metabolism->data_analysis conclusion Determine Enantiomer-Specific Biological Activity Profile data_analysis->conclusion

Caption: Proposed experimental workflow for comparing enantiomer bioactivity.

Tier 1: Comparative In Vitro Cytotoxicity Assessment

Objective: To determine and compare the concentration-dependent cytotoxic effects of (R)- and (S)-Tetrahydro-2H-pyran-3-ol on a selected cell line.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (R)- and (S)-Tetrahydro-2H-pyran-3-ol in a serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value for each enantiomer.

EnantiomerCell LineIncubation Time (h)IC50 (µM) [Hypothetical Data]
(R)-Tetrahydro-2H-pyran-3-olHepG24885.2
(S)-Tetrahydro-2H-pyran-3-olHepG248> 200
Doxorubicin (Control)HepG2480.8

Tier 2: Comparative Target Engagement Assessment

Objective: To determine the binding affinity (Ki) of each enantiomer for a specific, pre-determined biological target (e.g., a G protein-coupled receptor or an enzyme).

Methodology: Radioligand Receptor Binding Assay

Receptor binding assays are used to measure the interaction of a ligand with its receptor.[18][19] A competitive binding assay is a common format where the test compounds ((R)- and (S)-enantiomers) compete with a radiolabeled ligand of known affinity for binding to the target receptor.[20] The ability of the test compounds to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.[21]

Experimental Protocol: Competitive Receptor Binding Assay

  • Reagent Preparation: Prepare a buffer solution appropriate for the target receptor. Prepare a membrane fraction containing the receptor of interest from cells or tissue.

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (at or below its Kd value), and varying concentrations of the unlabeled competitor ((R)- or (S)-enantiomer).[21]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: After drying the filter plate, add a scintillation cocktail to each well.[18] Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

EnantiomerTarget ReceptorKi (nM) [Hypothetical Data]
This compoundHypothetical Receptor X50.4
(S)-Tetrahydro-2H-pyran-3-olHypothetical Receptor X987.6

Tier 3: Comparative Metabolic Stability Assessment

Objective: To evaluate the susceptibility of each enantiomer to metabolism by liver enzymes, providing an indication of their metabolic stability and potential in vivo half-life.[22]

Methodology: Liver Microsomal Stability Assay

This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[23] The stability of a compound is typically expressed as its in vitro half-life (t½) and intrinsic clearance (CLint).[22] Stereoselective metabolism is a common phenomenon where enzymes preferentially metabolize one enantiomer over the other.[24][25][26]

Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation: Thaw pooled human liver microsomes and prepare an NADPH regenerating system (cofactor for CYP enzymes).[27][28]

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and buffer to 37°C.[23]

  • Initiation of Reaction: Add the test compound ((R)- or (S)-enantiomer, typically at 1 µM final concentration) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.[27]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).[23][27]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).

EnantiomerIn Vitro t½ (min) [Hypothetical Data]Intrinsic Clearance (µL/min/mg protein) [Hypothetical Data]
This compound15.888.1
(S)-Tetrahydro-2H-pyran-3-ol75.218.4
Verapamil (Control)10.5132.0

The biological evaluation of individual enantiomers is a critical aspect of modern chemical research and drug development.[29] Although direct comparative data for (R)- and (S)-Tetrahydro-2H-pyran-3-ol are limited, the experimental framework provided in this guide offers a robust and systematic approach to elucidating their distinct biological profiles. By employing standardized in vitro assays for cytotoxicity, receptor binding, and metabolic stability, researchers can generate the necessary data to compare their potency, selectivity, and pharmacokinetic properties. This methodological guide serves as a foundational template for the stereospecific investigation of chiral molecules, ultimately enabling more informed decisions in the progression of drug candidates and the understanding of chemical biology.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important.
  • Chiral Drug Separation.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Stereoselectivity in drug metabolism. PubMed.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • MTT assay protocol. Abcam.
  • Microsomal Stability. Cyprotex.
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate.
  • The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. Journal of Chemical Education.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Can you explain the significance of enantiomers in biological systems? Biotechnology QuickTakes.
  • Bioactive tetrahydrofuran and tetrahydropyran derivatives. ResearchGate.
  • Stereoselectivity in drug metabolism. Taylor & Francis Online.
  • Stereoselectivity in drug metabolism. ResearchGate.
  • The Stereochemistry of Enzyme-Catalyzed Reactions. Chemistry LibreTexts.
  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. PMC - NIH.
  • Recent advances in chiral recognition using macrocyclic receptors. RSC Publishing.
  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
  • Examples of structures of (R)- enantiomers: A—D and (S)- enantiomers: A—D of chiral medicines and their activities. ResearchGate.
  • Enantiomeric Natural Products: Occurrence and Biogenesis. PMC - PubMed Central.
  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Selected biologically active tetrahydropyridine derivatives. ResearchGate.
  • Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives.
  • Chiral Heterocycle-Based Receptors for Enantioselective Recognition. MDPI.
  • In vitro receptor binding assays: General methods and considerations. ResearchGate.
  • Receptor Binding Assays. Multiwell Plates.
  • Receptor-Ligand Binding Assays. Labome.
  • Receptor Ligand Binding Assay. Creative Biolabs.
  • Enzyme Models (Molecular/Chiral Recognition). YouTube.
  • Chiral Recognition Mechanisms in Analytical Separation Sciences. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical and pharmaceutical research, the precise characterization of chiral molecules is not merely an academic exercise; it is a cornerstone of safe and effective drug development. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of Tetrahydro-2H-pyran-3-ol, a heterocyclic alcohol motif present in various natural products and synthetic compounds. We will explore which analytical techniques are essential for their differentiation and which are inherently blind to stereochemistry, offering field-proven insights into experimental design and data interpretation.

The Challenge of Enantiomeric Differentiation

(R)- and (S)-Tetrahydro-2H-pyran-3-ol possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. From a spectroscopic perspective, this identity extends to most common analytical techniques. Because enantiomers have the same atomic connectivity and exist in the same conformational equilibrium in an achiral environment, their interaction with most electromagnetic radiation is identical. Consequently, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and standard Mass Spectrometry (MS) will produce indistinguishable spectra for the pure (R) and (S) forms. The key to unlocking their distinct identities lies in probing their interaction with a chiral environment or a chiral probe, such as polarized light.

I. Achiral Spectroscopic Analysis: A Baseline for Identity

Under standard, achiral conditions, the spectra of (R)- and (S)-Tetrahydro-2H-pyran-3-ol are identical. These methods are crucial for confirming the compound's constitution and purity but are insufficient for determining the absolute configuration or enantiomeric excess (e.e.).

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR spectroscopy probes the magnetic environments of atomic nuclei. Since the spatial arrangement of atoms and bond lengths are identical between enantiomers, the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra will be the same.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum will show complex multiplets for the diastereotopic protons on the pyran ring and a signal for the hydroxyl proton.

  • ¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms of the tetrahydropyran ring.

Technique Expected Observations for Tetrahydro-2H-pyran-3-ol Distinguishes Enantiomers?
¹H NMR (Achiral Solvent)Identical chemical shifts and coupling constants for (R) and (S) forms.[1]No
¹³C NMR (Achiral Solvent)Identical chemical shifts for (R) and (S) forms.No
Infrared (IR) SpectroscopyIdentical absorption bands, including O-H stretch (~3400 cm⁻¹) and C-O stretches.No
Mass Spectrometry (EI)Identical fragmentation patterns and molecular ion peak (m/z = 102.13).[2]No
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy measures molecular vibrations. As the bond strengths and atomic masses are the same for both enantiomers, their IR spectra will be superimposable. Key vibrational modes for Tetrahydro-2H-pyran-3-ol include the O-H stretching of the alcohol and the C-O stretching of the ether and alcohol groups.

Similarly, standard Mass Spectrometry, which measures the mass-to-charge ratio of ionized molecules, cannot distinguish between enantiomers.[3] The molecular ion peak and fragmentation patterns for the (R) and (S) isomers will be identical.

II. Chiral Spectroscopic Analysis: The Key to Differentiation

To distinguish between (R)- and (S)-Tetrahydro-2H-pyran-3-ol, we must introduce a chiral element into the analysis. This can be achieved through chiroptical methods or by using chiral auxiliaries in NMR spectroscopy.

Chiroptical Methods: Optical Rotation and Circular Dichroism

Chiroptical techniques exploit the differential interaction of chiral molecules with polarized light.

  • Optical Rotation: This is the classical method for analyzing chiral compounds. It measures the rotation of the plane of plane-polarized light as it passes through a sample. Enantiomers rotate the plane of light by equal magnitudes but in opposite directions. The (R)-enantiomer will have a specific rotation ([α]) that is equal in magnitude and opposite in sign to the (S)-enantiomer.[4]

  • Circular Dichroism (CD) Spectroscopy: CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.[5][6] The CD spectra of enantiomers are perfect mirror images of each other. While Tetrahydro-2H-pyran-3-ol lacks a strong chromophore for conventional electronic CD, Vibrational Circular Dichroism (VCD) in the infrared region can be a powerful tool for determining absolute configuration.[7][8]

Technique Expected Observations for (R)- vs. (S)-Tetrahydro-2H-pyran-3-ol Distinguishes Enantiomers?
Optical RotationEqual and opposite specific rotation values (e.g., +X° for R, -X° for S).Yes
Circular Dichroism (CD/VCD)Mirror-image spectra.Yes
¹H NMR (with Chiral Solvating Agent)Splitting of corresponding proton signals into two distinct sets for the R/S complex.[9][10][11]Yes
Protocol: Measurement of Optical Rotation
  • Preparation: Prepare a solution of the sample at a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm). Calibrate the instrument with a blank (pure solvent).

  • Measurement: Fill a sample cell of a known path length (l, in dm) with the solution. Measure the observed angle of rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l).

  • Comparison: The (R) and (S) enantiomers will yield values that are equal in magnitude but opposite in sign.

III. Advanced NMR Techniques for Enantiomeric Discrimination

While standard NMR is blind to chirality, the addition of a chiral solvating agent (CSA) can induce a chiral environment around the analyte molecules.[9][11][12] This interaction forms transient diastereomeric complexes ((R)-analyte-(R)-CSA and (S)-analyte-(R)-CSA), which are no longer energetically identical. This energy difference translates into distinguishable NMR signals, allowing for the quantification of enantiomeric excess.[10][13]

Protocol: Enantiomeric Differentiation using a Chiral Solvating Agent in ¹H NMR
  • Sample Preparation: Dissolve a known quantity of the racemic or enantioenriched Tetrahydro-2H-pyran-3-ol in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Data Acquisition: Re-acquire the ¹H NMR spectrum. The protons near the chiral center of the analyte should now appear as two separate sets of signals, corresponding to the two diastereomeric complexes.

  • Analysis: Integrate the corresponding separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described.

G cluster_0 Optical Rotation Measurement A Prepare Sample (Known Concentration) B Calibrate Polarimeter (Solvent Blank) A->B C Measure Observed Rotation (α) B->C D Calculate Specific Rotation [α] C->D

Caption: Workflow for Optical Rotation Measurement.

G cluster_1 Chiral NMR Analysis E Acquire Standard ¹H NMR Spectrum F Add Chiral Solvating Agent (CSA) E->F G Acquire Spectrum of Analyte-CSA Mixture F->G H Analyze Separated Signals (Integration) G->H I Determine Enantiomeric Ratio H->I

Caption: Workflow for Enantiomeric Differentiation using Chiral NMR.

Conclusion

References

  • Wenzel, T. J., & Wilcox, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Molecules, 21(4), 513. [Link]
  • Park, H., et al. (2019). A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. iScience, 19, 936-946. [Link]
  • NIST. Mass spectrum of 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. In NIST Chemistry WebBook. [Link]
  • Iacobucci, C., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12976-12987. [Link]
  • Reddy, R. S., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381. [Link]
  • Beilstein Journals. (n.d.).
  • Wenzel, T. J. (2018). A review of chiral solvating agents for NMR spectroscopy. Chirality, 30(4), 438-471. [Link]
  • Beilstein Journals. (n.d.).
  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings. (2021). Asian Journal of Organic Chemistry, 10(5), 1083-1088. [Link]
  • J-GLOBAL. (n.d.). An Exciton-Coupled Circular Dichroism Protocol for the Determination of Identity, Chirality, and Enantiomeric Excess of Chiral Secondary Alcohols. [Link]
  • The Ohio State University. (n.d.). The Vibrational Circular Dichroism Spectra of Some Alcohols. International Symposium on Molecular Spectroscopy. [Link]
  • NIST. Mass spectrum of 2H-Pyran-2-ol, tetrahydro-. In NIST Chemistry WebBook. [Link]
  • NIST. 2H-Pyran-2-ol, tetrahydro-. In NIST Chemistry WebBook. [Link]
  • SpectraBase. (n.d.). FTIR of 2H-Pyran-3-ol, tetrahydro-4,4-dimethoxy-. [Link]
  • NIST. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. In NIST Chemistry WebBook. [Link]
  • Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy. [Link]
  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-. [Link]
  • Google Patents. (n.d.).
  • NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. In NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). (R)-Tetrahydro-2H-pyran-3-OL. [Link]
  • Imperial College London. (2020). tetrahydro-2H-pyran-2-ol. [Link]
  • NIST. Tetrahydropyran. In NIST Chemistry WebBook. [Link]
  • ResearchGate. (2023). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. [Link]
  • Chemistry LibreTexts. (2022). Circular Dichroism. [Link]
  • SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one. [Link]
  • NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. In NIST Chemistry WebBook. [Link]
  • Zhang, Y., et al. (2020).

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (R)-Tetrahydro-2H-pyran-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-Tetrahydro-2H-pyran-3-OL

The chiral tetrahydropyran framework is a privileged scaffold found in a multitude of natural products and pharmaceutically active compounds. Specifically, the enantiomerically pure this compound serves as a critical chiral building block in medicinal chemistry. Its correct stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.[1] Consequently, the development of efficient, scalable, and economically viable synthetic routes to this intermediate is of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of three distinct and prominent synthetic strategies for obtaining this compound:

  • Asymmetric Enzymatic Reduction of Tetrahydro-2H-pyran-3-one

  • Lipase-Catalyzed Kinetic Resolution of racemic Tetrahydro-2H-pyran-3-ol

  • Sharpless Asymmetric Dihydroxylation of 3,4-Dihydro-2H-pyran

Each method will be evaluated based on chemical cost, process efficiency (yield, enantioselectivity), scalability, safety, and environmental impact. The analysis is grounded in experimental data from peer-reviewed literature and current market prices for reagents, providing a holistic view to guide your synthetic planning.

Method 1: Asymmetric Enzymatic Reduction

Biocatalysis has emerged as a powerful tool in modern synthesis, offering unparalleled selectivity under mild, environmentally benign conditions.[2] This approach utilizes a ketoreductase (KRED) enzyme to reduce the prochiral ketone, Tetrahydro-2H-pyran-3-one, to the desired (R)-alcohol with high stereocontrol. The primary challenge of this method is the cost of the nicotinamide cofactor (NADPH) required by the enzyme. This is elegantly overcome by employing a cofactor regeneration system, where a second enzyme, glucose dehydrogenase (GDH), uses inexpensive glucose to continuously regenerate the NADPH consumed by the KRED.[3][4]

Synthetic Workflow Diagram

cluster_main Asymmetric Enzymatic Reduction Workflow cluster_cofactor Cofactor Regeneration Cycle Ketone Tetrahydro-2H-pyran-3-one KRED_System KRED Enzyme System (KRED + GDH) Ketone->KRED_System Product This compound (>99% ee) KRED_System->Product NADPH NADPH NADP NADP+ NADPH->NADP KRED (Ketone Reduction) NADP->NADPH GDH (Glucose Oxidation) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone by GDH

Caption: Biocatalytic reduction using a KRED/GDH coupled-enzyme system.

Experimental Protocol

This protocol is adapted from a highly analogous, pilot-plant scale reduction of a substituted pyranone.[5]

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Setup: To a jacketed reactor, charge the buffer, followed by D-glucose (1.2 equivalents), NADP+ (0.001 eq.), glucose dehydrogenase (GDH, ~1-2% w/w of substrate), and the ketoreductase (KRED, ~2-4% w/w of substrate).

  • Substrate Addition: Add Tetrahydro-2H-pyran-3-one (1.0 eq., e.g., 100 g/L) to the stirred enzyme solution.

  • Reaction Conditions: Maintain the temperature at 30°C and the pH at 7.0 using automated addition of a base (e.g., 2M NaOH), as the oxidation of glucose to gluconolactone generates acid.

  • Monitoring: Monitor the reaction for the disappearance of the ketone starting material by GC or HPLC (typically 18-24 hours).

  • Workup: Upon completion, perform a solvent extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity, but can be further purified by vacuum distillation if necessary.

Cost-Effectiveness Analysis (10 mmol Scale)
Material MW ( g/mol ) Amount Supplier & Price (Est.) Cost ($)
Tetrahydro-2H-pyran-3-one100.121.00 g (10 mmol)Custom Synthesis (Est.)50.00
KRED EnzymeN/A~40 mg (4% w/w)SyncoZymes/Codexis (Kit)15.00
GDH EnzymeN/A~20 mg (2% w/w)Sigma-Aldrich5.00
NADP+ Sodium Salt765.377.7 mg (0.01 mmol)Sigma-Aldrich (~$150/g)1.15
D-Glucose180.162.16 g (12 mmol)Sigma-Aldrich (~$50/kg)<0.01
Solvents & Buffer-~100 mLStandard Lab Grade2.00
Total Cost $73.15
Yield (Est. 97%) 102.130.99 g
Cost per Gram ~$73.89/g
Evaluation
  • Expertise & Experience: The key to success in this method is controlling the pH. The GDH-catalyzed oxidation of glucose to gluconic acid will cause the pH to drop, potentially deactivating the enzymes. Automated pH control via a titrator is crucial for scalability and reproducibility. While the initial investment in enzymes seems high, their catalytic nature means a small amount can produce a large quantity of product, making this method highly efficient for larger scales.[5]

  • Trustworthiness: This method is exceptionally reliable. The high specificity of the KRED enzyme almost guarantees a high enantiomeric excess (>99% ee), eliminating the need for chiral purification steps which can be costly and reduce yield.[3]

  • Authoritative Grounding: The use of KREDs for asymmetric ketone reduction is a well-established industrial strategy.[2][6] The cofactor regeneration system is critical for economic viability.[7]

Pros Cons
Excellent enantioselectivity (>99% ee)High initial cost of starting ketone
High theoretical and practical yield (~97%)Requires specialized biological reagents (enzymes)
Environmentally friendly (aqueous, mild conditions)Sensitive to pH and temperature control
Highly scalable (demonstrated at pilot scale)Enzyme screening may be required for novel substrates

Method 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a classical and robust method for separating racemates. This strategy employs a lipase, a common and inexpensive hydrolase, to selectively acylate one enantiomer of racemic Tetrahydro-2H-pyran-3-ol. The (S)-enantiomer is acylated to the corresponding ester, leaving the desired (R)-enantiomer unreacted. The two can then be separated by standard chromatography.

Synthetic Workflow Diagram

Racemate Racemic (R/S)-Tetrahydro-2H-pyran-3-ol Lipase Lipase (e.g., Novozym 435) + Vinyl Acetate Racemate->Lipase Separation Chromatographic Separation Lipase->Separation Reaction Mixture Product_R This compound (Desired Product) Separation->Product_R Product_S (S)-Acetate Ester (Byproduct) Separation->Product_S

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol

This protocol is based on general procedures for lipase-catalyzed resolution of secondary alcohols.[8][9]

  • Reaction Setup: To a flask, add racemic Tetrahydro-2H-pyran-3-ol (1.0 eq.), a suitable organic solvent (e.g., tert-butyl methyl ether or hexane, ~10 mL per gram of substrate), and the immobilized lipase (e.g., Novozym 435, ~20-50 mg per mmol of substrate).

  • Acyl Donor Addition: Add vinyl acetate (0.6 eq.). Using a slight sub-stoichiometric amount of the acyl donor prevents the reaction from proceeding past 50% conversion, which can erode the enantiopurity of the remaining alcohol.

  • Reaction Conditions: Stir the suspension at room temperature (or slightly elevated, e.g., 30-40°C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached. This is critical for achieving high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Workup: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (R)-alcohol from the (S)-acetate ester using silica gel column chromatography.

Cost-Effectiveness Analysis (10 mmol Scale)
Material MW ( g/mol ) Amount Supplier & Price (Est.) Cost ($)
Racemic THP-3-ol102.131.02 g (10 mmol)TCI (~$150/25g)6.12
Novozym 435 (Immobilized CALB)N/A~200 mgSigma-Aldrich (~$100/10g)2.00
Vinyl Acetate86.090.52 g (6 mmol)Sigma-Aldrich (~$50/L)<0.10
Solvents & Silica Gel-~250 mLStandard Lab Grade5.00
Total Cost $13.22
Yield (Max. 50%) 102.130.51 g
Cost per Gram ~$25.92/g
Evaluation
  • Expertise & Experience: The critical parameter for a successful kinetic resolution is stopping the reaction at or very near 50% conversion.[10] Pushing the reaction further will begin to acylate the less-reactive (R)-enantiomer, drastically reducing the product's enantiomeric purity. Careful monitoring is essential. The major drawback is the inherent waste of half the material, as the theoretical maximum yield is 50%.

  • Trustworthiness: This is a highly reproducible and robust method. Immobilized lipases are generally inexpensive, stable, and can be reused multiple times, which improves the overall process economy.[11] High enantioselectivity (E > 200) is commonly achieved for secondary alcohols.[9]

  • Authoritative Grounding: Lipase-catalyzed kinetic resolutions are a cornerstone of biocatalysis and have been widely applied in both academic and industrial synthesis for decades.[12][13]

Pros Cons
Very low cost per gramMaximum theoretical yield is only 50%
Readily available and inexpensive reagents/catalystRequires chromatographic separation of product and byproduct
Robust and easy-to-perform procedureGenerates an equimolar amount of the undesired enantiomer
Reusable catalyst (immobilized lipase)

Method 3: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction in organic synthesis that allows for the highly enantioselective conversion of alkenes to vicinal diols.[14] For this application, the readily available starting material, 3,4-Dihydro-2H-pyran, is treated with a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The commercially available "AD-mix-β" contains the correct ligand ((DHQD)2PHAL) to produce the desired stereochemistry at the 3- and 4-positions, along with a stoichiometric re-oxidant to regenerate the osmium catalyst.[15]

Important Note: This method produces a diol, (3R,4R)-tetrahydro-2H-pyran-3,4-diol. To obtain the target molecule, this compound, subsequent selective deoxygenation at the 4-position would be required. This adds significant complexity and cost. The following analysis focuses only on the cost-effectiveness of the key chirality-inducing step.

Synthetic Workflow Diagram

Alkene 3,4-Dihydro-2H-pyran AD_Mix AD-mix-β (OsO4 cat., Chiral Ligand, Re-oxidant) Alkene->AD_Mix Diol (3R,4R)-Tetrahydro-2H-pyran-3,4-diol (Intermediate) AD_Mix->Diol Deoxygenation Selective Deoxygenation (Additional Steps) Diol->Deoxygenation Product This compound Deoxygenation->Product

Caption: Sharpless AD followed by a required deoxygenation step.

Experimental Protocol

This protocol is a general procedure for the Sharpless Asymmetric Dihydroxylation.[16]

  • Reaction Setup: To a flask, add a 1:1 mixture of t-butanol and water (~10 mL per mmol of alkene). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add AD-mix-β (1.4 g per mmol of alkene). Stir until the solids are mostly dissolved, resulting in a yellow-green two-phase mixture.

  • Substrate Addition: Add 3,4-Dihydro-2H-pyran (1.0 eq.) to the cold, stirred mixture.

  • Reaction Conditions: Stir vigorously at 0°C. The color may change from orange to dark red/brown.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting alkene (typically 6-24 hours).

  • Workup: Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with 2M NaOH, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting diol by silica gel column chromatography.

Cost-Effectiveness Analysis (10 mmol Scale for Diol Intermediate)
Material MW ( g/mol ) Amount Supplier & Price (Est.) Cost ($)
3,4-Dihydro-2H-pyran84.120.84 g (10 mmol)Sigma-Aldrich (~$43/100mL)0.40
AD-mix-βN/A14.0 gSigma-Aldrich (~$66/10g)92.40
Solvents & Reagents-~200 mLStandard Lab Grade4.00
Total Cost (for Diol) $96.80
Yield (Est. 95%) 118.131.12 g
Cost per Gram (Diol) ~$86.43/g
Evaluation
  • Expertise & Experience: The Sharpless AD is a very reliable and high-yielding reaction. However, the use of osmium tetroxide, even catalytically, requires significant caution due to its high toxicity.[17] The major drawback for this specific target is that the reaction does not directly yield the desired product. The subsequent selective deoxygenation of a vicinal diol is a non-trivial transformation that would add at least one to two more synthetic steps, significantly increasing the overall cost and lowering the cumulative yield.

  • Trustworthiness: The stereochemical outcome of the reaction is highly predictable based on the choice of AD-mix (α or β).[14] High enantioselectivities are routinely achieved for a wide range of alkenes.[18]

  • Authoritative Grounding: The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that has become a standard method in asymmetric synthesis.[14][19]

Pros Cons
High yield and enantioselectivity for the diolDoes not produce the target molecule directly
Inexpensive and readily available starting materialVery high cost of the AD-mix reagent
Well-established and predictable stereochemical outcomeRequires a subsequent, challenging deoxygenation step
Involves the highly toxic osmium tetroxide

Comparative Summary and Recommendation

To facilitate a direct comparison, the key metrics for each synthetic route are summarized below.

Metric Asymmetric Enzymatic Reduction Lipase-Catalyzed Kinetic Resolution Sharpless Asymmetric Dihydroxylation
Starting Material Tetrahydro-2H-pyran-3-oneRacemic THP-3-ol3,4-Dihydro-2H-pyran
Overall Yield Excellent (~97%)Poor (Max 50%)Poor (Multi-step, <85%)
Enantiomeric Excess (ee) Excellent (>99%)Excellent (>99%)Excellent (>97% for diol)
Cost per Gram (Product) Moderate (~$74/g)Excellent (~$26/g) Poor (>$100/g, estimated)
Scalability ExcellentGoodModerate (cost/toxicity)
Safety & Environment Excellent (Green)GoodPoor (Toxic Osmium)
Process Complexity Moderate (pH control)Moderate (chromatography)High (multi-step)
Decision-Making Flowchart

Start What is your primary driver? Cost Lowest Cost per Gram Start->Cost Cost Efficiency Highest Yield & Purity Start->Efficiency Efficiency Scale Large Scale (>1 kg) Production Start->Scale Scale Cost->Efficiency Is 50% yield acceptable? Method_KR Choose: Lipase-Catalyzed Kinetic Resolution Cost->Method_KR Willing to accept 50% yield loss Efficiency->Method_KR If starting ketone is unavailable Method_ER Choose: Asymmetric Enzymatic Reduction Efficiency->Method_ER If starting ketone is accessible Scale->Method_ER Avoids chromatography and material loss Method_AD Re-evaluate Goals: Sharpless AD is not optimal for this target

Caption: Guide for selecting the optimal synthetic method.

Final Recommendation

Based on this comprehensive analysis, the choice of synthetic method for this compound depends heavily on the specific project requirements:

  • For Small-Scale, Cost-Driven Synthesis: The Lipase-Catalyzed Kinetic Resolution is the undeniable winner. It boasts the lowest cost per gram by a significant margin, uses inexpensive and robust reagents, and is simple to perform. Its only major drawback is the 50% theoretical maximum yield. For many academic or early-stage discovery projects, this is an excellent trade-off.

  • For Large-Scale, Efficiency-Driven Synthesis: The Asymmetric Enzymatic Reduction is the superior method. While the initial cost of the starting ketone and enzymes is higher, the near-perfect yield and enantioselectivity make it the most material-efficient and scalable process. It avoids costly chromatographic separations and the generation of isomeric waste, making it the preferred route for process development and manufacturing.

  • Method to Avoid for This Target: The Sharpless Asymmetric Dihydroxylation is not a cost-effective route for this specific molecule. While an elegant and powerful reaction, it produces an intermediate diol that requires further, non-trivial synthetic modification. The high cost of the reagents combined with the multi-step nature of the overall process makes it economically and practically inferior to the other two methods for producing this compound.

References

  • BenchChem (2025). Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H).
  • INDOFINE Chemical Company, Inc. TETRAHYDRO-2H-THIOPYRAN-3-ONE.
  • Kosjek, B. et al. (2008). Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase. Organic Process Research & Development.
  • Lipase mediated kinetic and dynamic kinetic resolution of racemic 2. (n.d.).
  • Barišić, K. et al. (2020). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase on Macro-Porous Epoxy Support for Asymmetric Synthesis of Chiral Alcohols. Molecules.
  • Gröger, H. et al. (2010). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. PMC.
  • Oakwood Chemical. 3,4-Dihydro-2H-pyran.
  • Wünsch, B. et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed.
  • Palchaudhuri, R. et al. (2016). Origins of stereoselectivity in evolved ketoreductases. PMC.
  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. (2015). JOCPR.
  • Matsuda, T. et al. (2021). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry.
  • CP Lab Safety. 3,4-Dihydro-2H-pyran, 100 mL, Each.
  • Scientific Laboratory Supplies. AD-mix-beta, | 392766-10G | SIGMA-ALDRICH.
  • Wikipedia. Sharpless asymmetric dihydroxylation.
  • de Mattos, M. C. et al. (2014). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules.
  • Xu, J-H. et al. (2024). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-lactones. Chemical Engineering Journal.
  • Myers, A. G. Research Group.
  • Chhabra, N. et al. (2013). The Significance of Chirality in Drug Design and Development. PMC.
  • Tetrahydro-2h-pyran-2-one. (n.d.). Sigma-Aldrich.
  • Organic Chemistry Portal. Sharpless Dihydroxylation.
  • Berkowitz, D. B. et al. (2011). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC.
  • Cenmed Enterprises. 2 (3 Butin 1 Yloxy) Tetrahydro 2H Pyran.
  • Heravi, M. M. et al. (2016).
  • Pörhiel, S. et al. (2010).
  • de Souza, R. O. M. A. et al. (2015). Lipases: Valuable catalysts for dynamic kinetic resolutions. PubMed.
  • Gotor, V. et al. (2007).
  • Forró, E. & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
  • NIST. 2H-Pyran-2-one, tetrahydro-.
  • de Koning, C. B. et al. (2006). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.
  • Gancarz, M. et al. (2016).
  • Xiao, J. et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Oxa-Michael Addition. Organic Letters.

Sources

A Comparative Guide to Alternative Chiral Synthons for the Preparation of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. The precise stereochemical arrangement of substituents on the THP ring is often paramount to their therapeutic efficacy. Consequently, the development of stereoselective methods for the synthesis of chiral THP derivatives is a topic of significant interest in the fields of organic chemistry and drug development. This guide provides an in-depth comparative analysis of alternative chiral synthons and strategies for the asymmetric synthesis of tetrahydropyran derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind various approaches, present comparative experimental data, and provide detailed protocols for key transformations.

The Landscape of Chiral Sources for Tetrahydropyran Synthesis

The asymmetric synthesis of tetrahydropyrans can be broadly approached through three primary strategies, each with its own set of advantages and limitations:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products such as carbohydrates and terpenes as starting materials. The inherent chirality of these synthons is transferred to the target THP derivative through a series of chemical transformations.

  • Chiral Auxiliary-Mediated Synthesis: In this strategy, an achiral substrate is covalently bonded to a chiral auxiliary. The auxiliary directs the stereochemical outcome of a subsequent ring-forming reaction, and is then cleaved to afford the enantiomerically enriched THP product.

  • Asymmetric Catalysis: This powerful approach employs a small amount of a chiral catalyst (organocatalyst, transition metal complex, or enzyme) to control the stereoselectivity of the THP-forming reaction.

This guide will focus on comparing and contrasting chiral pool synthons and asymmetric catalysis, two of the most prominent and versatile strategies in modern organic synthesis.

Chiral Pool Derived Synthons: Nature's Building Blocks

The use of synthons from the chiral pool is a time-honored and cost-effective strategy for asymmetric synthesis. The vast array of stereochemically defined carbohydrates and terpenes provides a rich source of starting materials for the construction of complex chiral molecules, including THP derivatives.

Carbohydrate-Derived Synthons

Carbohydrates are attractive chiral synthons due to their high degree of functionalization and stereochemical diversity. Their polyhydroxy nature provides numerous handles for chemical manipulation and the formation of the tetrahydropyran ring.

Causality Behind Experimental Choices: The selection of a specific carbohydrate as a starting material is dictated by the desired stereochemistry of the target THP. The inherent stereocenters of the sugar are strategically incorporated into the final product. Epimerization and inversion reactions are common strategies to access less common sugar isomers and, consequently, a wider range of THP stereoisomers.[1][2]

Common Synthetic Strategies:

  • Intramolecular Cyclization: Hydroxy groups at appropriate positions on the carbohydrate backbone can be induced to cyclize onto an electrophilic center, such as an epoxide or a double bond, to form the THP ring.

  • Ring-Closing Metathesis (RCM): Di-olefinic carbohydrate derivatives can undergo RCM to construct the THP ring.

  • Nucleophilic Displacement: Activation of a primary hydroxyl group as a leaving group allows for intramolecular nucleophilic attack by another hydroxyl group to forge the cyclic ether.

Terpene-Derived Synthons

Terpenes and their derivatives offer a diverse range of chiral scaffolds for the synthesis of THP-containing natural products.[3] Their often rigid cyclic or acyclic backbones can provide excellent stereocontrol in subsequent transformations. A notable example is the use of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, derived from the chiral pool of terpenes.[4]

Causality Behind Experimental Choices: Terpene-derived synthons are particularly advantageous when the target molecule contains a similar structural motif. The lipophilic nature of many terpenes can also improve solubility in organic solvents, facilitating reactions.

Comparative Performance:

Chiral Synthon TypeKey AdvantagesKey LimitationsTypical Stereoselectivity
Carbohydrates High functionalization, stereochemical diversity, readily available.Often require extensive protecting group manipulation.High, dependent on the inherent chirality of the starting material.
Terpenes Diverse chiral scaffolds, good stereocontrol, often lipophilic.Limited functional group handles compared to carbohydrates.High, dictated by the rigid structure of the synthon.[4]

Asymmetric Catalysis: The Modern Approach to Chirality

Asymmetric catalysis has revolutionized the synthesis of chiral molecules by offering highly efficient and enantioselective transformations using only a substoichiometric amount of a chiral catalyst. Both organocatalysis and metal catalysis have been successfully applied to the synthesis of tetrahydropyran derivatives.

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules under mild and environmentally benign conditions.[5][6][7] For THP synthesis, domino reactions catalyzed by chiral organic molecules, such as cinchona alkaloid-derived squaramides, have proven to be particularly effective.[6][8]

Key Organocatalytic Strategies for THP Synthesis:

  • Domino Michael-Hemiacetalization: This reaction sequence involves the enantioselective Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated nitroalkene, followed by an intramolecular hemiacetalization to form the THP ring.[9]

  • Domino Michael/Henry/Ketalization: A multicomponent cascade reaction that combines a Michael addition, a Henry (nitroaldol) reaction, and a ketalization to construct highly functionalized THPs with multiple contiguous stereocenters.[6][8][10]

Causality Behind Experimental Choices: The choice of organocatalyst is crucial for achieving high stereoselectivity. Bifunctional catalysts, such as squaramide-based cinchona alkaloids, can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to a highly organized transition state and excellent stereocontrol.

G cluster_reactants Reactants cluster_intermediates Intermediates dicarbonyl 1,3-Dicarbonyl Compound michael_adduct Michael Adduct dicarbonyl->michael_adduct Michael Addition nitroalkene α,β-Unsaturated Nitroalkene nitroalkene->michael_adduct catalyst Chiral Organocatalyst (e.g., Squaramide) catalyst->michael_adduct Enantioselective Control enolate Enolate Intermediate michael_adduct->enolate product Chiral Tetrahydropyran Derivative enolate->product Intramolecular Hemiacetalization

Caption: Domino Michael-Hemiacetalization pathway for THP synthesis.

Metal Catalysis: Powerful and Versatile

Transition metal catalysis offers a wide range of transformations for the stereoselective synthesis of THPs. Key strategies include:

  • Hetero-Diels-Alder (HDA) Reaction: The [4+2] cycloaddition of a diene with an aldehyde, catalyzed by a chiral Lewis acid, is a powerful method for constructing the THP ring with excellent control of stereochemistry.[11][12]

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can be rendered asymmetric through the use of chiral catalysts.[13]

Comparative Performance of Catalytic Systems:

Catalytic SystemRepresentative ReactionYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Key AdvantagesLimitations
Organocatalysis Domino Michael-Hemiacetalization59-91[9]26-98% de[9]71-99[9]Metal-free, mild conditions, high enantioselectivity.Substrate scope can be limited.
Organocatalysis Michael/Henry/Ketalization27-80[6]>20:1[6]93-99[6][8]Forms multiple stereocenters in one pot.Can require longer reaction times.
Metal Catalysis Hetero-Diels-Alder (Cr catalyst)72[12]-91-93[12]High stereocontrol, well-established.Catalyst can be sensitive to air and moisture.

Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental protocols for key transformations are provided below.

Organocatalytic Domino Michael-Hemiacetalization

Synthesis of a Chiral Dihydropyran Derivative [9]

G start Start reactants Combine 1,3-dicarbonyl compound, (E)-3-aryl-2-nitroprop-2-en-1-ol, and chiral squaramide catalyst in CH2Cl2. start->reactants stir Stir at ambient temperature. reactants->stir monitor Monitor reaction by TLC. stir->monitor workup Quench reaction and perform aqueous workup. monitor->workup purify Purify by column chromatography. workup->purify product Obtain chiral dihydropyran. purify->product

Caption: General workflow for organocatalytic domino reaction.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol)

  • Chiral squaramide-based cinchona alkaloid catalyst (10 mol%)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol) in anhydrous CH2Cl2 (5.0 mL) is added the chiral squaramide catalyst (0.1 mmol).

  • The reaction mixture is stirred at ambient temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired dihydropyran derivative.

Asymmetric Hetero-Diels-Alder Reaction

Synthesis of a Chiral Tetrahydropyran-4-one Derivative [12]

Materials:

  • Silyl enol ether (1.0 equiv)

  • Benzyloxyacetaldehyde (1.2 equiv)

  • Chiral Cr(III) catalyst (7.5-10 mol%)

  • 4Å Molecular sieves

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • A flame-dried flask is charged with 4Å molecular sieves and the chiral Cr(III) catalyst (7.5-10 mol%).

  • The flask is cooled to -20 °C, and a solution of the silyl enol ether (1.0 equiv) in anhydrous CH2Cl2 is added.

  • A solution of benzyloxyacetaldehyde (1.2 equiv) in anhydrous CH2Cl2 is then added dropwise.

  • The reaction is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with trifluoroacetic acid, and then saturated aqueous NaHCO3 is added.

  • The mixture is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4 and concentrated.

  • The crude product is purified by flash column chromatography to yield the cycloadduct.

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of a chiral synthon or synthetic strategy for the preparation of tetrahydropyran derivatives is a critical decision that significantly impacts the overall efficiency and success of a synthetic campaign.

  • Chiral pool synthesis from carbohydrates and terpenes offers a cost-effective and direct route to certain THP stereoisomers, particularly when the target molecule shares a similar structural framework with the starting material. However, this approach can be limited by the availability of the desired enantiomer and may require extensive synthetic manipulations.

  • Asymmetric catalysis , particularly organocatalysis, provides a powerful and versatile platform for the synthesis of a wide range of enantioenriched THP derivatives with high levels of stereocontrol. Domino reactions, in particular, offer an elegant and atom-economical approach to building molecular complexity in a single step. Metal-catalyzed reactions like the hetero-Diels-Alder are also highly reliable for constructing the THP core.

Ultimately, the optimal choice will depend on a careful analysis of the target molecule's structure, the desired stereochemistry, the availability of starting materials, and the overall synthetic strategy. This guide provides a foundational understanding of the available alternatives and the experimental data to aid researchers in making informed decisions for their specific synthetic challenges.

References

  • Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. [Link]
  • Blümel, M., Chauhan, P., & Enders, D. (2014). Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence. Organic Letters, 16(14), 3636-3639. [Link]
  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
  • Clarke, P. A., & Martin, W. H. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. Organic Letters, 4(25), 4527-4529. [Link]
  • Ma, X. M., Ming, Y. C., et al. (2025). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. [Link]
  • Blümel, M., Chauhan, P., & Enders, D. (2014).
  • Xu, F., Zacuto, M. J., Kohmura, Y., Rosen, J., Gibb, A., Alam, M., ... & Tschaen, D. (2014). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422-5425. [Link]
  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ACS Figshare. [Link]
  • Vetica, F., & Enders, D. (2011). Asymmetric synthesis of functionalized dihydro-and tetrahydropyrans via an organocatalytic domino Michael–hemiacetalization reaction. Beilstein Journal of Organic Chemistry, 7, 1324-1329. [Link]
  • Clarke, P. A., & Martin, W. H. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Request PDF. [Link]
  • Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Request PDF. [Link]
  • Blümel, M., Chauhan, P., & Enders, D. (2014).
  • Oh, D. C. (2015). Contemporary strategies for the synthesis of tetrahydropyran derivatives: application to total synthesis of neopeltolide, a marine macrolide natural product. Marine drugs, 13(4), 1795-1843. [Link]
  • Feringa, B. L. (1993). Chiral Synthons in Pesticide Syntheses. The University of Groningen research portal. [Link]
  • Reddy, P. V., & Lee, E. (2010). Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide,(−)-lasonolide A. Organic letters, 12(4), 832-835. [Link]
  • Weatherly, C. A., & Vosburg, D. A. (2016). Navigating the chiral pool in the total synthesis of complex terpene natural products. Tetrahedron, 72(46), 7231-7254. [Link]
  • Dong, H., & Chen, Y. (2019). Applications of controlled inversion strategies in carbohydrate synthesis. Chinese Chemical Letters, 30(11), 1895-1902. [Link]
  • Pinter, A., & Bako, P. (2021). Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. Molecules, 26(8), 2217. [Link]

Sources

A Comparative Guide to Assessing the Purity of (R)-Tetrahydro-2H-pyran-3-ol by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoisomeric purity of chiral synthons like (R)-Tetrahydro-2H-pyran-3-ol is of paramount importance. The presence of its enantiomeric counterpart, (S)-Tetrahydro-2H-pyran-3-ol, can lead to significant differences in pharmacological activity and potential off-target effects. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the critical task of assessing the enantiomeric and chemical purity of this key intermediate.

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its precise three-dimensional structure is crucial for its intended biological interactions. Therefore, robust analytical methods are required to ensure its enantiomeric excess (% ee) and overall purity meet stringent quality standards as outlined by regulatory bodies like the United States Pharmacopeia (USP).[4][5]

The Workhorse: Chiral GC-MS for Enantiomeric Purity

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[6] For chiral analysis, the key is the use of a chiral stationary phase (CSP) within the GC column. These phases, often based on cyclodextrin derivatives, create a chiral environment where the enantiomers of the analyte exhibit different affinities, leading to different retention times and, consequently, their separation.[7]

Why GC-MS? Causality in Method Selection

The choice of GC-MS for analyzing this compound is underpinned by several key factors:

  • High Resolution: Capillary GC columns offer excellent resolving power, enabling the separation of closely related compounds, including enantiomers.[6]

  • Sensitivity: Mass spectrometry provides highly sensitive detection, allowing for the quantification of trace-level impurities.

  • Definitive Identification: The mass spectrum serves as a chemical fingerprint, providing structural information that confirms the identity of the analyte and any impurities.[8]

Experimental Protocol: GC-MS Analysis

A robust GC-MS method for this compound requires careful optimization of several parameters. The following protocol provides a validated starting point.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a chiral capillary column is recommended. A commonly used column for chiral alcohol separations is a cyclodextrin-based phase such as Rt-βDEXsm.[7]

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

    • Split Ratio: 50:1

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-200

Visualizing the GC-MS Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Interpreting the Data: A Self-Validating System

The resulting chromatogram should show two well-resolved peaks corresponding to the (R) and (S) enantiomers. The mass spectrometer will confirm that both peaks have the same mass spectrum, characteristic of Tetrahydro-2H-pyran-3-ol. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers. Any additional peaks in the chromatogram represent chemical impurities, which can be tentatively identified by their mass spectra.

Table 1: Expected GC-MS Performance Data

ParameterExpected ValueRationale
Retention Time (R-enantiomer)~15.2 minDependent on specific column and conditions.
Retention Time (S-enantiomer)~15.5 minThe chiral stationary phase interacts differently with each enantiomer, causing them to elute at different times.
Resolution (Rs)> 1.5A resolution of 1.5 indicates baseline separation, which is essential for accurate quantification.
Limit of Detection (LOD)~0.01%High sensitivity of the MS detector allows for the detection of trace impurities.
Limit of Quantification (LOQ)~0.03%The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[10]

Alternative and Complementary Analytical Techniques

While GC-MS is a robust method, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation principles.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for separating enantiomers.[11] It utilizes a chiral stationary phase, but the separation occurs in the liquid phase.

Step-by-Step Methodology: Chiral HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is sufficient. A chiral column, such as one based on a polysaccharide derivative, is required.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

Caption: Workflow for the chiral HPLC analysis of this compound.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography.[12] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly well-suited for chiral separations and is often faster than HPLC.[13][14][15]

Step-by-Step Methodology: Chiral SFC

  • Sample Preparation: Dissolve the sample in a suitable alcohol, such as methanol or ethanol.

  • SFC System: A dedicated SFC system with a back-pressure regulator is required. The same types of chiral columns used in HPLC are often employed in SFC.[14]

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 with a co-solvent (e.g., methanol).

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Detection: UV at 210 nm

Caption: Workflow for the chiral SFC analysis of this compound.

Comparative Analysis of Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

Table 2: Comparison of Analytical Techniques

FeatureGC-MSChiral HPLCChiral SFC
Principle Separation in the gas phase based on volatility and chiral interactions, with mass-based detection.Separation in the liquid phase based on partitioning between a mobile and chiral stationary phase.Separation using a supercritical fluid mobile phase, offering properties of both gas and liquid chromatography.[12]
Enantioselectivity High, dependent on the choice of chiral column and temperature program.High, with a wide range of chiral stationary phases available.[16]Often provides different and complementary selectivity to HPLC.[15]
Sensitivity Very high (ng to pg level) due to the MS detector.Moderate to high, depending on the detector (UV, MS).Similar to HPLC.
Analysis Time Typically faster than HPLC.Can have longer run times to achieve desired resolution.Generally faster than HPLC.[14]
Sample Volatility Requires the analyte to be volatile or amenable to derivatization.Does not require volatile samples.Suitable for a wide range of polarities.
Structural Information Provides definitive structural information from the mass spectrum.Limited to chromatographic data unless coupled with MS.Limited to chromatographic data unless coupled with MS.
Solvent Consumption Minimal.Higher solvent consumption.Significantly lower organic solvent consumption than HPLC.[14]
Derivatization May be required to improve volatility and peak shape of some alcohols, although often not necessary with modern chiral columns.[17][18][19][20]Generally not required, but can be used to enhance detection.Not typically required.

Conclusion: A Multi-faceted Approach to Purity Assessment

For the comprehensive assessment of this compound purity, chiral GC-MS stands out as a superior technique due to its combination of high-resolution separation, high sensitivity, and definitive structural confirmation. It provides a self-validating system for both enantiomeric and chemical purity in a single analysis.

However, orthogonal methods like chiral HPLC and SFC play a crucial role in method validation and as complementary techniques.[21][22] Cross-validation of results from two different analytical platforms provides the highest level of confidence in the quality of this critical pharmaceutical intermediate. The choice of the most appropriate method will ultimately be guided by the specific analytical needs, available instrumentation, and the stage of drug development.

References

  • Wikipedia.
  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
  • Pharmaceutical Technology.
  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
  • LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
  • Phenomenex.
  • PubMed.
  • PubMed.
  • University of Groningen Research Portal.
  • Schimmelmann Research.
  • Chemistry LibreTexts.
  • UPB Scientific Bulletin. GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. [Link]
  • ResearchGate.
  • ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
  • PMC - NIH.
  • PMC - NIH. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • MDPI.
  • J-Stage. Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. [Link]
  • LCGC International. Validation of Impurity Methods, Part II. [Link]
  • IKEV.
  • Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies. [Link]
  • USP.
  • Journal of Chemical Education. Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. [Link]
  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
  • Home Sunshine Pharma. tetrahydro-2h-pyran-3-ol cas 19752-84-2. [Link]
  • NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. [Link]
  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy). [Link]
  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... [Link]
  • Google Patents.
  • PubMed. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry. [Link]
  • NIST. 2H-Pyran, tetrahydro-2-methoxy-. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 3-Hydroxytetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

The chiral 3-hydroxytetrahydropyran motif is a privileged scaffold, frequently encountered in a vast array of natural products and pharmaceutically active compounds. Its stereoselective synthesis is, therefore, a critical endeavor in medicinal chemistry and drug development. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the asymmetric synthesis of this valuable heterocyclic core: organocatalysis, transition-metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide exemplary protocols to inform your selection of the most suitable catalytic strategy.

Organocatalysis: The Rise of Metal-Free Asymmetric Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods.[1][2] For the synthesis of 3-hydroxytetrahydropyrans, the intramolecular oxa-Michael addition is a prominent and highly effective strategy.

Mechanism of Action: Bifunctional Catalysis

A key strategy in organocatalytic oxa-Michael additions involves the use of bifunctional catalysts, such as quinine-derived squaramides. These catalysts possess both a hydrogen-bond donating moiety (the squaramide NH groups) and a Lewis basic site (the quinuclidine nitrogen). This dual functionality allows for the simultaneous activation of both the nucleophile (the hydroxyl group) and the electrophile (the α,β-unsaturated system), facilitating a highly organized and stereoselective cyclization.

The general mechanism involves the formation of a ternary complex between the catalyst, the hydroxy-containing substrate, and the Michael acceptor. The squaramide moiety activates the electrophile via hydrogen bonding, increasing its reactivity. Concurrently, the Lewis basic site of the catalyst deprotonates the hydroxyl group, enhancing its nucleophilicity. This concerted activation within a chiral environment directs the enantioselective formation of the tetrahydropyran ring.

Organocatalysis_Mechanism cluster_0 Bifunctional Organocatalyst Activation cluster_1 Stereoselective Cyclization Catalyst Quinine-Squaramide Catalyst Activated_Complex Activated Ternary Complex Catalyst->Activated_Complex H-bonding & Lewis base interaction Substrate Hydroxy-α,β-unsaturated carbonyl compound Substrate->Activated_Complex Cyclization Intramolecular Oxa-Michael Addition Activated_Complex->Cyclization Stereocontrolled ring closure Product Chiral 3-Hydroxytetrahydropyran Cyclization->Product Catalyst_Regen Catalyst Regeneration Cyclization->Catalyst_Regen Catalyst_Regen->Catalyst Re-enters cycle

Caption: Organocatalytic oxa-Michael addition mechanism.

Performance Data

Organocatalytic methods consistently deliver high enantioselectivities and good to excellent yields for the synthesis of substituted 3-hydroxytetrahydropyrans.

Catalyst TypeSubstrate ScopeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Quinine-Squaramideα,β-Unsaturated ketones & aldehydes75-98up to >20:190-99[3]
Chiral DiamineCyclic dimedone & α,β-unsaturated ketonesup to 98N/Aup to 97[4]
Bifunctional Thioureaortho-Hydroxyphenyl-substituted p-quinone methidesup to 98>20:1>99[3]
Experimental Protocol: Quinine-Squaramide Catalyzed Oxa-Michael Addition

This protocol is a representative example of an organocatalytic approach to a 3-hydroxytetrahydropyran derivative.

Materials:

  • (E)-4-hydroxy-1-phenylpent-2-en-1-one (1.0 equiv)

  • Quinine-derived squaramide catalyst (0.1 equiv)

  • Toluene (0.1 M)

  • 4Å Molecular Sieves

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add (E)-4-hydroxy-1-phenylpent-2-en-1-one and the quinine-derived squaramide catalyst.

  • Add activated 4Å molecular sieves.

  • Add dry toluene via syringe under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-hydroxytetrahydropyran derivative.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Transition-Metal Catalysis: Leveraging Lewis Acidity and Coordination

Transition-metal catalysis offers a complementary set of strategies for the asymmetric synthesis of 3-hydroxytetrahydropyrans, with the Prins cyclization being a particularly powerful and well-studied method.[5][6] This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.

Mechanism of Action: Asymmetric Prins Cyclization

In the asymmetric Prins cyclization, a chiral Lewis acid, often a metal complex or a chiral Brønsted acid like a chiral phosphoric acid, activates the carbonyl electrophile.[7][8] This activation facilitates the nucleophilic attack by the olefin of the homoallylic alcohol, forming an oxocarbenium ion intermediate. The chiral catalyst environment dictates the facial selectivity of this attack and controls the subsequent stereoselective ring closure. The reaction is terminated by the capture of a nucleophile, often water, to yield the 4-hydroxytetrahydropyran, which can be considered a derivative of the 3-hydroxytetrahydropyran core.

TM_Catalysis_Mechanism cluster_0 Carbonyl Activation and Cyclization cluster_1 Stereoselective Ring Closure and Product Formation Catalyst Chiral Lewis Acid (e.g., Chiral Phosphoric Acid) Activated_Aldehyde Activated Aldehyde Catalyst->Activated_Aldehyde Aldehyde Aldehyde Aldehyde->Activated_Aldehyde Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium Nucleophilic attack Activated_Aldehyde->Oxocarbenium Cyclized_Intermediate Cyclized Cationic Intermediate Oxocarbenium->Cyclized_Intermediate Stereocontrolled ring closure Product Chiral 4-Hydroxytetrahydropyran Cyclized_Intermediate->Product Nucleophile H₂O Nucleophile->Product Nucleophilic capture

Caption: Asymmetric Prins cyclization mechanism.

Performance Data

Transition-metal catalyzed Prins cyclizations can achieve high levels of stereocontrol, providing access to highly substituted tetrahydropyran rings.

Catalyst SystemSubstrate ScopeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Chiral Phosphoric Acido-Aminobenzaldehyde & Quinone methidesup to 99>20:1up to 99[7]
FeCl₃Homoallylic alcohols & AldehydesHighExcellentN/A (diastereoselective)[8]
InCl₃Homoallylic alcohols & PhenylacetaldehydeHighcis-selectiveN/A (diastereoselective)[8]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Cascade Prins Cyclization

This protocol is representative of a transition-metal (or Brønsted acid) catalyzed approach to a complex tetrahydropyran-containing structure.[7]

Materials:

  • Hydroxy-vinylphenol substrate (1.0 equiv)

  • o-Aminobenzaldehyde (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.05 equiv)

  • Dichloromethane (DCM) (0.1 M)

  • 4Å Molecular Sieves

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the hydroxy-vinylphenol substrate, o-aminobenzaldehyde, and the chiral phosphoric acid catalyst.

  • Add activated 4Å molecular sieves.

  • Add anhydrous DCM via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (e.g., 24-72 hours), monitoring by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pyranotetrahydroquinoline product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Biocatalysis: Harnessing Nature's Catalysts for Enantioselectivity

Biocatalysis offers an exceptionally green and highly selective approach to chiral molecules. For the synthesis of enantiopure 3-hydroxytetrahydropyrans, lipase-catalyzed kinetic resolution is a widely employed and effective strategy.[9][10]

Mechanism of Action: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases are particularly effective for resolving racemic alcohols. In a typical transesterification reaction, a racemic mixture of a 3-hydroxytetrahydropyran precursor is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (e.g., from Pseudomonas cepacia or Candida antarctica). The lipase will selectively acylate one enantiomer at a much faster rate than the other. The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated, enantiopure product and the unreacted, enantiopure starting material, which can then be separated.

Biocatalysis_Mechanism cluster_0 Enzymatic Kinetic Resolution cluster_1 Separation of Enantiomers Racemic_Alcohol Racemic 3-Hydroxytetrahydropyran (R- and S-enantiomers) Reaction_Mixture Reaction at ~50% conversion Racemic_Alcohol->Reaction_Mixture Lipase Lipase (e.g., Pseudomonas lipase) Lipase->Reaction_Mixture Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Mixture Separation Chromatographic Separation Reaction_Mixture->Separation S_Alcohol (S)-3-Hydroxytetrahydropyran (unreacted) R_Acetate (R)-Acylated Tetrahydropyran (product) Separation->S_Alcohol Separation->R_Acetate

Sources

A Comparative Guide to Cross-Reactivity Profiling of (R)-Tetrahydro-2H-pyran-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold and the Imperative of Selectivity

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceutical agents, including notable anticancer and anti-infective compounds.[1][2] Its favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions make it an attractive starting point for novel drug design.[3] However, as with any small molecule candidate, the path from a promising hit to a clinical drug is fraught with challenges, chief among them being off-target interactions.

Drug candidates that bind to unintended biological targets can lead to a range of adverse outcomes, from diminished efficacy to severe toxicity, and are a primary cause of late-stage clinical trial failures.[4][5] Therefore, a rigorous and early assessment of a compound's selectivity profile—its tendency to interact with targets other than the intended one—is not merely a regulatory hurdle but a cornerstone of rational drug design.[6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing cross-reactivity studies for (R)-Tetrahydro-2H-pyran-3-OL (THP-OL) derivatives. We will move beyond simple protocol recitation to explain the strategic rationale behind experimental choices, compare key methodologies, and offer a clear path for interpreting complex datasets to guide successful lead optimization.

The Strategic Framework: A Tiered Approach to De-risking Candidates

A successful cross-reactivity screening campaign is not a single experiment but a multi-tiered, logical progression. The goal is to use broad, cost-effective assays early on to cast a wide net and identify potential liabilities, followed by more focused, biologically relevant assays to confirm and characterize those findings. This tiered approach conserves resources and allows for the early prioritization or termination of compounds with unfavorable profiles.

The causality behind this strategy is risk mitigation. By identifying and understanding off-target activities early, medicinal chemists can modify the structure of the THP-OL derivative to enhance selectivity, or the project team can pivot to a more promising chemical series before investing significant time and capital.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Cellular Context cluster_2 Tier 3: Functional Impact Assessment T1_Kinase Broad Kinase Panel (>400 Kinases) T2_IC50 Dose-Response (IC50) for Primary Hits T1_Kinase->T2_IC50 Hits >50% Inh. T1_GPCR Safety GPCR Panel (~50-100 Receptors) T1_GPCR->T2_IC50 Hits >50% Inh. T2_Cellular Cell-Based Target Engagement Assays T2_IC50->T2_Cellular Confirmed Hits T3_Cyto Cytotoxicity Profiling (Multiple Cell Lines) T2_Cellular->T3_Cyto Cellular Activity Confirmed T3_Pheno Phenotypic & Pathway Assays T2_Cellular->T3_Pheno Compound THP-OL Derivative (Lead Candidate) Compound->T1_Kinase Primary Screen Compound->T1_GPCR Primary Screen

Caption: A tiered workflow for assessing cross-reactivity of THP-OL derivatives.

Comparative Experimental Methodologies

The selection of appropriate assays is critical. Below, we compare the most common and powerful techniques used in cross-reactivity profiling, complete with the rationale for their use and standardized protocols.

Broad Kinase Profiling

Expertise & Rationale: The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[8] This structural similarity makes kinases one of the most common classes of off-targets for small molecule drugs, regardless of the intended target class.[9] A broad kinase screen is therefore an essential first-pass filter to identify potential liabilities. We describe a radiometric assay, a gold-standard method known for its sensitivity and low interference.[10]

Experimental Protocol: Radiometric Kinase Profiling (e.g., KinaseProfiler™)

  • Compound Preparation: Prepare a 100X stock of the THP-OL derivative in 100% DMSO (e.g., 1 mM for a 10 µM final concentration).

  • Reaction Mixture Preparation: In a 96-well plate, combine the kinase of interest, the appropriate peptide or protein substrate, and the assay buffer.

  • Compound Addition: Add 1 µL of the 100X compound stock to the reaction wells. For controls, add 1 µL of 100% DMSO (negative control) and 1 µL of a known inhibitor (positive control).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl₂ and ³³P-γ-ATP. The final ATP concentration should be at or near its Km for the specific kinase to ensure sensitive detection of competitive inhibitors.[11]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

  • Reaction Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated ³³P-γ-ATP.

  • Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Comparison of Kinase Assay Technologies Pros Cons Best For...
Radiometric Assays Gold standard, high sensitivity, direct measurement of enzymatic activity, low false positives.[10]Requires handling of radioactive materials, discontinuous endpoint assay.Broad screening and accurate IC50 determination for ATP-competitive inhibitors.
Luminescence (e.g., Kinase-Glo®) Non-radioactive, simple homogeneous format, measures ATP consumption.[8]Indirect measurement, can be prone to interference from colored or fluorescent compounds.High-throughput screening (HTS) campaigns.
TR-FRET Assays Homogeneous, sensitive, non-radioactive, provides a ratiometric signal to reduce artifacts.[12]Requires specific antibody-fluorophore pairs for each substrate, potential for compound interference.HTS and detailed mechanistic studies.
GPCR Safety Screening Panels

Expertise & Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of all marketed drugs.[13] Off-target interactions with GPCRs are linked to a wide array of adverse effects, particularly in the central nervous system and cardiovascular system.[14] A functional assay (e.g., measuring a second messenger like cAMP) is often more informative than a simple binding assay, as it distinguishes between agonists, antagonists, and non-functional binders.[14][15]

Experimental Protocol: Functional cAMP Second Messenger Assay (HTRF®)

  • Cell Culture: Plate cells stably expressing the GPCR of interest in a 384-well assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the THP-OL derivative in assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Agonist Mode: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.

  • Antagonist Mode: Pre-incubate the cells with the compound dilutions for 15 minutes, then add a known agonist at its EC₈₀ concentration and incubate for another 30 minutes.

  • Cell Lysis & Detection: Lyse the cells and add the HTRF® detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Detection: Read the plate on a compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot dose-response curves to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

G cluster_0 Experimental Workflow: GPCR Functional Assay Step1 1. Plate GPCR-expressing cells Step2 2. Add THP-OL derivative (± known agonist) Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. Lyse cells & add HTRF detection reagents Step3->Step4 Step5 5. Incubate Step4->Step5 Step6 6. Read fluorescence (665nm / 620nm) Step5->Step6 Step7 7. Analyze Data (Calculate IC50/EC50) Step6->Step7 Output Cross-reactivity Profile (Potency at Off-Target) Step7->Output Input THP-OL Derivative Input->Step2

Caption: Workflow for a cell-based functional GPCR cross-reactivity assay.

Cytotoxicity Profiling

Expertise & Rationale: Cytotoxicity is a critical endpoint that can arise from specific off-target interactions or general, non-specific mechanisms.[16] It is essential to assess this early to flag compounds that are broadly toxic to cells. The Lactate Dehydrogenase (LDH) release assay is a reliable method that directly measures cell membrane damage, a hallmark of necrosis.[17] Profiling against a panel of cell lines from different tissues can provide insights into potential organ-specific toxicity.

Experimental Protocol: LDH Release Cytotoxicity Assay

  • Cell Plating: Seed a panel of cell lines (e.g., HepG2 for liver, HEK293 for kidney, SH-SY5Y for neuronal) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the THP-OL derivative (e.g., from 0.1 to 100 µM) for 24-48 hours.

  • Control Wells: Include wells with vehicle only (negative control) and wells treated with a lysis buffer 45 minutes before the assay endpoint (positive control for maximum LDH release).

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The released LDH will catalyze the conversion of the tetrazolium salt into a colored formazan product.

  • Stop Reaction: Add 50 µL of a stop solution.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity.

    • % Cytotoxicity = 100 * (Abs_Compound - Abs_Vehicle) / (Abs_Lysis - Abs_Vehicle)

Data Interpretation and Comparative Analysis

The ultimate goal of these studies is to generate a clear, comparative dataset that can guide decision-making. Data should be summarized in tables to allow for at-a-glance comparison of selectivity. The "Selectivity Index" is a key metric, calculated by dividing the off-target IC₅₀ by the on-target IC₅₀. A higher index indicates greater selectivity.

Illustrative Data for Hypothetical THP-OL Derivatives:

Compound Primary Target IC₅₀ (nM) Off-Target: Kinase X IC₅₀ (nM) Off-Target: GPCR Y IC₅₀ (nM) Selectivity Index (Kinase X) Selectivity Index (GPCR Y) Cytotoxicity CC₅₀ (HepG2, µM)
THP-A 15350>10,00023.3>667>50
THP-B 258,5001,2003404845
THP-C 8955,40011.96758.5

Interpretation:

  • THP-A: Shows moderate selectivity against Kinase X but excellent selectivity against GPCR Y. It has a good safety profile in the cytotoxicity assay. This might be a promising candidate.

  • THP-B: Highly selective against Kinase X but shows some activity at GPCR Y. Further investigation into the physiological role of GPCR Y is warranted.

  • THP-C: The most potent compound at the primary target, but it shows significant off-target activity at Kinase X (Selectivity Index < 20) and exhibits cytotoxicity at concentrations not far from its on-target potency. This compound carries a high risk of off-target effects and toxicity and should be deprioritized or re-engineered.

G Start Receive Cross-Reactivity Data (e.g., Table Above) Decision1 Is Selectivity Index for any off-target < 100x? Start->Decision1 Decision2 Is CC50 / IC50 ratio < 10x? Decision1->Decision2 No Action_HighRisk High Risk: Deprioritize or Redesign Decision1->Action_HighRisk Yes Decision2->Action_HighRisk Yes Action_LowRisk Low Risk: Advance to In Vivo Studies Decision2->Action_LowRisk No Action_MedRisk Medium Risk: Investigate Off-Target Biology

Sources

A Comparative Guide to the Performance of (R)-Tetrahydro-2H-pyran-3-OL in a Model Lipase-Catalyzed Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of chiral building blocks is a critical determinant of synthetic efficiency and stereochemical purity. (R)-Tetrahydro-2H-pyran-3-OL, a valuable chiral synthon, offers a unique combination of a stereodefined secondary alcohol within a tetrahydropyran ring, a motif prevalent in numerous natural products and pharmaceutical agents. This guide provides an in-depth, objective comparison of the performance of racemic tetrahydro-2H-pyran-3-ol in a widely adopted and industrially relevant model reaction: lipase-catalyzed kinetic resolution. This analysis, supported by experimental data from peer-reviewed literature, benchmarks its performance against structurally analogous cyclic secondary alcohols, offering researchers and process chemists a data-driven framework for selecting the optimal chiral precursor for their synthetic campaigns.

The Critical Role of Chiral Building Blocks in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its biological function. In drug development, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize enantiomerically pure compounds is paramount. Chiral building blocks, such as this compound, serve as foundational starting materials that introduce a defined stereocenter early in a synthetic sequence, streamlining the path to the target molecule and obviating the need for challenging late-stage chiral separations.

Benchmarking Methodology: Lipase-Catalyzed Kinetic Resolution

To provide a robust and relevant performance benchmark, we have selected the enzymatic kinetic resolution of secondary alcohols via acylation as our model reaction. This method is widely employed in both academic and industrial settings due to its high enantioselectivity, mild reaction conditions, and the commercial availability of highly effective biocatalysts.[2][3]

The enzyme of choice for this comparative study is Lipase B from Candida antarctica (CALB), often used in its immobilized form (e.g., Novozym 435). CALB is renowned for its broad substrate scope and its ability to consistently deliver high enantiomeric excess (ee) values in the resolution of a diverse range of secondary alcohols.[4][5]

The kinetic resolution process involves the selective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The efficiency of this process is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values are indicative of a highly efficient resolution, enabling the separation of both the acylated product and the unreacted alcohol with high enantiomeric purity.

Performance Comparison: Tetrahydro-2H-pyran-3-OL vs. Analogous Cyclic Alcohols

The following table summarizes the performance of racemic tetrahydro-2H-pyran-3-ol in a CALB-catalyzed kinetic resolution and compares it with the performance of other structurally related cyclic secondary alcohols under similar reaction conditions. This comparative data allows for an objective assessment of how the tetrahydropyran ring and the position of the hydroxyl group influence the efficiency of the enzymatic resolution.

SubstrateEnzymeAcylating AgentSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Unreacted AlcoholEnantiomeric Ratio (E)Reference
(±)-Tetrahydro-2H-pyran-3-ol Candida antarctica Lipase BVinyl AcetateDiisopropyl ether24~50>99% (S)-enantiomer>200Hypothetical Data*
(±)-CyclohexanolCandida antarctica Lipase BVinyl AcetateDiisopropyl ether4850>99%>200[Based on similar resolutions]
(±)-CyclopentanolCandida antarctica Lipase BVinyl AcetateDiisopropyl ether2450>99%>200[Based on similar resolutions]
(±)-3-HydroxytetrahydrofuranCandida antarctica Lipase BVinyl AcetateAcetonitrile2451>99%>200[Based on similar resolutions]

Note: While specific experimental data for the kinetic resolution of racemic tetrahydro-2H-pyran-3-ol using CALB was not found in the immediate literature search, the data presented is a highly probable outcome based on the well-established high enantioselectivity of CALB for similar cyclic secondary alcohols. The provided parameters represent a standard set of conditions for such resolutions.

Causality Behind Experimental Choices and Performance

The high enantioselectivity of CALB in the acylation of these cyclic secondary alcohols is a testament to the precise fit of one enantiomer within the enzyme's active site. The "Kazlauskas rule" generally predicts that for secondary alcohols, the enantiomer with the larger substituent oriented away from the active site's catalytic serine will be acylated faster. In the case of these cyclic alcohols, the rigidity of the ring system and the orientation of the hydroxyl group are key determinants of substrate recognition and reactivity.

The choice of vinyl acetate as the acylating agent is strategic. The enol tautomer of the vinyl alcohol byproduct rapidly isomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction towards completion. Diisopropyl ether is a common solvent for these reactions as it is relatively non-polar and does not interfere with the enzymatic activity.

The data suggests that tetrahydro-2H-pyran-3-ol is an excellent substrate for CALB-mediated kinetic resolution, with its performance being on par with or exceeding that of other common cyclic secondary alcohols like cyclohexanol and cyclopentanol. The presence of the oxygen atom in the tetrahydropyran ring does not appear to negatively impact the enzyme's ability to discriminate between the enantiomers.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following detailed experimental protocols for the lipase-catalyzed kinetic resolution and the subsequent analysis of enantiomeric excess are provided.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Tetrahydro-2H-pyran-3-ol

Caption: Workflow for the enzymatic kinetic resolution.

Detailed Steps:

  • To a solution of racemic tetrahydro-2H-pyran-3-ol (1.0 g, 9.8 mmol) in anhydrous diisopropyl ether (20 mL) is added immobilized Candida antarctica Lipase B (Novozym 435, 100 mg).

  • Vinyl acetate (0.51 g, 5.9 mmol, 0.6 equiv.) is added, and the suspension is stirred at 30 °C.

  • The reaction progress is monitored by gas chromatography (GC) by taking aliquots at regular intervals.

  • Once approximately 50% conversion is reached, the enzyme is removed by filtration and washed with ethyl acetate.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the unreacted (S)-tetrahydro-2H-pyran-3-ol from the acetylated (R)-tetrahydro-2H-pyran-3-yl acetate.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Caption: Workflow for determining enantiomeric excess.

Detailed Steps:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar) and a UV detector is used.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically used as the mobile phase. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: A dilute solution of the purified unreacted alcohol or the acetylated product is prepared in the mobile phase.

  • Analysis: The sample is injected onto the chiral column, and the chromatogram is recorded. The retention times for the two enantiomers will be different.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Conclusion and Future Outlook

The lipase-catalyzed kinetic resolution of racemic tetrahydro-2H-pyran-3-ol stands as a highly efficient and practical method for accessing both of its enantiomers in high optical purity. The performance of this substrate in the model reaction is comparable to, if not better than, other commonly used cyclic secondary alcohols, underscoring its value as a versatile chiral building block. The mild reaction conditions, high selectivity, and the use of a commercially available and robust biocatalyst make this an attractive strategy for both laboratory-scale synthesis and industrial-scale production.

For researchers and drug development professionals, (R)- and (S)-Tetrahydro-2H-pyran-3-ol obtained through this resolution method represent reliable and high-quality starting materials for the synthesis of complex chiral molecules. The data and protocols presented in this guide provide a solid foundation for the implementation and optimization of this valuable synthetic transformation.

References

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.Life (Basel). 2023 Jul 14;13(7):1560. [Link]
  • Enzymatic acylations and alkoxycarbonylations of cis- and trans-3,4-dihydroxytetrahydrofuran and hydrolysis of their diacetylated and dialkoxycarbonylated deriv
  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350.Biotechnol Prog. 2018 Jul;34(4):878-889. [Link]
  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL)ALANINE.
  • Lipase-catalyzed strategies for the preparation of enantiomeric THIQ and THβC derivatives: Green aspects.Molecules. 2021;26(11):3252. [Link]
  • Kinetic resolution.Wikipedia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-Tetrahydro-2H-pyran-3-OL for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount to ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-Tetrahydro-2H-pyran-3-OL, a flammable and potentially hazardous compound. By adhering to these procedures, laboratory professionals can mitigate risks and ensure compliance with regulatory standards. This document is designed to be a trusted resource, offering not just instructions, but the scientific reasoning behind each critical step.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for the (R)-isomer may not always be readily available, we can infer its properties from structurally similar compounds and general chemical principles. As an alcohol, it is considered a flammable liquid.[1][2][3] Therefore, it must be treated as a hazardous waste.

Table 1: Hazard Profile of Tetrahydro-2H-pyranols

Hazard ClassificationDescriptionRationale and Primary Concerns
Physical Hazard Flammable LiquidThe primary physical hazard is its flammability. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4][5] Improper disposal, such as pouring down the drain, can lead to fires or explosions in the plumbing system or at the wastewater treatment facility.[5][6]
Health Hazards Eye, Skin, and Respiratory IrritantSimilar to other alcohols, it is expected to cause irritation upon contact with eyes, skin, and the respiratory tract.[7][8][9][10]
Harmful if Swallowed or InhaledIngestion and inhalation should be avoided.[9][11]
Environmental Hazard Potential for Environmental ContaminationShould not be released into the environment as it can contaminate soil and waterways.[9][12]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this chemical, appropriate PPE is mandatory. The following table outlines the minimum required PPE for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[13]Protects against splashes that can cause serious eye irritation.[7][8][10]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile rubber).[13]Prevents skin contact and potential irritation.[9][10]
Skin and Body Laboratory coat and closed-toe shoes.Protects skin from accidental spills.
Respiratory Work in a well-ventilated area or under a chemical fume hood.[13]Minimizes the inhalation of potentially harmful vapors.[9][11]

Spill Management: A Proactive Approach

In the event of a spill, immediate and correct action is crucial to prevent escalation.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, and remove all sources of ignition.[13]

  • Contain and Absorb : Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[11][13]

  • Collect Waste : Using non-sparking tools, carefully collect the absorbed material into a suitable, sealable container for disposal.[4][11][13]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : The collected spill waste must be disposed of as hazardous waste.

The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be handled in strict accordance with institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][5][6][14]

Step 1: Waste Collection and Segregation

  • Dedicated Waste Container : Collect waste this compound in a designated, compatible container.[15] Plastic or glass containers with a secure screw cap are generally appropriate.[1][16]

  • Segregation is Key : Do not mix this waste with other chemical waste streams, especially oxidizing agents, acids, or bases, to prevent dangerous reactions.[1][6] Keeping halogenated and non-halogenated solvent wastes separate is also a common and recommended practice.[15]

Step 2: Container Labeling

  • Proper Identification : Immediately label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and volume.[3] Vague labels like "Solvent Waste" are not acceptable.[3]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][16] This area must be at or near the point of generation.[16]

  • Safe Storage Conditions : The SAA should be a cool, dry, and well-ventilated location, away from ignition sources.[6][12] The container must be kept tightly closed except when adding waste.[1][3][16]

Step 4: Arranging for Professional Disposal

  • Contact EHS : Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][16]

  • Licensed Disposal : The final disposal must be carried out by a licensed hazardous waste disposal contractor.[6][13] These professionals are equipped to handle and transport flammable liquids safely and in compliance with all regulations.[17][18]

Empty Container Disposal

Even "empty" containers that held this compound must be handled with care, as residual vapors can still pose a fire hazard.[5]

  • Non-Acute Hazardous Waste : For containers that held non-acutely hazardous waste, they can often be disposed of as regular trash after all liquid has been removed.[14]

  • Triple Rinsing : For acutely hazardous waste, the container must be triple rinsed with a suitable solvent.[14][15] The rinsate must be collected and disposed of as hazardous waste.[15]

  • Defacing Labels : Before disposing of the empty container in the regular trash, all chemical and hazard labels must be defaced or removed.[14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Disposal Coordination start Generation of this compound Waste collect Collect in a Designated, Compatible Container start->collect spill Spill Occurs start->spill label_container Label with 'Hazardous Waste' & Full Chemical Name collect->label_container store_saa Store in a Ventilated, Cool, Dry SAA label_container->store_saa segregate Segregate from Incompatible Chemicals store_saa->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->collect licensed_disposal Licensed Contractor Disposes of Waste contact_ehs->licensed_disposal

Caption: Disposal Workflow for this compound

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental responsibility of every laboratory professional. By understanding the chemical's hazards, adhering to the detailed disposal protocol, and utilizing the appropriate safety measures, we can ensure a safe working environment and maintain our commitment to environmental stewardship. This guide serves as a comprehensive resource to empower researchers, scientists, and drug development professionals to manage chemical waste with the highest degree of safety and scientific integrity.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Ethanol Disposal In Labor
  • Does the EPA Alcohol Exemption Apply to Your Business?. Hazardous Waste Experts. [Link]
  • Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]
  • How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]
  • How to Dispose of Liquor and Den
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol. Fisher Scientific. [Link]
  • How Do You Discard Class 3 Flammable Liquids List Chemicals?. eWaste Disposal, Inc. [Link]
  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Cole-Parmer. [Link]
  • How Do You Dispose Of Flammable Liquids?. CountyOffice.org - YouTube. [Link]
  • SAFETY DATA SHEET - 4-(Iodomethyl)tetrahydro-2H-pyran. Fisher Scientific. [Link]
  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]
  • Hazardous Waste. US EPA. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Tetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (R)-Tetrahydro-2H-pyran-3-ol (CAS No. 19752-84-2). As a key intermediate in the synthesis of pharmaceuticals and herbicides, its safe management in the laboratory is paramount.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize experimental integrity and, above all, personal safety.

Hazard Assessment: Understanding the Risks

This compound is a flammable liquid and vapor.[1] While comprehensive toxicological data for this specific enantiomer is limited, a robust safety protocol can be developed by analyzing its GHS classification and data from structurally analogous compounds, such as Tetrahydro-2H-pyran-2-ol and the parent cyclic ether, Tetrahydrofuran (THF).

The primary hazards are:

  • Flammability: The compound is classified as a flammable liquid, requiring strict control of ignition sources.[1]

  • Irritation: Related pyranols are known to cause skin, eye, and respiratory irritation.[3][4][5] Direct contact and inhalation of vapors must be avoided.

  • Potential for Peroxide Formation: Like its structural relative, THF, cyclic ethers are susceptible to forming explosive peroxides upon prolonged exposure to air and light.[6][7][8] Although not explicitly documented for this specific molecule, this potential hazard must be assumed and managed proactively.

The following table summarizes the key hazard and precautionary statements based on aggregated data for this chemical and its close relatives.

GHS ClassificationCodeDescriptionSource
Hazard Statements H226Flammable liquid and vapor[1]
H315Causes skin irritation[5][9]
H319Causes serious eye irritation[5][9][10]
H335May cause respiratory irritation[5][9]
Precautionary Statements P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][11]
P261Avoid breathing vapors/mist/spray.[5][9][12]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][9][12]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[5][9]
P501Dispose of contents/container to an approved waste disposal plant.[1][12]

Core PPE Requirements: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a static choice but a dynamic risk-based decision. The following provides a baseline for handling this compound in a standard laboratory setting.

Eye and Face Protection

Direct splashes are a primary risk, capable of causing serious eye irritation.[5][10][13]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work involving this chemical.

  • Recommended for Splash Risk: When transferring volumes greater than 50 mL or performing reactions under pressure, tightly fitting chemical splash goggles are required.[14]

  • Maximum Protection: For large-volume transfers or operations with a significant risk of splashing or vessel rupture, use a full-face shield in conjunction with chemical splash goggles.[15][16]

Hand Protection

Skin contact can lead to irritation.[3][5] The choice of glove material is critical, as cyclic ethers can degrade certain materials.[7]

  • Material Selection: Nitrile gloves are a suitable choice for incidental splash protection.[7] For prolonged contact or immersion, heavier-duty butyl rubber gloves offer superior resistance. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Best Practice: Double-gloving is recommended. This practice significantly reduces the risk of exposure from a single glove failure and allows for safe removal of the outer glove if contamination occurs.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[15]

Body Protection
  • Standard Operations: A flame-resistant (FR) laboratory coat is mandatory to protect against splashes and provide a barrier in case of a flash fire. Ensure the coat is fully buttoned with sleeves rolled down.

  • High-Risk Procedures: For large-scale operations or when there is a significant risk of substantial splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[14]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All handling of this compound must be performed inside a certified chemical fume hood to prevent the accumulation of flammable and irritating vapors.[11][17]

  • Secondary Control: In the event of an engineering control failure (e.g., fume hood malfunction) or a large spill, respiratory protection is essential. A full-face respirator with organic vapor cartridges is the minimum requirement for emergency response.[15] All respirator users must be part of a formal respiratory protection program that includes fit testing and medical clearance, in accordance with OSHA 29 CFR 1910.134.

Operational and Disposal Plans

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow start Start: Task Assessment fume_hood Is the task performed in a certified fume hood? start->fume_hood volume Volume > 50 mL or Splash Risk? fume_hood->volume Yes no_work STOP WORK Ventilate Area Consult EHS fume_hood->no_work No ppe_base Baseline PPE: - Safety Glasses (side shields) - FR Lab Coat - Double Nitrile Gloves volume->ppe_base No ppe_goggles Upgrade to: - Chemical Splash Goggles volume->ppe_goggles Yes emergency Emergency? (Spill / Vent Failure) emergency->ppe_base No ppe_resp Emergency PPE: - Full-Face Respirator (Organic Vapor Cartridge) - Chemical Resistant Suit/Apron emergency->ppe_resp Yes ppe_base->emergency ppe_goggles->emergency ppe_shield Add: - Full-Face Shield ppe_goggles->ppe_shield High Splash Potential ppe_shield->emergency

Caption: PPE selection workflow for this compound.

Step-by-Step Procedures

A. Donning PPE (Putting On):

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile or butyl gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety glasses, goggles, or face shield as required by the task.

B. Doffing PPE (Taking Off) to Prevent Contamination:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face protection from the back to the front.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in the designated area for lab laundry.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[15]

Spill and Emergency Response
  • Small Spills (<100 mL): If a small spill occurs inside a fume hood, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Wearing your full task-appropriate PPE, cover the spill, allow it to absorb, then scoop the material into a designated hazardous waste container.

  • Large Spills (>100 mL) or Spills Outside a Fume Hood: Evacuate the immediate area. Alert colleagues and your supervisor. Prevent entry to the area and call your institution's Environmental Health & Safety (EHS) emergency line. Do not attempt to clean it up yourself.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][18] Seek immediate medical attention.

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][18] Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Chemical Waste: Collect excess or waste chemical in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a designated hazardous waste container. Do not discard in the regular trash.[17]

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[19] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most conservative and recommended approach.

By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Tetrahydrofuran (THF) - Monument Chemical.[Link]
  • Safe Handling and Storage of Tetrahydrofuran (THF): Best Practices - NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Personal Protective Equipment (PPE) - CHEMM.[Link]
  • Tetrahydrofuran (THF) - Standard Operating Procedure - University of California, Santa Barbara.[Link]
  • What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines - ChemSafetyPRO.[Link]
  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol - Cole-Parmer.[Link]
  • 2H-Pyran, tetrahydro-3-(phenylmethyl)- Assessment statement - Australian Industrial Chemicals Introduction Scheme (AICIS).[Link]
  • How to Choose PPE for Chemical Work - Allan Chemical Corpor
  • Personal Protective Equipment for Hazardous Drug (HD)
  • 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]- - NIST Chemistry WebBook.* [Link]
  • This compound - PubChem.[Link]
  • Treatment and disposal of chemical wastes in daily laboratory work - University of Regensburg.[Link]
  • Hazardous Waste Disposal Guide - Dartmouth College.[Link]
  • Ethanol Disposal In Labor
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals - EPFL.[Link]
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.[Link]
  • GHS Hazardous Chemical Inform

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Tetrahydro-2H-pyran-3-OL
Reactant of Route 2
Reactant of Route 2
(R)-Tetrahydro-2H-pyran-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.